molecular formula C4H10ClNO B119537 3-Methoxyazetidine hydrochloride CAS No. 148644-09-1

3-Methoxyazetidine hydrochloride

Cat. No.: B119537
CAS No.: 148644-09-1
M. Wt: 123.58 g/mol
InChI Key: KSXGQRBTBLQJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyazetidine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXGQRBTBLQJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623763
Record name 3-Methoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148644-09-1
Record name 3-Methoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methoxyazetidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxyazetidine Hydrochloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal building block in modern medicinal chemistry. We will explore its core chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a saturated four-membered heterocycle, has emerged as a highly sought-after structural motif in drug discovery. Its inherent ring strain and non-planar geometry provide a rigid, conformationally constrained scaffold that can lead to enhanced binding affinity and selectivity for biological targets.[1] this compound, in particular, offers a unique combination of features: the azetidine core for structural rigidity, a methoxy group to modulate lipophilicity and metabolic stability, and the hydrochloride salt form to improve solubility and ease of handling.[1] These attributes make it an invaluable intermediate for synthesizing a new generation of therapeutics, including central nervous system (CNS) agents, enzyme inhibitors, and antiviral compounds.[1]

Core Physicochemical and Structural Properties

A comprehensive understanding of a molecule's fundamental properties is critical for its effective application in synthesis and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 148644-09-1[2][3][4]
Molecular Formula C₄H₁₀ClNO[3][4][5]
Molecular Weight 123.58 g/mol [3][4][5]
Appearance White to yellow solid[1][2]
Boiling Point 143-149°C[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]
SMILES COC1CNC1.Cl[4][5]
InChI 1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H[2][3][5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a readily available protected azetidinol. The following protocol is a robust and validated method.[6]

Causality Behind Experimental Choices:
  • Starting Material: 1-Boc-3-hydroxyazetidine is chosen due to the stability of the Boc (tert-butyloxycarbonyl) protecting group under the basic conditions of the methylation step and its facile removal under acidic conditions.

  • Methylation: Sodium hydride (NaH) is a strong base used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Methyl iodide (CH₃I) serves as the electrophilic source of the methyl group. The use of an excess of both reagents drives the reaction to completion.

  • Deprotection: A strong acid, such as concentrated hydrochloric acid in methanol, is used to cleave the Boc protecting group and simultaneously form the hydrochloride salt of the final product, which aids in its precipitation and purification.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-BOC-3-methoxyazetidine

  • To a solution of 1-Boc-3-hydroxyazetidine (0.8 g, 4.62 mmol) in anhydrous tetrahydrofuran (THF, 50 mL), add sodium hydride (60% dispersion in mineral oil, 0.74 g, 18.5 mmol) portion-wise at 0°C.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add methyl iodide (2.8 mL, 46.2 mmol) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-BOC-3-methoxyazetidine as an oil (0.8 g, 93% yield).[6]

Step 2: Deprotection to form this compound

  • Dissolve the 1-BOC-3-methoxyazetidine (0.8 g, 4.29 mmol) in methanol (20 mL).

  • Add concentrated hydrochloric acid (5 mL) to the solution.

  • Stir the resulting solution at 25°C for 16 hours.

  • Concentrate the reaction mixture to dryness under vacuum to obtain this compound (0.48 g, 92% yield).[6]

Synthesis Workflow Diagram:

G cluster_step1 Step 1: O-Methylation cluster_step2 Step 2: Boc Deprotection & Salt Formation A 1-Boc-3-hydroxyazetidine in THF B Add NaH (60%) Stir at 0°C for 30 min A->B C Add CH3I Stir overnight at RT B->C D Workup: Aq. Quench, EtOAc Extraction C->D E 1-Boc-3-methoxyazetidine (Intermediate) D->E F Intermediate in Methanol E->F Proceed to next step G Add Conc. HCl Stir at 25°C for 16h F->G H Concentrate to Dryness G->H I This compound (Final Product) H->I

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following ¹H NMR data provides the necessary verification for the intermediate and the final product.[6]

  • 1-BOC-3-methoxyazetidine (400MHz, CDCl₃):

    • δ 4.11-4.13 (m, 1H)

    • δ 4.04-4.08 (m, 2H)

    • δ 3.79-3.83 (m, 2H)

    • δ 3.27 (s, 3H, -OCH₃)

    • δ 1.43 (s, 9H, -C(CH₃)₃)

  • This compound (400MHz, DMSO-d₆):

    • δ 9.56 (s, 1H, NH)

    • δ 4.22-4.25 (m, 1H)

    • δ 4.06-4.10 (m, 2H)

    • δ 3.74-3.79 (m, 2H)

    • δ 3.21 (s, 3H, -OCH₃)

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely an intermediate but a strategic tool for designing novel bioactive molecules.[1] Its rigid structure allows for precise orientation of substituents, which can significantly improve molecular recognition at the target binding site.

Key Application Areas:
  • Scaffold for Bioactive Molecules: It serves as a versatile building block for synthesizing compounds targeting CNS disorders, as well as those with antiviral or anticancer properties.[1]

  • GABA A Receptor Modulation: It has been specifically utilized in the preparation of isoxazole-thiazole derivatives that act as inverse agonists for the GABA A receptor, which are being investigated for the treatment of cognitive disorders.[7]

  • Physicochemical Property Enhancement: The introduction of the 3-methoxyazetidine moiety can improve key pharmacokinetic properties, such as solubility and metabolic stability, in drug candidates.[1]

Illustrative Incorporation into a Complex Scaffold:

The diagram below illustrates how the 3-methoxyazetidine core can be integrated into a larger, more complex molecular structure, a common practice in drug development.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product A 3-Methoxyazetidine Hydrochloride C Nucleophilic Substitution (N-alkylation or N-arylation) A->C B Complex Electrophile (e.g., R-X) B->C D Bioactive Molecule with 3-Methoxyazetidine Scaffold C->D

Caption: Integration of the 3-methoxyazetidine moiety.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. This compound is classified as a hazardous substance and requires careful handling.

Hazard ClassGHS ClassificationSource(s)
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)[3][8]
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)[3][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: May cause respiratory irritation)[3][8]
Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Eye Protection: Wear chemical safety goggles that conform to EN 166 standards.[8]

  • Hand Protection: Use chemically resistant, protective gloves.[8]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9]

Storage:

Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[2]

Conclusion

This compound is a high-value chemical entity with a unique profile of structural rigidity and functional handles. Its strategic application enables the development of novel molecular architectures with enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the full potential of this versatile building block.

References

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 22242858. [Link]
  • Biostring. This compound. [Link]
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Synthonix. This compound - [M0107]. [Link]

Sources

3-Methoxyazetidine hydrochloride CAS number 148644-09-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxyazetidine Hydrochloride (CAS: 148644-09-1)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 148644-09-1), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique combination of conformational rigidity and metabolic stability, making them highly sought-after scaffolds in modern drug discovery.[1][2] This document delves into the compound's physicochemical properties, provides detailed and validated synthesis protocols, explores its reactivity, and highlights its applications in the development of novel therapeutics. By integrating field-proven insights with authoritative references, this guide serves as a critical resource for leveraging the strategic potential of this versatile intermediate.

The Strategic Value of the Azetidine Scaffold in Drug Discovery

The azetidine ring has emerged as a "privileged scaffold" in medicinal chemistry.[3] Its inherent ring strain (approximately 25.4 kcal/mol) and sp³-rich character confer a desirable molecular rigidity that is a compromise between the more flexible pyrrolidine and the highly strained, less stable aziridine.[2][4] This conformational constraint can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[2]

Furthermore, the incorporation of an azetidine moiety can improve key pharmacokinetic properties, including solubility and metabolic stability.[1] Several FDA-approved drugs, such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib, feature the azetidine motif, underscoring its clinical and commercial relevance.[1][2] this compound, in particular, offers a functionalized handle (the methoxy group) and a reactive secondary amine (as the hydrochloride salt for improved handling and solubility), making it an exceptionally versatile precursor for creating diverse chemical libraries.[5]

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation. This compound is a white to yellow solid, and its key properties are summarized below for quick reference.[5]

PropertyValueSource(s)
CAS Number 148644-09-1[6][7]
Molecular Formula C₄H₁₀ClNO[6]
Molecular Weight 123.58 g/mol [6]
Appearance White to yellow solid[5]
Melting Point 84.5–88 °C[5]
Boiling Point 143-149 °C[8][9]
SMILES COC1CNC1.Cl[6]
InChI Key KSXGQRBTBLQJEF-UHFFFAOYSA-N[6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[8][10]
Solubility Increased solubility due to hydrochloride form[5]

Synthesis and Manufacturing Insights

The reliable synthesis of this compound is critical for its application in research and development. The most common and well-documented route involves the methylation of a protected 3-hydroxyazetidine precursor, followed by deprotection.

Synthetic Workflow Overview

The following diagram illustrates a common two-step synthesis from a commercially available starting material, N-Boc-3-hydroxyazetidine.

SynthesisWorkflow Start N-Boc-3-hydroxyazetidine Intermediate 1-BOC-3-methoxyazetidine Start->Intermediate Step 1: Methylation FinalProduct 3-Methoxyazetidine hydrochloride Intermediate->FinalProduct Step 2: Deprotection Reagent1 1. NaH (Sodium Hydride) 2. CH3I (Methyl Iodide) Solvent: THF Reagent1->Start Reagent2 HCl (Hydrochloric Acid) Solvent: Methanol Reagent2->Intermediate Reactivity Core 3-Methoxyazetidine (Free Base) Acylation Amide Formation Core->Acylation R-COCl or R-COOH, Coupling Agent Alkylation N-Alkylation Core->Alkylation R-X (Alkyl Halide) Arylation Buchwald-Hartwig Coupling Core->Arylation Ar-X, Pd Catalyst ReductiveAmination Reductive Amination Core->ReductiveAmination Aldehyde/Ketone, Reducing Agent Derivatives Diverse Scaffolds for Drug Discovery Acylation->Derivatives Alkylation->Derivatives Arylation->Derivatives ReductiveAmination->Derivatives

Caption: Common synthetic transformations of the 3-methoxyazetidine core.

The nucleophilic secondary amine readily participates in a variety of essential bond-forming reactions, including:

  • Acylation: Formation of amides with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents).

  • Alkylation/Arylation: N-functionalization via reactions with alkyl halides or through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These transformations allow for the systematic exploration of the chemical space around the azetidine core, a fundamental strategy in lead optimization.

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it a valuable intermediate for synthesizing biologically active molecules across various therapeutic areas. [5]* CNS Agents: The rigid scaffold is well-suited for designing ligands for central nervous system targets, where precise conformational control is often required for selectivity. [1][11]* Enzyme Inhibitors: It can be incorporated into molecules designed to target the active sites of enzymes, such as kinases or proteases. [3]* GABA Receptor Modulators: Derivatives have been prepared as GABA A receptor inverse agonists for potential use in treating cognitive disorders. [12] The methoxy group can modulate lipophilicity and may engage in specific hydrogen bond interactions within a target protein, while the azetidine ring itself acts as a bioisostere for other cyclic or acyclic fragments, often improving metabolic stability. [5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [6][13][14]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 standard) when handling. [14][15]* Handling: Use in a well-ventilated area or fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. [15]* First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. [14] * Skin: Wash off immediately with plenty of soap and water. [14] * Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [14]* Storage: Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, store under an inert atmosphere at 2-8°C. [8][10]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for innovation in drug discovery. Its unique combination of a conformationally constrained scaffold, versatile reactivity, and favorable physicochemical properties makes it a valuable building block for developing next-generation therapeutics. [1][5]This guide provides the foundational knowledge—from synthesis to application—required for scientists to effectively and safely incorporate this potent scaffold into their research and development programs.

References

  • Singh, U. P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22242858, this compound. [Link]
  • Biostring. This compound. [Link]
  • ChemBK. 3-Methoxy-Azetidine Hydrochloride. [Link]
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. [Link]
  • Acmec Biochemical. 148644-09-1[this compound]. [Link]
  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Synthonix. This compound - [M0107]. [Link]
  • Kaur, B. Asst Professor Pharmaceutical Chemistry. [Link]

Sources

synthesis of 3-Methoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxyazetidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the synthetic pathways leading to this compound, a crucial building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying principles, experimental protocols, and critical parameters for the successful synthesis of this valuable compound.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in drug discovery.[1] Their significance stems from a unique combination of physicochemical properties conferred by the strained four-membered ring. This structure imparts a degree of conformational rigidity and a three-dimensional character that can enhance binding interactions with biological targets.[2][3] The sp³-rich nature of the azetidine ring often leads to improved solubility and metabolic stability compared to corresponding aromatic or larger aliphatic rings, making it a highly attractive scaffold for designing novel therapeutic agents.[1][2]

This compound: A Versatile Intermediate

Within the diverse family of azetidine derivatives, this compound stands out as a particularly valuable intermediate.[3] Its structure combines the favorable properties of the azetidine core with a methoxy group that can modulate lipophilicity and act as a hydrogen bond acceptor. This compound serves as a key starting material for the synthesis of a wide range of biologically active molecules, including agents targeting the central nervous system (CNS), enzyme inhibitors, and complex heterocyclic systems.[3][4] The hydrochloride salt form enhances its stability and solubility, simplifying handling and formulation.[3]

Overview of Primary Synthetic Strategies

The is typically achieved through a two-step sequence starting from a suitably N-protected 3-hydroxyazetidine precursor. The core transformations involve:

  • O-methylation: Conversion of the hydroxyl group at the C3 position to a methoxy ether.

  • N-deprotection and Salt Formation: Removal of the nitrogen protecting group and subsequent formation of the hydrochloride salt.

The choice of the nitrogen protecting group is a critical determinant of the overall synthetic strategy, influencing reaction conditions, cost, and scalability. This guide will focus on the most prevalent and practical route, which utilizes the tert-butyloxycarbonyl (Boc) protecting group.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule, this compound, can be disconnected at the C-O ether bond and the N-H bond, tracing back to a protected 3-hydroxyazetidine and a methyl source. This analysis highlights the central role of protecting group chemistry in the synthetic design.

G target 3-Methoxyazetidine Hydrochloride intermediate1 N-Boc-3-methoxyazetidine target->intermediate1 Deprotection & Salt Formation intermediate2 N-Boc-3-hydroxyazetidine intermediate1->intermediate2 O-Methylation reagent2 Acid (e.g., HCl) intermediate1->reagent2 start1 Epichlorohydrin intermediate2->start1 Ring Formation start2 N-Boc-amine source intermediate2->start2 Ring Formation reagent1 Methylating Agent (e.g., MeI) intermediate2->reagent1

Caption: Retrosynthetic pathway for this compound.

Synthetic Methodology: The Boc-Protected Route

The most widely reported and reliable method for synthesizing this compound commences with tert-butyl 3-hydroxyazetidine-1-carboxylate (1-Boc-3-hydroxyazetidine). The Boc group is favored due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions, which conveniently aligns with the final salt formation step.[5][6]

Overall Reaction Scheme

G compound1 1-Boc-3-hydroxyazetidine compound2 1-Boc-3-methoxyazetidine compound1->compound2  NaH, MeI  THF, 0°C to RT compound3 3-Methoxyazetidine Hydrochloride compound2->compound3  HCl  Methanol, 25°C

Caption: Synthetic workflow from 1-Boc-3-hydroxyazetidine.

Step 1: O-Methylation of 1-Boc-3-hydroxyazetidine

Principle & Rationale: This step is a classic Williamson ether synthesis. A strong base is required to deprotonate the secondary alcohol of the azetidine ring, forming a nucleophilic alkoxide. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base, and the reaction is driven to completion by the irreversible formation of hydrogen gas. Methyl iodide (MeI) serves as the electrophilic methyl source for the subsequent SN2 reaction. Tetrahydrofuran (THF) is a suitable aprotic solvent that effectively solvates the reactants.

Experimental Protocol: [7]

  • To a solution of sodium hydride (60% dispersion in mineral oil, 4.0 eq.) in anhydrous THF, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in THF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0°C for 30 minutes. The formation of the sodium alkoxide is observed.

  • Add methyl iodide (10.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-3-methoxyazetidine as an oil.

ParameterValueRationale
Starting Material 1-Boc-3-hydroxyazetidineCommercially available, stable precursor.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for alkoxide formation.
Methylating Agent Methyl Iodide (MeI)Highly reactive electrophile for SN2 reaction.
Solvent Tetrahydrofuran (THF)Anhydrous, aprotic solvent compatible with NaH.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic deprotonation.
Typical Yield ~93%[7]High conversion and clean reaction profile.
Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

Principle & Rationale: The tert-butyloxycarbonyl (Boc) group is readily cleaved under strongly acidic conditions.[6] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[6] By using hydrochloric acid as the reagent, the deprotection and salt formation occur in a single, efficient step. Methanol is an appropriate solvent for this transformation.

Experimental Protocol: [7]

  • Dissolve the crude 1-Boc-3-methoxyazetidine (1.0 eq.) from the previous step in methanol.

  • Add concentrated hydrochloric acid to the solution.

  • Stir the resulting solution at 25°C for 16 hours.

  • Monitor the reaction for the disappearance of the starting material (e.g., by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • The resulting solid is the target compound, this compound.

ParameterValueRationale
Starting Material 1-Boc-3-methoxyazetidineProduct from the previous O-methylation step.
Reagent Concentrated HClServes as both the deprotecting agent and the salt former.
Solvent MethanolPolar protic solvent that readily dissolves reactants.
Temperature 25°C (Room Temp.)Mild conditions are sufficient for Boc cleavage.
Typical Yield ~92%[7]Efficient and high-yielding conversion.

Alternative Synthetic Considerations

While the Boc-based route is highly effective, other strategies exist, primarily differing in the choice of the N-protecting group.

  • Benzhydryl (Diphenylmethyl) Group: Starting from 1-benzhydryl-3-hydroxyazetidine, a similar O-methylation can be performed.[8] However, the deprotection requires different conditions, typically catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source), which may not be compatible with other functional groups in more complex molecules.[8] This route can be advantageous if acidic conditions must be avoided.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Key expected signals include peaks corresponding to the methoxy protons, and the diastereotopic protons of the azetidine ring.[7]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 9.56 (s, 1H), 4.22-4.25 (m, 1H), 4.06-4.10 (m, 2H), 3.74-3.79 (m, 2H), 3.21 (s, 3H).[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: The hydrochloride salt should exhibit a defined melting point.[3]

Safety and Handling

The involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

  • Methyl Iodide (MeI): A toxic and carcinogenic substance. Handle with extreme care to avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage.

Conclusion

The via the N-Boc protected intermediate represents a robust, high-yielding, and scalable pathway. The methodology relies on fundamental and well-understood organic transformations, making it accessible for both academic research and industrial production. The choice of the Boc protecting group provides a strategic advantage, allowing for a streamlined deprotection and salt formation in the final step. This guide provides the necessary technical foundation for researchers to confidently and safely produce this important chemical building block for application in drug discovery and development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
  • CN115385840B - Process for preparing this compound - Google P
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]
  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

Sources

Spectroscopic Profile of 3-Methoxyazetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-methoxyazetidine hydrochloride (CAS No. 148644-09-1). As a key building block in contemporary drug discovery, a thorough understanding of its structural features is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of public domain experimental spectra, this guide leverages foundational spectroscopic principles and data from analogous structures to present a detailed predicted spectroscopic profile. The methodologies and interpretations within are designed to serve as a robust reference for the identification, characterization, and quality control of this versatile azetidine derivative.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their strained ring system imparts unique conformational constraints that can enhance binding affinity and selectivity to biological targets. The incorporation of a methoxy group at the 3-position, as in this compound, introduces a key pharmacophoric element, modulating properties such as polarity, hydrogen bonding capacity, and metabolic stability.

This guide will delve into the core spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a theoretical framework, a detailed experimental protocol for data acquisition, a presentation of the predicted data, and an in-depth interpretation of the spectral features.

Molecular Structure and Key Features

This compound is the salt form of the parent amine, 3-methoxyazetidine. The protonation of the nitrogen atom is a critical feature to consider when interpreting its spectroscopic data, as it significantly influences the electronic environment of the neighboring atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to allow for the exchange and potential suppression of the N-H proton signals.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Observe Frequency: 400 MHz

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Observe Frequency: 100 MHz

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show three distinct signals corresponding to the methoxy, the azetidine ring methine, and the azetidine ring methylene protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.4 - 4.6Quintet1HH3The methine proton is deshielded by the adjacent oxygen atom. It is expected to be a quintet due to coupling with the four neighboring methylene protons.
~ 4.0 - 4.2Triplet4HH2 / H4These methylene protons are equivalent due to symmetry. They are deshielded by the adjacent positively charged nitrogen atom. Each is split into a triplet by the two neighboring protons on the other methylene group.
~ 3.4 - 3.6Singlet3HH5 (OCH₃)The methyl protons of the methoxy group are in a relatively shielded environment and are not coupled to other protons, resulting in a singlet.

Causality Behind Predictions: The electron-withdrawing effect of the protonated nitrogen atom significantly deshields the adjacent methylene protons (H2/H4). The electronegative oxygen atom has a similar deshielding effect on the methine proton (H3). The chemical shifts are estimated based on data from similar structures like azetidine hydrochloride and 3-hydroxyazetidine hydrochloride.[3][4][5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display three signals, corresponding to the three unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 70 - 75C3This methine carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom.
~ 55 - 60C5 (OCH₃)The methyl carbon of the methoxy group is in a typical range for such functional groups.
~ 50 - 55C2 / C4These equivalent methylene carbons are deshielded by the adjacent protonated nitrogen atom.

Causality Behind Predictions: The chemical shifts are predicted based on established ranges for similar functional groups. The C3 carbon experiences the strongest deshielding effect from the directly bonded oxygen. The C2 and C4 carbons are deshielded by the inductive effect of the adjacent ammonium cation. These predictions are informed by general principles of ¹³C NMR spectroscopy.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9][10]

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

Instrument Parameters (FT-IR Spectrometer):

  • Technique: KBr pellet or ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Predicted IR Spectrum and Interpretation
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
~ 3200 - 2700N-H stretchSecondary Amine Salt (R₂NH₂⁺)Strong, BroadThe broad and strong absorption in this region is highly characteristic of the N-H stretching vibrations in an ammonium salt.[11][12]
~ 2950 - 2850C-H stretchAlkane (CH₂, CH₃)MediumThese absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the azetidine ring and the methoxy group.
~ 1600 - 1500N-H bendSecondary Amine Salt (R₂NH₂⁺)MediumThe bending vibration of the N-H bond in the ammonium group typically appears in this region.
~ 1150 - 1050C-O stretchEther (Alkyl)StrongA strong absorption band is expected for the C-O stretching vibration of the methoxy group.
~ 1250 - 1020C-N stretchAliphatic AmineMedium-WeakThe C-N stretching vibration is expected in this region.

Trustworthiness of Interpretation: The presence of a very broad and strong band in the 3200-2700 cm⁻¹ region is a key indicator of the hydrochloride salt form. The strong C-O stretch around 1100 cm⁻¹ would confirm the presence of the ether functionality. The combination of these features provides a high degree of confidence in the structural assignment.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[16][17]

Experimental Protocol: MS Data Acquisition

Instrument Parameters (Electrospray Ionization - Quadrupole Mass Analyzer):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Sample Introduction: Direct infusion of a dilute solution (e.g., in methanol)

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 50 - 200

Predicted Mass Spectrum and Fragmentation

For this compound, the analysis would be performed on the free base, 3-methoxyazetidine (C₄H₉NO, Molecular Weight: 87.12 g/mol ), after in-source dissociation of the hydrochloride.

  • Molecular Ion (M⁺): A peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 88.07 . The molecular ion of the free base, M⁺•, at m/z 87 would likely be weak or absent in ESI.

  • Major Fragmentation Pathways: The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[18][19][20][21]

G M [M+H]+ m/z 88 F1 Loss of CH₂O m/z 58 M->F1 α-cleavage & rearrangement F2 Loss of C₂H₄ m/z 60 M->F2 Ring opening & ethylene loss

Predicted Fragments:

m/z Proposed Fragment Rationale
88 [C₄H₁₀NO]⁺ Protonated molecular ion.
60 [C₂H₆NO]⁺ Resulting from ring opening followed by the loss of ethylene (C₂H₄).

| 58 | [C₃H₈N]⁺ | Formed via α-cleavage and rearrangement, leading to the loss of formaldehyde (CH₂O). This is a common fragmentation pathway for methoxy-substituted cyclic amines. |

Expertise in Interpretation: The fragmentation of small cyclic amines can be complex. The prediction of the m/z 58 fragment is based on the known tendency of methoxy groups to be eliminated as formaldehyde upon ionization and subsequent rearrangement. The loss of ethylene is a characteristic fragmentation for four-membered rings.[22] The relative intensities of these fragments would provide further structural confirmation.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their in-depth interpretations, offer a comprehensive framework for the structural verification of this important chemical entity. The causality-driven explanations for the predicted spectral features are intended to empower researchers in their analysis of this and structurally related molecules, thereby supporting the advancement of drug discovery and development programs.

References

  • Goldenberg, D. (2016). Principles of NMR Spectroscopy. University Science Books.
  • Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Wang, B., Li, G., & Zhang, H. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Molecular Simulation, 44(15), 1231-1238.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • Mitsuo, T. (Ed.). (2014). Introduction to Experimental Infrared Spectroscopy: Fundamentals and Practical Methods. John Wiley & Sons.
  • Thompson, J. M. (2017). Infrared Spectroscopy. CRC Press.
  • Chemistry LibreTexts. (2022). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
  • Rifai, N., Horvath, A. R., Wittwer, C. T., & Hoofnagle, A. (Eds.). (2018). Principles and Applications of Clinical Mass Spectrometry. Elsevier.
  • Bookboon. (n.d.). Principles and Applications of Mass Spectrometry.
  • Walmart. (n.d.). Mass Spectrometry: Principles and Applications, (Paperback).
  • University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR).
  • SpectraBase. (n.d.). Azetidine hydrochloride.
  • JoVE. (2023). Mass Spectrometry of Amines.
  • Whitman College. (n.d.). GCMS Section 6.15.
  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2913-2920.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methoxyazetidine Hydrochloride in Modern Drug Discovery

This compound (CAS No. 148644-09-1) has emerged as a valuable building block in medicinal chemistry.[1] Its strained four-membered azetidine ring offers a unique three-dimensional scaffold that can enhance binding interactions with biological targets and improve key pharmacokinetic properties such as metabolic stability and solubility.[2][3] As a hydrochloride salt, the compound's enhanced aqueous solubility and improved handling characteristics make it an attractive intermediate for the synthesis of a wide range of biologically active molecules, including agents targeting the central nervous system.[2][4]

A thorough understanding of the solubility profile of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of successful drug development. Solubility dictates critical parameters such as formulation strategies, bioavailability, and the design of robust synthetic and purification processes. This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, the key factors influencing its behavior in solution, and a validated experimental protocol for its precise determination.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[5]
Molecular Weight 123.58 g/mol [5][6]
CAS Number 148644-09-1[7]
Appearance White to off-white solid[4]
Melting Point 84.5–88 °C[2]
Storage Inert atmosphere, 2-8°C[4]

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative profile can be expertly inferred from its structure as an amine hydrochloride and by analogy to structurally related compounds like 3-hydroxyazetidine hydrochloride and the parent azetidine hydrochloride.[8][9] The presence of the hydrochloride salt dramatically increases the polarity and ionic character of the molecule, rendering it highly soluble in polar solvents.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the ability of the methoxy and amine groups to form hydrogen bonds lead to strong, favorable interactions with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThe high polarity of these solvents can effectively solvate the ionic salt, overcoming the lattice energy of the solid. DMSO is a well-recognized "super solvent" for many pharmaceutical compounds.[10]
Moderately Polar Acetonitrile, AcetoneModerate to LowWhile some dissolution may occur, the lower polarity compared to water or DMSO may be insufficient to fully solvate the ionic compound, likely resulting in lower solubility.
Non-polar Toluene, Hexanes, Diethyl EtherVery Low / InsolubleThe significant mismatch in polarity between the ionic salt and non-polar solvents results in negligible solubility.

Critical Factors Influencing Solubility

The solubility of this compound is not a static value but is critically dependent on the physicochemical conditions of the solution. Researchers must control for these variables to ensure reproducible results.

The Dominant Effect of pH

As the hydrochloride salt of a secondary amine, this compound's aqueous solubility is intrinsically linked to the pH of the medium. The azetidine nitrogen is basic and will exist predominantly in its protonated, cationic form at acidic to neutral pH. This ionized form is highly polar and thus readily soluble in water.

As the pH of the solution increases and surpasses the pKa of the conjugate acid (the protonated azetidine), the equilibrium will shift towards the neutral, free base form (3-methoxyazetidine). This free base is significantly less polar than its salt form, leading to a sharp decrease in aqueous solubility.

Causality Behind the Phenomenon: The pKa of the conjugate acid of azetidine is 11.29.[11] While the methoxy group on 3-methoxyazetidine will slightly alter this value, it is reasonable to predict a pKa in a similar range. Therefore, the compound is expected to be highly soluble in the acidic environment of the stomach (pH 1-3) and the upper small intestine, which is a critical consideration for oral drug development.

The Influence of Temperature

For most solid solutes, including amine hydrochloride salts, the dissolution process is endothermic. This means that energy (heat) is required to break the crystal lattice bonds of the solid, allowing it to dissolve. Consequently, an increase in temperature will typically lead to an increase in the solubility of this compound.

This relationship is crucial for applications such as:

  • Crystallization and Purification: Solubility curves as a function of temperature are essential for developing efficient crystallization protocols to obtain high-purity material.

  • Formulation Development: Understanding the temperature dependence helps in assessing the stability of liquid formulations during storage and shipping.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 3-Methoxyazetidine HCl combine Combine in vial prep_compound->combine prep_solvent Prepare solvent system (e.g., pH 7.4 buffer) prep_solvent->combine shake Agitate at constant T (e.g., 25°C or 37°C) for 24-48h combine->shake separate Centrifuge or Filter (0.22 µm PVDF) shake->separate sample Collect supernatant separate->sample dilute Dilute with mobile phase sample->dilute analyze Quantify by HPLC-UV dilute->analyze calculate Calculate Solubility (mg/mL or µg/mL) analyze->calculate

Caption: Equilibrium solubility determination workflow.

Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (purity ≥97%)

  • Selected solvents (e.g., USP phosphate buffer pH 7.4, 0.1N HCl, Water)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Constant temperature shaker/incubator

  • Centrifuge or syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Experimental Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation. A starting point could be ~10 mg of solid in 1 mL of the chosen solvent.

  • Equilibration: Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Self-Validation Step: It is crucial to test for compound adsorption to the filter material by analyzing a known concentration standard before and after filtration.

  • Sample Analysis:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the sample gravimetrically or volumetrically with the HPLC mobile phase to a concentration that falls within the linear range of a previously established calibration curve.

    • Inject the diluted sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.

  • Data Reporting: The final solubility is calculated by multiplying the measured concentration by the dilution factor and is typically reported in mg/mL or µg/mL. The final pH of the saturated solution should also be measured and reported.

Conclusion and Field Insights

This compound is a key heterocyclic building block whose utility in drug discovery is enhanced by its favorable solubility characteristics as a hydrochloride salt. It is predicted to be highly soluble in polar protic and aprotic solvents, a property that simplifies its use in synthetic chemistry and early-stage formulation. However, its solubility is critically dependent on pH, with a significant decrease expected in basic conditions as the compound converts to its less polar free base. For any research or development professional, relying on predicted data is insufficient for decision-making. The validated shake-flask protocol provided herein offers a robust, self-validating system to generate the precise, quantitative solubility data required to accelerate drug development programs and ensure the integrity of scientific findings.

References

  • Synthonix. (n.d.). This compound.
  • ChemBK. (2024). azetidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22242858, this compound.
  • Biostring. (n.d.). This compound.
  • ChemBK. (n.d.). 3-Methoxy-Azetidine Hydrochloride.
  • Wikipedia. (n.d.). Azetidine.
  • Acmec Biochemical. (n.d.). 148644-09-1[this compound].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride.
  • CHEMFISH TOKYO CO.,LTD. (n.d.). This compound.
  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique conformational constraints and ability to introduce three-dimensional character into otherwise planar molecules make them highly sought-after building blocks. 3-Methoxyazetidine hydrochloride, in particular, offers a versatile synthetic handle for the introduction of the azetidine ring, with the methoxy group providing a point of further functionalization or metabolic modulation.[1] However, the inherent ring strain of the azetidine core and the presence of an ether linkage and a hydrochloride salt introduce specific stability considerations that must be thoroughly understood and managed to ensure the compound's quality and performance in downstream applications.[2][3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to predicting its stability and handling requirements.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[4][5]
Molecular Weight 123.58 g/mol [4][5]
Appearance White to yellow solid[1]
Melting Point 84.5–88 °C[1]
Solubility Information not widely available, but the hydrochloride salt form is intended to enhance aqueous solubility.[1]
pKa The pKa of the azetidine nitrogen is a critical determinant of its stability, particularly in acidic conditions. While specific data for the 3-methoxy derivative is not readily available, it is a key parameter to consider.

Core Stability Challenges: A Mechanistic Perspective

The stability of this compound is primarily influenced by three key structural features: the strained azetidine ring, the ether linkage, and the hygroscopic nature of the hydrochloride salt.

The Azetidine Ring: Strain and Susceptibility to Nucleophilic Attack

The four-membered azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions.[2] A critical degradation pathway, particularly under acidic or hydrolytic stress, involves the formation of an azetidinium ion. This protonation of the ring nitrogen activates the ring towards nucleophilic attack, leading to cleavage of a carbon-nitrogen bond.

A forced degradation study on a more complex azetidine-containing molecule, G334089, demonstrated a degradation mechanism involving the formation of an azetidinium ion, which then undergoes nucleophilic attack.[2] This provides a scientifically grounded model for predicting a potential degradation pathway for this compound.

The Ether Linkage: Potential for Acid-Catalyzed Cleavage

Ether linkages are generally stable but can be cleaved under strong acidic conditions.[6] The presence of the hydrochloride salt means that in aqueous solutions, the environment will be acidic, potentially facilitating the hydrolysis of the methoxy group. This would lead to the formation of 3-hydroxyazetidine hydrochloride and methanol as degradation products. The rate of this degradation is expected to be influenced by pH, temperature, and the concentration of the acid.[6][7]

The Hydrochloride Salt: Hygroscopicity and its Consequences

Hydrochloride salts are frequently employed to improve the solubility and handling of amine-containing compounds.[1] However, they often exhibit hygroscopicity, the tendency to absorb moisture from the atmosphere.[8][9] The absorbed water can act as a reagent for hydrolytic degradation of both the azetidine ring and the ether linkage. Furthermore, moisture uptake can lead to physical changes in the solid material, such as clumping, which can affect handling and weighing.[] Studies have shown that the hygroscopicity of hydrochloride salts can be influenced by the presence of solvents in the crystal lattice.[9]

Recommended Storage and Handling Protocols

Based on the inherent stability challenges, the following storage and handling protocols are recommended to maintain the integrity of this compound. The conflicting recommendations from various suppliers (room temperature vs. 2-8°C) underscore the importance of a scientifically-driven approach.[4][11] Given the potential for degradation, a more conservative approach is warranted.

Optimal Storage Conditions:

  • Temperature: 2-8°C. Refrigeration will slow down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly crucial to minimize contact with atmospheric moisture.[11]

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

  • Desiccation: Store in a desiccator, especially after opening, to further protect against humidity.

Handling Procedures:

  • Handle the compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Use clean, dry spatulas and weighing equipment.

  • Reseal the container tightly under an inert atmosphere immediately after use.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research and development, it is essential to have robust analytical methods to assess its stability. The following section outlines a framework for conducting forced degradation studies and developing a stability-indicating analytical method, in line with ICH guidelines.[12][13]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15][16][17]

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Visualizing Degradation Pathways and Workflows

To further clarify the potential degradation mechanisms and the experimental workflow for stability testing, the following diagrams are provided.

Potential Degradation Pathways

G Potential Degradation Pathways of 3-Methoxyazetidine HCl parent 3-Methoxyazetidine Hydrochloride protonated Azetidinium Ion (Protonated Intermediate) parent->protonated Acidic Conditions (H+) hydrolyzed_ether 3-Hydroxyazetidine Hydrochloride parent->hydrolyzed_ether Acid-Catalyzed Ether Cleavage ring_opened Ring-Opened Product (e.g., via hydrolysis) protonated->ring_opened Nucleophilic Attack (e.g., H2O) methanol Methanol

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_0 Forced Degradation cluster_1 Method Development & Validation cluster_2 Stability Study stress_acid Acid Hydrolysis method_dev Develop Stability-Indicating HPLC Method stress_acid->method_dev stress_base Base Hydrolysis stress_base->method_dev stress_ox Oxidation stress_ox->method_dev stress_therm Thermal stress_therm->method_dev stress_photo Photostability stress_photo->method_dev method_val Validate Method (ICH Q2) method_dev->method_val long_term Long-Term Stability (ICH Q1A) method_val->long_term accelerated Accelerated Stability (ICH Q1A) method_val->accelerated data_analysis Data Analysis & Re-test Period Assignment long_term->data_analysis accelerated->data_analysis

Caption: Experimental workflow for assessing the stability of 3-methoxyazetidine HCl.

Conclusion and Recommendations

This compound is a valuable building block, but its utility is contingent upon maintaining its chemical integrity. The primary stability concerns stem from the strained azetidine ring, the acid-labile ether linkage, and the hygroscopic nature of the hydrochloride salt. A proactive approach to storage and handling is therefore paramount.

Key Recommendations:

  • Storage: Store at 2-8°C under an inert atmosphere in a tightly sealed, opaque container, preferably in a desiccator.

  • Handling: Minimize exposure to atmospheric moisture by handling in a controlled, dry environment.

  • Quality Control: Implement a stability-indicating analytical method to routinely monitor the purity of the material, especially for long-term storage or before use in critical applications. A re-test period should be established based on long-term stability data, as per ICH guidelines.[12][18]

By adhering to these guidelines, researchers and drug development professionals can ensure the reliability and consistency of this compound, thereby safeguarding the integrity of their scientific endeavors.

References

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - ResearchG
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Deriv
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis
  • degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-p
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials - ResearchG
  • Q1A(R2) Guideline - ICH
  • This compound, 95% - Thermo Scientific Chemicals
  • This compound | 148644-09-1 - ChemicalBook
  • Photochemical Approaches to Azetidines - Nottingham ePrints
  • Functionalized azetidines via visible light-enabled aza P
  • Forced Degrad
  • Radical strain-release photocatalysis for the synthesis of azetidines - ResearchG
  • This compound丨CAS 148644-09-1 - leapchem
  • Hygroscopicity Testing - BOC Sciences
  • Crystal Growth & Design Vol. 26 No.
  • 148644-09-1|this compound|BLD Pharm
  • 148644-09-1 | this compound - ChemScene
  • This compound AldrichCPR - Sigma-Aldrich
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchG
  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG | Semantic Scholar
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers
  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients - PMC - NIH
  • Annex 10 - ICH
  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degrad
  • Stability indicating study by using different analytical techniques - IJSDR
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchG
  • This compound - [M0107] - Synthonix
  • This compound - Biostring
  • Stability Indic
  • This compound | C4H10ClNO | CID 22242858 - PubChem - NIH
  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti - Impactfactor
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH
  • Stability of metronidazole, tetracycline HCl and famotidine alone and in combin

Sources

The Azetidine Ring Unveiled: A Technical Guide to the Reactivity of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties.[1][2] This guide provides an in-depth analysis of the reactivity of the azetidine ring, with a specific focus on 3-methoxyazetidine hydrochloride. We will explore the inherent strain of the four-membered ring, the electronic influence of the 3-methoxy substituent, and the role of the hydrochloride salt in modulating the ring's chemical behavior. This document will serve as a technical resource, offering field-proven insights into the key reactions of this versatile building block, including N-functionalization, C-H functionalization, and nucleophilic ring-opening reactions. Detailed experimental protocols and mechanistic diagrams are provided to facilitate practical application in drug discovery and development.

Introduction: The Rise of Azetidines in Medicinal Chemistry

Azetidines have emerged as crucial motifs in modern drug discovery, prized for their ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1][3] Their inherent ring strain, sp3-rich character, and conformational rigidity contribute to enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety to optimize receptor selectivity and overall pharmacokinetic profiles.[1] The 3-substituted azetidine framework is particularly valuable as it allows for the introduction of diverse functionalities at a key position for modulating biological activity.[5][6] this compound is a versatile building block used in the synthesis of a range of biologically active compounds, including central nervous system agents and enzyme inhibitors.[7][8]

The Inherent Reactivity of the Azetidine Ring: A Tale of Strain and Stability

The chemical behavior of azetidines is largely dictated by their considerable ring strain, estimated to be approximately 25.4 kcal/mol.[9] This strain lies between that of the highly reactive and less stable aziridines (27.7 kcal/mol) and the relatively unreactive pyrrolidines (5.4 kcal/mol).[9] This intermediate level of strain makes azetidines stable enough for practical handling while also rendering them susceptible to a unique range of chemical transformations under appropriate conditions.[9][10] The nitrogen atom within the ring can act as both a nucleophile and a hydrogen-bond acceptor, enabling crucial interactions with biological targets.[4]

Conformational Landscape

The four-membered azetidine ring is not planar and can adopt a puckered conformation to alleviate some of the torsional strain.[11] The degree of puckering can be influenced by the substitution pattern on the ring.[11] This conformational flexibility, though limited, can play a role in how the molecule interacts with its biological targets.

Modulating Reactivity: The Influence of the 3-Methoxy Group and Hydrochloride Salt

The reactivity of the parent azetidine ring is significantly modulated by the presence of the methoxy group at the 3-position and its formulation as a hydrochloride salt.

  • The 3-Methoxy Group: The electron-donating nature of the methoxy group can influence the electron density of the ring system, potentially affecting the nucleophilicity of the nitrogen atom and the susceptibility of the ring to certain reactions.[7] It can also impact the lipophilicity and metabolic stability of molecules derived from this building block.[7]

  • The Hydrochloride Salt: The hydrochloride form of 3-methoxyazetidine increases its water solubility and improves its handling characteristics.[7] From a reactivity standpoint, the protonated nitrogen atom (azetidinium ion) is significantly more electrophilic, making the ring highly susceptible to nucleophilic attack and subsequent ring-opening.[12][13][14] The rate of this decomposition is sensitive to pH, with more rapid ring-opening occurring at lower pH.[14]

Key Reactions of the 3-Methoxyazetidine Ring

The unique structural and electronic features of this compound give rise to a diverse range of chemical transformations.

N-Functionalization: Building Molecular Complexity

The nitrogen atom of the azetidine ring is a key handle for introducing molecular diversity. Common N-functionalization reactions include acylation, sulfonylation, and alkylation. These reactions typically require the free base form of 3-methoxyazetidine, which can be generated in situ or by a separate neutralization step.

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), and stir at room temperature for 15-30 minutes.

  • Acylation: Cool the reaction mixture to 0 °C. Add the desired acylating agent (e.g., acid chloride or anhydride) (1.0-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

C-H Functionalization: A Modern Approach to Derivatization

Recent advances in organic synthesis have enabled the direct functionalization of C(sp3)-H bonds, providing a powerful tool for modifying the azetidine scaffold.[9] Palladium-catalyzed C-H amination and arylation have been reported for the synthesis of complex azetidine derivatives.[9][15] While specific protocols for 3-methoxyazetidine are less common, the principles of directed C-H activation can be applied.

Logical Relationship: C-H Functionalization Strategy

Caption: A generalized workflow for the C-H functionalization of the azetidine ring.

Nucleophilic Ring-Opening: Harnessing Ring Strain

The inherent strain of the azetidine ring can be harnessed in nucleophilic ring-opening reactions, particularly when the nitrogen is activated as an azetidinium ion.[12][16] This provides a route to highly functionalized linear amines.[17] The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile.[12][13] In the case of this compound, the protonated nitrogen facilitates nucleophilic attack at either the C2 or C4 position.

The regioselectivity of nucleophilic attack on azetidinium ions is a critical consideration. Studies have shown that for azetidinium ions without a substituent at the C4 position, nucleophilic attack generally occurs at C4.[12][16] However, the presence of substituents can direct the attack to the C2 position.[12] DFT calculations have proven useful in predicting the regioselectivity of these reactions.[12]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Nucleophile Addition: Add the amine nucleophile (e.g., benzylamine) (1.5-2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent system and purify by flash column chromatography or preparative HPLC to isolate the ring-opened product.

Reaction Mechanism: Nucleophilic Ring-Opening

Ring_Opening cluster_0 Nucleophilic Attack Azetidinium 3-Methoxyazetidinium Ion TransitionState [Transition State]‡ Azetidinium->TransitionState C4 attack Nucleophile Nu:⁻ Nucleophile->TransitionState Product Ring-Opened Product TransitionState->Product

Caption: General mechanism of nucleophilic ring-opening of the 3-methoxyazetidinium ion.

Quantitative Data Summary

Reaction TypeKey ParametersTypical YieldsReference
N-Acylation Base: TEA/DIPEA, Solvent: DCMGood to ExcellentGeneral knowledge
N-Sulfonylation Base: Pyridine/TEA, Solvent: DCMGood to ExcellentGeneral knowledge
Nucleophilic Ring-Opening Nucleophile dependent, often requires heatVariable[12][13][16]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its reactivity is a nuanced interplay of ring strain, the electronic effects of the methoxy substituent, and the activation provided by the hydrochloride salt. A thorough understanding of its N-functionalization, potential for C-H activation, and susceptibility to nucleophilic ring-opening allows researchers and drug development professionals to strategically incorporate this scaffold to create novel and potent therapeutic agents. The provided protocols and mechanistic insights serve as a practical guide for the effective utilization of this important synthetic intermediate.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
  • Singh, A., Kumar, A., & Sharma, S. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
  • Kaur, M., & Singh, G. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
  • Štefane, B., & Iskra, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2645-2666. [Link]
  • Oishi, S., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts.
  • Request PDF. (2025). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • PubMed. (2021). Azetidines of pharmacological interest. [Link]
  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Link]
  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
  • ResearchGate. (n.d.). Functionalization of chiral azetidine-2-carboxylic acids. Synthesis of.... [Link]
  • RSC Publishing. (2021). Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies. Organic & Biomolecular Chemistry. [Link]
  • Nature. (n.d.).
  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]
  • ResearchGate. (2017). Functionalization reactions of azetidine nitrones. [Link]
  • PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (n.d.). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. [Link]
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
  • Semantic Scholar. (n.d.).
  • PubChem - NIH. (n.d.). This compound. [Link]
  • PubMed. (2007). Conformational preferences of proline analogues with different ring size. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). a) Marketed drugs containing 1,3-substituted azetidine scaffolds. [Link]
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
  • Biostring. (n.d.). This compound. [Link]
  • PMC - NIH. (2025). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Acmec Biochemical. (n.d.). 148644-09-1[this compound]. [Link]

Sources

A Technical Guide to the Biological Activity of 3-Methoxyazetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, valued for its ability to impart conformational rigidity and favorable physicochemical properties.[1][2][3] This technical guide provides an in-depth exploration of derivatives of 3-methoxyazetidine hydrochloride, a versatile building block for creating novel therapeutic agents. We will delve into the key biological targets modulated by this class of compounds, synthesize structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of 3-substituted azetidines to address complex therapeutic challenges, particularly in the realm of central nervous system (CNS) disorders.

Introduction: The Azetidine Scaffold in Drug Discovery

The four-membered saturated nitrogen heterocycle, azetidine, offers a unique combination of properties that make it highly attractive for drug design.[3] Unlike more flexible aliphatic chains, the strained azetidine ring provides a conformationally constrained scaffold.[4] This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity and selectivity for a specific biological target.[3][5]

The 3-position of the azetidine ring is a key vector for chemical modification, allowing for the introduction of diverse functional groups to probe the binding pockets of proteins.[6] The introduction of a methoxy group at this position, creating 3-methoxyazetidine, yields a building block with a defined stereochemistry and polarity. The hydrochloride salt form enhances the compound's solubility and stability, making it an ideal starting point for library synthesis and biological screening.[4] Derivatives built from this core have shown potential across a wide range of pharmacological activities, including modulation of CNS targets like G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][7][8][9]

Overview of Synthetic Strategies

The synthesis of 3-substituted azetidines, including 3-methoxyazetidine, is a well-documented area of organic chemistry.[2] A common and effective strategy involves the intramolecular cyclization of an acyclic precursor containing an amine and a suitable leaving group at the γ-position. While historically challenging due to the entropic cost of forming a four-membered ring, modern synthetic methods have made these scaffolds readily accessible.[1][2] This accessibility is crucial for enabling the extensive medicinal chemistry campaigns required for lead optimization.

Key Biological Targets and Therapeutic Potential

Research into azetidine derivatives has revealed their activity against several critical classes of biological targets. The 3-methoxyazetidine core can be considered a key pharmacophoric element for engaging with targets implicated in a variety of CNS and other disorders.[1][3]

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and the target of approximately a quarter of all therapeutic drugs.[10] Azetidine derivatives have been successfully developed as potent modulators of several GPCR subtypes.

  • Muscarinic Acetylcholine Receptors (mAChRs): These receptors are crucial for cognitive function, and M1 muscarinic agonists are a key therapeutic strategy for Alzheimer's disease.[11] The rigid nature of the azetidine scaffold makes it an excellent template for designing selective muscarinic agonists and antagonists.[5][12][13] The methoxy group can serve as a key hydrogen bond acceptor, mimicking the ester of acetylcholine.

  • Dopamine Receptors: Dysregulation of dopamine signaling is central to numerous psychiatric and neurological disorders, including schizophrenia and Parkinson's disease.[14] Studies have shown that 3-substituted azetidine derivatives can act as potent dopamine D2 and D4 receptor antagonists.[7]

Monoamine Transporters

Neurotransmitter transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical for regulating synaptic signaling. Inhibitors of these transporters are mainstays in the treatment of depression and other mood disorders. Azetidines based on a 3-aryl-3-oxypropylamine scaffold have been evaluated as triple reuptake inhibitors (TRIs).[8][9] Furthermore, specific methoxy-substituted azetidine analogs have demonstrated potent inhibition of the vesicular monoamine transporter 2 (VMAT2), a target for treating substance abuse.[15][16] A cis-4-methoxy analog was found to be a particularly potent inhibitor of vesicular dopamine uptake, with a Ki of 24 nM.[16]

Ligand-Gated Ion Channels

The this compound building block has been explicitly used in the preparation of derivatives targeting GABA-A receptors.[17] Specifically, these derivatives were designed as inverse agonists, a class of compounds that can enhance cognitive function, suggesting therapeutic potential for treating cognitive disorders.[17]

Experimental Design: A Workflow for Characterizing Novel Derivatives

The successful characterization of a novel 3-methoxyazetidine derivative requires a systematic and logical progression of experiments. The goal is to build a comprehensive profile of the compound's potency, selectivity, and mechanism of action.

Below is a generalized workflow diagram illustrating this process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Lead Optimization synthesis Synthesis of 3-Methoxyazetidine Derivative binding_assay Primary Binding Assay (e.g., Radioligand Displacement) synthesis->binding_assay Test Compound functional_assay Primary Functional Assay (e.g., Second Messenger) binding_assay->functional_assay Determine Ki selectivity Selectivity Panel (Against Related Targets) functional_assay->selectivity Active 'Hit' potency Dose-Response Analysis (Determine IC50/EC50) selectivity->potency moa Mechanism of Action (e.g., GTPγS, Arrestin Assay) potency->moa sar Structure-Activity Relationship (SAR) Studies moa->sar adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) sar->adme lead_candidate Lead Candidate adme->lead_candidate

Caption: High-level workflow for the discovery and characterization of novel bioactive compounds.

Detailed Experimental Protocols

The following protocols are foundational for assessing the biological activity of 3-methoxyazetidine derivatives at key CNS targets.

Protocol: Radioligand Binding Assay for GPCR Affinity (e.g., Muscarinic M1 Receptor)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Causality: This assay is a direct measure of target engagement. A compound's ability to displace the radioligand is proportional to its affinity for the receptor's binding site. It is the first critical step to confirm a compound interacts with the intended target.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human muscarinic M1 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding).

      • 50 µL of the 3-methoxyazetidine test derivative at various concentrations (e.g., 0.1 nM to 100 µM).

      • 50 µL of [³H]-N-methylscopolamine ([³H]-NMS), a potent muscarinic antagonist radioligand, at a final concentration equal to its Kd (approx. 1 nM).

      • 50 µL of the prepared cell membranes (e.g., 20-40 µg of protein).

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filter mat and place it in a scintillation bag with scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay for GPCR Activation ([³⁵S]GTPγS Binding)

This assay measures G-protein activation, a primary step in GPCR signaling, and can distinguish between agonists, antagonists, and inverse agonists.

Causality: Upon agonist binding, a GPCR catalyzes the exchange of GDP for GTP on the α-subunit of its coupled G-protein.[18] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state. An agonist will stimulate binding, an antagonist will block agonist-stimulated binding, and an inverse agonist will reduce basal binding.

G cluster_0 GPCR Signaling Cascade (Gq-coupled) Agonist Agonist (e.g., Azetidine Derivative) GPCR GPCR (e.g., M1) Inactive Agonist->GPCR:f0 Binds G_Protein Gq Protein GDP-bound GPCR:f1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release (from ER) IP3_DAG:f0->Ca_Release Stimulates PKC_Activation PKC Activation IP3_DAG:f1->PKC_Activation Activates

Caption: Simplified signaling pathway for a Gq-coupled GPCR, a common target for azetidines.

Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the receptor of interest as described in Protocol 5.1.

  • Assay Setup (96-well format):

    • To each well, add:

      • 25 µL of test compound (agonist) at various concentrations.

      • 25 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM).

      • 50 µL of cell membranes (5-10 µg protein). Pre-incubate for 15-20 minutes at 30°C.

      • 25 µL of [³⁵S]GTPγS to a final concentration of ~0.1 nM.

  • Incubation & Harvesting:

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

    • Terminate the reaction and harvest onto a filter mat as described in Protocol 5.1.

  • Data Acquisition & Analysis:

    • Count radioactivity using a scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS (Total - Non-specific) against the log concentration of the agonist.

    • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist.

Protocol: Neurotransmitter Uptake Inhibition Assay (e.g., Dopamine Transporter)

This protocol measures a compound's ability to block the reuptake of a neurotransmitter into cells or synaptosomes, a key mechanism for antidepressant and psychostimulant drugs.

Causality: This is a direct functional measurement of transporter activity. By using a radiolabeled neurotransmitter ([³H]-Dopamine), its uptake can be quantified. A reduction in accumulated radioactivity in the presence of a test compound indicates inhibition of the transporter.

Methodology:

  • Synaptosome Preparation (for native tissue):

    • Dissect brain tissue rich in the transporter (e.g., rat striatum for DAT).

    • Homogenize in ice-cold 0.32 M sucrose solution.

    • Centrifuge at low speed (1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (20,000 x g) to pellet the synaptosomes (nerve terminals).

    • Resuspend the pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).

  • Assay Setup:

    • Pre-warm synaptosome aliquots to 37°C.

    • Add the 3-methoxyazetidine test derivative at various concentrations and incubate for 10-15 minutes.

    • Initiate uptake by adding [³H]-Dopamine at a final concentration near its Kₘ (e.g., 10-20 nM).

    • For non-specific uptake, use a known potent inhibitor like GBR-12909 or conduct the assay at 4°C.

  • Incubation & Termination:

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time must be within the linear range of uptake.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Dopamine.

  • Data Acquisition & Analysis:

    • Measure the radioactivity trapped on the filters via scintillation counting.

    • Calculate the percent inhibition of specific uptake at each compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Data

While a comprehensive SAR table for a homologous series of 3-methoxyazetidine derivatives is not publicly available, we can synthesize data from related compounds to guide future design.[5] The following table summarizes key findings for 3-substituted azetidines and related analogs at CNS targets.

Target ClassScaffold ModificationObserved Effect on ActivityReference
VMAT2 Central azetidine ring (vs. piperidine/pyrrolidine)Maintained or increased potency.[15][16]
VMAT2 cis-4-methoxy on a 2,4-disubstituted azetidineMost potent inhibitor in the series (Ki = 24 nM).[16]
Dopamine R 3-Amide substitution on azetidineGenerated potent D₂/D₄ antagonists.[7]
Monoamine T 3-Aryl-3-oxypropylamine on azetidineConferred triple reuptake inhibitor (TRI) profile.[8]
GABA-A R Used as a building block for complex derivativesResulted in GABA-A inverse agonists.[17]

This table is illustrative and synthesizes data from different core scaffolds to highlight the influence of the azetidine ring and its substitution.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile class of compounds for drug discovery. The rigid azetidine core provides a robust platform for creating potent and selective modulators of key CNS targets, including GPCRs, neurotransmitter transporters, and ion channels. The methoxy group at the 3-position offers a specific vector for interaction that has proven beneficial in several contexts.

Future research should focus on synthesizing and screening focused libraries of these derivatives against panels of CNS targets to fully elucidate their pharmacological potential. Combining the experimental protocols outlined in this guide with computational modeling and structural biology will enable a more rational design of next-generation therapeutics. The continued exploration of this scaffold is poised to yield novel candidates for treating a wide array of challenging neurological and psychiatric disorders.

References

  • Zhang, L., Wang, M., & Xie, Z. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(3), C735-C749. [Link]
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025).
  • Ehlert, F. J. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1705, 133–147. [Link]
  • Zhang, L., Wang, M., & Xie, Z. (2022). Recent progress in assays for GPCR drug discovery. PubMed, 35816640. [Link]
  • Traynor, J. R. (2012). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 897, 15–28. [Link]
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
  • Zheng, G., Deaciuc, A. G., Singh, N., Dwoskin, R. L., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(24), 6753–6757. [Link]
  • Zheng, G., Deaciuc, A. G., Singh, N., Dwoskin, R. L., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed, 24183617. [Link]
  • The value of GPCR cell-based assays in drug discovery. (2024). Drug Target Review. [Link]
  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
  • Singh, G. S., & Ombito, J. O. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. [Link]
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
  • Biologically important 3-substituted azetidines. (n.d.).
  • Sharma, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]
  • AZETIDINE DERIVATIVES AS MUSCARINIC RECEPTOR ANTAGONISTS. (2008).
  • This compound. (n.d.). PubChem. [Link]
  • This compound. (n.d.). Synthonix. [Link]
  • Azetidine derivatives as muscarinic receptor antagonists. (2008).
  • This compound. (n.d.). Biostring. [Link]
  • Fisher, A. (1995). Progress in medicinal chemistry of novel selective muscarinic agonists. Drug Design and Discovery, 13(1-2), 87-103. [Link]
  • Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid - Oxoazetidine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 13(1). [Link]
  • Raauf, A. M. R. (2020). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives.
  • Melis, M., et al. (2020). Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction. Frontiers in Molecular Neuroscience, 13, 143. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
  • Il'yasov, S. G., et al. (2023).

Sources

The Ascendancy of a Compact Scaffold: 3-Methoxyazetidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The quest for novel chemical matter in drug discovery is a perpetual drive towards molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Within the vast landscape of heterocyclic chemistry, small, strained ring systems have emerged as powerful tools for medicinal chemists. Among these, the azetidine scaffold has garnered significant attention for its ability to impart desirable physicochemical properties. This technical guide delves into the core utility of a particularly valuable building block: 3-methoxyazetidine hydrochloride . We will explore its synthesis, physicochemical characteristics, and, most critically, its strategic application in the construction of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their programs.

The Strategic Value of the Azetidine Moiety in Drug Design

Azetidines, four-membered saturated nitrogen heterocycles, offer a unique combination of properties that make them highly attractive in medicinal chemistry. Their inherent ring strain and non-planar conformation provide a rigid scaffold that can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[1] The introduction of an azetidine ring can also favorably modulate key drug-like properties, including:

  • Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.

  • Lipophilicity: Azetidines can serve as less lipophilic replacements for more common carbocyclic or larger heterocyclic rings.

  • Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible alkyl chains.

  • Three-Dimensionality: In an era where "flat" molecules are often associated with promiscuity and off-target effects, the inherent 3D nature of the azetidine scaffold provides a means to explore chemical space more effectively and achieve greater target selectivity.

The 3-position of the azetidine ring is a particularly attractive vector for introducing diverse functionality to modulate biological activity and fine-tune physicochemical properties.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid that is readily handled in a laboratory setting. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValueSource
CAS Number 148644-09-1[2]
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
Appearance White to yellow solid[1]
Melting Point 84.5–88 °C[1]
Topological Polar Surface Area (TPSA) 21.3 Ų[2]
Hydrogen Bond Acceptor Count 2[2]
Hydrogen Bond Donor Count 1[2]

The methoxy group at the 3-position offers several advantages over a simple hydroxyl substituent. It blocks a potential site of glucuronidation, a common metabolic pathway for hydroxyl groups, thus potentially increasing metabolic stability. Furthermore, the methoxy group can modulate the lipophilicity and hydrogen bonding capacity of the molecule in a more controlled manner than a hydroxyl group.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides insight into its purity and potential impurities. A common and practical approach involves the synthesis of its precursor, 3-hydroxyazetidine hydrochloride, followed by methylation. A representative synthetic route to 3-hydroxyazetidine hydrochloride is outlined below, based on a patented process.[3]

Synthesis_Workflow Epichlorohydrin Epichlorohydrin Intermediate1 N-tert-butyl-3-hydroxyazetidine Epichlorohydrin->Intermediate1 Cyclization tBuNH2 tert-Butylamine tBuNH2->Intermediate1 Ac2O Acetic Anhydride Intermediate2 N-acetyl-3-acetoxyazetidine Ac2O->Intermediate2 HCl Hydrochloric Acid Product_OH 3-Hydroxyazetidine Hydrochloride HCl->Product_OH MeI Methylating Agent (e.g., MeI, DMS) Product_OMe_free 3-Methoxyazetidine (free base) MeI->Product_OMe_free Base Base (e.g., NaH) Base->Product_OMe_free Intermediate1->Intermediate2 Acetylation Intermediate2->Product_OH Deacetylation & Deprotection Product_OH->Product_OMe_free Methylation Final_Product This compound Product_OMe_free->Final_Product Salt Formation HCl_salt HCl HCl_salt->Final_Product

Caption: Synthetic pathway to this compound.

Step-by-Step Methodology (Illustrative)

  • Cyclization: Epichlorohydrin is reacted with a protected amine, such as tert-butylamine, to form the N-protected 3-hydroxyazetidine. This step often involves an initial ring-opening of the epoxide followed by an intramolecular cyclization.[3]

  • Protection (Optional but often practical): The hydroxyl group can be protected, for instance, by acetylation with acetic anhydride, to prevent side reactions in the subsequent deprotection step.[3]

  • Deprotection: The N-tert-butyl group is removed under acidic conditions, typically with hydrochloric acid, which also hydrolyzes the acetate protecting group, yielding 3-hydroxyazetidine hydrochloride.[3]

  • Methylation: The 3-hydroxyazetidine hydrochloride is neutralized, and the resulting free base is methylated. A common method involves deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an electrophilic methyl source such as methyl iodide or dimethyl sulfate.

  • Salt Formation: The resulting 3-methoxyazetidine free base is then treated with hydrochloric acid to form the stable and readily handled hydrochloride salt.

This multi-step process, while requiring careful optimization, provides a reliable route to high-purity this compound suitable for use in medicinal chemistry campaigns.

Application as a Building Block: A Case Study in GABA-A Receptor Modulators

A key application of this compound is in the synthesis of isoxazole-thiazole derivatives that act as inverse agonists at the GABA-A receptor, a target for the treatment of cognitive disorders.[4] In this context, the 3-methoxyazetidine moiety is typically introduced via N-alkylation or N-arylation, coupling the secondary amine of the azetidine to a heterocyclic core.

Application_Workflow Azetidine 3-Methoxyazetidine Hydrochloride Reaction N-Arylation/ N-Alkylation Azetidine->Reaction Heterocycle Halogenated Isoxazole-Thiazole Core Heterocycle->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Catalyst Catalyst (optional, e.g., Pd-based for N-arylation) Catalyst->Reaction Product GABA-A Receptor Inverse Agonist Reaction->Product

Caption: General workflow for incorporating 3-methoxyazetidine.

Rationale for Using 3-Methoxyazetidine in this Context:

  • Vector for SAR: The azetidine nitrogen provides a convenient attachment point to the core scaffold, allowing for systematic exploration of structure-activity relationships (SAR).

  • Improved Physicochemical Properties: The 3-methoxyazetidine group can enhance solubility and reduce the lipophilicity of the final compound compared to more traditional N-alkyl or N-aryl substituents, which is often crucial for CNS drug candidates.

  • Metabolic Stability: As mentioned, the methoxy group is generally more metabolically stable than a hydroxyl group.

  • Conformational Constraint: The rigid azetidine ring projects the methoxy group into a defined region of space, which can lead to more specific interactions with the receptor binding pocket and improved selectivity.

Exemplary Experimental Protocol: N-Arylation with a Heterocyclic Chloride

This protocol is a representative, self-validating system for the coupling of this compound with a generic heteroaryl chloride.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the heteroaryl chloride (1.0 eq), this compound (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the desired N-arylated 3-methoxyazetidine derivative.

This type of nucleophilic aromatic substitution is a robust and widely used transformation in medicinal chemistry, and the use of this compound as the nucleophile provides a straightforward entry into a diverse range of novel chemical entities.

Comparative Analysis and Future Perspectives

The choice of a building block is always a strategic decision in a drug discovery program. The 3-methoxyazetidine moiety offers a compelling alternative to other small ring systems or acyclic analogues.

Feature3-Methoxyazetidine3-HydroxyazetidineIsopropylamine
Metabolic Stability Generally higher (O-methyl group)Potential for glucuronidationPotential for N-dealkylation
Hydrogen Bonding H-bond acceptor (ether)H-bond donor and acceptorH-bond donor and acceptor
Lipophilicity (cLogP) ModerateLowerHigher
Conformational Rigidity HighHighLow
Synthetic Accessibility Readily accessibleReadily accessibleReadily accessible

The future of this compound in medicinal chemistry is bright. Its utility is not limited to GABA-A receptor modulators; it is also a valuable building block for other CNS targets, kinase inhibitors, and GPCR ligands.[1] As our understanding of the importance of 3D-scaffolds in drug design continues to grow, we can expect to see the increased incorporation of 3-methoxyazetidine and its derivatives in the next generation of therapeutic agents.

Conclusion

This compound is a versatile and highly valuable building block for modern medicinal chemistry. Its unique combination of a rigid, three-dimensional scaffold, favorable physicochemical properties, and synthetic accessibility makes it an excellent choice for chemists seeking to optimize the properties of their lead compounds. By providing a means to enhance solubility, metabolic stability, and target affinity, this compound is a powerful tool in the design and synthesis of novel therapeutics for a wide range of diseases.

References

  • HANGZHOU ALLSINO CHEMICAL CO Ltd. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22242858, this compound.
  • Synthonix. (n.d.). This compound.
  • Acmec Biochemical. (n.d.). 148644-09-1[this compound].
  • Biostring. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Discovery and History of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties—namely high ring strain, sp³-rich character, and conformational rigidity—offer significant advantages in drug design, often leading to improved metabolic stability, solubility, and target selectivity.[1] This guide delves into the history, synthesis, and application of a particularly valuable derivative: 3-Methoxyazetidine hydrochloride. We will explore its synthetic evolution, from early methodologies to modern, scalable processes, and highlight its role as a critical building block in the development of novel therapeutics.

Introduction: The Rise of the Azetidine Scaffold

Historically, strained ring systems like azetidines were often overlooked by medicinal chemists due to perceived instability and synthetic challenges. However, the past few decades have witnessed a paradigm shift. The incorporation of the azetidine motif is now a well-established strategy to enhance the pharmacokinetic profiles of drug candidates.[1] The rigid structure of the azetidine ring can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets.[2]

Among the various substituted azetidines, 3-substituted derivatives are of paramount importance. The substituent at the 3-position can be tailored to modulate properties like polarity, lipophilicity, and hydrogen bonding capacity. 3-Methoxyazetidine, in particular, has emerged as a versatile intermediate. The methoxy group introduces a polar ether functionality while maintaining a relatively small steric footprint, making it an attractive building block for creating novel chemical entities with desirable drug-like properties.[2]

The Genesis of a Scaffold: Discovery and Early Synthetic Routes

The journey to this compound is intrinsically linked to the development of its precursor, 3-hydroxyazetidine. Early synthetic strategies for 3-substituted azetidines were often cumbersome, involving multi-step sequences with harsh conditions and challenging purifications.

One of the foundational routes involved the reaction of epichlorohydrin with a protected amine, such as benzhydrylamine or benzylamine.[3] This process typically involves an initial ring-opening of the epoxide, followed by an intramolecular cyclization to form the N-protected 3-hydroxyazetidine ring. The final and often most challenging step was the deprotection, commonly achieved through catalytic hydrogenation, to yield 3-hydroxyazetidine or its hydrochloride salt.[3][4][5][6] While effective, these methods suffered from drawbacks:

  • Expensive Starting Materials: Reagents like benzhydrylamine were costly.[3]

  • Harsh Reaction Conditions: Catalytic hydrogenation requires specialized equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) or Palladium hydroxide (Pd(OH)₂).[5][6]

  • Purification Challenges: The removal of the protecting group and catalyst residues often necessitated column chromatography, which is not ideal for large-scale production.[4]

These initial challenges paved the way for the development of more efficient and industrially scalable synthetic methodologies.

Evolution of Synthesis: Towards a Scalable and Efficient Process

The direct synthesis of this compound typically proceeds from its hydroxyl precursor. The core transformation is a classic Williamson ether synthesis , an Sₙ2 reaction involving an alkoxide and an organohalide.[7][8]

The Key Transformation: Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction remains one of the most robust methods for preparing ethers.[7][9] The mechanism involves two key steps:

  • Deprotonation: A strong base is used to deprotonate the alcohol (in this case, N-protected 3-hydroxyazetidine), forming a more nucleophilic alkoxide ion.

  • Nucleophilic Substitution (Sₙ2): The resulting alkoxide attacks an electrophilic methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing a leaving group to form the ether linkage.[7][10]

A generalized scheme for this process is outlined below.

Williamson_Ether_Synthesis Start N-Protected 3-Hydroxyazetidine Alkoxide N-Protected 3-Azetidinoxide Start->Alkoxide + Strong Base (e.g., NaH) Product N-Protected 3-Methoxyazetidine Alkoxide->Product + Methylating Agent (e.g., CH3I) FinalProduct 3-Methoxyazetidine Hydrochloride Product->FinalProduct Deprotection & HCl

Caption: Generalized Williamson Ether Synthesis for 3-Methoxyazetidine.

Modern Synthetic Protocol & Causality

While the core chemistry is straightforward, the choice of protecting group and reagents is critical for optimizing yield, purity, and scalability. A common and efficient route reported in the patent literature involves the use of a tert-butyloxycarbonyl (Boc) protecting group.[11]

The rationale for this choice is rooted in field-proven insights:

  • Ease of Introduction: The Boc group is easily installed on the azetidine nitrogen.

  • Stability: It is stable to the basic conditions required for the Williamson ether synthesis.

  • Facile Removal: The Boc group can be cleanly removed under acidic conditions, which conveniently allows for the direct formation of the final hydrochloride salt.

A typical modern synthesis is a two-step process starting from commercially available N-Boc-3-hydroxyazetidine.

Step 1: Methylation (Williamson Ether Synthesis)

  • N-Boc-3-hydroxyazetidine is dissolved in an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). DMF is often chosen as it can increase the reaction rate.[10]

  • A strong base, typically sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and hydrogen gas evolution. NaH is an excellent choice because the byproduct, H₂, simply bubbles out of the reaction mixture.[12]

  • A methylating agent, such as methyl iodide (CH₃I), is then added. The reaction is allowed to warm to room temperature and stirred until completion.

Step 2: Deprotection and Salt Formation

  • The crude N-Boc-3-methoxyazetidine is then treated with a solution of hydrochloric acid (HCl) in a solvent like dioxane or isopropanol.

  • This single step cleaves the Boc protecting group and simultaneously forms the desired this compound salt, which often precipitates from the solution as a crystalline solid, facilitating purification.

This optimized route avoids the use of hazardous hydrogenation and expensive catalysts, making it more amenable to industrial production.[11]

Physicochemical Properties and Characterization

Understanding the core properties of this compound is essential for its application in drug development.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[13][14]
Molecular Weight 123.58 g/mol [13][14]
Appearance White to yellow solid[2]
Melting Point 84.5–88 °C[2]
SMILES Cl.COC1CNC1[15]
InChIKey KSXGQRBTBLQJEF-UHFFFAOYSA-N[13]

Standard characterization techniques are used to confirm the structure and purity of the compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[16]

Applications in Medicinal Chemistry: A Versatile Building Block

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[2] Its incorporation can favorably modulate a compound's properties:

  • Improved Solubility: The ether oxygen and the hydrochloride salt form enhance aqueous solubility and handling convenience.[2]

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger aliphatic rings.

  • Vectorial Exit: The methoxy group can act as a hydrogen bond acceptor, influencing how a molecule interacts with its target protein.

  • Scaffold Hopping: It can serve as a bioisosteric replacement for other small rings like piperidine or pyrrolidine, offering a novel chemical space with distinct conformational properties.

It has been utilized in the preparation of compounds targeting the central nervous system, such as GABA A receptor inverse agonists for treating cognitive disorders.[17] Its value is underscored by its frequent appearance in patent literature for novel enzyme inhibitors and receptor modulators.[2]

Detailed Experimental Workflow

The following diagram illustrates a typical lab-scale workflow for the synthesis of this compound from its N-Boc protected precursor.

Workflow Start 1. Reagent Setup - N-Boc-3-hydroxyazetidine - NaH in anhydrous THF - Methyl Iodide Reaction1 2. Deprotonation - Add NaH to azetidinol solution at 0°C - Stir for 30-60 min Start->Reaction1 Reaction2 3. Methylation - Add CH3I dropwise - Warm to RT, stir overnight Reaction1->Reaction2 Workup 4. Aqueous Work-up - Quench with water/brine - Extract with organic solvent (e.g., EtOAc) Reaction2->Workup Purify1 5. Purification of Intermediate - Dry organic layer (Na2SO4) - Concentrate in vacuo - Optional: Column Chromatography Workup->Purify1 Deprotection 6. Deprotection & Salt Formation - Dissolve intermediate in Dioxane/IPA - Add HCl solution Purify1->Deprotection Isolation 7. Product Isolation - Stir to induce precipitation - Filter the solid product Deprotection->Isolation Final 8. Final Product - Wash with cold solvent (e.g., ether) - Dry under vacuum - Characterize (NMR, MS) Isolation->Final

Caption: Experimental workflow for the synthesis of 3-Methoxyazetidine HCl.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15] Standard laboratory safety precautions should be strictly followed:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[15]

Conclusion

From its origins rooted in challenging, multi-step syntheses to modern, streamlined protocols, the story of this compound is a testament to the evolution of synthetic organic chemistry. Its unique combination of a strained azetidine ring and a functional methoxy group provides a powerful tool for medicinal chemists. As the demand for novel, sp³-rich scaffolds continues to grow in drug discovery, the importance of this versatile building block is set to increase, paving the way for the next generation of innovative therapeutics.[1][2]

References

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • CN115385840B - Process for preparing this compound - Google P
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • Williamson Ether Synthesis - Cambridge University Press. (URL: [Link])
  • 148644-09-1[this compound] - Acmec Biochemical. (URL: [Link])
  • Williamson ether synthesis - Wikipedia. (URL: [Link])
  • This compound | C4H10ClNO | CID 22242858 - PubChem - NIH. (URL: [Link])
  • This compound - [M0107] - Synthonix. (URL: [Link])
  • This compound - Biostring. (URL: [Link])
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Williamson Ether Synthesis - YouTube. (URL: [Link])
  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
  • US8207355B2 - Method for preparing azetidine derivatives - Google P
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
  • 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem - NIH. (URL: [Link])

Sources

A Comprehensive Technical Guide to the Safe Handling and Use of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxyazetidine hydrochloride (CAS No. 148644-09-1) is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its role in the synthesis of novel therapeutic agents.[1] Its unique strained ring system and functionalization potential make it a key intermediate for developing compounds targeting the central nervous system, as well as enzyme inhibitors and antiviral or anticancer agents.[1] This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a research and development setting. It is intended for researchers, chemists, and laboratory professionals, offering in-depth technical information on hazard identification, exposure control, emergency procedures, and waste disposal. By adhering to the principles outlined herein, users can mitigate risks and ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data informs storage conditions, potential reactivity, and appropriate emergency responses.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[2][3]
Molecular Weight 123.58 g/mol [2][4]
Appearance White to yellow solid[1][5]
Boiling Point 143-149°C[5]
Melting Point 84.5–88°C[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[5][6]
SMILES COC1CNC1.Cl
InChI Key KSXGQRBTBLQJEF-UHFFFAOYSA-N[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning [4][6][7]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Precautionary Statements: [2][4][6][7][8]

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P312: Call a POISON CENTER or doctor if you feel unwell.

Logical Flow for Hazard Mitigation

The following diagram illustrates the logical workflow for mitigating the primary hazards associated with this compound.

Hazard_Mitigation_Flow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Hazard Hazard Identification H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation Engineering Engineering Controls Fume Hood Local Exhaust Ventilation Hazard->Engineering Mitigate with FirstAid First Aid Procedures Skin: Wash with water Eyes: Rinse for 15 mins Inhalation: Move to fresh air Hazard->FirstAid If Exposed Spill Spill Control Evacuate Area Absorb with inert material Collect for disposal Hazard->Spill If Released PPE Personal Protective Equipment (PPE) Safety Goggles (EN 166) Nitrile Gloves Lab Coat Respirator (if needed) Engineering->PPE Supplement with

Caption: Logical workflow for hazard mitigation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring laboratory safety.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][7][8]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Eye Protection: Chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 are required.[4][7]

    • Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, and inspect them before use.[4][7]

    • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[4][7]

    • Respiratory Protection: If ventilation is inadequate or dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]

  • Hygiene Practices: Avoid dust formation when handling the solid material.[4] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling and before breaks.[4][8] Contaminated clothing should be removed and washed before reuse.[7]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7][8] Store in the original container.[8]

  • Conditions: Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to maintain chemical stability.[5][6]

  • Incompatibilities: Store away from oxidizing agents and incompatible materials.[4][7][8]

Emergency Procedures

A proactive emergency plan is essential for addressing accidental exposures or releases.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][7] If eye irritation persists, seek medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation occurs or persists, seek medical advice.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][7] If the person feels unwell or is not breathing, provide artificial respiration and call a physician.[4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[4][7] Seek medical attention if symptoms occur.[4]

  • Note to Physician: Treat symptomatically.[4]

Accidental Release Measures (Spill Protocol)

The following protocol outlines the steps for managing a small-scale laboratory spill.

Step 1: Immediate Response

  • Alert personnel in the immediate area and evacuate if necessary.

  • Ensure adequate ventilation.

Step 2: Containment

  • Wearing appropriate PPE, prevent further dispersal of the solid material. Avoid generating dust.[8]

Step 3: Clean-up

  • Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[4][8] Do not use compressed air for cleaning.[8]

Step 4: Decontamination

  • Wipe down the spill area with a suitable solvent (e.g., water), followed by a detergent solution.

  • Dispose of all contaminated materials as hazardous waste.

Workflow for Spill Response

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill (Prevent dust generation) Ventilate->Contain Cleanup Sweep/Vacuum into Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Step-by-step spill response workflow.

Stability and Reactivity

  • Reactivity: Based on available information, no specific reactivity hazards are known under normal conditions.[4]

  • Chemical Stability: The compound is stable under recommended storage conditions.[4]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible products.[4]

  • Incompatible Materials: Strong oxidizing agents.[4][7]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4][7]

Toxicological and Ecological Information

  • Toxicological Profile:

    • The toxicological properties have not been fully investigated.[7]

    • Acute Effects: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][7]

    • Specific Target Organ Toxicity (Single Exposure): Category 3, targeting the respiratory system.[4][7]

    • Chronic Effects: No data is available on carcinogenicity or reproductive toxicity.[4]

  • Ecological Information:

    • No specific ecological data is available.

    • It is advised that the compound should not be released into the environment.[4] Do not empty into drains.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.

  • Waste Disposal Methods: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7] It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.[7]

  • Contaminated Packaging: Dispose of contents and container to an approved waste disposal plant.[7] Empty containers may retain product residue and should be handled as hazardous.

Conclusion

This compound is an indispensable tool in modern drug discovery. Its safe and effective use is contingent upon a robust understanding of its hazard profile and the stringent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness outlined in this guide, research professionals can confidently and safely leverage the synthetic potential of this valuable compound.

References

  • This compound.
  • This compound. Biostring. [Link]

Sources

A Researcher's Technical Guide to Sourcing and Qualifying 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methoxyazetidine Hydrochloride in Modern Drug Discovery

This compound (CAS No: 148644-09-1, Molecular Formula: C₄H₁₀ClNO, Molecular Weight: 123.58) is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its strained four-membered azetidine ring offers a rigid, conformationally constrained scaffold that can enhance binding interactions with biological targets.[3] This structural feature, combined with the modulating effect of the methoxy group on lipophilicity and the improved solubility conferred by the hydrochloride salt, makes it a highly versatile intermediate.[3]

This scaffold is instrumental in the synthesis of novel therapeutics, particularly in the development of central nervous system (CNS) agents, enzyme inhibitors, and isoxazole-thiazole derivatives used as GABA A receptor inverse agonists for treating cognitive disorders.[3][4] As with any critical raw material, the success of a synthetic campaign hinges on the quality and reliability of the starting material. This guide provides an in-depth framework for researchers to identify, evaluate, and qualify commercial suppliers of this compound, ensuring scientific rigor from procurement to application.

Landscape of Commercial Suppliers: A Comparative Analysis

The commercial availability of this compound is robust, with numerous suppliers catering to different scales, from discovery research to bulk manufacturing. However, purity, documentation, and quality assurance can vary significantly. The following table summarizes prominent suppliers and key evaluation metrics.

SupplierTypical PurityCAS NumberAvailable DocumentationKey Considerations
Sigma-Aldrich (Merck) Varies (e.g., 97%)148644-09-1SDS, CoA (Lot-specific)Offers "AldrichCPR" grade which is sold "AS-IS" without pre-collected analytical data; buyer assumes full responsibility for QC.
ChemScene ≥98%148644-09-1SDS, CoAProvides services from custom synthesis to commercial production, indicating scale-up capabilities.[5]
Leapchem ≥97% (QNMR)148644-09-1SDS, Detailed SpecsPublishes detailed specifications including appearance, water content, and melting point, suggesting robust internal QC.[3]
Synthonix 97.0%148644-09-1SDSA specialized building block provider, often a reliable source for unique scaffolds.[6]
Fisher Scientific Not specified148644-09-1SDSA major distributor that sources from various manufacturers; quality may vary by source.[1]
Biostring 97%148644-09-1SDSProvides basic specifications and safety information.[7]

The Imperative of Independent Quality Control (QC)

The principle of caveat emptor (let the buyer beware) is critical in chemical procurement. While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is a cornerstone of experimental reproducibility. This is especially true for suppliers that explicitly state products are sold "as-is," where the onus of quality verification falls entirely on the researcher. An incoming material that fails to meet identity and purity specifications can jeopardize entire research timelines and budgets.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA should, at a minimum, include:

  • Appearance: Conformation to expected physical state (e.g., White to yellow solid).[3]

  • Identity Confirmation: Evidence of structural integrity, typically via ¹H NMR and/or Mass Spectrometry, conforming to the known structure of this compound.[3]

  • Purity Assay: A quantitative measure of purity, often determined by Quantitative NMR (QNMR) or HPLC.[3][8]

  • Water Content: Measured by Karl Fischer titration, as excess water can interfere with moisture-sensitive reactions.[3]

  • Melting Point: A sharp melting point range is indicative of high purity.[3]

Protocol: Incoming Material Identity & Purity Verification by ¹H NMR

This protocol describes a fundamental QC check to be performed upon receipt of any new batch of this compound.

Objective: To confirm the chemical identity and estimate the purity of this compound.

Materials:

  • This compound (sample)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Load the sample into the NMR spectrometer. Lock and shim the instrument according to standard procedures to achieve optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

    • Integrate all distinct signals.

    • Analyze the Spectrum: Compare the obtained spectrum to the expected pattern for this compound:

      • Methoxy Group (-OCH₃): A sharp singlet at approximately 3.3-3.5 ppm, integrating to 3 protons. The presence and sharpness of this peak are primary indicators of identity.

      • Azetidine Ring Protons (-CH- and -CH₂-): A more complex set of multiplets between approximately 3.8-4.5 ppm. The integration of this region should correspond to 5 protons.

      • Purity Assessment: Look for unexpected signals. Small peaks in the aliphatic or aromatic regions may indicate organic impurities or residual solvents from synthesis (e.g., THF, diethyl ether). The relative integration of these impurity peaks compared to the product signals provides a semi-quantitative measure of purity.

Self-Validation: A clean spectrum with signals only at the expected chemical shifts and with correct integrations provides high confidence in the material's identity and purity. Significant deviation warrants communication with the supplier and may require further analytical testing (e.g., LC-MS).

Safe Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][7][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166 standard), and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

  • Storage Conditions: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[7] Recommended storage temperatures vary by supplier, ranging from room temperature to refrigerated (2-8°C).[5][7] Always keep the container tightly closed in a dry place.[1]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • In case of skin contact: Wash off with plenty of soap and water.[1]

    • If inhaled: Move the person to fresh air.[1]

Visualized Workflow: Procurement to Application

The following diagram outlines the logical workflow for sourcing and qualifying a critical chemical building block like this compound. This process ensures that only validated, high-quality material enters the research and development pipeline.

G cluster_0 Phase 1: Sourcing & Procurement cluster_1 Phase 2: In-House Validation cluster_2 Phase 3: Decision & Use A 1. Identify Need for 3-Methoxyazetidine HCl B 2. Research & Identify Potential Suppliers A->B C 3. Evaluate Suppliers (Purity, Docs, Scale) B->C D 4. Request Quotations & Lead Times C->D E 5. Select Supplier & Place Purchase Order D->E F 6. Receive Material & Log Batch Number E->F Material Shipped G 7. Quarantine Material F->G H 8. Perform Incoming QC (¹H NMR, LC-MS, etc.) G->H I 9. Compare Results to Supplier CoA & Specs H->I J Material Meets Specs? I->J K Release to Lab for Synthesis J->K  Yes L Reject Batch & Contact Supplier J->L No   M 10. Proceed with Experimentation K->M

Caption: End-to-end workflow for sourcing and qualifying chemical reagents.

Conclusion

This compound is a valuable asset in the drug discovery toolkit. However, its utility is directly proportional to its quality. A rigorous, evidence-based approach to supplier selection and in-house qualification is not an impediment to research but a prerequisite for it. By integrating the practices outlined in this guide—from comparative supplier analysis to mandatory incoming QC—researchers can mitigate risks, ensure the integrity of their synthetic work, and accelerate the path to discovery.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • This compound AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
  • 148644-09-1 | this compound - ChemScene. ChemScene.
  • This compound丨CAS 148644-09-1 - leapchem. Leapchem.
  • This compound - Biostring. Biostring.
  • This compound | C4H10ClNO | CID 22242858 - PubChem.
  • This compound - [M0107] - Synthonix. Synthonix.
  • This compound | 148644-09-1 - ChemicalBook. ChemicalBook.
  • 148644-09-1|this compound|BLD Pharm. BLD Pharm.
  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (Note: While this source discusses the hydroxy- analog, the principles regarding the utility of the azetidine scaffold are directly relevant).
  • This compound AldrichCPR - Sigma-Aldrich (Pricing Page). Sigma-Aldrich.
  • 148644-09-1[this compound] - Acmec Biochemical. Acmec Biochemical.
  • 3-Methoxyazetidine | 148644-09-1 - Sigma-Aldrich (Ambeed). Sigma-Aldrich.

Sources

An In-Depth Technical Guide to 3-Methoxyazetidine Hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of small, functionalized heterocyclic scaffolds is paramount to the successful design of novel therapeutics. Among these, azetidine derivatives have garnered significant attention due to their ability to impart favorable physicochemical and pharmacological properties. 3-Methoxyazetidine hydrochloride (CAS: 148644-09-1) has emerged as a particularly valuable building block. Its unique structure, combining a strained four-membered azetidine ring with a methoxy group, offers a rigid, conformationally constrained scaffold that can enhance binding interactions with biological targets.[1] The hydrochloride salt form ensures improved solubility and handling convenience, making it a versatile intermediate for synthesizing a new generation of biologically active molecules.[1]

This guide provides a comprehensive technical overview of this compound, covering its core properties, a validated synthesis protocol, analytical characterization, applications in drug design, and essential safety protocols.

Part 1: Core Molecular and Physical Properties

A thorough understanding of a reagent's fundamental properties is the foundation of its effective application. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 148644-09-1[2][3][4]
Molecular Formula C₄H₁₀ClNO[2][3][4][5]
Molecular Weight 123.58 g/mol [2][3][4][5]
Appearance White to yellow solid[1]
Purity Typically ≥97%[6]
SMILES COC1CNC1.[H]Cl[2][5]
InChIKey KSXGQRBTBLQJEF-UHFFFAOYSA-N[3][6]
Melting Point 84.5–88 °C[1]

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved via a robust two-step process starting from a commercially available protected azetidinol. This pathway is efficient and allows for high purity of the final product.

Synthesis Rationale

The chosen synthetic route begins with N-Boc-3-hydroxyazetidine. The tert-butyloxycarbonyl (Boc) protecting group is critical as it prevents the secondary amine from undergoing undesired side reactions during the methylation step. The core of the synthesis is a Williamson ether synthesis, where a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group. This creates a reactive alkoxide that readily attacks methyl iodide (CH₃I) to form the desired methoxy ether. The final step involves the deprotection of the Boc group under acidic conditions using hydrochloric acid, which concurrently forms the stable and readily handled hydrochloride salt.

Synthesis Workflow Diagram

G A N-Boc-3-hydroxyazetidine B 1-Boc-3-methoxyazetidine A->B C 1-Boc-3-methoxyazetidine D This compound C->D  Conc. HCl, Methanol, 25°C G A 3-Methoxyazetidine Hydrochloride D Synthetic Coupling (e.g., N-Arylation, Amidation) A->D B Pharmacophore A (e.g., Aromatic Ring) B->D C Pharmacophore B (e.g., H-bond Donor) C->D E Novel Bioactive Candidate Molecule D->E

Sources

The Azetidine Ring in Modern Drug Discovery: A Technical Guide to the Therapeutic Potential of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. Among the various heterocyclic scaffolds employed by medicinal chemists, small, strained ring systems have garnered significant attention. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable motifs.[1][2] Their inherent ring strain, sp³-rich character, and conformational rigidity offer a unique combination of properties that can favorably impact the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The incorporation of an azetidine ring can lead to improved solubility, metabolic stability, and receptor selectivity.[1][2] This is evidenced by the presence of the azetidine moiety in several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine.[1][2][4]

This technical guide delves into the potential therapeutic applications of a specific, functionalized azetidine derivative: 3-Methoxyazetidine hydrochloride. While not a therapeutic agent in its own right, this compound serves as a critical and versatile building block in the synthesis of novel, biologically active molecules.[5] We will explore its role in the generation of compounds targeting the central nervous system, particularly in the context of cognitive disorders, and discuss the broader potential for this intermediate in medicinal chemistry.

Chemical and Physicochemical Properties of this compound

This compound is a small, functionalized heterocyclic compound that presents as a white to yellow solid.[5] Its hydrochloride salt form enhances its solubility and ease of handling in laboratory settings.[5] The presence of the methoxy group at the 3-position of the azetidine ring introduces an electron-donating effect, which can influence the molecule's chemical stability and lipophilicity.[5]

PropertyValueSource
CAS Number 148644-09-1[6][7][8][9]
Molecular Formula C₄H₁₀ClNO[6][8]
Molecular Weight 123.58 g/mol [6][8]
Appearance White to yellow solid[5]

The structural rigidity of the azetidine ring in this compound provides a constrained scaffold that can be advantageous for achieving high-affinity binding to biological targets.[5]

Core Application: Synthesis of GABA A Receptor Inverse Agonists for Cognitive Disorders

The most well-defined application of this compound is in the synthesis of isoxazole-thiazole derivatives that act as inverse agonists of the GABA A receptor.[10] These compounds are being investigated for the treatment of cognitive disorders.[10]

The GABA A Receptor and Cognitive Function

The GABA A receptor is a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. Its potentiation leads to a calming or sedative effect. Conversely, an inverse agonist binds to the receptor and induces the opposite effect of an agonist, thereby reducing the receptor's basal activity. In the context of cognitive function, modulating the GABAergic system is a key area of research. A reduction in GABAergic inhibition is hypothesized to enhance cognitive processes such as learning and memory.

Synthetic Workflow and the Role of this compound

The synthesis of these potential cognitive enhancers utilizes this compound as a key intermediate. The general synthetic scheme involves the coupling of the azetidine nitrogen with a pre-functionalized isoxazole-thiazole core.

G cluster_0 Synthesis of Isoxazole-Thiazole Core cluster_1 Incorporation of Azetidine Moiety cluster_2 Biological Evaluation start Starting Materials core Functionalized Isoxazole-Thiazole Core start->core Multi-step Synthesis final_compound Final Isoxazole-Thiazole Azetidine Derivative core->final_compound Coupling Reaction azetidine This compound azetidine->final_compound evaluation In vitro & In vivo assays for GABA A Receptor Inverse Agonism and Cognitive Enhancement final_compound->evaluation

Caption: Synthetic workflow for GABA A receptor inverse agonists.

Experimental Protocol: General Procedure for Coupling this compound

The following is a generalized, representative protocol for the coupling of this compound with a suitable electrophile.

Materials:

  • This compound

  • Appropriate electrophile (e.g., a chloromethylated or bromomethylated heterocyclic core)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • A polar aprotic solvent (e.g., dimethylformamide - DMF or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the electrophilic coupling partner in the chosen solvent, add 1.2 equivalents of DIPEA.

  • Add 1.1 equivalents of this compound to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Self-Validation: The success of this protocol is validated at each step. The identity and purity of the starting materials must be confirmed. Reaction progress is monitored to ensure complete consumption of the limiting reagent. The final product's identity is confirmed by analytical techniques such as NMR and mass spectrometry, and its purity is assessed by HPLC.

Broader Therapeutic Potential: A Scaffold for Diverse Biological Targets

The utility of this compound extends beyond the synthesis of GABA A receptor modulators. The azetidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in a variety of therapeutic areas.[1][2]

  • Central Nervous System (CNS) Agents: As demonstrated, azetidines are effective scaffolds for CNS targets.[1][2][5] The conformational rigidity of the azetidine ring can aid in the design of selective ligands for various receptors and transporters in the brain.

  • Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors.[5] The methoxy group of this compound can be a key interaction point within an enzyme's active site or can be further functionalized.

  • Anticancer and Antiviral Compounds: Azetidine derivatives are being explored as potential anticancer and antiviral agents.[1][2][5] The incorporation of this scaffold can improve the drug-like properties of these molecules.

G cluster_cns CNS Disorders cluster_oncology Oncology cluster_inflammation Inflammation & Immunology center 3-Methoxyazetidine Hydrochloride cns Cognitive Enhancers (GABA A Inverse Agonists) center->cns Building Block For neuro Neurodegenerative Disease (e.g., Nicotinic Receptor Modulators) center->neuro Building Block For cancer Kinase Inhibitors center->cancer Building Block For stat STAT3 Inhibitors center->stat Building Block For inflammation JAK Inhibitors center->inflammation Building Block For muscarinic Muscarinic Antagonists center->muscarinic Building Block For

Caption: Potential therapeutic areas for azetidine derivatives.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its primary established application in the synthesis of GABA A receptor inverse agonists for cognitive disorders highlights its potential in the development of novel CNS therapeutics. The favorable physicochemical properties conferred by the azetidine scaffold suggest that this intermediate will continue to be a valuable tool for drug discovery professionals. Future research will likely see the incorporation of this compound into a wider range of biologically active molecules targeting a diverse array of diseases. The continued exploration of this and other functionalized azetidines will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source Not Available.
  • Azetidine Deriv
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidines in Drug Discovery. PharmaBlock.
  • This compound. ChemicalBook, 2025-07-04.
  • This compound丨CAS 148644-09-1. leapchem.
  • This compound | C4H10ClNO | CID 22242858. PubChem - NIH.
  • 3-Hydroxyazetidine hydrochloride. ChemicalBook, 2025-07-24.
  • This compound - [M0107]. Synthonix.
  • This compound. Biostring.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • 148644-09-1 | this compound. ChemScene.
  • 148644-09-1|this compound|BLD Pharm. Source Not Available.
  • This compound AldrichCPR. Sigma-Aldrich.
  • 148644-09-1[this compound]. Acmec Biochemical.

Sources

Methodological & Application

Application Notes & Protocols: The Versatile Reactivity of 3-Methoxyazetidine Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is relentless. Small, conformationally constrained heterocyclic scaffolds are invaluable tools in this endeavor. 3-Methoxyazetidine hydrochloride has emerged as a critical building block for introducing the azetidine motif into drug candidates.[1] The strained four-membered ring provides a rigid scaffold that can enhance binding interactions with biological targets, while the methoxy substitution can modulate lipophilicity and stability.[1] Its utility is demonstrated in the synthesis of diverse biologically active molecules, including central nervous system agents and enzyme inhibitors.[1][2]

This guide provides a detailed technical overview and field-proven protocols for the reaction of this compound with common classes of electrophiles. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reliable and reproducible results.

Core Principle: Liberation of the Nucleophilic Amine

A foundational concept that governs all subsequent reactions is the nature of the starting material. This compound is a salt; the nitrogen atom is protonated, rendering it non-nucleophilic and unreactive towards electrophiles. The first and most critical step in any reaction is the in situ neutralization of the hydrochloride salt to generate the free, nucleophilic secondary amine.

This is typically achieved by adding a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess of the base (typically 1.1 to 1.5 equivalents) is used to ensure the equilibrium lies far to the side of the free amine. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not compete with the azetidine as a nucleophile or cause unwanted side reactions.

Deprotonation AzetidineHCl 3-Methoxyazetidine (Hydrochloride Salt, Non-nucleophilic) FreeAmine Free 3-Methoxyazetidine (Nucleophilic) AzetidineHCl->FreeAmine + Base - Base·HCl Base Non-nucleophilic Base (e.g., TEA, DIPEA) BaseHCl Protonated Base (e.g., TEA·HCl)

Caption: General scheme for the essential deprotonation of this compound.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for installing amide functionality, a ubiquitous feature in pharmaceuticals.[3] The reaction involves the nucleophilic attack of the free azetidine nitrogen onto an activated carbonyl compound, such as an acyl chloride or anhydride.

Mechanism & Rationale

Once liberated by the base, the secondary amine of 3-methoxyazetidine acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, the reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating a chloride ion. The base added initially also serves to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively solubilize the reactants.

Detailed Protocol: N-Acylation with Benzoyl Chloride

Materials:

  • This compound (CAS: 148644-09-1)

  • Benzoyl chloride (CAS: 98-88-4)

  • Triethylamine (TEA) (CAS: 121-44-8)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve/suspend the salt in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add triethylamine (1.2 eq) to the stirring suspension. Stir for 15-20 minutes at 0 °C to ensure complete formation of the free amine.

  • In a separate vial, dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the pure N-benzoyl-3-methoxyazetidine.

Data Summary: N-Acylation
ElectrophileBase (eq)SolventTime (h)Typical Yield (%)
Acetyl ChlorideTEA (1.2)DCM2>90
Benzoyl ChlorideTEA (1.2)DCM3>90
Acetic AnhydrideDIPEA (1.5)THF4>85
Boc AnhydrideTEA (1.2)DCM2>95

N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is another key pharmacophore. The N-sulfonylation of 3-methoxyazetidine is analogous to N-acylation, typically employing a sulfonyl chloride as the electrophile.[4]

Detailed Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

Materials:

  • This compound (CAS: 148644-09-1)

  • p-Toluenesulfonyl chloride (TsCl) (CAS: 98-59-9)

  • N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) dropwise and stir for 20 minutes. DIPEA is often preferred here as its bulkiness further reduces its nucleophilicity.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (sulfonylation is often slower than acylation). Monitor by LC-MS.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired sulfonamide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve Azetidine·HCl in Anhydrous Solvent cool 2. Cool to 0 °C start->cool add_base 3. Add Base (TEA/DIPEA) Stir for 20 min cool->add_base add_electrophile 4. Add Electrophile (Acyl/Sulfonyl Chloride) add_base->add_electrophile react 5. Stir at RT Monitor Progress (TLC/LC-MS) add_electrophile->react quench 6. Aqueous Quench react->quench extract 7. Wash Organic Layer quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure N-Substituted Product purify->product

Caption: Standard workflow for N-acylation and N-sulfonylation reactions.

Reductive Amination: A Powerful C-N Bond Formation Strategy

Reductive amination is a highly efficient and versatile method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine.[5] It is particularly valuable because it avoids the over-alkylation problems that can plague direct alkylation with alkyl halides.[6] The process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.

Mechanism & Rationale for Reagent Selection

The reaction begins with the condensation of the free 3-methoxyazetidine with a carbonyl compound under mildly acidic conditions to form an iminium ion. This electrophilic iminium ion is then reduced to the target amine. The key to a successful one-pot reductive amination is the choice of reducing agent.

Reagents like Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are ideal.[5][7] STAB is a mild and selective reducing agent that is stable in common organic solvents like dichloroethane (DCE) or THF and will readily reduce the iminium ion intermediate but is too weak to significantly reduce the starting aldehyde or ketone.[5] This chemoselectivity is crucial for high yields in a one-pot procedure. Another common reagent, sodium cyanoborohydride (NaBH₃CN), is also effective but is toxic and can release cyanide gas, making STAB a safer and more common choice in modern synthesis.[6][8]

Detailed Protocol: Reductive Amination with Isobutyraldehyde

Materials:

  • This compound (CAS: 148644-09-1)

  • Isobutyraldehyde (CAS: 78-84-2)

  • Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Add this compound (1.0 eq) and anhydrous DCE to a round-bottom flask.

  • Add DIPEA (1.2 eq) to liberate the free amine, followed by isobutyraldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Carefully add STAB (1.5 eq) portion-wise. Note: The reaction may bubble slightly.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS for the disappearance of the starting materials and intermediate.

  • Once complete, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-isobutyl-3-methoxyazetidine.

Data Summary: Reductive Amination Reducing Agents
Reducing AgentTypical SolventKey FeaturesReference
NaBH(OAc)₃ (STAB)DCE, DCM, THFMild, highly selective for imines/iminium ions, common choice.[5][7]
NaCNBH₃MeOH, EtOHEffective, but toxic (cyanide byproduct). Requires pH control.[5][7]
NaBH₄MeOH, EtOHCan reduce aldehydes/ketones; requires pre-formation of the imine.[7]

Safety & Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., at 2-8°C).[11]

  • In case of contact: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[9]

Conclusion

This compound is a versatile and valuable building block for drug discovery. Its successful application hinges on the understanding that the free amine must first be liberated from its salt form. Once neutralized, it readily participates in a wide range of C-N bond-forming reactions, including N-acylation, N-sulfonylation, and reductive amination. The protocols and principles outlined in this guide provide a robust framework for researchers to reliably incorporate this important scaffold into their synthetic programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Google Cloud.
  • This compound丨CAS 148644-09-1. Leapchem.
  • This compound | 148644-09-1. ChemicalBook.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • This compound - [M0107]. Synthonix.
  • This compound | C4H10ClNO | CID 22242858. PubChem, National Institutes of Health.
  • This compound AldrichCPR. Sigma-Aldrich.
  • 148644-09-1 | this compound. ChemScene.
  • Reductive amination. Wikipedia.
  • Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor, YouTube.
  • C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University.
  • Chemoselective Acylation of Nucleosides. PubMed Central, National Institutes of Health.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Sulfonylation Reagents. TCI Chemicals.
  • 148644-09-1|this compound. BLD Pharm.
  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry.
  • N-Acylation in Combinatorial Chemistry. ResearchGate.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central, National Institutes of Health.
  • 3-Methoxyazetidine | 148644-09-1. Sigma-Aldrich.

Sources

Application Notes and Protocols for the N-Functionalization of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the N-functionalization of 3-methoxyazetidine hydrochloride. The azetidine ring is a privileged scaffold in modern drug discovery, offering a unique three-dimensional vector for molecular exploration and improved physicochemical properties.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices for common and essential transformations, including reductive amination, N-acylation, N-alkylation, and Buchwald-Hartwig amination. Each section includes field-proven insights, step-by-step protocols, and visual workflow diagrams to ensure technical accuracy and reproducibility.

Introduction: The Value of the 3-Methoxyazetidine Scaffold

The 3-methoxyazetidine moiety is a highly valuable building block in medicinal chemistry. Its strained four-membered ring provides a rigid, conformationally constrained scaffold that can enhance binding interactions with biological targets.[1] The methoxy group at the 3-position modulates lipophilicity and can act as a hydrogen bond acceptor, while the secondary amine provides a versatile handle for introducing a wide array of substituents. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] The use of azetidine-containing compounds is prominent in the development of central nervous system agents, enzyme inhibitors, and other therapeutics.[1][3][4]

This guide focuses on overcoming the primary practical challenge—the fact that the starting material is supplied as a hydrochloride salt—and provides robust protocols for its subsequent derivatization.

Safety and Handling

2.1 Hazard Profile this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][7] All handling should be performed in a well-ventilated fume hood.

2.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory when handling this reagent:

  • Eye Protection: Goggles conforming to European standard EN 166 or OSHA 29 CFR 1910.133.[5][6]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[5]

  • Respiratory Protection: For weighing or when dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]

2.3 First Aid Measures

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]

Critical Starting Material Considerations: Handling the Hydrochloride Salt

The nitrogen atom in this compound is protonated, rendering it non-nucleophilic. Therefore, for all N-functionalization reactions, the free base must be generated. This can be done either by a separate workup step or, more conveniently, in situ.

In-situ Neutralization: The addition of a suitable base to the reaction mixture is the most common approach.

  • Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used. They scavenge the HCl without competing in the primary reaction. A slight excess (typically 1.1-1.5 equivalents) is often sufficient.

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF). They are easily removed by filtration during workup.

The choice of base is critical and depends on the specific reaction conditions, as detailed in the protocols below.

N-Functionalization Strategies and Protocols

Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds, allowing for the introduction of diverse alkyl groups via the reaction of an amine with an aldehyde or ketone.[9][10] The process involves the initial formation of an iminium ion intermediate, which is then reduced by a selective hydride reagent.

Causality and Reagent Choice: The key to a successful one-pot reductive amination is the choice of reducing agent.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications.[11][12] It is a mild and selective reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the side reaction of reducing the carbonyl starting material to an alcohol, allowing all reagents to be mixed in a single pot. It is moisture-sensitive and typically used in anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[11]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, NaBH₃CN, is effective but highly toxic.[9][12] For safety reasons, NaBH(OAc)₃ is generally preferred.

G cluster_start Reactants cluster_reagents Reagents A 3-Methoxyazetidine HCl E Iminium Ion (In Situ Intermediate) A->E Condensation B Aldehyde or Ketone (R1-CO-R2) B->E Condensation C Base (e.g., TEA) in Solvent (e.g., DCE) C->E Condensation D NaBH(OAc)3 (Reducing Agent) F N-Substituted 3-Methoxyazetidine D->F Reduction E->F Reduction

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 4.1.1: General Procedure for Reductive Amination

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)

    • Triethylamine (TEA) (1.1 eq) or DIPEA (1.1 eq)

    • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

    • Add anhydrous DCE to form a suspension (approx. 0.1-0.2 M concentration).

    • Add triethylamine (1.1 eq) and stir the mixture at room temperature for 20-30 minutes. The suspension should become clearer as the free base is formed.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired N-substituted product.

N-Acylation

N-acylation introduces an acyl group onto the azetidine nitrogen, forming an amide. This is a fundamental transformation, typically achieved using highly reactive acyl chlorides or acid anhydrides.[13][14]

Causality and Reagent Choice:

  • Acyl Chlorides: These are highly electrophilic and react rapidly with the free azetidine base.[13] The reaction produces one equivalent of HCl, which will protonate and deactivate the starting amine. Therefore, at least two equivalents of the amine starting material or, more economically, one equivalent of the amine and one equivalent of a non-nucleophilic "scavenger" base (like TEA or DIPEA) are required.[15]

  • Acid Anhydrides: These are less reactive than acyl chlorides but are often preferred due to milder reaction conditions and less corrosive byproducts (a carboxylic acid instead of HCl).[14][16] A base is still recommended to drive the reaction to completion.

G A 3-Methoxyazetidine HCl D Tetrahedral Intermediate (Transient) A->D Neutralization & Nucleophilic Attack B Acyl Chloride (R-COCl) or Acid Anhydride B->D C Base (e.g., TEA, DIPEA) in Solvent (e.g., DCM) C->D Neutralization & Nucleophilic Attack E N-Acylated 3-Methoxyazetidine D->E Elimination of Leaving Group

Caption: Workflow for N-Acylation of 3-Methoxyazetidine.

Protocol 4.2.1: General Procedure for N-Acylation with an Acyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (1.05 eq)

    • Triethylamine (TEA) (2.2 eq) or DIPEA (2.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq). Stir for 15 minutes.

    • Slowly add a solution of the acyl chloride (1.05 eq) in DCM dropwise via a syringe. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-aryl azetidines, classical SₙAr reactions are often inefficient. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms C-N bonds between an amine and an aryl halide or triflate.[17][18]

Causality and Reagent Choice: This reaction is a complex catalytic cycle requiring several key components:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N bond-forming reductive elimination step.[17][18] Ligands like XPhos, SPhos, or BINAP are frequently used. The choice of ligand is often substrate-dependent and may require screening.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are most common.[19]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used.

G A 3-Methoxyazetidine HCl + Aryl Halide (Ar-X) D Pd(0) Catalytic Cycle (Oxidative Addition, Reductive Elimination) A->D Reaction Setup B Pd Catalyst (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., XPhos) B->D Reaction Setup C Strong Base (e.g., NaOtBu) in Anhydrous Toluene C->D Reaction Setup E N-Aryl-3-Methoxyazetidine D->E Product Formation

Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.

Protocol 4.3.1: General Procedure for Buchwald-Hartwig N-Arylation

  • Materials:

    • This compound (1.2-1.5 eq)

    • Aryl halide (Br, I, or Cl) or triflate (1.0 eq)

    • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

    • XPhos (or other suitable ligand) (2-5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

    • Anhydrous, deoxygenated toluene or dioxane

  • Procedure:

    • In a glovebox or using Schlenk technique: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), palladium pre-catalyst, ligand, and NaOtBu (1.4 eq).

    • Add this compound (1.2 eq) to the flask.

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous, deoxygenated toluene via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS. Reaction times can vary from 2 to 24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or ether.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the N-aryl azetidine.

Summary of N-Functionalization Methods

MethodKey ReagentsAdvantagesLimitationsKey Considerations
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, BaseHigh functional group tolerance; mild conditions; one-pot procedure.Limited to forming N-alkyl bonds; requires anhydrous conditions.Choice of reducing agent is critical for selectivity.[11][12]
N-Acylation Acyl Chloride/Anhydride, Base (e.g., TEA)Fast and high-yielding; reliable for amide formation.Acyl halides produce corrosive HCl; can be highly exothermic.Requires a stoichiometric base to neutralize HCl byproduct.[15]
N-Alkylation (Direct) Alkyl Halide, Base (e.g., K₂CO₃)Simple procedure for introducing primary/secondary alkyl groups.Risk of over-alkylation to form quaternary salts; alkyl halides can be toxic.Less reactive alkyl halides may require heat.[20][21]
N-Arylation (Buchwald) Aryl Halide, Pd-catalyst, Ligand, Strong BaseBroad scope for aryl and heteroaryl groups; high yields.Requires inert/anhydrous conditions; expensive catalysts/ligands; may require optimization.Ligand selection is crucial for success.[17][22]

Conclusion

This compound is a versatile and valuable building block for modern drug discovery. Successful N-functionalization hinges on the appropriate neutralization of the hydrochloride salt and the selection of a synthetic strategy tailored to the desired substituent. The protocols outlined in this guide for reductive amination, N-acylation, and N-arylation provide robust and reproducible methods for derivatizing this important scaffold. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage 3-methoxyazetidine to accelerate the development of novel chemical entities.

References

  • Title: this compound - Biostring Source: Biostring URL:[Link]
  • Title: Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery Source: Parhem (Note: The original link was to a specific company, this is a general topic search) URL:[Link]
  • Title: Buchwald–Hartwig amin
  • Title: Buchwald–Hartwig amin
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Buchwald-Hartwig Amination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Portal URL:[Link]
  • Title: C–N Bond-Forming Reactions: Reductive Amination Source: Myers Chem 115 Course Notes URL:[Link]
  • Title: N alkylation at sp3 Carbon Reagent Guide Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
  • Title: Synthetic Azetidines Could Help Simplify Drug Design Source: Technology Networks URL:[Link]
  • Title: Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination Source: Royal Society of Chemistry URL:[Link]
  • Title: The reactions of acyl chlorides and acid anhydrides Source: Crunch Chemistry URL:[Link]
  • Title: Acylation (Acid Chloride Reactions) Source: YouTube (MaChemGuy) URL:[Link]
  • Title: Acyl Chloride and Carboxylic Acid Anhydrides Source: KPU Pressbooks – Organic Chemistry II URL:[Link]
  • Title: N-Acylation of sulfonamides with carboxylic acid anhydride in solvent...

Sources

Application Notes and Protocols: Leveraging 3-Methoxyazetidine Hydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the rapid generation of novel, structurally diverse chemical libraries is paramount for identifying and optimizing lead compounds. Parallel synthesis has emerged as a cornerstone strategy, enabling the simultaneous creation of hundreds to thousands of discrete molecules. The choice of chemical building blocks is critical to the success of these endeavors. Azetidines, saturated four-membered azaheterocycles, are particularly valuable scaffolds.[1][2] Their strained ring system imparts a rigid, three-dimensional conformation that can enhance binding interactions with biological targets and improve physicochemical properties such as solubility and metabolic stability.[3]

This document provides a detailed guide to the effective use of 3-Methoxyazetidine hydrochloride (CAS: 148644-09-1) , a versatile building block, in parallel synthesis workflows. We will explore the core principles of its reactivity, provide validated, step-by-step protocols for its functionalization, and discuss the integrated workflow from reaction setup to high-throughput purification.

The Strategic Value of this compound

This compound is an ideal reagent for diversity-oriented synthesis for several key reasons:

  • Reactive Handle: The secondary amine of the azetidine ring serves as a readily accessible nucleophilic center for a wide range of derivatization reactions.[4]

  • Structural Rigidity: The azetidine core provides a conformationally constrained scaffold, a desirable trait for designing selective ligands.[3]

  • Physicochemical Modulation: The methoxy group can influence properties like lipophilicity and stability, while the hydrochloride salt form enhances solubility and simplifies handling and weighing operations in a high-throughput setting.[3]

  • Vectorial Exit: The nitrogen atom provides a clear and reliable point for diversification, allowing chemists to explore the chemical space around a core scaffold systematically.

Core Principles for Parallel Synthesis

In Situ Free-Base Generation: The Critical First Step

3-Methoxyazetidine is supplied as a stable hydrochloride salt. In this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic and unreactive. Therefore, the first and most crucial step in any reaction is the in situ liberation of the free secondary amine. This is achieved by adding a non-nucleophilic organic base.

Key Considerations:

  • Choice of Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) are the most common choices. They are sufficiently basic to deprotonate the ammonium salt but are sterically hindered, which prevents them from competing with the azetidine as a nucleophile.

  • Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. In practice, a slight excess (1.1 to 2.0 equivalents) is often used to ensure complete deprotonation, with additional equivalents added as required by the specific reaction chemistry (e.g., to scavenge acid generated during an acylation).

Workflow Overview for Library Production

A typical parallel synthesis campaign using this compound follows a standardized, often automated, workflow. The process is designed for efficiency, scalability, and reproducibility.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_processing Phase 3: Processing & Analysis plate_design Library Plate Design (e.g., 96-well format) reagent_prep Reagent Stock Solution Preparation dispensing Automated Dispensing: - Azetidine - Base (DIEA) - Electrophiles reagent_prep->dispensing reaction Reaction Incubation (Shaking at RT or elevated temp.) dispensing->reaction quench Reaction Quenching (e.g., add water or DMSO) reaction->quench purification High-Throughput Purification (Mass-directed preparative HPLC) quench->purification analysis Purity & Identity Analysis (UPLC-MS) purification->analysis plating Final Compound Plating & Storage analysis->plating caption Fig 1. General workflow for parallel synthesis.

Caption: Fig 1. General workflow for parallel synthesis.

Protocols for N-Functionalization in a Parallel Format

The following protocols are optimized for a 96-well plate format, with a typical reaction scale of 10-20 µmol per well. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[5][6]

Protocol 1: Parallel N-Acylation (Amide Library Synthesis)

This protocol describes the coupling of 3-methoxyazetidine with a library of carboxylic acids using a peptide coupling agent.

Causality: The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient amide bond formation at room temperature with minimal side products. DIEA is used both to liberate the free azetidine and to neutralize the acid formed during the reaction.

Materials:

  • This compound

  • Library of carboxylic acids

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Azetidine Stock: Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Carboxylic Acid Plate: Prepare a 96-well plate containing 12 µmol of each unique carboxylic acid per well (e.g., from a 0.2 M stock solution in DMF).

    • HATU Stock: Prepare a 0.24 M solution of HATU in anhydrous DMF (prepare fresh).

    • DIEA Stock: Prepare a 1.0 M solution of DIEA in anhydrous DMF.

  • Reagent Addition (to each well of the carboxylic acid plate):

    • Add 50 µL (10 µmol) of the this compound stock solution.

    • Add 50 µL (12 µmol) of the HATU stock solution.

    • Add 30 µL (30 µmol) of the DIEA stock solution. This provides ~3 equivalents of base.

  • Reaction Incubation:

    • Seal the 96-well reaction block securely with a sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 12-18 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 200 µL of DMSO to each well.

    • The plate is now ready for direct analysis by LC-MS to confirm product formation and subsequent purification.

Protocol 2: Parallel N-Sulfonylation (Sulfonamide Library Synthesis)

This protocol details the reaction of 3-methoxyazetidine with a library of sulfonyl chlorides.

Causality: Sulfonyl chlorides are highly reactive electrophiles. The reaction proceeds rapidly in the presence of a base, which neutralizes the HCl byproduct. DMF is a suitable polar aprotic solvent that solubilizes the reagents and salt byproducts.

Materials:

  • This compound

  • Library of sulfonyl chlorides

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Azetidine/Base Stock: Prepare a solution that is 0.2 M in this compound and 0.6 M in DIEA within anhydrous DMF. This combines the building block and base in one dispensing step.

    • Sulfonyl Chloride Plate: Prepare a 96-well plate by dispensing 12 µmol of each unique sulfonyl chloride into the appropriate wells (e.g., from a 0.24 M stock solution in DMF).

  • Reagent Addition:

    • To each well of the sulfonyl chloride plate, add 50 µL (10 µmol) of the premixed Azetidine/Base stock solution.

  • Reaction Incubation:

    • Seal the reaction block and shake at room temperature for 4-8 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 200 µL of water.

    • The plate can be analyzed by LC-MS and prepared for purification.

Protocol 3: Parallel Reductive Amination (N-Alkyl Library Synthesis)

This protocol describes the coupling of 3-methoxyazetidine with a library of aldehydes or ketones.

Causality: The reaction proceeds in two stages: formation of an intermediate iminium ion followed by its reduction. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for parallel synthesis because it is mild, selective for iminiums in the presence of carbonyls, and does not react with the solvent.[7][8] Acetic acid can be used as a catalyst to accelerate iminium ion formation.

Materials:

  • This compound

  • Library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Stock Solution Preparation:

    • Azetidine/Base Stock: Prepare a solution that is 0.2 M in this compound and 0.22 M in DIEA within anhydrous DCE.

    • Aldehyde/Ketone Plate: Prepare a 96-well plate containing 12 µmol of each unique carbonyl compound per well.

  • Reagent Addition:

    • Add 50 µL (10 µmol) of the Azetidine/Base stock solution to each well of the carbonyl plate.

    • Allow the plate to shake for 20-30 minutes to facilitate pre-formation of the iminium ion.

    • Add ~30 mg (140 µmol) of solid sodium triacetoxyborohydride to each well using a powder-dispensing tool.

  • Reaction Incubation:

    • Seal the reaction block and shake vigorously at room temperature for 12-24 hours.

  • Work-up and Analysis:

    • Carefully quench the reaction by adding 200 µL of a saturated aqueous sodium bicarbonate solution to each well. Note: gas evolution may occur.

    • Extract the product by adding 400 µL of ethyl acetate, shaking, and then separating the organic layer for analysis and purification.

Summary of Reaction Conditions

Reaction TypeElectrophile (1.2 eq)Reagent (1.2-1.5 eq)Base (3.0 eq)SolventTemp/Time
N-Acylation Carboxylic AcidHATUDIEADMFRT / 12-18 h
N-Sulfonylation Sulfonyl Chloride-DIEADMFRT / 4-8 h
Reductive Amination Aldehyde/KetoneSTABDIEADCE / THFRT / 12-24 h

High-Throughput Purification and Analysis

Ensuring the purity of compounds in a screening library is essential for generating reliable biological data.[9] For libraries synthesized in parallel, the gold standard for purification is automated mass-directed preparative High-Performance Liquid Chromatography (HPLC).[10][11]

G crude_plate Crude Product Plate (96-well) autosampler Autosampler crude_plate->autosampler Injects well-by-well hplc HPLC Column (Reverse Phase) autosampler->hplc Separation detector UV & Mass Spec Detectors hplc->detector Detection fraction_collector Fraction Collector detector->fraction_collector Trigger Collection (based on target mass) pure_plate Pure Compound Plate fraction_collector->pure_plate Collects pure fractions caption Fig 2. Mass-directed purification workflow.

Caption: Fig 2. Mass-directed purification workflow.

Workflow:

  • Injection: The autosampler injects a sample from each well of the crude plate onto a reverse-phase HPLC column.

  • Separation: Compounds are separated based on their polarity.

  • Detection: The eluent passes through a UV detector and then a mass spectrometer.

  • Fractionation: The software triggers the fraction collector to collect the eluent only when the mass spectrometer detects the pre-defined mass-to-charge ratio (m/z) of the target compound.

  • Analysis: The purified fractions are then analyzed by UPLC-MS to confirm identity and assess purity (typically >95%).

Safety and Handling

This compound (CAS: 148644-09-1)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13][14]

  • Precautions: Avoid breathing dust.[5] Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5][6]

General Laboratory Practices:

  • All manipulations, especially the dispensing of volatile reagents and solvents, should be conducted within a certified chemical fume hood.

  • Use of automated liquid handlers and powder dispensers can significantly reduce chemical exposure.

  • Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a powerful and versatile building block for the parallel synthesis of compound libraries. Its predictable reactivity and favorable physical properties make it highly amenable to the automated workflows that underpin modern drug discovery. By employing robust, well-validated protocols for N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently generate diverse libraries of novel, three-dimensional molecules, accelerating the identification of new therapeutic agents.

References

  • LeapChem. (n.d.). This compound丨CAS 148644-09-1.
  • BenchChem. (2025). Application Notes and Protocols for the N-Functionalization of 3-Methylideneazetidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22242858, this compound.
  • Biostring. (n.d.). This compound.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet - this compound.
  • Wrobleski, S. T., et al. (2019). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Apollo Scientific. (2023, July 5). 3-Hydroxyazetidine hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (2024, March 9). Safety Data Sheet - this compound.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Azetidine Derivatives.
  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52.
  • Shimadzu Scientific Instruments. (2021, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ChemicalBook. (2023, July 4). This compound | 148644-09-1.
  • Gemo, A., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Chinese Journal of Organic Chemistry. (2017). Synthesis of Azetidines.
  • Interchim. (2021, January). From Synthesis to purification: 5 tips to make the process easier and faster.
  • ChemScene. (n.d.). 148644-09-1 | this compound.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • National Center for Biotechnology Information. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.
  • BLD Pharm. (n.d.). 148644-09-1|this compound.
  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • GalChimia. (2014, October 16). A New Way to Amines.
  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges.
  • Acmec Biochemical. (n.d.). 148644-09-1[this compound].
  • Sigma-Aldrich. (n.d.). 3-Methoxyazetidine | 148644-09-1.
  • MDPI. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.

Sources

Application Note & Protocols: A Guide to the Scale-Up Synthesis of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.[1][2] Among functionalized azetidines, 3-methoxyazetidine hydrochloride is a particularly valuable building block, serving as a key intermediate in the synthesis of a wide range of biologically active molecules, including agents targeting the central nervous system and various enzyme inhibitors.[2][3]

However, transitioning the synthesis of such strained ring systems from the bench to a production scale presents significant challenges. These include managing reaction exotherms, ensuring safe handling of hazardous reagents, and developing robust purification strategies that deliver consistent quality and yield. This guide provides a detailed, field-proven framework for the scale-up synthesis of this compound, focusing on the underlying chemical principles, process safety, and practical execution.

The Core Synthetic Strategy: A Three-Act Play

The most robust and scalable pathway to this compound proceeds through a logical three-step sequence starting from the readily available N-protected 3-hydroxyazetidine. This strategy is designed to control reactivity and ensure a high-purity final product.

  • Act I: Nitrogen Protection. The azetidine nitrogen is nucleophilic and would otherwise compete with the hydroxyl group in the subsequent O-alkylation step. Therefore, it is masked with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under the basic conditions of methylation and its clean, straightforward removal under acidic conditions.

  • Act II: O-Alkylation. The core transformation involves the methylation of the 3-hydroxyl group. This is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a leaving group from a methylating agent.

  • Act III: Deprotection and Salt Formation. The final step involves the removal of the N-Boc group. Treatment with a strong acid, such as hydrochloric acid, simultaneously cleaves the Boc group and forms the desired hydrochloride salt, which often crystallizes directly from the reaction mixture, providing an efficient purification step.[4][5]

Below is a visual representation of this synthetic workflow.

G cluster_0 Overall Synthesis Workflow A N-Boc-3-hydroxyazetidine (Starting Material) B Step 1: O-Alkylation (NaH, CH3I in THF) A->B Reagents C N-Boc-3-methoxyazetidine (Intermediate) B->C Forms D Step 2: Deprotection & Salt Formation (HCl in Methanol/Dioxane) C->D Reagents E This compound (Final Product) D->E Forms

Caption: Overall workflow for the synthesis of 3-Methoxyazetidine HCl.

Safety First: Handling Azetidines and Associated Reagents

Chemical integrity begins with operational safety. Azetidine derivatives and the reagents used in this synthesis require careful handling.

  • Azetidines: These compounds should be handled in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory.[8][9]

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Use only non-aqueous solvents. Accidental spills should be quenched carefully with a non-protic solvent like isopropanol before slow addition of water.

  • Methyl Iodide (CH₃I): This is a toxic and volatile reagent. All transfers and reactions should be conducted in a fume hood. It is a suspected carcinogen and requires appropriate handling precautions.

  • Hydrochloric Acid (HCl): Concentrated HCl solutions and HCl gas are corrosive and can cause severe burns. Use in a well-ventilated area and wear appropriate acid-resistant PPE.

Detailed Scale-Up Protocols

The following protocols are designed for a nominal 100-gram scale of the starting material, N-Boc-3-hydroxyazetidine.

Protocol 1: O-Methylation of N-Boc-3-hydroxyazetidine

This protocol details the conversion of the hydroxyl group to a methoxy ether. The key to a successful scale-up is controlling the addition of the reactive sodium hydride and the subsequent exotherm from the alkylation.

Materials & Reagents

ReagentM.W.QuantityMolesEq.
N-Boc-3-hydroxyazetidine173.21100.0 g0.5771.0
Sodium Hydride (60% in oil)24.0034.6 g0.8661.5
Methyl Iodide (CH₃I)141.94122.6 g (53.8 mL)0.8641.5
Tetrahydrofuran (THF), anhydrous-1.0 L--
Saturated NH₄Cl (aq.)-500 mL--
Ethyl Acetate-1.5 L--
Saturated NaCl (Brine)-500 mL--

Procedure

  • Reactor Setup: Equip a 3L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry and purged with nitrogen.

  • Charge Reagents: Charge N-Boc-3-hydroxyazetidine (100.0 g) and anhydrous THF (1.0 L) to the reactor. Stir until all solids dissolve.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Carefully add the sodium hydride (34.6 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A slight evolution of hydrogen gas will be observed.

  • Stirring: Stir the resulting slurry at 0-5 °C for 1 hour.

  • Methylation: Slowly add methyl iodide (53.8 mL) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reactor back to 0-5 °C. Very slowly and carefully, add saturated aqueous NH₄Cl solution (500 mL) to quench the excess sodium hydride. Caution: This is an exothermic process with vigorous gas evolution. Ensure adequate headspace in the reactor and controlled addition rate.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate (500 mL) and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with brine (500 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-methoxyazetidine as an oil. This material is typically used in the next step without further purification.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation

This final step removes the protecting group and isolates the product as a stable, crystalline salt.

Materials & Reagents

ReagentM.W.QuantityMoles
Crude N-Boc-3-methoxyazetidine187.24~108 g (from previous step)~0.577
4M HCl in 1,4-Dioxane-433 mL1.73 (3.0 eq.)
Methanol-200 mL-
Methyl tert-butyl ether (MTBE)-1.0 L-

Procedure

  • Dissolution: Dissolve the crude N-Boc-3-methoxyazetidine in methanol (200 mL) in the reactor.

  • Acid Addition: Cool the solution to 0-5 °C. Slowly add the 4M HCl in dioxane solution (433 mL) over 30 minutes, keeping the temperature below 15 °C. Gas evolution (CO₂) will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Precipitation: Once the reaction is complete, add MTBE (1.0 L) slowly to the stirred solution. The product, this compound, should precipitate as a white solid.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C and hold for another hour to maximize crystallization.

  • Filtration: Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake with cold MTBE (2 x 200 mL) to remove any non-polar impurities.

  • Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight.

Process Analysis and Scale-Up Considerations

Scaling a synthesis requires a shift in perspective from simple execution to process optimization and risk management.

G cluster_1 Key Scale-Up Considerations A Hazard Analysis (Reagents, Exotherms) B Reagent & Solvent Selection (Cost, Safety) A->B Informs C In-Process Controls (TLC, LC-MS, Temp.) B->C Defines D Work-up & Isolation (Quenching, Crystallization) C->D Guides E Final Product Specs (Yield, Purity, Drying) D->E Determines

Caption: Logical flow of considerations for successful process scale-up.

  • Reagent Alternatives: While methyl iodide is effective, on an industrial scale, the less volatile and often more cost-effective dimethyl sulfate (DMS) could be considered. However, DMS is also highly toxic and requires stringent handling protocols. The choice depends on facility capabilities and safety regulations.

  • Solvent Choice: THF is an excellent solvent for the O-alkylation step due to its ability to solvate both the starting material and the intermediate alkoxide. For the deprotection, using HCl in a solvent from which the product salt is insoluble (like dioxane or ethyl acetate) facilitates direct isolation.

  • Purification: The direct precipitation/crystallization of the hydrochloride salt is a highly efficient purification method suitable for large-scale production. If higher purity is required, recrystallization from a solvent system like methanol/ethyl acetate or isopropanol/MTBE can be employed.[10]

  • Process Analytical Technology (PAT): For commercial-scale manufacturing, implementing PAT tools such as real-time temperature and pressure monitoring is crucial for ensuring safety and batch-to-batch consistency.

Expected Results & Data Summary

The described protocols should provide this compound in good yield and high purity.

Table 1: Typical Process Parameters and Expected Outcomes

ParameterO-Methylation StepDeprotection & Salt Formation
Reaction Time 16 - 24 hours4 - 6 hours
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Yield >95% (Crude)80 - 90% (over 2 steps)
Purity (HPLC) N/A (Intermediate)>98%
Appearance -White to off-white crystalline solid

References

  • (R)-Azetidine-2-carboxylic acid-SDS-MedChemExpress. (n.d.). MedChemExpress.
  • Azetidine - Apollo Scientific. (n.d.). Apollo Scientific.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (2020, February 4). Chemos GmbH&Co.KG.
  • 3-(Azetidine-3-carbonyl)pyridine - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). NIH.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2012, November 8). Google Patents.
  • This compound丨CAS 148644-09-1. (n.d.). leapchem.
  • This compound | 148644-09-1. (n.d.). ChemicalBook.
  • Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.
  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2025, August 7). ResearchGate.

Sources

Application Notes and Protocols for the Purification of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methoxyazetidine hydrochloride is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics targeting the central nervous system and other biological systems.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques tailored for this compound, grounded in chemical principles and field-proven methodologies. We will explore recrystallization, liquid-liquid extraction, and column chromatography, offering detailed protocols, troubleshooting advice, and methods for purity verification.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The common synthesis of this compound often involves the acid-catalyzed deprotection of a Boc-protected precursor, 1-(tert-butoxycarbonyl)-3-methoxyazetidine.[2][3] This process is the primary source of characteristic impurities.

Common Impurities Include:

  • Incomplete Deprotection: Residual N-Boc-3-methoxyazetidine.

  • Byproducts of Deprotection: The acid-mediated removal of the Boc group generates a tert-butyl cation. This reactive intermediate can lead to the formation of tert-butylated byproducts or isobutylene.[4][5]

  • Starting Materials: Unreacted precursors from earlier synthetic steps.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., Dichloromethane, Methanol, Ethyl Acetate).

  • Excess Acid: Residual acid (e.g., HCl, TFA) from the deprotection step.

The purification strategies outlined below are designed to effectively remove these and other process-related impurities.

Purification Methodologies: Principles and Protocols

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This compound's polar and ionic nature as a salt dictates the selection of appropriate techniques.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Causality Behind Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration). For polar hydrochlorides like this compound, polar protic solvents or a two-solvent system (a good solvent and an anti-solvent) are typically effective.[6]

Protocol 1: Two-Solvent Recrystallization

This is a highly effective method when a single ideal solvent cannot be identified. A common and effective system for azetidine salts is a polar solvent like isopropanol (IPA) or ethanol, paired with a less polar anti-solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[7]

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot isopropanol required to achieve complete dissolution. Stirring and heating on a hot plate are necessary.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step is crucial to prevent premature crystallization on the filter paper.

  • Addition of Anti-Solvent: While the solution is still hot, add ethyl acetate dropwise with continuous stirring. The point of saturation will be indicated by the first persistent cloudiness (turbidity).

  • Re-dissolution: If the solution becomes overly cloudy, add a few drops of hot isopropanol until it becomes clear again. The goal is to be at the saturation point.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold ethyl acetate or a cold mixture of the isopropanol/ethyl acetate system to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterSolvent SystemRationale
Primary Solvent Isopropanol (IPA) or EthanolGood solubility for the polar hydrochloride salt at elevated temperatures.
Anti-Solvent Ethyl Acetate or MTBEPoor solubility for the target compound, inducing precipitation. Soluble impurities are retained in the solvent mixture.
Liquid-Liquid Extraction: Exploiting Acid-Base Chemistry

This technique is particularly useful for removing non-basic organic impurities and inorganic salts. It leverages the ability to switch this compound between its water-soluble salt form and its organic-soluble free-base form.[8][9]

Principle of Acid-Base Switching: The hydrochloride salt is ionic and prefers an aqueous phase. By adding a base (e.g., NaOH), the amine is deprotonated to its neutral (free-base) form, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. This allows for its extraction away from water-soluble impurities.

Protocol 2: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the pH is >12. This converts the hydrochloride salt to the free amine.

  • Extraction of Free Base: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane. The free amine will move into the organic phase.

  • Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent.

  • Salt Re-formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring until the solution is acidic. The this compound will precipitate out of the organic solvent.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., cold diethyl ether), and dry under vacuum.

G cluster_0 Aqueous Phase cluster_1 Organic Phase (DCM) Crude Crude Product in Water (Salt Form) Basify Add NaOH (pH > 12) Crude->Basify FreeBase_aq Free Base in Aqueous Phase Basify->FreeBase_aq Inorganics Inorganic Salts & Polar Impurities FreeBase_aq->Inorganics Remain in Aqueous Phase FreeBase_org Free Base in Organic Phase FreeBase_aq->FreeBase_org Extract with DCM Organic_Impurities Non-Basic Organic Impurities Add_HCl Add HCl Solution FreeBase_org->Add_HCl PureProduct Pure Precipitated HCl Salt Add_HCl->PureProduct

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Column Chromatography: For High Purity Requirements

When recrystallization or extraction fails to provide the desired purity, column chromatography is the method of choice. For a polar, basic compound like this compound, standard silica gel chromatography can be challenging due to strong interactions between the amine and the acidic silica surface, often leading to poor separation and tailing of peaks.[10]

Expertise-Driven Approach: To overcome these challenges, modified systems are employed. The key is to either neutralize the acidic sites on the silica or use a different stationary phase altogether.

Protocol 3: Modified Normal-Phase Column Chromatography

Principle: A small amount of a volatile base, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This base competitively binds to the acidic silanol groups on the silica gel surface, preventing the desired amine from irreversibly adsorbing and allowing for proper elution.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Methanol in Dichloromethane (DCM) is often effective. A typical starting point is 0-10% Methanol in DCM. Crucially, add 0.5-1% triethylamine to the eluent mixture.

  • Slurry Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., DCM with 1% TEA) and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of methanol, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the percentage of methanol to elute the compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. A final co-evaporation with a suitable solvent may be necessary to remove all traces of TEA.

G cluster_workflow Chromatography Workflow cluster_components Key Components prep Column Preparation Pack silica gel with DCM/TEA load Sample Loading Adsorb crude product onto silica prep->load stationary Stationary Phase Silica Gel prep->stationary uses elute Elution Start with DCM/TEA Gradually add MeOH load->elute collect Fraction Collection Analyze fractions by TLC elute->collect mobile Mobile Phase DCM/Methanol Gradient + 1% Triethylamine elute->mobile uses isolate Isolation Combine pure fractions Evaporate solvent collect->isolate

Caption: Modified Normal-Phase Chromatography Workflow.

Purity Assessment

Post-purification, the purity of this compound must be rigorously assessed. A combination of analytical techniques should be employed.

Analytical TechniquePurposeTypical Observations for a Pure Sample
¹H NMR Structural Confirmation & PurityClean spectrum with correct chemical shifts, integration values, and splitting patterns. Absence of signals from impurities like the Boc group (~1.4 ppm) or residual solvents.[11]
HPLC/UPLC Quantitative Purity AssessmentA single major peak with >98% purity is typically desired. The method should be stability-indicating.[12][13]
LC-MS Identity ConfirmationA parent ion corresponding to the mass of the free base [M+H]⁺ should be observed.
Melting Point Physical Property VerificationA sharp melting point range, consistent with literature values, indicates high purity.

Conclusion

The purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. The choice of technique—recrystallization for bulk purification, liquid-liquid extraction for impurity class removal, or chromatography for achieving the highest purity—must be tailored to the specific needs of the project. By understanding the principles behind each method and meticulously following validated protocols, researchers can ensure the quality and integrity of this valuable building block, thereby facilitating the successful development of novel chemical entities.

References

  • Google Patents. (n.d.). Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • LCGC International. (2011). Salting-out Liquid-Liquid Extraction (SALLE).
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2023). 1: Liquid-Liquid Extraction.
  • Genentech, Inc. (2009). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Acmec Biochemical. (n.d.). 148644-09-1[this compound].
  • Khan Academy. (n.d.). Column chromatography.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Singh, U. et al. (2015). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Mini-Reviews in Organic Chemistry, 12(4), 332-343.
  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Thomas, C. J. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.

Sources

Experimental Protocol for the Boc Protection of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0118

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] Its widespread application stems from its ability to mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing unwanted side reactions during multi-step syntheses.[1] The resulting carbamate is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions.[1][2] This orthogonality makes it invaluable in complex synthetic strategies.[1]

3-Methoxyazetidine is a valuable building block in pharmaceutical chemistry, with its rigid, conformationally constrained four-membered ring influencing molecular conformation and potentially enhancing target selectivity.[3] As it is often supplied as a hydrochloride salt to improve stability and handling, the initial step in many synthetic routes involves the protection of the secondary amine. This application note provides a detailed, field-proven protocol for the N-Boc protection of 3-Methoxyazetidine hydrochloride.

Reaction Principle and Causality

The Boc protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution reaction.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][2][4] This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[1][2][4] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[2]

Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and generate the free amine in situ. Triethylamine (TEA) is a common and effective choice for this purpose. It is a tertiary amine, so it will not compete in the Boc protection reaction. The stoichiometry of the base is critical; at least two equivalents are necessary – one to neutralize the HCl salt and a second to neutralize the protonated amine formed during the reaction with Boc₂O.[5][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis A Dissolve 3-Methoxyazetidine HCl in Dichloromethane (DCM) B Add Triethylamine (TEA) and stir A->B C Cool the mixture to 0°C D Slowly add a solution of Boc₂O in DCM C->D E Allow to warm to room temperature and stir overnight D->E F Quench with saturated aq. NaHCO₃ E->F G Extract with DCM F->G H Wash combined organic layers with brine G->H I Dry over anhydrous Na₂SO₄ H->I J Filter and concentrate under reduced pressure I->J K Purify by column chromatography (optional) J->K L Characterize by NMR and MS K->L G cluster_mech Reaction Mechanism 3-Methoxyazetidine_free 3-Methoxyazetidine (free base) Intermediate Tetrahedral Intermediate 3-Methoxyazetidine_free->Intermediate Nucleophilic attack Boc_Anhydride Boc₂O Boc_Anhydride->Intermediate Product Boc-protected 3-Methoxyazetidine Intermediate->Product Collapse Byproducts t-BuOH + CO₂ + Et₃NH⁺Cl⁻ Intermediate->Byproducts

Sources

Application Notes and Protocols: The Strategic Use of 3-Methoxyazetidine Hydrochloride in the Synthesis of Novel GABA A Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. They detail the strategic incorporation of the 3-methoxyazetidine hydrochloride building block in the rational design and synthesis of novel inverse agonists targeting the γ-aminobutyric acid type A (GABA A) receptor. The protocols provided herein are grounded in established chemical principles and offer a framework for the development of next-generation therapeutic agents for cognitive enhancement and other neurological disorders.

Introduction: The GABA A Receptor and the Therapeutic Promise of Inverse Agonists

The GABA A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] Its activation by the endogenous ligand GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[1][3][4] This mechanism is a critical regulator of brain function, and its modulation is the basis for the therapeutic effects of many widely prescribed drugs, including benzodiazepines, which are positive allosteric modulators that enhance GABA's inhibitory effect.[5]

In contrast to agonists and positive modulators, inverse agonists bind to the GABA A receptor, typically at the benzodiazepine site, and induce a conformational change that reduces the receptor's basal activity.[1][6] This leads to a decrease in chloride ion influx, thereby increasing neuronal excitability.[1][7] While non-selective inverse agonists can be anxiogenic and even proconvulsant, subtype-selective inverse agonists, particularly those targeting the α5 subunit-containing GABA A receptors highly expressed in the hippocampus, hold significant promise for enhancing cognitive functions such as learning and memory.[4][8] The development of such agents is a key area of research for treating cognitive deficits associated with Alzheimer's disease, schizophrenia, and other neurological disorders.[1][9]

The azetidine scaffold has emerged as a valuable component in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties.[10][11] Specifically, 3-substituted azetidine derivatives offer a three-dimensional vector for exploring chemical space and optimizing ligand-receptor interactions.[10][12][13] This guide focuses on the utility of this compound as a key starting material for the synthesis of novel GABA A receptor inverse agonists.

The Strategic Rationale for Employing this compound

The selection of this compound as a foundational building block is predicated on several key advantages:

  • Introduction of a Key Pharmacophoric Element: The methoxy group at the 3-position can serve as a crucial hydrogen bond acceptor or be further functionalized to interact with specific residues within the benzodiazepine binding pocket of the GABA A receptor.

  • Conformational Constraint: The rigid azetidine ring system reduces the number of freely rotatable bonds in the final molecule, which can lead to higher binding affinity and selectivity by minimizing the entropic penalty upon binding to the receptor.[10]

  • Vector for Further Synthesis: The secondary amine of the azetidine ring provides a convenient handle for the introduction of diverse substituents, allowing for the systematic exploration of the structure-activity relationship (SAR).

  • Improved Physicochemical Properties: The incorporation of the polar azetidine moiety can enhance solubility and other drug-like properties.[11]

Synthetic Pathway Overview

The following diagram illustrates a proposed synthetic workflow for the synthesis of a target GABA A receptor inverse agonist library utilizing this compound. This pathway is designed to be modular, allowing for the generation of a diverse set of analogs for SAR studies.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Introduction of Side Chain Start 3-Methoxyazetidine hydrochloride Step1 N-Arylation or N-Heteroarylation Start->Step1 Base, Solvent Intermediate1 N-Aryl/Heteroaryl- 3-methoxyazetidine Step1->Intermediate1 Step2 Demethylation Intermediate1->Step2 e.g., BBr3 Intermediate2 N-Aryl/Heteroaryl- 3-hydroxyazetidine Step2->Intermediate2 Step3 Side Chain Installation (e.g., Mitsunobu or Williamson Ether Synthesis) Intermediate2->Step3 Alcohol, Reagents FinalProduct Target GABA A Receptor Inverse Agonist Library Step3->FinalProduct

Caption: Proposed synthetic workflow for GABA A inverse agonists.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a hypothetical target compound. Researchers should adapt these protocols based on the specific properties of their target molecules and perform appropriate characterization at each step.

Protocol 1: N-Arylation of 3-Methoxyazetidine

This protocol describes the coupling of 3-methoxyazetidine with an aryl halide to form the core scaffold.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl halide (1.1 eq), Cs2CO3 (2.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-3-methoxyazetidine.

Protocol 2: Demethylation to the 3-Hydroxyazetidine Intermediate

This protocol details the cleavage of the methyl ether to provide the key 3-hydroxyazetidine intermediate.

Materials:

  • N-Aryl-3-methoxyazetidine from Protocol 1

  • Boron tribromide (BBr3) solution in dichloromethane (DCM)

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve the N-aryl-3-methoxyazetidine (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr3 in DCM (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-aryl-3-hydroxyazetidine.

Protocol 3: Side Chain Installation via Mitsunobu Reaction

This protocol describes the installation of a side chain onto the 3-hydroxyazetidine intermediate.

Materials:

  • N-Aryl-3-hydroxyazetidine from Protocol 2

  • Alcohol side chain (e.g., a substituted phenol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve the N-aryl-3-hydroxyazetidine (1.0 eq), the alcohol side chain (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final target compound.

Biological Evaluation of Synthesized Compounds

The synthesized compounds should be evaluated for their activity as GABA A receptor inverse agonists through a series of in vitro assays.

Radioligand Binding Assay

This assay determines the affinity of the synthesized compounds for the benzodiazepine binding site on the GABA A receptor.

Protocol:

  • Prepare cell membranes from HEK293 cells stably expressing the desired GABA A receptor subtype (e.g., α5β3γ2).

  • Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki value for each compound from the IC50 value determined from the competition binding curve.

Data Presentation:

Compound IDKi (nM) at α5β3γ2Selectivity vs α1β2γ2 (Ki ratio α1/α5)
Control (e.g., α5IA) 2.520
Compound 1 5.815
Compound 2 1.235
Compound 3 15.28
Electrophysiological Assay

This functional assay determines the efficacy of the compounds as inverse agonists.

Protocol:

  • Use two-electrode voltage-clamp recording in Xenopus oocytes or whole-cell patch-clamp recording in HEK293 cells expressing the target GABA A receptor subtype.

  • Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Co-apply the test compound with GABA and measure the change in the GABA-evoked current.

  • An inverse agonist will cause a reduction in the GABA-evoked current.

  • Quantify the degree of inhibition to determine the efficacy of the compound.

Data Interpretation Workflow:

G Start Synthesized Compound Binding Radioligand Binding Assay (Determine Ki) Start->Binding Function Electrophysiology Assay (Determine Efficacy) Start->Function Decision Inverse Agonist Activity? Binding->Decision Function->Decision SAR Structure-Activity Relationship (SAR) Analysis Decision->SAR Yes Redesign/Resynthesize Redesign/Resynthesize Decision->Redesign/Resynthesize No Lead Lead Compound Identification and Optimization SAR->Lead

Caption: Workflow for biological evaluation of new compounds.

Conclusion

The strategic use of this compound provides a robust and versatile platform for the synthesis of novel GABA A receptor inverse agonists. The protocols and assays detailed in these application notes offer a comprehensive framework for the design, synthesis, and evaluation of these promising therapeutic agents. Through systematic exploration of the structure-activity relationship, it is anticipated that potent and selective α5-subtype inverse agonists can be developed for the treatment of cognitive disorders.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed, 22938049. [Link]
  • Li, J., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • Kristiansen, U., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(4), 999. [Link]
  • Krogsgaard-Larsen, P., et al. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PMC. [Link]
  • Patsnap Synapse. (2024). What are GABAA receptor inverse agonists and how do they work?
  • Sankar, R. (2021).
  • Jurčić, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Höfner, G., et al. (2010).
  • Patsnap Synapse. (2024). What are GABA receptor inverse agonists and how do they work?
  • ResearchGate. (n.d.). Synthesis of GABA and the GABAA receptor with agonist and antagonist binding sites.
  • Hleihil, M., & Hinson, J. W. (2025). GABA Receptor. NCBI Bookshelf. [Link]
  • Chambers, M. S., et al. (2004). Identification of a Novel, Selective GABAA α5 Receptor Inverse Agonist Which Enhances Cognition. Journal of Medicinal Chemistry, 47(24), 5829–5832. [Link]
  • Kristiansen, U., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]
  • Sigel, E., & Steinmann, M. E. (2012).
  • Krogsgaard-Larsen, P., et al. (2008). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. PubMed. [Link]
  • Belelli, D., et al. (2009). Function and modulation of δ-containing GABAA receptors. Psychoneuroendocrinology, 34, S67–S73. [Link]
  • Masiulis, S., et al. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. MDPI. [Link]
  • Cook, J. M., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. [Link]
  • Alila Medical Media. (2017).
  • Atack, J. R., et al. (2005). Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors. PMC. [Link]

Sources

Application Note: 3-Methoxyazetidine Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality, ligand-efficient starting points for novel therapeutics. The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library. Historically, such libraries have been dominated by flat, aromatic, sp²-rich compounds. However, the increasing complexity of biological targets necessitates a move towards fragments that can effectively probe three-dimensional space. This guide details the strategic application of 3-Methoxyazetidine hydrochloride, a saturated heterocyclic fragment, in FBDD. We provide a comprehensive overview of its advantageous physicochemical properties, detailed protocols for its integration into screening campaigns, and forward-looking strategies for hit elaboration.

Introduction: The Case for 3D Fragments and the Azetidine Scaffold

Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins by screening libraries of low molecular weight compounds (typically < 300 Da), or "fragments," against a biological target.[1][2] Because of their small size, fragments can explore chemical space more efficiently and form high-quality interactions, often resulting in more ligand-efficient lead compounds compared to traditional high-throughput screening (HTS).[3]

A significant evolution in FBDD is the deliberate inclusion of fragments with higher sp³-hybridized carbon content.[4][5] These three-dimensional (3D) fragments offer several advantages:

  • Access to Novel Chemical Space: They move beyond the flatland of aromatic compounds, enabling the probing of complex, non-planar binding pockets.[1][6]

  • Improved Physicochemical Properties: Increased saturation often correlates with better aqueous solubility, a critical parameter for biophysical screening methods.[7]

  • Enhanced Selectivity: The defined stereochemistry and rigid conformation of 3D fragments can lead to more specific interactions with the target protein, reducing off-target effects.[8]

  • Intellectual Property: They provide access to novel and patentable chemical matter.[5]

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is an exemplary scaffold for designing 3D fragments.[8][9][10] Its strained, rigid structure provides a well-defined conformational presentation of substituents, reducing the entropic penalty upon binding.[8][11] This inherent rigidity and the defined vectors for chemical elaboration make azetidines privileged structures in medicinal chemistry, appearing in several FDA-approved drugs.[9][12]

This compound is a particularly valuable building block for FBDD. The methoxy group provides a hydrogen bond acceptor and a potential metabolic soft spot, while the secondary amine offers a clear, reactive handle for subsequent fragment elaboration. The hydrochloride salt form enhances its solubility and handling characteristics.[11]

Physicochemical Profile of this compound

A fragment's utility is dictated by its physicochemical properties, which must align with the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound is an ideal fragment candidate, possessing favorable properties for library inclusion and screening.

PropertyValueSourceSignificance in FBDD
CAS Number 148644-09-1[11][13][14][15]Unique identifier for procurement and data management.
Molecular Formula C₄H₁₀ClNO[13][14][15]Defines elemental composition.
Molecular Weight 123.58 g/mol [13][14][16]Well within the "Rule of Three" limit (<300 Da), ensuring it is a true fragment.
Calculated LogP (cLogP) 0.0264[13]Low lipophilicity predicts good aqueous solubility and reduces the risk of non-specific binding.
Topological Polar Surface Area (TPSA) 21.26 Ų[13]Indicates good potential for cell permeability and favorable solubility.
Hydrogen Bond Donors 1[13]Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2[13]The ether oxygen and amine nitrogen can engage in hydrogen bonds.
Rotatable Bonds 1[13]Low number of rotatable bonds signifies conformational rigidity, reducing entropic loss upon binding.
Purity ≥97-98%[13][15]High purity is essential to avoid false positives from impurities.
Physical Form White to yellow solid[11][16]Stable solid form, easy to handle and weigh for solution preparation.

Core FBDD Workflow and Integration

This compound should be integrated into a standard FBDD campaign, which follows a logical progression from library preparation to hit validation and elaboration.

FBDD_Workflow cluster_0 Phase 1: Library Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Hit-to-Lead Lib_Prep Fragment Acquisition (3-Methoxyazetidine HCl) Solubility Aqueous Solubility Screening Lib_Prep->Solubility QC Quality Control (NMR, LC-MS) Solubility->QC Primary_Screen Biophysical Screen (SPR, TSA, or NMR) QC->Primary_Screen Plate Library Ortho_Screen Orthogonal Screen (e.g., ITC, MST) Primary_Screen->Ortho_Screen Identify Hits Dose_Response Dose-Response & Affinity (KD) Ortho_Screen->Dose_Response Structural Structural Biology (X-ray, Cryo-EM) Dose_Response->Structural Elaboration Fragment Elaboration (Growing, Linking) Structural->Elaboration Identify Vectors SAR SAR by Catalogue or Synthesis Elaboration->SAR

Caption: High-level workflow for a typical Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

The following protocols are provided as a guide for incorporating this compound into a screening library and validating hits.

Fragment Stock Solution Preparation and Quality Control

Rationale: Accurate concentration and high purity are paramount for reliable screening data. The hydrochloride salt form aids solubility, but verification is still a critical first step.

Materials:

  • This compound (CAS 148644-09-1)

  • Deuterium Oxide (D₂O) for NMR

  • DMSO (ACS grade, anhydrous)

  • Buffer of choice (e.g., PBS, pH 7.4)

  • Analytical balance, vortex mixer, centrifuge

Protocol:

  • Purity Verification (QC):

    • Before preparing a master stock, confirm the identity and purity of the supplied material via ¹H NMR and LC-MS. The expected structure should be confirmed, and purity should ideally be >98%.

  • Solubility Assessment:

    • Prepare a series of test solutions in the primary screening buffer (e.g., 100 mM, 50 mM, 10 mM) to determine the maximum practical soluble concentration. Visual inspection for precipitation is a first pass, followed by dynamic light scattering (DLS) for a more sensitive assessment.

  • Master Stock Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve in high-quality DMSO to create a high-concentration master stock (e.g., 100 mM to 1 M). DMSO is preferred for long-term storage and compatibility with most screening technologies.

    • Ensure complete dissolution using a vortex mixer. If necessary, gentle warming (30-37°C) can be applied.

    • Centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any insoluble particulates.

    • Carefully transfer the supernatant to a new, labeled storage tube.

  • Storage:

    • Store the DMSO master stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Storage should be under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is a concern.[17]

Biophysical Screening: Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful label-free technology for detecting fragment binding in real-time. It provides information on binding kinetics (kₐ, kₑ) and affinity (Kₑ).

Materials:

  • SPR instrument (e.g., Cytiva Biacore, Carterra LSA)

  • Sensor chip (e.g., CM5, CAP)

  • Target protein of interest, purified and with high purity (>95%)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with 0.05% Tween-20 and 1-5% DMSO)

  • This compound stock solution

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol (e.g., amine coupling). Aim for a surface density that will yield a response of 50-100 RU for the fragment.

    • Create a reference flow cell by performing the activation and blocking steps without protein immobilization. This is crucial for subtracting bulk refractive index changes.

  • Screening Assay:

    • Prepare a dilution series of this compound in running buffer. A typical screening concentration for fragments is between 100 µM and 1 mM. The final DMSO concentration should be matched across all samples and the running buffer.

    • Inject the fragment solutions over the protein and reference surfaces. Use a contact time sufficient to approach steady-state binding (e.g., 60-120 seconds).

    • Follow with a dissociation phase by flowing running buffer over the surfaces (e.g., 120-300 seconds).

    • Include buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell signal and the blank injection signals from the active surface signal.

    • Analyze the steady-state binding response versus concentration to determine the equilibrium dissociation constant (Kₑ). For fragments, affinities are typically in the µM to mM range.

    • A clear, concentration-dependent binding response indicates a hit.

Orthogonal Validation: Thermal Shift Assay (TSA / DSF)

Rationale: TSA provides a rapid, cost-effective orthogonal method to validate hits from a primary screen. It measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A positive Tₘ shift indicates stabilization and is evidence of direct binding.

Materials:

  • qPCR instrument with melt-curve analysis capability

  • Fluorescent dye (e.g., SYPRO Orange)

  • Purified target protein

  • Screening buffer (e.g., HEPES, pH 7.5)

  • This compound stock solution

Protocol:

  • Assay Preparation:

    • In a 96- or 384-well PCR plate, prepare a reaction mix containing the target protein (final concentration 2-5 µM), SYPRO Orange dye (final concentration 5x), and screening buffer.

    • Add this compound to the wells to the desired final concentration (e.g., 250 µM). Include a "no-ligand" control (protein + dye + buffer + DMSO).

  • Melt-Curve Analysis:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Run a melt-curve protocol, typically ramping the temperature from 25°C to 95°C at a rate of 0.5-1.0°C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • The protein's melting temperature (Tₘ) is the inflection point of the sigmoidal unfolding curve.

    • Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the no-ligand control from the Tₘ of the sample containing the fragment.

    • A ΔTₘ of > 2°C is generally considered a significant shift and validates the fragment as a binder.

Fragment Elaboration Strategies

Once this compound is confirmed as a validated hit, often with a co-crystal structure, the next phase is to increase its affinity and selectivity. The structure of the fragment offers two primary vectors for elaboration.

Elaboration_Strategies cluster_N Vector 1: N1 Amine cluster_C Vector 2: C3 Methoxy (Replacement) Fragment Validated Hit 3-Methoxyazetidine Amide Amide Coupling Fragment->Amide Probes Pocket A Reductive Reductive Amination Fragment->Reductive Probes Pocket A Sulfonamide Sulfonamide Formation Fragment->Sulfonamide Probes Pocket A Hydroxy Demethylation to -OH Fragment->Hydroxy Probes Pocket B (New H-bond) SAR Generate SAR Data Improve Potency Amide->SAR Reductive->SAR Sulfonamide->SAR Fluoro Replacement with -F Hydroxy->Fluoro Improve pKa / H-bond Alkyl Replacement with -Alkyl Hydroxy->Alkyl Explore Lipophilic Pocket Hydroxy->SAR Fluoro->SAR Alkyl->SAR

Caption: Elaboration strategies for the 3-Methoxyazetidine fragment hit.

  • Vector 1 (N1 Amine): The secondary amine is the most straightforward handle for elaboration. Standard medicinal chemistry reactions can be employed to "grow" the fragment into adjacent pockets identified by structural biology.[18]

    • Amide Coupling: Coupling with a library of carboxylic acids can rapidly explore structure-activity relationships (SAR).

    • Reductive Amination: Reaction with aldehydes or ketones introduces new substituents with greater flexibility.

    • Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce strong hydrogen bond acceptors and probe different chemical space.

  • Vector 2 (C3 Position): While more synthetically challenging, modifying the C3 position can fundamentally alter the fragment's interaction. This often requires re-synthesis from an earlier intermediate, such as 3-hydroxyazetidine.[19]

    • Demethylation to Hydroxyl: The resulting alcohol can act as both a hydrogen bond donor and acceptor, potentially forming new, potent interactions.

    • Replacement with other groups: Replacing the methoxy group with small alkyl or fluoro groups can probe lipophilic pockets or modulate the pKa of the azetidine nitrogen.

Safety and Handling

This compound is classified as a hazardous substance.[14][20]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15][21]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][15]

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[20]

Conclusion

This compound is an exemplary fragment for modern drug discovery campaigns. Its three-dimensional structure, favorable physicochemical properties, and clear elaboration vectors make it a high-value component for any fragment library. By moving beyond traditional flatland molecules and embracing sp³-rich scaffolds like azetidine, researchers can unlock new avenues for probing complex biological targets and developing the next generation of innovative medicines.

References

  • Acmec Biochemical. (n.d.). 148644-09-1[this compound].
  • Kumar, A., & Sharma, G. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Biostring. (n.d.). This compound.
  • Martin, C. L., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions, 48(33), 12530–12539.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.
  • Morton, D. T., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 108(17), 6783–6788.
  • UORSY. (n.d.). 3D-Fragment Library.
  • Scott, J. S., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Angewandte Chemie International Edition, 55(43), 13548-13552.
  • Proteopedia. (2013, June 25). Fragment-Based Drug Discovery.
  • ResearchGate. (n.d.). Fragment-based hit identification: Thinking in 3D.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Spring Group, University of Cambridge. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection.
  • University of Leeds. (n.d.). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns.
  • Murray, C. W., & Rees, D. C. (2020). Fragment-based drug discovery: opportunities for organic synthesis. Organic & Biomolecular Chemistry, 18(29), 5556–5579.
  • ResearchGate. (n.d.). Saturated Heterocycles with Applications in Medicinal Chemistry.

Sources

Synthetic Routes to Novel CNS Agents Utilizing 3-Methoxyazetidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern CNS Drug Discovery

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS).[1] Its inherent properties, including a high degree of sp³ character, conformational rigidity, and the ability to serve as a bioisosteric replacement for other cyclic amines, contribute to improved pharmacokinetic profiles such as enhanced metabolic stability, solubility, and receptor selectivity.[2] Among the functionalized azetidines, 3-methoxyazetidine hydrochloride stands out as a versatile and readily available building block for the synthesis of a diverse array of novel CNS drug candidates.[3] The presence of the methoxy group at the 3-position offers a handle for further functionalization and can influence the physicochemical properties of the final compounds.[3]

This comprehensive guide provides detailed synthetic protocols for the derivatization of this compound, focusing on key transformations that enable the construction of libraries of compounds with potential CNS activity. The protocols are designed to be robust and adaptable, providing researchers with the tools to explore new chemical space in their drug discovery programs.

Core Synthetic Strategies and Protocols

The secondary amine of this compound is the primary site for synthetic elaboration. The following sections detail protocols for N-alkylation and N-acylation, two fundamental transformations for diversifying this scaffold.

N-Alkylation of 3-Methoxyazetidine: Introducing Lipophilic Moieties

N-alkylation is a crucial step in the synthesis of many CNS agents, allowing for the introduction of lipophilic groups that can modulate properties such as blood-brain barrier penetration and target engagement. A common strategy for synthesizing GABA uptake inhibitors, for instance, involves the N-alkylation of a cyclic amino acid scaffold with a lipophilic side chain.[4][5]

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a reliable method for the controlled alkylation of secondary amines. This protocol describes the reaction of 3-methoxyazetidine with an aldehyde in the presence of a reducing agent.

Experimental Protocol:

  • Preparation of the Free Base: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.2 eq) at 0 °C. Stir the mixture for 30 minutes at room temperature. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction with Aldehyde: To the mixture, add the desired aldehyde (1.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Free Base Generation: The hydrochloride salt of 3-methoxyazetidine is not nucleophilic enough to participate in the reaction. A non-nucleophilic base like triethylamine is used to generate the free amine in situ.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions formed in situ, minimizing the reduction of the starting aldehyde.

Data Presentation: Representative N-Alkylated 3-Methoxyazetidine Derivatives

EntryAldehydeProductTypical Yield (%)
1Benzaldehyde1-Benzyl-3-methoxyazetidine85-95
24-Chlorobenzaldehyde1-(4-Chlorobenzyl)-3-methoxyazetidine80-90
3Cyclohexanecarboxaldehyde1-(Cyclohexylmethyl)-3-methoxyazetidine75-85

Visualization of N-Alkylation Workflow

N_Alkylation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3-Methoxyazetidine_HCl 3-Methoxyazetidine Hydrochloride Conditions 1. Et3N, DCM 2. NaBH(OAc)3 3-Methoxyazetidine_HCl->Conditions Aldehyde R-CHO Aldehyde->Conditions N_Alkylated_Azetidine N-Alkyl-3-methoxyazetidine Conditions->N_Alkylated_Azetidine

Caption: Reductive amination workflow for N-alkylation.

N-Acylation of 3-Methoxyazetidine: Amide Bond Formation

N-acylation is another fundamental transformation that allows for the introduction of a wide range of functional groups, including those that can act as hydrogen bond acceptors or participate in other key binding interactions with biological targets.[6]

Protocol 2: N-Acylation with Acyl Chlorides

This protocol describes a standard and efficient method for the acylation of 3-methoxyazetidine using an acyl chloride in the presence of a base.

Experimental Protocol:

  • Preparation of the Free Base: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 1-3 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Acyl chlorides are sensitive to moisture, so an inert atmosphere is used to prevent hydrolysis.

  • Base: The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]

  • Controlled Addition: Dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction.

Data Presentation: Representative N-Acylated 3-Methoxyazetidine Derivatives

EntryAcyl ChlorideProductTypical Yield (%)
1Benzoyl chloride(3-Methoxazetidin-1-yl)(phenyl)methanone90-98
2Acetyl chloride1-(3-Methoxyazetidin-1-yl)ethan-1-one88-95
34-Fluorobenzoyl chloride(4-Fluorophenyl)(3-methoxyazetidin-1-yl)methanone92-99

Visualization of N-Acylation Workflow

N_Acylation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3-Methoxyazetidine_HCl 3-Methoxyazetidine Hydrochloride Conditions Base (e.g., Et3N) DCM, 0 °C to rt 3-Methoxyazetidine_HCl->Conditions Acyl_Chloride R-COCl Acyl_Chloride->Conditions N_Acylated_Azetidine N-Acyl-3-methoxyazetidine Conditions->N_Acylated_Azetidine

Caption: N-Acylation workflow using acyl chlorides.

Advanced Synthetic Applications in CNS Drug Discovery

The functionalized 3-methoxyazetidine core can be incorporated into more complex molecular architectures relevant to CNS targets. The following sections outline synthetic strategies for accessing specific classes of CNS agents.

Synthesis of Novel GABA Uptake Inhibitor Scaffolds

GABA uptake inhibitors are a class of drugs used in the treatment of epilepsy and other neurological disorders.[4][5] The general structure often consists of a cyclic amino acid core appended with a lipophilic side chain. 3-Methoxyazetidine can serve as a conformationally constrained bioisostere of traditional GABAergic scaffolds.

Proposed Synthetic Route:

A plausible route to a novel GABA uptake inhibitor scaffold involves the N-alkylation of 3-methoxyazetidine with a suitable lipophilic fragment, followed by functionalization to introduce a carboxylic acid or a bioisosteric equivalent.

Protocol 3: Synthesis of a 3-Methoxyazetidine-based GABA Uptake Inhibitor Analog

This multi-step protocol outlines the synthesis of a potential GABA uptake inhibitor analog starting from this compound.

Step 1: N-Alkylation with a Lipophilic Bromide

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF, 10 mL/mmol), add a base like potassium carbonate (K₂CO₃, 2.5 eq) and the desired lipophilic bromide (e.g., 1-bromo-3-phenylpropane, 1.1 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Step 2: Introduction of a Carboxylic Acid Moiety (Example via a terminal alkyne)

This is a conceptual step that would require further optimization.

  • Alkylation with a Protected Alkyne: N-alkylate the product from Step 1 with a protected terminal alkyne, such as propargyl bromide, under similar conditions as described in Step 1.

  • Deprotection and Oxidation: Deprotect the terminal alkyne and perform an oxidative cleavage (e.g., using ozonolysis or a ruthenium-based oxidation) to generate the carboxylic acid.

Visualization of the Proposed Synthetic Pathway

GABA_Inhibitor_Synthesis Start 3-Methoxyazetidine Hydrochloride Intermediate1 N-Alkyl-3-methoxyazetidine (Lipophilic tail attached) Start->Intermediate1 K2CO3, DMF Lipophilic Bromide Intermediate2 N-Alkyl-N-propargyl- 3-methoxyazetidine Intermediate1->Intermediate2 Propargyl Bromide Base Final_Product GABA Uptake Inhibitor Analog (with COOH) Intermediate2->Final_Product 1. Deprotection 2. Oxidation

Caption: Proposed synthesis of a GABA inhibitor analog.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-methoxyazetidines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction allows for the direct coupling of 3-methoxyazetidine with aryl halides or triflates, providing access to a wide range of N-aryl azetidine derivatives, which are common motifs in CNS drug candidates.

Protocol 4: Palladium-Catalyzed N-Arylation

This protocol provides general conditions for the Buchwald-Hartwig amination of 3-methoxyazetidine.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide or triflate (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a dry Schlenk tube.

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane (5 mL/mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical for the efficiency of the reaction and can be substrate-dependent.[8] Sterically hindered and electron-rich phosphine ligands often give the best results.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Visualization of Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_start Starting Materials cluster_reaction Catalytic System cluster_product Product Aryl_Halide Aryl-X (X = Br, I, OTf) Catalyst Pd Catalyst Phosphine Ligand Base (e.g., Cs2CO3) Aryl_Halide->Catalyst Azetidine 3-Methoxyazetidine Hydrochloride Azetidine->Catalyst N_Aryl_Azetidine N-Aryl-3-methoxyazetidine Catalyst->N_Aryl_Azetidine

Caption: Buchwald-Hartwig amination workflow.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel CNS agents. The protocols outlined in this guide provide a solid foundation for the N-functionalization of this scaffold, enabling the creation of diverse libraries of compounds for high-throughput screening and lead optimization. The inherent structural features of the azetidine ring, combined with the synthetic accessibility of a wide range of derivatives, make this compound an attractive starting point for the development of the next generation of CNS therapeutics. Future work in this area could explore the diastereoselective functionalization of the azetidine ring and the development of novel multicomponent reactions to further expand the accessible chemical space.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]
  • Wikipedia. (2023).
  • Kragsten, S., et al. (1998). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 41(11), 1980-1991. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Singh, R., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 12(10), 1637-1657. [Link]
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1194–1201. [Link]
  • Jørgensen, L., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 22(16), 8888. [Link]
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
  • Singh, R., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 12(10), 1637-1657. [Link]
  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-Methoxyazetidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique conformational properties—a blend of rigidity and strained-ring character—make it a valuable bioisostere for other cyclic and acyclic motifs, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] 3-Methoxyazetidine hydrochloride (CAS: 148644-09-1) is a key building block used in the synthesis of a wide array of pharmacologically active agents, including treatments for cognitive disorders.[3][4]

Given its role as a critical starting material and its frequent incorporation into final active pharmaceutical ingredients (APIs), a robust and comprehensive analytical strategy for this compound and its derivatives is paramount. This ensures structural integrity, confirms purity, quantifies impurities, and satisfies stringent regulatory requirements. This document provides a detailed guide to the essential analytical methods, offering both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties of this compound: [5][6]

PropertyValue
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
IUPAC Name 3-methoxyazetidine;hydrochloride
SMILES COC1CNC1.Cl
CAS Number 148644-09-1

The Overall Analytical Workflow

A successful characterization campaign follows a logical progression from structural confirmation to purity assessment and finally to the determination of key physicochemical properties. The choice of methods is dictated by the stage of development and the specific questions being asked.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Separation cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC / UPLC (HILIC, RP) Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC If Chiral Elemental Elemental Analysis (CHN/Cl) MP Melting Point Solubility Solubility Profiling pKa pKa Determination Sample Sample Sample->NMR Confirm Structure Sample->HPLC Assess Purity Sample->MP Define Properties

Caption: General workflow for comprehensive characterization.

Part 1: Structural Elucidation Protocols

The primary goal of this phase is to unambiguously confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7][8] For hydrochloride salts of amines, the choice of solvent is critical, as acidic protons can exchange with solvent molecules.

Protocol: ¹H and ¹³C NMR Analysis

  • Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone. Using a solvent like DMSO-d₆ is often preferred as it slows the exchange of the N-H⁺ proton, allowing for its observation.[9] The downfield shift of protons adjacent to the protonated nitrogen is a key diagnostic feature.[10]

  • Step 1: Sample Preparation

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

    • If using D₂O, be aware that the N-H⁺ proton will exchange with deuterium and become invisible in the spectrum.

  • Step 2: Instrument Setup & Acquisition

    • Acquire spectra on a spectrometer operating at ≥400 MHz for ¹H.

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (often >1024 scans).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Step 3: Data Interpretation

    • ¹H NMR: Look for the characteristic signals:

      • A singlet for the methoxy (-OCH₃) protons.

      • Multiplets for the azetidine ring protons, typically in the 3.0-4.5 ppm range.[11] Protons on carbons adjacent to the ammonium nitrogen will be shifted downfield.

      • A broad singlet for the N-H⁺ proton (in DMSO-d₆), which will disappear upon adding a drop of D₂O.

    • ¹³C NMR: Identify the carbon signals:

      • The methoxy carbon.

      • The azetidine ring carbons. Carbons bonded to heteroatoms (N, O) will be in the 40-80 ppm range.[8]

Expected NMR Data for 3-Methoxyazetidine (Free Base): [7][8]

NucleusTypical Chemical Shift (ppm) Range
¹H NMR
-OCH₃~3.2-3.4
-CH(O)-~4.0-4.2
-CH₂-N-CH₂-~3.5-3.8
-NHVariable, broad
¹³C NMR
-OCH₃~55-58
-CH(O)-~65-70
-CH₂-N-CH₂-~45-50

Note: In the hydrochloride salt form, expect downfield shifts for protons and carbons near the positively charged nitrogen atom.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound, and high-resolution mass spectrometry (HRMS) delivers an exact mass, which can be used to determine its elemental formula.[11]

Protocol: HRMS Analysis via Electrospray Ionization (ESI)

  • Rationale: ESI is a soft ionization technique ideal for polar, pre-charged molecules like hydrochloride salts. It typically protonates the molecule, allowing detection of the free base cation [M+H]⁺.

  • Step 1: Sample Preparation

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or water.

  • Step 2: Instrument Setup & Acquisition

    • Infuse the sample solution into the ESI source in positive ion mode.

    • Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Step 3: Data Interpretation

    • Identify the peak corresponding to the protonated molecule of the free base, [M+H]⁺. For 3-Methoxyazetidine (C₄H₉NO, MW=87.12), this peak would be at an m/z of ~88.07.[12]

    • Compare the experimentally measured exact mass to the theoretical exact mass calculated from the molecular formula. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[13][14][15]

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Rationale: ATR is a modern, convenient alternative to KBr pellets that requires minimal sample preparation. For an amine hydrochloride salt, the key diagnostic peak is the broad N-H⁺ stretching vibration.

  • Step 1: Sample Preparation

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Step 2: Instrument Setup & Acquisition

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Step 3: Data Interpretation

    • Identify characteristic absorption bands.

Characteristic FTIR Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Appearance
N-H⁺ Stretch (Ammonium)3200-2500Very broad, strong
C-H Stretch (Aliphatic)3000-2850Medium-strong
C-O Stretch (Ether)1150-1085Strong
C-N Stretch (Amine)1250-1020Medium

Part 2: Purity Assessment and Separation Protocols

These methods are essential for quantifying the target compound and identifying any impurities, including starting materials, by-products, or enantiomers.

High-Performance Liquid Chromatography (HPLC)

Analyzing small, polar, basic compounds like this compound presents a significant chromatographic challenge.[16][17] These molecules often exhibit poor retention on traditional non-polar reversed-phase (e.g., C18) columns and can show poor peak shape due to interactions with residual silanols on the stationary phase.

Method Selection Strategy:

HPLC_Strategy Analyte 3-Methoxyazetidine HCl (Polar, Basic, No Chromophore) HILIC HILIC Method Analyte->HILIC Best for Retention of Polar Analytes RP_IP Reversed-Phase with Ion-Pairing Analyte->RP_IP Alternative to HILIC Derivatization Derivatization + RP Analyte->Derivatization For Enhanced Sensitivity (UV/FLQ) HILIC_Pros Pros: Good retention, simple mobile phase Cons: Longer equilibration, sensitive to water HILIC->HILIC_Pros RP_IP_Pros Pros: Uses standard RP columns Cons: Complex mobile phase, column fouling RP_IP->RP_IP_Pros Derivatization_Pros Pros: High sensitivity, improved retention Cons: Extra sample prep, reaction variability Derivatization->Derivatization_Pros

Sources

Application Notes and Protocols: Strategic N-Protection of 3-Methoxyazetidine Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry and drug development. Its inherent ring strain endows it with unique conformational properties and reactivity, while being significantly more stable than its three-membered aziridine counterpart. The rigid structure of the azetidine ring can facilitate favorable interactions with biological targets, and its incorporation into larger molecules can lead to improved physicochemical and pharmacokinetic properties.[1]

3-Methoxyazetidine hydrochloride, in particular, is a valuable building block for the synthesis of a wide range of biologically active molecules, including agents targeting the central nervous system and various enzyme inhibitors.[1][2] The methoxy group at the 3-position introduces an electron-donating effect, which can enhance chemical stability and modulate lipophilicity.[1] However, the presence of the reactive secondary amine necessitates the use of protecting groups to achieve selective transformations at other positions of a molecule. The choice of the appropriate protecting group is critical for the success of a multi-step synthesis, requiring careful consideration of its stability, ease of introduction and removal, and orthogonality with other functional groups present in the synthetic route.[2][3]

This comprehensive guide provides detailed application notes and protocols for the N-protection of this compound with three of the most common and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical rationale to empower informed decision-making in the laboratory.

Selecting the Optimal Protecting Group: A Strategic Decision

The selection of a suitable N-protecting group for 3-methoxyazetidine is dictated by the overall synthetic strategy. The key is to choose a group that is stable to the reaction conditions planned for subsequent steps and can be removed selectively without affecting other sensitive functionalities. This principle of "orthogonal protection" is fundamental in complex organic synthesis.[3]

dot graph TD { A[Start: 3-Methoxyazetidine HCl] --> B{Synthetic Goal}; B --> C{Consider Downstream Reactions}; C --> D{Acid Sensitive?}; C --> E{Base Sensitive?}; C --> F{Reductive Conditions?}; D -- Yes --> G[Avoid Boc]; D -- No --> H[Consider Boc]; E -- Yes --> I[Avoid Fmoc]; E -- No --> J[Consider Fmoc]; F -- Yes --> K[Avoid Cbz]; F -- No --> L[Consider Cbz]; H --> M[Final Product]; J --> M; L --> M; }

Figure 1: Decision workflow for selecting an N-protecting group for 3-methoxyazetidine based on downstream reaction conditions.

Protecting GroupAbbreviationKey Cleavage ConditionStabilityKey Considerations
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)[4][5]Stable to base, hydrogenolysisExcellent for general use when acidic conditions are tolerated for deprotection.
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][7]Stable to acidic and basic conditionsIdeal for syntheses involving acid- or base-sensitive groups. Avoid if other reducible groups are present.
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)[8][9]Stable to acidic conditions and hydrogenolysisCommonly used in solid-phase peptide synthesis (SPPS) and when acid-labile groups need to be preserved.

Table 1: Comparison of Common N-Protecting Groups for 3-Methoxyazetidine.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-protection of this compound. It is crucial to start with the free base of 3-methoxyazetidine, which can be generated in situ or as a separate step by treating the hydrochloride salt with a suitable base.

Protocol 1: N-Boc Protection of 3-Methoxyazetidine

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of introduction and clean, acid-labile deprotection.[10]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Workflow for the N-Boc protection of 3-methoxyazetidine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Free-Basing:

    • Dissolve this compound (1.0 eq) in deionized water.

    • Cool the solution in an ice bath and add a 1 M aqueous solution of NaOH dropwise until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Boc Protection:

    • To the solution of free-based 3-methoxyazetidine in DCM from the previous step, add di-tert-butyl dicarbonate (1.1 eq).

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-methoxyazetidine as a colorless oil.

Expected Outcome: The reaction typically proceeds with high yield (>90%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Cbz Protection of 3-Methoxyazetidine

The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group, stable to both acidic and basic conditions, and is typically removed by catalytic hydrogenolysis.[6]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3: Workflow for the N-Cbz protection of 3-methoxyazetidine.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cbz Protection:

    • To a solution of this compound (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-20 hours.[6] Monitor by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with deionized water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Cbz-3-methoxyazetidine.

Expected Outcome: This procedure typically provides the N-Cbz protected product in good to excellent yields (80-95%).

Protocol 3: N-Fmoc Protection of 3-Methoxyazetidine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[11]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 4: Workflow for the N-Fmoc protection of 3-methoxyazetidine.

Materials:

  • This compound

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Fmoc Protection:

    • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water.

    • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise to the stirred mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.[11] Monitor by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted Fmoc-Cl.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Fmoc-3-methoxyazetidine.

Expected Outcome: The N-Fmoc protected product is typically obtained in high yield.

Deprotection Protocols

The selective removal of the protecting group is as critical as its installation. The following are standard protocols for the deprotection of N-Boc, N-Cbz, and N-Fmoc protected 3-methoxyazetidine.

Protecting GroupReagentsSolventConditions
N-Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to rt, 1-2 h[4]
N-Cbz H₂, 10% Pd/CMethanol (MeOH) or Ethanol (EtOH)rt, atmospheric pressure, 2-16 h[6]
N-Fmoc 20% PiperidineN,N-Dimethylformamide (DMF)rt, 10-30 min[8]

Table 2: Standard Deprotection Conditions.

Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the N-Boc-3-methoxyazetidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[4]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected 3-methoxyazetidine.

Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis

Procedure:

  • Dissolve the N-Cbz-3-methoxyazetidine (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Stir the suspension under a hydrogen atmosphere (e.g., balloon) at room temperature.[6]

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 6: N-Fmoc Deprotection with Piperidine

Procedure:

  • Dissolve the N-Fmoc-3-methoxyazetidine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction at room temperature for 10-30 minutes.[8]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • The crude product can be purified by an appropriate method, such as extraction or chromatography, to remove the dibenzofulvene-piperidine adduct.

Conclusion

The strategic selection and application of nitrogen protecting groups are paramount for the successful synthesis of complex molecules derived from this compound. This guide provides a robust framework and detailed, field-tested protocols for the utilization of Boc, Cbz, and Fmoc protecting groups. By understanding the chemical principles behind each protection and deprotection strategy, researchers can confidently navigate their synthetic pathways, leading to the efficient and successful development of novel chemical entities. The provided workflows and comparative data serve as a valuable resource for chemists in both academic and industrial settings, facilitating the rational design and execution of their synthetic endeavors.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • American Chemical Society. (2025).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecular Diversity, 9(4), 291–293.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Londoño, V., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(11), 2577.
  • Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85888-85894.
  • ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal?.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-124.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Ito, D., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Couty, F., & Evano, G. (2006). Recent advances in the chemistry of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597-1608.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(13), 1674-1677.
  • Scribd. (n.d.). Application Note - N-Boc Protection.
  • Scribd. (n.d.). Application Note - N-CBZ Protection.
  • Synthonix. (n.d.). This compound.
  • Chandler, C., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular....
  • Chen, C. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(30), 152175.

Sources

Application Notes & Protocols: The Strategic Incorporation of 3-Methoxyazetidine Hydrochloride in Catalytic Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Azetidine Scaffold

In the landscape of modern drug discovery, the strategic use of small, conformationally constrained building blocks is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The azetidine ring, a four-membered saturated N-heterocycle, has emerged as a highly sought-after motif.[1][2] Its inherent ring strain imparts a rigid, three-dimensional geometry that can enhance binding interactions with biological targets and serve as a versatile bioisosteric replacement for less favorable groups.[3]

3-Methoxyazetidine hydrochloride (CAS: 148644-09-1) is a particularly valuable derivative.[3] The methoxy substitution modulates lipophilicity and metabolic stability, while the hydrochloride salt form ensures convenient handling and improved solubility.[3] This guide provides an in-depth exploration of the application of this compound in pivotal catalytic coupling reactions, offering both foundational understanding and detailed, field-proven protocols for its successful implementation in research and development settings.

Physicochemical Properties and Handling

Prior to use, it is critical to understand the properties of this compound and the necessary handling procedures. The hydrochloride salt is stable but must be converted to the free base for participation in most coupling reactions. This is typically achieved in situ through the addition of a suitable base.

PropertyValueReference
CAS Number 148644-09-1[4]
Molecular Formula C₄H₁₀ClNO[4]
Molecular Weight 123.58 g/mol [5]
Appearance White to yellow solid[3]
Melting Point 84.5–88 °C[3]
Solubility Soluble in water, polar organic solvents[3]
Storage Store at room temperature[4]

Handling Note: The hydrochloride salt can be hygroscopic. Always handle in a dry environment and store in a tightly sealed container. For reactions, at least one extra equivalent of base is required to neutralize the HCl salt and liberate the reactive free secondary amine.

Core Application: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The most direct and widespread application of 3-methoxyazetidine is its use as a nucleophile in Buchwald-Hartwig amination to form N-aryl azetidines.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds under relatively mild conditions with broad functional group tolerance.[6][7]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[7] A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. The deprotonated amine then coordinates to the palladium center, followed by reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7]

Causality in Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.[7]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like X-Phos or t-BuXPhos accelerate the reductive elimination step and are effective for coupling less reactive aryl chlorides.[8][9] Bidentate ligands like BINAP can also be highly effective.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for base-sensitive substrates.[7] The base serves two roles: to deprotonate the amine hydrochloride and to facilitate the deprotonation of the coordinated amine within the catalytic cycle.[7]

cluster_workflow Buchwald-Hartwig Amination Workflow reagents 1. Reagent Preparation - Aryl Halide (Ar-X) - 3-Methoxyazetidine HCl - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) setup 2. Reaction Setup - Add reagents to dry solvent (e.g., Toluene) - Degas with N2 or Ar reagents->setup reaction 3. Thermal Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS setup->reaction workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purify 5. Purification - Dry over Na2SO4/MgSO4 - Concentrate in vacuo - Purify by column chromatography workup->purify product 6. Product Analysis - N-Aryl-3-methoxyazetidine - Characterize (NMR, MS) purify->product

Caption: Experimental workflow for Buchwald-Hartwig C-N coupling.

Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • X-Phos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.4 mmol, 2.4 equiv)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, X-Phos, and sodium tert-butoxide.

    • Scientist's Note: The order of addition for solid reagents is generally not critical, but it is good practice to add the catalyst and ligand last before sealing the vessel. NaOt-Bu is highly reactive and hygroscopic; handle it quickly in an inert atmosphere (glovebox).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

    • Monitoring: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-3-methoxyazetidine product.

ParameterAryl IodideAryl BromideAryl ChlorideRationale / Notes
Reactivity HighMediumLowReactivity follows the bond dissociation energy: C-I < C-Br < C-Cl.[11]
Pd Catalyst 1-2 mol% Pd₂(dba)₃2-3 mol% Pd₂(dba)₃3-5 mol% Pd₂(dba)₃Less reactive halides require higher catalyst loading to achieve reasonable reaction rates.
Ligand X-Phos, SPhosX-Phos, RuPhost-BuXPhos, BrettPhosAryl chlorides require more electron-rich and bulky "buchwald" type ligands to facilitate the difficult oxidative addition step.[9]
Temperature 80-100 °C100-110 °C110-120 °CHigher temperatures are needed to overcome the activation energy for the oxidative addition of less reactive halides.
Base Cs₂CO₃, K₃PO₄, NaOt-BuNaOt-Bu, K₂CO₃NaOt-Bu, LHMDSStronger bases are generally required for less reactive coupling partners. NaOt-Bu is a robust, general choice.[8]

Advanced & Emerging Applications

The N-aryl azetidines produced via Buchwald-Hartwig amination are not merely final products; they are versatile intermediates for further diversification, opening avenues for more complex molecular architectures.

Sonogashira Coupling of N-Arylazetidine Products

If the aryl group introduced onto the azetidine contains a halide (e.g., from coupling with a dihalobenzene), this handle can be used for subsequent C-C bond formation. The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13]

Conceptual Workflow:

  • Step A (C-N Coupling): Synthesize an N-(haloaryl)-3-methoxyazetidine via the Buchwald-Hartwig protocol described above.

  • Step B (C-C Coupling): Subject the purified product to Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base) to introduce an alkyne moiety.[14] This two-step sequence allows for modular synthesis of complex structures.

start 3-Methoxyazetidine HCl + Dihaloarene step1 Buchwald-Hartwig C-N Coupling start->step1 intermediate N-(Haloaryl)- 3-methoxyazetidine step1->intermediate step2 Sonogashira or Suzuki C-C Coupling intermediate->step2 final Diversified Product (e.g., N-(Alkynylaryl)- azetidine) step2->final

Caption: Modular synthesis via sequential C-N and C-C coupling.

Photoredox Catalysis for Late-Stage Functionalization

Modern photoredox catalysis offers novel pathways for bond formation under exceptionally mild conditions. While direct coupling with 3-methoxyazetidine is less explored, the principles can be applied to derivatives. For instance, C(sp³)-H functionalization of the azetidine ring or coupling reactions involving N-aryl azetidine products could be envisioned using visible-light-mediated methods, representing a frontier in the application of this building block.[15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique.2. Use a fresh, active base. Remember to add >2 equivalents for the HCl salt.3. Increase temperature in 10 °C increments. Verify ligand/catalyst choice is appropriate for the halide.[9]
Dehalogenation of Aryl Halide 1. Reductive elimination is slow compared to β-hydride elimination or other side reactions.2. Presence of water.1. Switch to a more electron-rich, bulkier ligand (e.g., from X-Phos to t-BuXPhos) to promote faster reductive elimination.2. Use rigorously anhydrous solvent and reagents.
Formation of Side Products 1. Homocoupling of the aryl halide.2. Reaction with solvent.1. Lower the reaction temperature or use a less concentrated solution.2. Ensure the solvent (e.g., toluene, dioxane) is inert under the reaction conditions.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug development. Its effective incorporation into target molecules is heavily reliant on robust catalytic coupling methodologies. The palladium-catalyzed Buchwald-Hartwig amination stands as the primary and most efficient method for this purpose, providing reliable access to N-aryl azetidines. By understanding the mechanistic principles and carefully selecting catalysts, ligands, and bases, researchers can unlock the full potential of this valuable scaffold. The resulting products serve as key intermediates for further diversification through subsequent cross-coupling reactions, enabling the rapid exploration of chemical space and the synthesis of novel, high-value compounds.

References

  • Lee, D.-H., et al. (2009). Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes of azetidine-derived polyamines under mild conditions.
  • Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Journal of Organic Chemistry, 76(7), 2157-67.
  • Lee, D.-H., et al. (n.d.). Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Zhang, J., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH.
  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Shvydkiv, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
  • University of Birmingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Noble, A., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC - NIH.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Deng, L.-F., et al. (2025). A Photoredox Catalyzed Kornblum Oxidation Reaction for Unnatural Amino Acids Synthesis. Organic Chemistry Frontiers.
  • PubChem - NIH. (n.d.). This compound.
  • ResearchGate. (n.d.). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy.
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Coupling of Arylboronic Acids and Amines.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • PubMed. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Zhang, M., et al. (2023). Photoredox-Catalyzed Three-Component Amidoheteroarylation of Unactivated Alkenes. PubMed.
  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synergistic photoredox and tertiary amine catalysis: generation of allylic sulfones from Morita–Baylis–Hillman acetates and sulfur dioxide.
  • PubMed. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed Central. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.
  • PubMed. (2024). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3- d]pyrimidine and pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine Derivatives.
  • PubMed. (2023). Palladium-Catalyzed Alkenyl C-H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single-Nitrogen Sources.
  • NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • ResearchGate. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.

Sources

Application Notes & Protocols for Solid-Phase Synthesis Using 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating new chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and synthetic versatility.[1][2] Its constrained nature can enhance binding interactions with biological targets by reducing the entropic penalty of binding and locking in bioactive conformations.[1]

3-Methoxyazetidine hydrochloride is a valuable building block that combines the rigid azetidine core with a methoxy substitution, which can modulate physicochemical properties such as lipophilicity and metabolic stability.[1] As the hydrochloride salt, it offers improved solubility and handling convenience.[1] While traditionally used in solution-phase synthesis for creating diverse heterocyclic scaffolds, its application in solid-phase synthesis (SPS) opens avenues for the rapid generation of compound libraries, particularly for creating unique terminal cappings on peptides or other resin-bound molecules. This guide provides a comprehensive overview and detailed protocols for incorporating the 3-methoxyazetidinyl moiety onto a solid support-bound peptide, focusing on its use as an N-terminal capping agent.

Core Principles: Incorporating 3-Methoxyazetidine via N-Terminal Acylation

Directly incorporating 3-Methoxyazetidine into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) is not feasible, as it lacks the carboxylic acid functionality of an amino acid. Therefore, its most logical application is as a terminal modifying group. The following protocols detail a robust strategy for capping the N-terminus of a resin-bound peptide.

The overall strategy involves three key stages after the linear peptide has been assembled on the resin:

  • N-Terminal Modification: Introduction of a linker, such as succinic anhydride, to the free N-terminal amine of the peptide. This converts the terminal amine into a terminal carboxylic acid, providing a handle for the subsequent coupling reaction.

  • Carboxyl Group Activation: Activation of the newly introduced terminal carboxyl group using standard peptide coupling reagents to make it susceptible to nucleophilic attack.

  • Azetidine Coupling: Nucleophilic addition of 3-methoxyazetidine to the activated carboxyl group, forming a stable amide bond and capping the peptide.

This workflow ensures high efficiency and compatibility with standard Fmoc-based SPPS methodologies.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 N-Terminal Capping Workflow cluster_2 Final Steps Resin Start: Resin Support Assembly Peptide Chain Assembly (Fmoc Chemistry) Resin->Assembly Deprotection Final Fmoc Deprotection Assembly->Deprotection Linker 1. Linker Addition (e.g., Succinic Anhydride) Deprotection->Linker Activation 2. Carboxyl Activation (e.g., HBTU/DIEA) Linker->Activation Azetidine_Coupling 3. 3-Methoxyazetidine Coupling Activation->Azetidine_Coupling Cleavage Resin Cleavage & Side-Chain Deprotection Azetidine_Coupling->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Figure 1: Overall workflow for N-terminal capping with 3-Methoxyazetidine.

Data Presentation: Expected Quantitative Outcomes

The success of the synthesis can be monitored and quantified at various stages. The following table summarizes the key parameters and expected values for the N-terminal capping of a model peptide resin.

ParameterExpected ValueMethod of Determination
Linker Coupling Efficiency > 99%Kaiser Test (Ninhydrin)
Azetidine Coupling Efficiency > 95%Kaiser Test (Ninhydrin)
Purity of Cleaved Product > 90% (for the capped species)RP-HPLC
Mass Verification Expected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS)
Overall Yield Dependent on peptide length/sequenceRP-HPLC and Mass Spectrometry

Experimental Protocols

These protocols assume a starting point of a fully assembled, N-terminally Fmoc-protected peptide on a suitable resin (e.g., Rink Amide for a C-terminal amide or Wang resin for a C-terminal acid). All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Final N-Terminal Fmoc Deprotection

Causality: This step is crucial to expose the free primary amine at the N-terminus of the peptide chain, making it available for subsequent modification.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all residual piperidine.

  • Confirmation: Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine.

Protocol 2: Succinic Anhydride Linker Addition

Causality: This step converts the N-terminal amine to a carboxylic acid, creating an attachment point for the azetidine via a standard amide bond formation.

  • Reagent Preparation: Prepare a solution of succinic anhydride (10 eq. relative to resin loading) and N,N-diisopropylethylamine (DIEA) (10 eq.) in DMF.

  • Coupling: Add the reagent solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the solution and wash the resin with DMF (3x), followed by dichloromethane (DCM) (3x), and finally DMF (3x).

  • Confirmation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the complete consumption of the N-terminal amine.

Protocol 3: Coupling of this compound

Causality: This is the key step where the 3-methoxyazetidine moiety is attached. The hydrochloride salt must be neutralized in situ to yield the free secondary amine, which acts as the nucleophile. A standard peptide coupling agent activates the terminal carboxyl group for efficient reaction.

Figure 2: Reaction scheme for the coupling of 3-Methoxyazetidine.
  • Reagent Preparation: In a separate vial, dissolve this compound (5 eq. relative to resin loading), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.9 eq.), and DIEA (10 eq.) in DMF.

    • Expert Insight: Using a slight excess of DIEA is critical. It serves both to neutralize the hydrochloride salt of the azetidine and to facilitate the HBTU-mediated coupling reaction.[3]

  • Pre-activation: Allow the solution to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated solution to the succinylated peptide-resin. Agitate at room temperature for 4 hours, or overnight for sterically hindered N-termini.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Resin Drying: Dry the resin under a stream of nitrogen, followed by drying under high vacuum for at least 1 hour.

Protocol 4: Cleavage from Resin and Characterization

Causality: This final step liberates the modified peptide from the solid support and removes any remaining side-chain protecting groups. The choice of cleavage cocktail is critical to avoid degradation of the peptide or the azetidine ring.

  • Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail appropriate for the peptide's amino acid composition. A common choice is "Reagent K": 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

    • Caution: Always prepare and use TFA cocktails in a certified fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis and Purification:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to confirm the molecular weight.[4][5]

    • Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6]

    • Collect fractions containing the desired product and confirm their purity by analytical RP-HPLC and mass spectrometry.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the Kaiser test after the azetidine coupling step (Protocol 3) is positive, it indicates incomplete reaction. This can be due to steric hindrance at the N-terminus. Solution: Perform a second coupling (recoupling) with a fresh solution of activated 3-methoxyazetidine. Extending the coupling time or slightly increasing the temperature (e.g., to 40°C) can also improve efficiency for difficult couplings.[7]

  • Azetidine Ring Instability: The four-membered azetidine ring is strained but is generally stable to standard TFA cleavage conditions.[8] However, prolonged exposure to very strong acids or nucleophiles could potentially lead to ring-opening.[9][10] Solution: Keep cleavage times to the minimum required for complete deprotection (typically 2-4 hours) and process the cleaved peptide promptly.

  • Low Purity: If the final purity is low, ensure that the Fmoc deprotection and washing steps were performed meticulously. Residual piperidine can cap the free amine, terminating the chain. Solution: Ensure thorough DMF washes after every deprotection step. A capping step (e.g., with acetic anhydride) after each amino acid coupling during chain assembly can be used to terminate any unreacted chains, simplifying final purification.[11]

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Aziridine-Containing Peptides: Application Notes and Protocols.
  • LeapChem. (n.d.). This compound丨CAS 148644-09-1.
  • ACS Publications. (2012). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Fairhurst, R. A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 3-Phenoxyazetidine in Solid-Phase Synthesis.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PMC. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate. (2025). Facile ring cleavage of basic azetidines.
  • Aapptec. (n.d.). Coupling Reagents.
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.

Sources

microwave-assisted reactions with 3-Methoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-2026-01

Topic: Accelerated Synthesis of N-Aryl-3-methoxyazetidines via Microwave-Assisted Buchwald-Hartwig Amination

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

In modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in bioactive molecules. The azetidine ring, a four-membered saturated heterocycle, is a particularly valuable building block that imparts favorable physicochemical properties such as reduced lipophilicity and improved aqueous solubility. 3-Methoxyazetidine, specifically, offers a versatile synthetic handle for creating novel chemical entities. However, the formation of C-N bonds to couple this scaffold with (hetero)aryl systems using traditional thermal methods can be sluggish, often requiring long reaction times and high temperatures, which can lead to byproduct formation.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates reaction rates, increases product yields, and improves purity.[2][3] By using microwave irradiation, energy is delivered directly and efficiently to polar molecules in the reaction mixture, enabling rapid, uniform heating that can drive reactions to completion in minutes rather than hours.[4] This application note provides a detailed, field-proven protocol for the efficient N-arylation of 3-Methoxyazetidine hydrochloride using a microwave-assisted Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation, and its adaptation to microwave conditions offers a superior route for rapid library synthesis and lead optimization.[5][6]

The Chemical Rationale: Why Microwave Assistance Excels

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The key to success lies in navigating a complex catalytic cycle. Microwave irradiation offers distinct advantages over conventional heating for this process:

  • Overcoming Activation Barriers: The reaction involves several steps with significant activation energy barriers. Microwave heating provides rapid, high-energy input that allows these barriers to be overcome more efficiently than the slow, convective heating of an oil bath.[7]

  • Enhanced Reaction Kinetics: Reaction rates can be accelerated by orders of magnitude, reducing typical reaction times from 24 hours to as little as 10-30 minutes.[8][5] This is crucial for high-throughput synthesis in drug discovery.

  • Improved Yields and Purity: The rapid heating and short reaction times minimize the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[2]

  • In-situ Amine Neutralization: this compound is an air-stable salt.[9][10] The protocol requires an in-situ neutralization with a base to generate the free, nucleophilic secondary amine. The choice of base is critical and is discussed in the protocol.

The general transformation is shown below:

Figure 1: General scheme for the microwave-assisted Buchwald-Hartwig amination of this compound with a generic aryl bromide.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details a representative reaction. Researchers should consider this a starting point for optimization based on their specific aryl halide.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 148644-09-1)[11][12]

    • Aryl Bromide (e.g., 4-Bromobenzonitrile as a model substrate)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous Toluene or Dioxane (Microwave-compatible solvents)[13]

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • Microwave process vials (10-20 mL) with snap caps or crimp tops

    • Magnetic stir bars

    • Argon or Nitrogen gas line for inert atmosphere

    • Standard laboratory glassware for workup

    • Rotary evaporator

    • Silica gel for column chromatography

Workflow Diagram

The following diagram outlines the key steps of the experimental procedure.

G cluster_prep Vial Preparation (Inert Atmosphere) cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Add Pd₂(dba)₃, XPhos, and NaOt-Bu to vial B Add Aryl Bromide and 3-Methoxyazetidine HCl A->B C Add Magnetic Stir Bar and Anhydrous Solvent B->C D Seal Vial Securely C->D E Place in Microwave Reactor D->E F Irradiate: e.g., 130°C for 30 min E->F G Cool Vial to RT F->G H Dilute with DCM, Wash with Water & Brine G->H I Dry (Na₂SO₄), Filter, & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow from reagent preparation to final product purification.

Step-by-Step Procedure (Model Reaction)
  • Vial Preparation: To a 10-20 mL microwave reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.05 equiv), XPhos (0.07 equiv), and Sodium tert-butoxide (2.2 equiv) under an argon atmosphere.

    • Scientist's Note: The use of a strong, non-nucleophilic base like NaOt-Bu is crucial. It must be sufficiently basic to deprotonate the azetidinium hydrochloride salt (pKa ~8-9) to generate the free amine in situ and facilitate the catalytic cycle.

  • Add Reactants: Add the aryl bromide (1.0 equiv, e.g., 182 mg, 1.0 mmol if using 4-bromobenzonitrile) and this compound (1.2 equiv, 148 mg, 1.2 mmol).

  • Add Solvent: Add anhydrous toluene (e.g., 5 mL). The volume should be sufficient to ensure proper stirring and to prevent overheating.

  • Seal and React: Securely seal the vial with a cap. Place the vial in the microwave reactor cavity.

  • Microwave Irradiation: Irradiate the mixture at a constant temperature of 130°C for 30 minutes. Set the microwave power to a maximum of 200 W and use magnetic stirring.[8]

    • Scientist's Note: The temperature, not power, is the critical parameter to control for reproducibility. The instrument will modulate power to maintain the set temperature. Start with conservative conditions and optimize if necessary.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with dichloromethane (DCM). Wash the organic phase with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure N-aryl-3-methoxyazetidine.

Data and Expected Outcomes

The primary advantage of the microwave-assisted protocol is the dramatic reduction in reaction time compared to conventional heating methods, often with an increase in yield.

MethodTemperature (°C)TimeTypical Yield (%)Reference
Microwave 130 - 15010 - 30 min Moderate to Excellent [8][5]
Conventional110 (Refluxing Toluene)24 hoursLower to Moderate[8][5]

Table 1: Comparison of Microwave vs. Conventional Heating for Buchwald-Hartwig Amination.

Safety and Operational Considerations

  • Pressure Management: Microwave synthesis is performed in sealed vessels at temperatures above the solvent's boiling point, leading to high internal pressures. Always use certified microwave vials and never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial volume).[4][14]

  • Solvent Choice: Use solvents with a high dielectric constant (e.g., DMF, NMP, alcohols) for efficient microwave absorption. For less polar solvents like toluene, a "susceptor" material or simply the ionic reagents can aid in heating.[15]

  • Exothermic Reactions: Be aware of the potential kinetics of your specific reaction. For highly exothermic reactions, begin with lower temperatures or shorter irradiation times to avoid a thermal runaway.[14]

  • Personal Protective Equipment (PPE): Always wear safety glasses and appropriate gloves. Conduct all operations within a certified laboratory fume hood.[14]

Conclusion

This application note provides a robust and highly efficient protocol for the N-arylation of this compound using microwave-assisted Buchwald-Hartwig amination. The method significantly reduces reaction times from hours to minutes while often improving yields and product purity.[5] By leveraging the principles of dielectric heating, this technique offers a powerful tool for accelerating discovery chemistry and is well-aligned with the goals of green, sustainable chemical synthesis.[16][17]

References

  • Vertex AI Search. (n.d.). Microwave-assisted organic reactions principles. Retrieved January 9, 2026.
  • Alonso, D., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Sharma, V., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.
  • Pandit, R. (2018). Microwave assisted organic synthesis. Slideshare.
  • Sang, R., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron.
  • Chemtips. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Chemtips.
  • PubMed. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation.
  • ACS Publications. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • ResearchGate. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
  • PMC. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Royal Society of Chemistry. (2013). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry.
  • Singh, A., et al. (2024). Microwave assisted green organic synthesis. World Journal of Advanced Research and Reviews.
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions. CEM Corporation.
  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com.
  • Patsnap. (2024). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Synthonix. (n.d.). This compound. Synthonix.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3-Methoxyazetidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methoxyazetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this valuable heterocyclic building block. The inherent ring strain of the azetidine core makes its synthesis non-trivial, but with careful optimization and an understanding of the potential pitfalls, high yields are achievable.[1][2]

This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Core Synthetic Pathway: An Overview

The most prevalent synthetic route to this compound involves a two-step sequence starting from a commercially available N-protected 3-hydroxyazetidine, typically the Boc-protected variant. The general workflow is as follows:

  • O-Methylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated with a strong, non-nucleophilic base, followed by quenching with a methylating agent to form an ether linkage.

  • Deprotection & Salt Formation: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the desired product.[3][4]

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Deprotection & Salt Formation Start N-Boc-3-hydroxyazetidine Base Strong Base (e.g., NaH) in Anhydrous THF Start->Base 1. Deprotonation Alkoxide Intermediate Alkoxide Base->Alkoxide Methylation Methylating Agent (e.g., CH3I) Alkoxide->Methylation 2. Nucleophilic Attack Product1 N-Boc-3-methoxyazetidine Methylation->Product1 Product1_ref N-Boc-3-methoxyazetidine Acid Anhydrous HCl (e.g., in Methanol) FinalProduct 3-Methoxyazetidine Hydrochloride Acid->FinalProduct Product1_ref->Acid 3. Acidolysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part A: O-Methylation of N-Boc-3-hydroxyazetidine

Question 1: My O-methylation reaction is sluggish, showing low conversion to N-Boc-3-methoxyazetidine. What are the likely causes and how can I improve the reaction?

Answer: Low conversion in this step is a common problem that almost always points to issues with reagents or reaction conditions that fail to generate the reactive alkoxide intermediate effectively.

Causality Analysis: The reaction proceeds via a Williamson ether synthesis mechanism. A strong base is required to deprotonate the secondary alcohol of the starting material. If this deprotonation is incomplete, the subsequent nucleophilic attack on the methylating agent will be inefficient.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Sodium hydride (NaH) reacts violently with water. Trace amounts of moisture in your solvent (typically THF or DMF) or on your glassware will quench the base, rendering it ineffective.[3]

    • Action: Dry glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use a freshly opened bottle of anhydrous solvent or a solvent purified through a solvent system.

  • Verify Base Activity: Sodium hydride is often sold as a dispersion in mineral oil. Over time, the surface of the NaH can oxidize, reducing its activity.

    • Action: Use a fresh bottle of NaH. If using an older bottle, you can wash the NaH with anhydrous hexanes under an inert atmosphere to remove the mineral oil and surface oxides, though this must be done with extreme caution.

  • Optimize Reagent Stoichiometry and Temperature:

    • Base: Using an excess of NaH (e.g., 1.5 to 4 equivalents) can help drive the deprotonation to completion.[3]

    • Temperature: The initial deprotonation is often performed at 0°C to control the initial exotherm, but allowing the reaction to slowly warm to room temperature and stir for an extended period (overnight is common) ensures complete formation of the alkoxide.[3]

Optimized Parameter Summary Table:

ParameterStandard ConditionOptimized RecommendationRationale
Solvent Anhydrous THFAnhydrous THF or DMFEnsures reactivity of the base. DMF can sometimes improve solubility.
Base NaH (60% in oil)Fresh NaH, 1.5 - 4.0 eq.Ensures sufficient active base is present to drive deprotonation.
Temperature 0°C to RT0°C for 30 min, then warm to RTControls initial reactivity and then ensures the reaction goes to completion.
Reaction Time 2-4 hours12-16 hours (overnight)Allows sufficient time for the complete formation of the alkoxide and subsequent methylation.[3]

Question 2: I am seeing significant, unidentified byproducts alongside my desired N-Boc-3-methoxyazetidine. What are these side reactions and how can they be minimized?

Answer: Side product formation often stems from the high reactivity of the reagents or the inherent strain of the azetidine ring, which can promote alternative reaction pathways.[2][5]

Common Side Reactions & Solutions:

  • Intermolecular Reaction: If the concentration is too high, the generated alkoxide of one molecule can potentially react with the starting material or another intermediate, leading to dimers or oligomers.

    • Solution: Maintain a reasonably dilute solution (a concentration of ~0.1 M is a good starting point) and add the methylating agent slowly to keep its instantaneous concentration low.[3]

  • Elimination Reactions: While less common for this specific substrate, strong bases can sometimes promote elimination reactions, especially if the reaction is overheated.

    • Solution: Maintain careful temperature control. The initial deprotonation should be done at a reduced temperature (0°C) before allowing it to warm.[3]

G cluster_desired Desired Pathway (Intramolecular) cluster_side Side Reaction (Intermolecular) Alkoxide N-Boc-3-O⁻ Azetidinide MeI_desired CH₃I Alkoxide->MeI_desired SN2 Attack Start_Material N-Boc-3-hydroxyazetidine Alkoxide->Start_Material SN2 Attack on Starting Material Desired_Product N-Boc-3-methoxyazetidine MeI_desired->Desired_Product SN2 Attack Dimer Dimeric Ether Byproduct Start_Material->Dimer SN2 Attack on Starting Material

Caption: Desired methylation vs. potential intermolecular side reaction.

Part B: Deprotection and Hydrochloride Salt Formation

Question 3: My final yield is very low after the deprotection step. I've analyzed the crude product and found a significant amount of 3-hydroxyazetidine hydrochloride. What is causing this?

Answer: This is a classic and critical issue in this synthesis. The formation of 3-hydroxyazetidine hydrochloride indicates that you are not only cleaving the N-Boc protecting group but also the desired C-O ether bond of your methoxy group.

Causality Analysis: Ethers can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[6] While HCl is less reactive, under harsh conditions (high temperature, high concentration, prolonged reaction time), it can still facilitate the cleavage of the methyl ether, likely via an SN2 mechanism where the chloride ion attacks the methyl group.[6][7]

Troubleshooting and Optimization:

  • Choice of Acidic Reagent: The choice of reagent is paramount. Concentrated aqueous HCl is often too harsh.

    • Solution: Use a solution of anhydrous HCl gas dissolved in an organic solvent like methanol, 1,4-dioxane, or diethyl ether. This provides the necessary acidity in a less nucleophilic medium and without the presence of water, which can facilitate side reactions. A solution of HCl in methanol is reported to give excellent yields (92%).[3]

  • Temperature Control: Ether cleavage is highly temperature-dependent.

    • Solution: Run the deprotection at room temperature (25°C) or below.[3] Avoid any heating unless you have confirmed that the reaction is not proceeding at a reasonable rate.

  • Reaction Time: The longer the exposure to strong acid, the greater the chance of ether cleavage.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material (N-Boc-3-methoxyazetidine) is consumed, work up the reaction immediately. Stirring for a set time like 16 hours at 25°C has been shown to be effective without significant side product formation.[3]

Deprotection Conditions Comparison Table:

ConditionProblematic ApproachOptimized Protocol Rationale
Reagent Concentrated Aqueous HCl4M HCl in Methanol or DioxaneAnhydrous conditions and a non-aqueous solvent reduce the rate of ether cleavage.[3]
Temperature > 40°C or Reflux25°C (Room Temperature)Minimizes the activation energy barrier for the undesired ether cleavage side reaction.[3][6]
Time Unmonitored (e.g., >24h)Monitored (TLC/LCMS) or fixed at ~16hPrevents prolonged exposure to acidic conditions after the primary reaction is complete.[3]
Validated Experimental Protocols

Protocol 1: O-Methylation of N-Boc-3-hydroxyazetidine

  • Setup: Under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq.) portion-wise over 15 minutes.

  • Alkoxide Formation: Stir the resulting slurry at 0°C for 30 minutes.

  • Methylation: Add methyl iodide (CH₃I, 10.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by slowly adding water at 0°C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-methoxyazetidine as an oil, which can be used in the next step without further purification.[3]

Protocol 2: Deprotection to form this compound

  • Setup: Dissolve the crude N-Boc-3-methoxyazetidine (1.0 eq.) from the previous step in anhydrous methanol to make a ~0.2 M solution.

  • Acidification: To this solution, add a solution of concentrated hydrochloric acid (approx. 25% of the total solvent volume). Alternatively, use a commercially available solution of 4M HCl in dioxane.

  • Reaction: Stir the solution at room temperature (25°C) for 16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: To the resulting solid or oil, add a minimal amount of hot methanol to dissolve, followed by the addition of ethyl acetate until turbidity is observed. Cool the mixture, first to room temperature and then to 0-4°C, to induce crystallization. Collect the white solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield pure this compound.[8]

References
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (2022). CN115385840B - Process for preparing this compound.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Wikipedia. (n.d.). Ether cleavage.
  • Biostring. (n.d.). This compound.
  • ACS Publications. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy.
  • Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • YouTube. (2018). ether cleavage with strong acids.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

side reactions of 3-Methoxyazetidine hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxyazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions when using this versatile building block and to provide practical solutions for mitigating these challenges. Our focus is on providing in-depth technical guidance rooted in established chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

This compound, due to its strained four-membered ring, is susceptible to decomposition, primarily through ring-opening reactions . This can be initiated by strong acids, nucleophiles, or even elevated temperatures. The hydrochloride salt itself provides an acidic environment that can catalyze this process, especially in the presence of moisture.

Q2: Can this compound undergo self-reaction or polymerization?

While less common under standard reaction conditions, the potential for dimerization or oligomerization exists, particularly under harsh conditions or prolonged storage once the free base has been generated. This is a consequence of the inherent ring strain and the nucleophilic nature of the secondary amine.

Q3: How does the methoxy group influence the reactivity and stability of the azetidine ring?

The electron-donating effect of the methoxy group can subtly influence the basicity of the nitrogen atom and the overall stability of the ring compared to an unsubstituted azetidine. While it offers a valuable point for functionalization and can modulate physicochemical properties, it does not eliminate the inherent reactivity of the strained ring system.[1]

Troubleshooting Guide: Common Side Reactions and Avoidance Strategies

This section provides a detailed breakdown of common side reactions encountered during the use of this compound in two of its most frequent applications: N-alkylation and N-acylation.

I. Side Reactions in N-Alkylation Reactions

N-alkylation of 3-Methoxyazetidine is a fundamental transformation for introducing substituents onto the nitrogen atom. However, several side reactions can compete with the desired mono-alkylation.

A common challenge in the alkylation of secondary amines is the further reaction of the desired N-alkylated product with the alkylating agent to form a tertiary amine, which can then be quaternized.[2]

Causality: The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a faster second alkylation.

Troubleshooting and Avoidance:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of this compound relative to the alkylating agent.This favors the consumption of the alkylating agent by the starting material, minimizing its reaction with the product.
Base Selection Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate.These bases are less likely to compete with the azetidine as a nucleophile and can effectively scavenge the generated acid without promoting side reactions.
Reaction Conditions Maintain a moderate reaction temperature and monitor the reaction progress closely by TLC or LC-MS.Higher temperatures can accelerate over-alkylation. Stopping the reaction upon consumption of the limiting reagent is crucial.
Mode of Addition Add the alkylating agent slowly to a solution of the amine and base.This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.

Experimental Protocol: Selective Mono-N-Alkylation

  • To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in an anhydrous solvent (e.g., acetonitrile or DMF), add the alkyl halide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Over_Alkylation_Mitigation cluster_1 Desired Pathway cluster_2 Side Reaction Pathway 3-Methoxyazetidine_HCl 3-Methoxyazetidine Hydrochloride Mono_Alkylated_Product Mono-Alkylated Product 3-Methoxyazetidine_HCl->Mono_Alkylated_Product Controlled Stoichiometry Alkyl_Halide Alkyl Halide Alkyl_Halide->Mono_Alkylated_Product Over_Alkylated_Product Over-Alkylated Product Alkyl_Halide->Over_Alkylated_Product Base Base (e.g., DIPEA) Base->Mono_Alkylated_Product Mono_Alkylated_Product->Over_Alkylated_Product Excess Alkyl Halide High Temperature

Caption: Mitigation of over-alkylation in N-alkylation reactions.

The strained four-membered ring of azetidine is susceptible to nucleophilic attack, leading to ring-opened byproducts. This is particularly relevant under acidic conditions which can protonate the ring nitrogen, activating it towards nucleophilic attack.

Causality: The hydrochloride salt of the starting material provides an acidic environment. If a strong nucleophile is present (e.g., the counter-ion of the alkylating agent or the base itself), it can attack one of the ring carbons, leading to cleavage of a C-N bond.

Troubleshooting and Avoidance:

ParameterRecommended ActionRationale
pH Control Ensure sufficient base is present to neutralize the hydrochloride and any acid generated during the reaction.Maintaining a neutral or slightly basic pH minimizes protonation of the azetidine nitrogen, reducing its susceptibility to ring-opening.
Nucleophile Choice Be mindful of the nucleophilicity of the counter-ion of the alkylating agent and the base.Avoid conditions that generate highly nucleophilic species that can compete with the desired reaction.
Solvent Use a polar aprotic solvent like acetonitrile or DMF.These solvents can help to solvate ions and may disfavor ring-opening compared to protic solvents.

digraph "Ring_Opening_Side_Reaction" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335"];

"Start" [label="N-Alkylated 3-Methoxyazetidine\n(Protonated)"]; "Nucleophile" [label="Nucleophile (Nu⁻)"]; "Ring_Opened_Product" [label="Ring-Opened Product", color="#EA4335", fillcolor="#FCE8E6"];

"Start" -> "Ring_Opened_Product" [label="Nucleophilic Attack\non Ring Carbon"]; "Nucleophile" -> "Ring_Opened_Product"; }

Caption: Acid-catalyzed ring-opening of the azetidine ring.

II. Side Reactions in N-Acylation Reactions

N-acylation is another common transformation used to introduce carbonyl-containing moieties onto the azetidine nitrogen.

Sometimes, N-acylation reactions can be sluggish or fail to go to completion.

Causality: This can be due to the low reactivity of the acylating agent, steric hindrance, or inadequate activation of the carbonyl group.

Troubleshooting and Avoidance:

ParameterRecommended ActionRationale
Acylating Agent Use a more reactive acylating agent, such as an acyl chloride or anhydride, over a carboxylic acid.Acyl chlorides and anhydrides are more electrophilic and react more readily with the amine.
Catalyst Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).DMAP forms a highly reactive acylpyridinium intermediate, which accelerates the acylation reaction.[3]
Base Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: Efficient N-Acylation

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Work up the reaction by washing with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

While the resulting N-acyl azetidine is generally more stable than the corresponding N-alkyl azetidine towards acid-catalyzed ring-opening, harsh workup conditions or subsequent reaction steps under strongly acidic conditions can still lead to ring cleavage.

Causality: Protonation of the amide oxygen can activate the carbonyl carbon, and in a strained system, this could potentially lead to intramolecular reactions or attack by external nucleophiles on the ring.

Troubleshooting and Avoidance:

ParameterRecommended ActionRationale
Workup Conditions Use mild workup procedures. Avoid prolonged exposure to strong acids.This minimizes the risk of acid-catalyzed side reactions.
Purification Use neutral or slightly basic conditions during chromatographic purification.This prevents on-column degradation of the product.

Summary of Key Side Reactions and Mitigation Strategies

Side ReactionCommon Cause(s)Key Mitigation Strategies
Over-alkylation Excess alkylating agent, high temperature, highly nucleophilic product.Control stoichiometry, use hindered bases, slow addition of alkylating agent, moderate temperature.
Ring-Opening Acidic conditions, strong nucleophiles.Maintain neutral or basic pH, choose non-nucleophilic reagents, use aprotic solvents.
Low Acylation Reactivity Poorly reactive acylating agent.Use acyl chlorides/anhydrides, add a catalytic amount of DMAP.
Post-Acylation Decomposition Harsh acidic workup or purification.Employ mild workup and purification conditions.

Analytical Characterization of Side Products

To effectively troubleshoot, it is essential to identify the side products being formed. A combination of the following analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of byproducts with different polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the reaction mixture, providing strong evidence for the identity of side products like over-alkylated or ring-opened species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the desired product and any isolated impurities. Characteristic shifts can confirm the formation of quaternary centers or the loss of the cyclic structure.

By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their reactions involving this compound, leading to higher yields and purities of their target molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism.
  • Synthonix. (n.d.). This compound.
  • Taylor & Francis Online. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Wikipedia. (n.d.). Amine alkylation.
  • WordPress. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • WordPress. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • YouTube. (2019). Acid Catalyzed Ring Opening of an Epoxide.

Sources

Technical Support Center: Optimizing N-Alkylation of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-methoxyazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this crucial synthetic transformation. This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce a rigid, conformationally constrained scaffold into molecules, which can enhance binding to biological targets.[1]

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the N-alkylation of this compound.

Question 1: My N-alkylation reaction with an alkyl halide is showing low to no conversion of the this compound starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the N-alkylation of this compound is a frequent challenge. The primary reasons often revolve around incomplete neutralization of the hydrochloride salt, the choice of base and solvent, and the reactivity of the alkylating agent.

Root Cause Analysis and Solutions:

  • Inadequate Basicity: The hydrochloride salt of 3-methoxyazetidine must be neutralized to generate the free secondary amine, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Employ at least two equivalents of a suitable base. One equivalent is required to neutralize the HCl salt, and a second equivalent is needed to scavenge the acid generated during the alkylation reaction. Common and effective bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF may be necessary.[2]

  • Poor Solubility: The solubility of this compound and the chosen base can significantly impact reaction rates.[3] If the reactants are not well-dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent that effectively dissolves both the azetidine salt and the base. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often good choices.[4] If using an insoluble inorganic base like K₂CO₃, ensure vigorous stirring to maximize surface area and consider the use of a phase-transfer catalyst in some systems.

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Solution: If you are using an alkyl chloride or bromide and observing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[3]

Experimental Protocol: N-Alkylation with an Alkyl Halide

  • To a solution of this compound (1.0 equiv) in acetonitrile (0.1–0.5 M), add the alkyl halide (1.1 equiv).

  • Add triethylamine (2.2 equiv) to the mixture.

  • Stir the reaction at room temperature or heat to 50–80 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.[4]

  • Purify the crude product by silica gel column chromatography.

Question 2: I am observing the formation of multiple products in my reaction, leading to a low yield of the desired N-alkylated azetidine. What are the potential side reactions?

Answer:

The formation of multiple products is often due to competing side reactions such as over-alkylation, elimination, or ring-opening of the azetidine.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation: If your alkylating agent is highly reactive, or if the product itself can be further alkylated, you may form a quaternary ammonium salt. This is less common with secondary amines like azetidine but can occur under harsh conditions.

    • Mitigation: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent and monitor the reaction closely to stop it once the starting material is consumed.[5]

  • Elimination Reactions: If your alkyl halide is prone to elimination (e.g., a secondary or tertiary halide), the base can promote the formation of an alkene instead of the desired substitution.[6]

    • Mitigation: Use a non-hindered base like potassium carbonate instead of a bulky amine base like DIPEA. Running the reaction at a lower temperature can also favor substitution over elimination.

  • Ring-Opening: Azetidine rings possess inherent ring strain and can be susceptible to nucleophilic ring-opening, although this is less common under standard N-alkylation conditions unless harsh reagents or catalysts are used.[7]

    • Mitigation: Avoid strongly acidic or Lewis acidic conditions unless a ring-opening is the desired outcome.[8]

Question 3: My reductive amination reaction with an aldehyde/ketone is sluggish or incomplete. How can I optimize this transformation?

Answer:

Reductive amination is an excellent and often preferred method for N-alkylation as it avoids the issue of over-alkylation that can be seen with alkyl halides.[9][10] However, challenges can arise from inefficient iminium ion formation or an inappropriate reducing agent.

Troubleshooting Reductive Amination:

  • Inefficient Iminium Ion Formation: The first step of reductive amination is the formation of an iminium ion from the amine and the carbonyl compound. This equilibrium can be unfavorable, especially with less reactive ketones.

    • Optimization: The addition of a mild Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can facilitate the initial condensation step.[11] Running the reaction in a solvent that allows for the removal of water (e.g., using molecular sieves) can also drive the equilibrium towards iminium formation.

  • Incorrect Reducing Agent: The choice of reducing agent is crucial. It must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone before the iminium ion has a chance to form.

    • Recommended Reagents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective for the iminium ion.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[9] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the carbonyl starting material.[9]

Optimized Reductive Amination Protocol:

  • Dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add triethylamine (1.1 equiv) to neutralize the hydrochloride salt.

  • Stir for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench carefully with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Workflow for Optimizing Reductive Amination

G start Start: Low Yield in Reductive Amination check_imine Is iminium ion formation the issue? start->check_imine add_lewis Add Ti(OiPr)4 or molecular sieves check_imine->add_lewis Yes check_reductant Is the reducing agent optimal? check_imine->check_reductant No add_lewis->check_reductant use_stab Switch to STAB or NaBH3CN check_reductant->use_stab No success Successful N-Alkylation check_reductant->success Yes use_stab->success

Caption: Troubleshooting workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q1: Do I need to use a protecting group on the azetidine nitrogen?

For simple N-alkylation, a protecting group is generally not necessary as you are functionalizing the nitrogen. However, if you plan to perform reactions on other parts of the molecule that are sensitive to the basicity or nucleophilicity of the azetidine nitrogen, a protecting group like a tert-butoxycarbonyl (Boc) group might be required.[12] Keep in mind that the addition and subsequent removal of a protecting group adds steps to your synthesis.[13]

Q2: What is the best solvent for N-alkylation of 3-methoxyazetidine?

The optimal solvent depends on the specific reaction.

  • For alkylation with alkyl halides: Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent choices due to their ability to dissolve the reactants and their polar aprotic nature which favors Sₙ2 reactions.[4]

  • For reductive amination: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.

  • Greener alternatives: While dipolar aprotic solvents like DMF and DMAc are effective, greener alternatives such as butanol or using lower boiling solvents like acetonitrile under pressure can be considered for more sustainable processes.[14]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) and a visualization agent (e.g., potassium permanganate stain) to track the disappearance of the starting material and the appearance of the product.

  • LC-MS: This provides more definitive information on the conversion of starting material and the formation of the desired product by confirming its mass.

Q4: My final product is difficult to purify. What are some common issues and solutions?

Purification challenges often stem from the polarity of the product or the presence of persistent impurities.

  • Highly Polar Products: N-alkylated azetidines can be quite polar and may streak on silica gel columns.

    • Solution: Consider using a different stationary phase like alumina or a reverse-phase column. Adding a small amount of triethylamine to the eluent can help to reduce tailing on silica gel.

  • Persistent Impurities: Unreacted starting materials or byproducts from side reactions can co-elute with your product.

    • Solution: Ensure the reaction goes to completion to minimize starting material contamination. An aqueous workup with a mild acid wash can sometimes help remove basic impurities. If purification by chromatography is still challenging, consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization.

Comparative Table of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Direct Alkylation Alkyl Halide/SulfonateBase (K₂CO₃, TEA)Simple procedure, wide range of alkyl halides available.Risk of over-alkylation, potential for elimination side reactions.[5]
Reductive Amination Aldehyde or KetoneReducing Agent (STAB)High selectivity for mono-alkylation, mild conditions.[9]Requires a suitable carbonyl compound, iminium formation can be slow.
Ring-opening of Epoxides EpoxideNone (or catalyst)Introduces a β-hydroxy group, good for building complexity.[15]Regioselectivity can be an issue, epoxides can be hazardous.[15]

Logical Relationship of Reagent Choice

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction Pathways azetidine 3-Methoxyazetidine HCl base Base (e.g., TEA, K2CO3) azetidine->base alkylating_agent Alkylating Agent (Halide, Aldehyde, Epoxide) direct_alk Direct Alkylation (SN2) alkylating_agent->direct_alk red_am Reductive Amination alkylating_agent->red_am epox_ro Epoxide Ring Opening alkylating_agent->epox_ro base->direct_alk base->red_am solvent Solvent (e.g., ACN, DCM) solvent->direct_alk solvent->red_am solvent->epox_ro reductant Reducing Agent (e.g., STAB) reductant->red_am product N-Alkylated 3-Methoxyazetidine direct_alk->product red_am->product epox_ro->product

Caption: Key components and pathways in N-alkylation.

References

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ACS Green Chemistry Institute. (n.d.). Epoxides and Azridines.
  • American Chemical Society. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Arkat USA. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc.
  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Royal Society of Chemistry. (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Synthonix. (n.d.). This compound.
  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
  • National Institutes of Health. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
  • Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Wikipedia. (n.d.). Amine alkylation.
  • CHEMISTRY 1000. (n.d.). Protecting Groups – A Necessary Evil?.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?.
  • Marcel Dekker, Inc. (2003). Synthesis of N-Methyl Secondary Amines.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
  • Google Patents. (n.d.). CN115385840B - Process for preparing this compound.
  • ResearchGate. (2025). Introduction of Functional Groups into Peptides via N-Alkylation.
  • IIT Kanpur. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening.
  • National Institutes of Health. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.

Sources

Technical Support Center: 3-Methoxyazetidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxyazetidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable azetidine building block. Our approach is rooted in mechanistic understanding to not only solve problems but to prevent them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies commence with a protected 3-hydroxyazetidine precursor. The choice of protecting group, typically tert-butyloxycarbonyl (Boc) or benzhydryl (diphenylmethyl), dictates the subsequent deprotection conditions and can influence the impurity profile.

  • Route A: N-Boc Protection: This route involves the Williamson ether synthesis on N-Boc-3-hydroxyazetidine using a methylating agent, followed by acidic deprotection of the Boc group.[1]

  • Route B: N-Benzhydryl Protection: This pathway also utilizes a Williamson ether synthesis for methylation, followed by hydrogenolysis to remove the benzhydryl group.[2][3]

Q2: I'm observing a persistent impurity with a mass of (M+1) = 175.2 in my final product after synthesis via the N-Boc route. What is it?

A2: This mass likely corresponds to the unreacted intermediate, N-Boc-3-methoxyazetidine (C9H17NO3, MW: 187.23). Its presence indicates incomplete deprotection of the Boc group.

Q3: My yield is low, and I see several unidentified peaks in my HPLC analysis. What are the likely side reactions?

A3: Low yields and multiple impurities can arise from several issues:

  • Incomplete methylation: Leaving unreacted N-protected-3-hydroxyazetidine.

  • Competing elimination reactions: While less common with methyl iodide, the basic conditions of the Williamson ether synthesis can sometimes lead to elimination byproducts.[4]

  • Polymerization/Oligomerization: Azetidine rings are strained and can be prone to ring-opening and polymerization, especially under acidic conditions used for Boc deprotection or during workup.[5] This can lead to dimers, trimers, and higher-order oligomers.

Troubleshooting Guide: Common Impurities & Mitigation Strategies

This section provides a detailed breakdown of common impurities, their origins, and actionable troubleshooting steps.

Impurity Profile Overview
Impurity Name Chemical Structure Typical Origin Analytical Signature (LC-MS) Mitigation Strategy
N-Boc-3-hydroxyazetidine tert-butyl 3-hydroxyazetidine-1-carboxylateIncomplete methylation (Route A)M+H = 174.1Ensure complete deprotonation with a suitable base (e.g., NaH) and use a slight excess of the methylating agent. Monitor reaction by TLC or LC-MS.
N-Boc-3-methoxyazetidine tert-butyl 3-methoxyazetidine-1-carboxylateIncomplete deprotection (Route A)M+H = 188.1Increase reaction time or temperature for deprotection. Ensure sufficient equivalents of acid (e.g., HCl) are used.[6][7]
1-Benzhydryl-3-hydroxyazetidine 1-(diphenylmethyl)azetidin-3-olIncomplete methylation (Route B)M+H = 240.1Drive methylation to completion with appropriate stoichiometry and reaction time.
Diphenylmethane DiphenylmethaneByproduct of N-benzhydryl deprotectionM+H = 169.1Difficult to remove by simple extraction. Purification by column chromatography or careful recrystallization of the hydrochloride salt is often necessary.[8]
Azetidine Dimer N-(azetidin-3-yl)-3-methoxyazetidineRing-opening/polymerizationM+H = 173.1Avoid harsh acidic conditions and prolonged heating. Use controlled temperature during deprotection and workup.

Detailed Experimental Protocols & Troubleshooting

Route A: Synthesis via N-Boc-3-hydroxyazetidine

This two-step process is common due to the commercial availability of the starting material.

  • Protocol:

    • To a solution of N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent like THF, add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq.) portion-wise at 0 °C.[1]

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add methyl iodide (MeI, ~1.5 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3-methoxyazetidine.

  • Troubleshooting:

    • Problem: Incomplete reaction, starting material remains.

      • Cause & Solution: Insufficient deprotonation. Ensure the NaH is fresh and the reaction is strictly anhydrous. The reaction of NaH with the alcohol should produce hydrogen gas. If no bubbling is observed, the NaH may be inactive.

    • Problem: Formation of elimination byproducts.

      • Cause & Solution: While unlikely with methyl iodide, ensure the temperature is controlled. The Williamson ether synthesis is an SN2 reaction, which is favored by lower temperatures.[4][9]

  • Protocol:

    • Dissolve the crude N-Boc-3-methoxyazetidine in a suitable solvent like methanol or dioxane.[1][6]

    • Add a solution of hydrochloric acid (e.g., concentrated HCl or 4M HCl in dioxane) and stir at room temperature for 16-24 hours.[1][10]

    • Monitor the reaction for the disappearance of the starting material.

    • Concentrate the reaction mixture to dryness to obtain the crude this compound.

    • Purify by recrystallization from a solvent system like methanol/ethyl acetate.[8]

  • Troubleshooting:

    • Problem: Incomplete deprotection.

      • Cause & Solution: Insufficient acid or reaction time. Increase the equivalents of HCl or the reaction time. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction, but monitor for dimer formation.[6]

    • Problem: Presence of higher molecular weight impurities (dimers/oligomers).

      • Cause & Solution: The free amine of the product can act as a nucleophile and attack the protonated azetidine ring of another molecule, initiating polymerization.[5] Avoid excessive heat and prolonged exposure to strong acid. Ensure the reaction is worked up promptly upon completion.

Visualizing the Synthetic Pathway and Impurity Formation (Route A)

Synthesis_and_Impurities_Route_A cluster_step1 Step 1: Methylation cluster_step2 Step 2: Deprotection cluster_impurities Potential Impurities SM_A N-Boc-3-hydroxyazetidine INT_A N-Boc-3-methoxyazetidine SM_A->INT_A NaH, MeI / THF Imp1 Unreacted SM_A SM_A->Imp1 Incomplete Methylation FP 3-Methoxyazetidine HCl INT_A->FP HCl / MeOH Imp2 Unreacted INT_A INT_A->Imp2 Incomplete Deprotection Imp3 Azetidine Dimer FP->Imp3 Acid-catalyzed Ring Opening

Caption: Synthetic workflow and common impurity origins for Route A.

Route B: Synthesis via N-Benzhydryl-3-hydroxyazetidine

This route is often used in large-scale synthesis but involves catalytic hydrogenation.

  • Protocol: Similar to Route A, using N-benzhydryl-3-hydroxyazetidine as the starting material.

  • Protocol:

    • Dissolve 1-benzhydryl-3-methoxyazetidine in a solvent such as ethanol or methanol.

    • Add a palladium catalyst, such as Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pd(OH)2/C).[2]

    • Subject the mixture to hydrogen gas (typically 1-4 atm) in a hydrogenation apparatus.

    • After the reaction is complete, filter off the catalyst.

    • Bubble HCl gas through the filtrate or add a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.

  • Troubleshooting:

    • Problem: Incomplete deprotection.

      • Cause & Solution: The catalyst may be deactivated. Ensure the catalyst is of good quality. The reaction may require higher pressure or longer reaction times.

    • Problem: Presence of diphenylmethane in the final product.

      • Cause & Solution: This is a common byproduct of the hydrogenolysis of the benzhydryl group. It is greasy and can be difficult to remove. Effective purification is crucial. A carefully optimized recrystallization procedure is often the best method.[8] Consider using a solvent system where the product salt has low solubility, while diphenylmethane is highly soluble.

Visualizing the Deprotection and Byproduct Formation (Route B)

Deprotection_Route_B INT_B 1-Benzhydryl-3-methoxyazetidine FP 3-Methoxyazetidine INT_B->FP H2, Pd/C BP Diphenylmethane INT_B->BP Hydrogenolysis Byproduct

Caption: Deprotection step in Route B showing the formation of the diphenylmethane byproduct.

Analytical Methods for Impurity Detection

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for purity assessment. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) can effectively separate the starting materials, intermediates, and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks by providing molecular weight information, which is crucial for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product signals. For example, the presence of the Boc group (a large singlet around 1.4 ppm in 1H NMR) or the benzhydryl protons would indicate incomplete deprotection.[1]

Purification Strategies

  • Recrystallization: This is the most effective method for purifying the final hydrochloride salt.[11][12] A common solvent system is a mixture of an alcohol (like methanol or ethanol) to dissolve the salt, and an anti-solvent (like ethyl acetate or diethyl ether) to induce crystallization.[8] This process is particularly effective at removing non-polar impurities like diphenylmethane.

By understanding the underlying chemistry of each synthetic step and the potential side reactions, researchers can proactively control the impurity profile of this compound, leading to higher yields and a more robust and reproducible synthesis.

References

  • Goethals, E. J., & Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.
  • MDPI. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Williamson ether synthesis.
  • Google Patents. (n.d.). CN115385840B - Process for preparing this compound.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Synthonix. (n.d.). This compound - [M0107].
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • ResearchGate. (n.d.). Synthesis and Structural Characterization of 2:1 [α/Aza]-oligomers.
  • National Institutes of Health. (2023). Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. PubMed Central.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Royal Society of Chemistry. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • National Institutes of Health. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
  • ARKAT USA. (n.d.). Unexpected course of a Williamson ether synthesis. ARKIVOC.
  • Journal of Physics: Conference Series. (2021). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. IOPscience.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
  • ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
  • Whale Corp. (n.d.). This compound.

Sources

Technical Support Center: Troubleshooting the Deprotection of Boc-3-Methoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the deprotection of tert-butyloxycarbonyl (Boc)-protected 3-methoxyazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block. The unique structure of the azetidine ring, a strained four-membered heterocycle, presents specific challenges during the otherwise routine Boc deprotection step.[1] This document provides in-depth, field-proven insights and protocols to help you navigate these complexities, ensuring high yields and the structural integrity of your target molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the deprotection process.

Q1: What is the standard mechanism for Boc deprotection, and why is 3-methoxyazetidine particularly challenging?

A1: The standard acid-catalyzed Boc deprotection is a robust and widely used reaction.[2] The mechanism involves protonation of the Boc group's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA), followed by fragmentation. This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine as a salt.[2][3][4]

The primary challenge with 3-methoxyazetidine arises from the inherent strain of the four-membered ring.[1] Under the acidic conditions required for Boc removal, the azetidine nitrogen becomes protonated. This withdrawal of electron density makes the ring carbons highly electrophilic and susceptible to nucleophilic attack, which can lead to undesired ring-opening reactions.[1][5] While some studies show that azetidines within certain molecular scaffolds can be surprisingly stable to strong acids[6][7], the risk of ring-opening is a critical consideration that must be proactively managed.

View Diagram: Standard Acid-Catalyzed Boc Deprotection Mechanism

Boc Deprotection Mechanism Standard Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Final Product BocNH R-NH-Boc ProtonatedBoc R-NH-Boc⁺-H BocNH->ProtonatedBoc CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Cleavage H_plus H⁺ (from TFA) FreeAmine R-NH₂ CarbamicAcid->FreeAmine Spontaneous tBu_cation (CH₃)₃C⁺ (tert-butyl cation) ProtonatedBoc_ref->CarbamicAcid ProtonatedBoc_ref->tBu_cation AmineSalt R-NH₃⁺ (Amine Salt) FreeAmine->AmineSalt Protonation CO2 CO₂ (gas) CarbamicAcid_ref->FreeAmine CarbamicAcid_ref->CO2 FreeAmine_ref->AmineSalt H_plus2 H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Q2: My deprotection is incomplete. What are the common causes and initial solutions?

A2: Incomplete deprotection is often due to insufficient acid strength or concentration, reduced reagent access, or short reaction times.

  • Insufficient Acidity: The reaction may require a stronger acid or a higher concentration.

  • Steric Hindrance: Bulky neighboring groups can impede the acid's approach to the Boc group, slowing the reaction rate.[8]

  • Poor Solubility: If the protected substrate is not fully dissolved, the reaction will be slow and incomplete.

Initial Troubleshooting Steps:

  • Extend Reaction Time: Continue stirring at room temperature and monitor by TLC or LC-MS every hour.

  • Increase TFA Concentration: Increase the percentage of TFA in the solvent (e.g., from 20% to 50% in Dichloromethane (DCM)).

  • Consider a Stronger Acid System: Switching from TFA/DCM to a 4M solution of HCl in dioxane can be more effective for stubborn substrates.[2][8]

Q3: I see an unexpected mass peak at +56 Da in my analysis. What is it and how do I prevent it?

A3: A mass increase of 56 Da is the classic signature of tert-butylation. The highly reactive tert-butyl cation generated during deprotection is a potent electrophile that can alkylate any nucleophilic sites on your molecule.[8][9] While the 3-methoxyazetidine moiety itself is not a primary target, other functional groups in your molecule, such as indoles (Tryptophan), thioethers (Methionine), or phenols (Tyrosine), are highly susceptible.[8]

Prevention: This side reaction is effectively suppressed by adding "scavengers" to the reaction mixture. Scavengers are nucleophilic agents that are more reactive or present in much higher concentrations than the sensitive residues on your substrate, allowing them to trap the tert-butyl cation before it can cause damage.[8] A common and effective scavenger is triisopropylsilane (TIS).

Q4: How can I determine if the azetidine ring has opened during the reaction?

A4: Ring-opening will result in a product with the same mass as the desired deprotected amine, but with a different structure (an acyclic isomer). Therefore, mass spectrometry alone is insufficient for diagnosis.

  • ¹H NMR Spectroscopy: This is the most definitive method. Ring-opening will lead to a dramatic change in the proton NMR spectrum. Look for the disappearance of the characteristic signals of the constrained azetidine ring protons and the appearance of new signals corresponding to a linear amino alcohol derivative.

  • Chromatography (TLC/LC-MS): Ring-opened products will likely have different polarities and thus different retention times (Rf in TLC, RT in LC-MS) compared to the desired product. The appearance of a new, isomeric peak in the LC trace is a strong indicator of ring-opening.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Acidic Deprotection to Minimize Ring Opening

The principal challenge is balancing the need for acidic conditions to cleave the Boc group with the inherent acid-lability of the strained azetidine ring.

The Mechanism of Ring Opening: Once the Boc group is removed, the azetidine nitrogen is protonated by the excess acid. This positive charge strongly withdraws electron density from the ring carbons, making them susceptible to nucleophilic attack. If a nucleophile (e.g., the TFA counter-ion, water, or even another molecule of the substrate) attacks a ring carbon, the strained C-N bond can cleave, resulting in an irreversible ring-opening event.

View Diagram: Competing Deprotection vs. Ring-Opening Pathways

Azetidine_Deprotection_Pathways Deprotection of Boc-3-methoxyazetidine: Desired vs. Undesired Pathways cluster_explanation start Boc-3-methoxyazetidine deprotected Deprotected Azetidinium Salt (Desired Product) start->deprotected  Standard Deprotection (TFA or HCl) [Desired Pathway] ring_opened Ring-Opened Product (Side Product) deprotected->ring_opened  Nucleophilic Attack (e.g., H₂O, TFA⁻) [Undesired Pathway] exp1 Protonation of the azetidine nitrogen after deprotection activates the ring. exp2 The strained ring becomes susceptible to nucleophilic attack, leading to cleavage.

Caption: Reaction pathways for Boc-3-methoxyazetidine under acidic conditions.

Strategies and Protocols:

The choice of acid and solvent can significantly influence the outcome. While TFA is common, its nucleophilic counter-ion can sometimes promote ring-opening. Anhydrous HCl in a non-nucleophilic solvent like dioxane is often a superior choice for sensitive substrates.

Table 1: Comparison of Standard Acidic Deprotection Conditions

Reagent SystemTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA in DCM 20-50% TFA in DCM, 0°C to RT30 min - 4 hrFast, volatile (easy removal)[10][11]Highly acidic; TFA anion can be nucleophilic, increasing ring-opening risk.
HCl in Dioxane 4M HCl in Dioxane, 0°C to RT1 - 4 hrNon-nucleophilic counter-ion (Cl⁻) reduces ring-opening risk[2]Dioxane is non-volatile and a peroxide-former; reagent must be fresh.

Protocol 1: Standard Deprotection with TFA in DCM This protocol is a starting point for robust substrates.

  • Dissolve the Boc-3-methoxyazetidine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-25% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

  • The resulting crude amine trifluoroacetate salt can be used directly or purified.

Protocol 2: Alternative Deprotection with HCl in Dioxane This is the recommended method for substrates suspected of being sensitive to ring-opening.

  • Suspend or dissolve the Boc-3-methoxyazetidine derivative (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2 hours.[2]

  • Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[2] The product is often obtained as a solid and can be triturated with diethyl ether to improve purity.

Guide 2: Managing Side Reactions from the Tert-Butyl Cation

If your substrate contains other nucleophilic functional groups, the use of scavengers is mandatory to prevent tert-butylation.

Table 2: Recommended Scavenger Cocktails for Sensitive Substrates

Sensitive Residue(s)Recommended Scavenger(s)Typical Concentration (% v/v)Rationale
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)2-5% eachTIS is a highly effective carbocation scavenger via hydride transfer. EDT protects the indole ring.[8]
Methionine (Met)Anisole, Thioanisole2-5%Prevents both S-alkylation and oxidation of the thioether.[8]
Cysteine (Cys), Tyrosine (Tyr)Triisopropylsilane (TIS), Phenol2-5% eachTIS traps the carbocation. Phenol acts as a competitive substrate for alkylation.[8]
General Purpose TFA / TIS / H₂O (95:2.5:2.5) As indicatedA widely used, effective cocktail for many standard deprotections.

Protocol 3: Boc Deprotection Using a Scavenger Cocktail

  • Prepare the cleavage cocktail in a separate flask. For a general-purpose cocktail, mix TFA, TIS, and H₂O in a 95:2.5:2.5 ratio by volume. Caution: This should be done in a well-ventilated fume hood.

  • Dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of DCM (if necessary for solubility).

  • Add the freshly prepared cleavage cocktail to the substrate solution. A typical ratio is 10 mL of cocktail per gram of substrate.

  • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, precipitate the deprotected product by adding the reaction mixture dropwise to a flask of cold diethyl ether.

  • Collect the precipitated amine salt by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Section 3: Decision-Making Workflow for Deprotection

Choosing the right strategy from the outset can save significant time and material. Use this workflow to guide your experimental design.

Deprotection_Decision_Tree start Start: Deprotection of Boc-3-methoxyazetidine q1 Does the substrate contain other nucleophilic groups (Trp, Met, Cys)? start->q1 a1 Use TFA/DCM with Scavenger Cocktail (Protocol 3) q1->a1 Yes a2 Start with standard TFA/DCM (Protocol 1) q1->a2 No q2 Is ring-opening observed with standard TFA/DCM? a3 Switch to 4M HCl in Dioxane (Protocol 2) q2->a3 Yes a4 Consider Milder Methods: - Lewis Acids (ZnBr₂) - p-TSA - Thermal Deprotection q2->a4 Yes, still problematic success Successful Deprotection q2->success No a1->q2 a2->q2 a3->success a4->success

Caption: Workflow for selecting a Boc-3-methoxyazetidine deprotection strategy.

References

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]
  • BOC deprotection. Hebei Boze Chemical Co., Ltd. [Link]
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
  • 3-Methoxyazetidine Hydrochloride. Biostring. [Link]
  • Ring opening reactions of epoxides: Acid-c

Sources

preventing ring-opening of the azetidine moiety during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring-Opening of the Azetidine Moiety During Reactions

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the azetidine moiety in synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and conformational rigidity.[1][2][3] However, the inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to undesired ring-opening reactions under various conditions.[4] This guide provides in-depth troubleshooting advice and practical solutions to preserve the integrity of the azetidine ring during your synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azetidine ring is opening under acidic conditions. What is the mechanism, and how can I prevent it?

A1: Understanding the Mechanism: Acid-catalyzed ring-opening is a common issue stemming from the protonation of the azetidine nitrogen.[5][6] This protonation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack, either by an external nucleophile or intramolecularly.[5][7][8] The rate of this decomposition is highly pH-dependent, with faster degradation observed at lower pH.[5]

Troubleshooting & Solutions:

  • pH Control: The most straightforward approach is to avoid strongly acidic conditions. If an acidic environment is unavoidable, use the mildest acid possible and maintain the pH as high as is compatible with your reaction.

  • Protecting Groups: The use of an electron-withdrawing protecting group on the azetidine nitrogen can significantly decrease its basicity and thus its propensity for protonation.[4] Trifluoroacetyl (TFA) is an example of a group that can be employed and later removed under mild conditions.[4]

  • Strategic Substituent Placement: The electronic properties of substituents on the azetidine ring or on an N-aryl group can influence the basicity of the azetidine nitrogen. For instance, conjugation of the nitrogen lone pair with an aromatic system can reduce its basicity and enhance stability.[5]

Q2: I am observing nucleophilic attack and subsequent ring-opening of my azetidine. How can I mitigate this?

A2: The Challenge of Nucleophiles: The strain in the azetidine ring makes the carbon atoms adjacent to the nitrogen electrophilic and thus targets for nucleophiles.[9][10] Strong nucleophiles can directly attack a C-N bond, leading to ring cleavage. This is particularly prevalent when the nitrogen is quaternized, forming a highly reactive azetidinium ion.[11]

Troubleshooting & Solutions:

  • Avoid Quaternization: Be mindful of reagents that can alkylate or acylate the azetidine nitrogen, as this will activate the ring towards nucleophilic attack.[12] If N-functionalization is desired, subsequent steps should be planned carefully to avoid conditions with strong nucleophiles.

  • Choice of Nucleophile: If a nucleophilic addition to another part of the molecule is required, consider using a sterically hindered or a "softer" nucleophile that is less likely to attack the azetidine ring.

  • Protecting Groups: As with acid-catalyzed opening, N-protection with an electron-withdrawing group can reduce the nucleophilicity of the nitrogen and the electrophilicity of the ring carbons.

Q3: My reduction reaction is leading to ring cleavage of the azetidine. What are some compatible reduction methods?

A3: The Nuances of Reduction: Reductive cleavage of the C-N bonds in azetidines can occur under harsh reducing conditions, particularly with certain hydride reagents or during catalytic hydrogenation under forcing conditions. The choice of reducing agent and reaction conditions is therefore critical.

Troubleshooting & Solutions:

  • Milder Hydride Reagents: For the reduction of functional groups elsewhere in the molecule, consider using milder and more selective hydride reagents. For example, sodium borohydride (NaBH₄) is generally less reactive than lithium aluminum hydride (LiAlH₄) and may be more compatible.

  • Catalytic Hydrogenation Conditions: If catalytic hydrogenation is necessary, screen different catalysts (e.g., Pd, Pt, Rh) and optimize the reaction conditions (pressure, temperature, solvent) to favor the desired reduction over ring-opening. For instance, reductions of other functional groups can often be achieved under conditions that leave the azetidine ring intact.

  • Protecting the Nitrogen: N-protection can influence the outcome of reductions. For example, an N-Boc group can sometimes be retained during reductions of other functionalities.

Experimental Protocols

Protocol 1: N-Protection of Azetidine with Trifluoroacetyl (TFA) Group

This protocol describes a general procedure for the protection of the azetidine nitrogen with a trifluoroacetyl group to enhance its stability under acidic conditions.[4]

Materials:

  • Azetidine-containing substrate

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the azetidine-containing substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 equivalents) to the solution.

  • Slowly add TFAA (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-trifluoroacetylated azetidine.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Deprotection of N-TFA Protected Azetidine

This protocol outlines the removal of the N-TFA group under mild basic conditions.[4]

Materials:

  • N-TFA protected azetidine

  • Methanol (MeOH)

  • Ammonia solution (e.g., 7N in MeOH) or potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-TFA protected azetidine in methanol.

  • Add the ammonia solution in methanol or potassium carbonate (2-3 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If K₂CO₃ was used, partition the residue between water and an organic solvent (e.g., DCM or ethyl acetate).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over a drying agent, filter, and concentrate to yield the deprotected azetidine.

  • Purify by chromatography or crystallization if needed.

Data Presentation

Table 1: Influence of N-Substituent on Azetidine Stability in Acidic Media

EntryN-SubstituentConditionsHalf-life (T₁/₂)Reference
1PhenylpH 1.8< 0.5 h[5]
22-PyridylpH 1.8Stable[5]
34-PyridylpH 1.8Stable[5]
4HAcidicProne to opening[6]
5TFAAcidicEnhanced stability[4]

This table summarizes qualitative and quantitative data from the literature, illustrating how the electronic nature of the N-substituent impacts the stability of the azetidine ring in acidic environments. Pyridyl substituents and the electron-withdrawing TFA group enhance stability compared to a simple phenyl group or an unprotected nitrogen.

Visualizations

Diagram 1: Mechanism of Acid-Catalyzed Ring-Opening

G cluster_0 Acid-Catalyzed Ring-Opening Azetidine Azetidine Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine + H+ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product + Nu- H_plus H+ Nu Nu-

Caption: Acid protonates the azetidine nitrogen, activating the ring for nucleophilic attack.

Diagram 2: Protective Strategy Workflow

G cluster_1 Protecting Group Strategy Start Unstable Azetidine Protect N-Protection (e.g., TFAA, TEA) Start->Protect Protected Stable N-Protected Azetidine Protect->Protected Reaction Reaction under Harsh Conditions Protected->Reaction Deprotect Deprotection (e.g., NH3/MeOH) Reaction->Deprotect Final Desired Product Deprotect->Final

Caption: Workflow for using a protecting group to shield the azetidine during a reaction.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of Azetidines. Prog. Chem.
  • Biosyntheses of azetidine-containing n
  • Azetidine synthesis. Organic Chemistry Portal.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Azetidines in Drug Discovery. PharmaBlock.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Nucleophilic ring-opening of azetidine derivatives.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Azetidine: Chemical Reactivity. YouTube.
  • A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. Benchchem.
  • Azetidines. Enamine.
  • Ring-opening of azetidines.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Azetidines of pharmacological interest. PubMed.

Sources

Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the technical support guide for 3-Methoxyazetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving this valuable building block from the laboratory bench to pilot or manufacturing scale. Instead of a rigid manual, this guide is structured as a series of frequently asked questions and troubleshooting scenarios that address the practical, real-world challenges you may encounter. Our focus is on the causality behind these challenges and providing robust, field-proven solutions.

Section 1: Critical Starting Material Considerations (FAQs)

This first section addresses the most fundamental questions about handling and preparing this compound for a successful reaction at any scale.

Q1: Why is 3-Methoxyazetidine supplied as a hydrochloride salt? What are the implications for my reaction?

A: 3-Methoxyazetidine, like many small, volatile amines, is supplied as a hydrochloride salt for several practical reasons. The salt form is typically a stable, non-volatile, crystalline solid that is easier to handle, weigh, and store long-term compared to the free base.[1] The free base is a more volatile and potentially more reactive liquid.

The primary implication for your process is that the hydrochloride salt is not nucleophilic . The nitrogen lone pair is protonated, rendering it inactive for reactions like N-alkylations or acylations. Therefore, a critical, stoichiometric step is required to liberate the active free base in situ or in a separate extraction step before proceeding with your desired transformation. Failure to account for this is a common reason for reaction failure at the bench, which becomes a costly error during scale-up.

Q2: How do I liberate the active free base from the hydrochloride salt? What are the common pitfalls on scale-up?

A: The liberation of the free base is achieved by reacting the salt with a base. While simple in principle, this step is pivotal for reproducibility and success on a larger scale.

  • The Principle: The reaction is an acid-base neutralization: R₂NH₂⁺Cl⁻ + Base → R₂NH + [Base-H]⁺Cl⁻

  • Common Methods & Pitfalls:

    • Aqueous Base Extraction: The most common lab-scale method involves dissolving the salt in water, adding an inorganic base (e.g., NaOH, K₂CO₃), and extracting the liberated free base into an organic solvent (e.g., DCM, MTBE, EtOAc).

      • Scale-Up Challenge: Large volumes of water and organic solvents can be inefficient. More critically, 3-methoxyazetidine has some water solubility. On a large scale, this can lead to significant yield loss in the aqueous phase. It is crucial to analyze the aqueous layer by GC or LC-MS to quantify and minimize this loss, potentially by using a continuous liquid-liquid extractor or by saturating the aqueous phase with salt (salting out).

    • Organic Slurry with Inorganic Base: A more direct, scalable approach is to slurry the hydrochloride salt and an inorganic base (e.g., powdered K₂CO₃ or Cs₂CO₃) in the reaction solvent (e.g., Acetonitrile, DMF).[2] The free base is generated in situ.

      • Scale-Up Challenge: The efficiency of this method depends heavily on the surface area of the base and effective mixing. Poor mixing in a large reactor can lead to localized areas where the free base is not fully liberated, causing the reaction to stall. Ensure the reactor has adequate agitation to maintain a homogenous slurry. The choice of base is also critical (see Table 1).

Q3: What are the key solubility and stability characteristics I should be aware of during scale-up?

A: Understanding the solubility of all components is crucial. This compound is soluble in water but has limited solubility in many non-polar organic solvents.[3] Conversely, the liberated free base is more soluble in organic solvents.

  • Stability: As a solid salt, the compound is stable. The free base, especially in solution, should be used relatively quickly or stored under an inert atmosphere (N₂ or Ar) at cool temperatures, as amines can be susceptible to oxidation over time.

  • Thermal Hazards: Azetidines are four-membered rings and possess inherent ring strain, though less than aziridines.[4] This means reactions, particularly exothermic ones like alkylations, can release significant energy. On a large scale, where the surface-area-to-volume ratio is low, heat dissipation is much less efficient.[5] A thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is strongly recommended before scaling up any new reaction to understand the onset temperature of decomposition and the potential for thermal runaway.[6][7]

Section 2: Troubleshooting Common Scale-Up Reactions

This section dives into specific problems encountered during the scale-up of N-alkylation reactions, a common application for this building block.

Q4: My N-alkylation reaction is sluggish or stalls at pilot scale, despite working well in the lab. Why?

A: This is a frequent scale-up issue stemming from several factors that are less pronounced at the bench scale:

  • Inefficient Free Base Liberation: As mentioned in Q2, this is the most common culprit. If the base is not strong enough, soluble enough, or mixed effectively, you will not have the full molar equivalent of your nucleophile available.

  • Poor Mixing/Mass Transfer: In a large reactor, achieving the same mixing efficiency as a laboratory stir bar is challenging. If you are using a heterogeneous base like K₂CO₃ in a solvent like acetonitrile, the reaction rate can become limited by the speed at which the reagents can interact.[2] Consider switching to a more soluble base or a solvent system that better dissolves all components.

  • Temperature Gradients: A large reactor may not heat or cool evenly. The temperature probe might indicate the target temperature, but "cold spots" within the reactor can slow the reaction rate significantly. Ensure your reactor is properly baffled and agitated to maintain a uniform temperature profile.

  • Lower Effective Concentration: Sometimes, processes are scaled with larger solvent volumes for easier handling (e.g., to prevent slurries from becoming too thick). This dilution can slow down a second-order reaction (Sₙ2 alkylation). Review the solvent ratios and concentrations used in the lab versus the plant.

Q5: I'm observing significant over-alkylation (formation of quaternary ammonium salts). How can I minimize this?

A: Over-alkylation is a classic challenge where the desired tertiary amine product reacts again with the alkylating agent.[8][9] This happens because the product is often as nucleophilic, or even more so, than the starting secondary amine.

  • Causality: Product (R₂N-Alkyl) + Alkylating Agent → Quaternary Salt (R₂N⁺-(Alkyl)₂)

  • Mitigation Strategies:

    • Controlled Addition: This is the most critical parameter. Instead of adding all the alkylating agent at once, add it slowly over time (sub-surface addition is often best) to keep its instantaneous concentration low. This allows the starting azetidine to react before the product has a chance to compete.

    • Stoichiometry: Use a slight excess of the azetidine (e.g., 1.05-1.1 equivalents) relative to the alkylating agent. This is often counterintuitive but ensures the electrophile is consumed before it can react with the product.[9]

    • Temperature Control: Lowering the reaction temperature will slow down both the desired reaction and the undesired over-alkylation. Often, the activation energy for the second alkylation is higher, so a lower temperature will favor mono-alkylation disproportionately.

    • Solvent Choice: Less polar solvents can sometimes disfavor the formation of the charged quaternary salt, slowing the rate of the second reaction.[8]

Q6: What are the primary thermal safety risks when scaling up azetidine alkylations?

A: The primary risk is a thermal runaway reaction .[5] An Sₙ2 alkylation is an exothermic process. On scale, if the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise.[5] This temperature increase exponentially accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop that can lead to boiling, over-pressurization, and vessel failure.

  • Risk Mitigation:

    • Calorimetry Data: Before any scale-up, perform reaction calorimetry (RC1) or thermal screening (DSC/TSU) to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the decomposition onset temperature.[6][7]

    • Controlled Addition: The alkylating agent should be added at a rate such that the reaction heat can be comfortably managed by the cooling system. The reaction should be "accumulation controlled," meaning the reaction proceeds as the reagent is added, preventing a dangerous buildup of unreacted reagents.

    • Emergency Cooling: Ensure the reactor is equipped with a reliable emergency cooling system.

    • Process Design: Design the process to operate well below the decomposition temperature of any component in the mixture.

Q7: I'm struggling with emulsion formation during the aqueous work-up. What causes this and how can I resolve it?

A: Emulsions are common when scaling up reactions involving amines and salts. They are often caused by the formation of fine particulates or amphiphilic species (molecules with both polar and non-polar ends) that stabilize the interface between the organic and aqueous layers.

  • Causes & Solutions:

    • Inorganic Salts: Fine precipitates of salts (e.g., K₂CO₃, NaBr) can act as surfactants.

      • Solution: Add a saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by destabilizing the interface.

    • pH Issues: If the pH is near the pKa of the amine, you can have a mixture of the charged (water-soluble) and neutral (organic-soluble) forms, which can be surface-active.

      • Solution: Adjust the pH to be definitively basic (pH > 10) to ensure the amine is fully in its free base form.

    • Filtration: Before extraction, filter the reaction mixture through a pad of a filter aid like Celite® to remove any fine inorganic solids that could be stabilizing the emulsion.

    • Solvent Change: Switching to a solvent with lower water miscibility (e.g., from EtOAc to MTBE or Toluene) can sometimes prevent emulsion formation.

Q8: My product yield is low after purification. Where might I be losing material?

A: Product loss during work-up and isolation is a multifaceted problem. A systematic investigation is key.

  • Troubleshooting Workflow: Refer to the diagnostic workflow in Figure 1.

  • Common Loss Points:

    • Aqueous Work-up: As discussed in Q2, your product may have higher water solubility than expected. Always take a sample of the aqueous layer(s) and analyze for product content before discarding.[10]

    • Volatilization: If your product is low-boiling, you could be losing it during solvent removal on a rotary evaporator, especially if using high vacuum or temperature. Use a trap cooled with dry ice/acetone to check for volatile losses.[10]

    • Adsorption during Chromatography: Tertiary amines can sometimes streak or irreversibly bind to acidic silica gel.

      • Solution: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base like triethylamine (~1%) before packing the column. This neutralizes the acidic sites and improves recovery.

    • Incomplete Reaction: The most obvious source of low yield is an incomplete reaction. Ensure your in-process controls (IPCs) like TLC, UPLC, or GC are reliable and show full conversion of the starting material before initiating the work-up.

Section 3: Protocols and Methodologies

Protocol 1: Robust Liberation of 3-Methoxyazetidine Free Base for Scale-Up

This protocol uses an organic slurry method to avoid aqueous extraction losses.

  • Reactor Setup: To a clean, dry, and inerted (N₂) reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Solvent Addition: Charge the desired reaction solvent (e.g., Acetonitrile, 5-10 volumes relative to the hydrochloride salt).

  • Agitation: Begin vigorous agitation to create a fine, mobile slurry.

  • Charge Salt: Charge the this compound (1.0 equivalent) to the slurry.

  • Stir and Monitor (IPC): Stir the slurry at room temperature for 1-2 hours. The liberation of the free base is often not instantaneous.

    • Self-Validation (IPC): Take a small, filtered sample of the reaction mixture. Dilute it with a suitable solvent and analyze by GC or UPLC-MS. Compare the peak area of the free base to a calibrated standard to confirm >99% liberation before proceeding.

  • Proceed to Reaction: The resulting slurry containing the free base and potassium salts is now ready for the subsequent reaction (e.g., addition of an alkylating agent).

Protocol 2: Sample Scale-Up N-Alkylation with In-Process Controls (IPCs)

This protocol assumes the free base has been generated as per Protocol 1.

  • Cooling: Cool the slurry from Protocol 1 to the desired reaction temperature (e.g., 10-15 °C) to manage the initial exotherm.

  • Reagent Addition: Charge the electrophile (e.g., an alkyl bromide, 0.95 equivalents relative to the starting salt) to an addition funnel, dissolved in a small amount of the reaction solvent.

  • Controlled Addition: Add the electrophile solution dropwise to the vigorously stirred slurry over 2-4 hours.

    • IPC 1 (Thermal Monitoring): Carefully monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise more than 5 °C above the set point. A significant exotherm is a direct indicator of the reaction rate.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature or a moderately elevated temperature (e.g., 40 °C) to drive the reaction to completion.

    • IPC 2 (Reaction Completion): Monitor the reaction every 1-2 hours by TLC, GC, or UPLC. The reaction is complete when the starting 3-methoxyazetidine spot/peak is no longer visible.

  • Work-up: Once complete, cool the reaction, filter off the inorganic salts, and proceed with the desired downstream purification.

Section 4: Visual Troubleshooting and Data

Diagrams

G Figure 1. Troubleshooting Workflow for Low Yield N-Alkylation start Low Yield Observed After Purification check_crm Analyze Crude Reaction Mixture (CRM) by LC/GC start->check_crm incomplete_rxn Incomplete Reaction: Significant Starting Material (SM) Remains check_crm->incomplete_rxn Low Conversion clean_crm Clean Reaction: High Conversion to Product in CRM check_crm->clean_crm High Conversion side_products Major Side Products Observed in CRM check_crm->side_products Low Purity sol_base Was free base liberation confirmed by IPC? (See Protocol 1) incomplete_rxn->sol_base sol_temp Increase Reaction Temperature or Time incomplete_rxn->sol_temp sol_solvent Screen Solvents for Better Reagent Solubility (e.g., DMF, DMSO) incomplete_rxn->sol_solvent check_workup Investigate Work-up and Purification Losses clean_crm->check_workup sol_overalkyl Reduce Over-alkylation: - Slow Electrophile Addition - Lower Temperature - Adjust Stoichiometry side_products->sol_overalkyl sol_decomp Check for SM or Product Decomposition side_products->sol_decomp sol_aqueous Analyze Aqueous Layers for Product Loss. Implement 'Salting Out'. check_workup->sol_aqueous sol_purify Optimize Purification: - Neutralize Silica Gel - Check for Volatility - Avoid Emulsions check_workup->sol_purify

Caption: A decision tree for diagnosing the root cause of low product yield.

Data Tables

Table 1: Comparison of Common Bases for Free Base Liberation

BaseTypepKa of Conj. AcidSolubility in ACNScale-Up Considerations
K₂CO₃ Inorganic10.3LowCost-effective, easy to filter, but can be slow due to heterogeneity. Requires vigorous mixing.
Cs₂CO₃ Inorganic10.3ModerateMore soluble than K₂CO₃, leading to faster reactions, but significantly more expensive.
NaOH/KOH Inorganic~15.7Very LowVery strong and cheap, but typically requires an aqueous phase, risking product loss. Can promote side reactions.
Triethylamine Organic10.8HighSoluble, but may not be basic enough to be efficient. Can be difficult to remove during work-up.
DIPEA Organic11.0HighSoluble, strong, non-nucleophilic base. Good choice but can be expensive and requires careful removal.

Table 2: Solvent Selection Guide for Azetidine Alkylations

SolventPolarityBoiling Point (°C)Scale-Up Considerations
Acetonitrile (ACN) Polar Aprotic82Excellent general-purpose solvent. Can be difficult to remove traces of from the final product.
Acetone Polar Aprotic56Good solubility for many organics, but low boiling point limits the reaction temperature range.[2]
DMF / DMAc Polar Aprotic153 / 165Excellent solvating power for salts, often accelerating reactions.[2] Difficult to remove in work-up; requires aqueous washes.
THF Moderately Polar66Good solvent, but may require higher temperatures than its boiling point allows. Can form peroxides.
Toluene Non-polar111Good for temperature range; less likely to cause emulsions. May have poor solubility for the hydrochloride salt or bases.

Section 5: References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Link

  • Apollo Scientific. Azetidine - Safety Data Sheet. Link

  • TCI Chemicals. SAFETY DATA SHEET: Azetidine Hydrochloride. Link

  • Apollo Scientific. Azetidine hydrochloride - Safety Data Sheet. Link

  • MedChemExpress. (R)-Azetidine-2-carboxylic acid-SDS. Link

  • BenchChem. Troubleshooting side reactions in the N-alkylation of aniline. Link

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Link

  • ResearchGate. Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation | Request PDF. Link

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22242858, this compound. Link

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Link

  • Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Link

  • BenchChem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Link

  • Central European Journal of Energetic Materials. Thermal Hazards Studies for the Azidation Process in the Preparation of Tetra Functional Glycidylazide Polymer (t-GAP). Link

  • Organic Chemistry Portal. Synthesis of azetidines. Link

  • Ambeed.com. Reactions of Azetidines. Link

  • Lu, G. Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. Link

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. Link

  • ACS Publications. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development. Link

  • ChemicalBook. This compound | 148644-09-1. Link

  • PubMed. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Link

  • Sigma-Aldrich. This compound AldrichCPR. Link

  • Biostring. This compound. Link

  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. Link

Sources

Technical Support Center: Monitoring 3-Methoxyazetidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical challenges in monitoring reactions involving 3-Methoxyazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during experimental analysis.

Introduction

This compound is a valuable building block in pharmaceutical and medicinal chemistry, prized for its role in creating conformationally constrained scaffolds.[1][2] However, its unique properties—a strained four-membered ring, a basic nitrogen atom, and polarity—can present significant analytical challenges. This guide offers troubleshooting advice and detailed methodologies to ensure accurate and robust monitoring of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for this compound in my Reverse-Phase HPLC (RP-HPLC) analysis?

Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based C18 columns.[3][4] The primary cause is the interaction between the basic amine group of your analyte and acidic residual silanol groups on the silica surface of the stationary phase.[3] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.[3][5]

Q2: My this compound is poorly retained on my C18 column. How can I improve its retention?

Poor retention of polar compounds on non-polar stationary phases is a frequent challenge.[6] this compound is a small, polar molecule, which limits its hydrophobic interaction with the C18 stationary phase, causing it to elute quickly, often near the solvent front.[7]

Q3: Can I analyze this compound by Gas Chromatography (GC)? I'm concerned about its volatility and potential for on-column degradation.

Direct analysis of this compound by GC can be challenging due to its polarity and the basicity of the free amine form, which can interact with active sites in the GC system, leading to poor peak shape and potential degradation.[8][9] However, with the right column and/or derivatization, GC can be a viable technique.

Q4: I'm observing unexpected peaks in my chromatogram. What could be the cause?

Unexpected peaks can arise from several sources, including impurities in the starting material, side reactions, or degradation of your compound. A common side reaction for azetidines involves the nucleophilic ring-opening of the strained four-membered ring, which can be promoted under certain reaction conditions.[10][11]

Troubleshooting Guides & Detailed Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful tool for monitoring the consumption of this compound and the formation of products. Here, we address common issues and provide starting methodologies for both Reverse-Phase (with and without ion-pairing) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction with residual silanols on the column.[3]1. Lower Mobile Phase pH: Operate at a pH of 2.5-3.5 to protonate the silanol groups and minimize secondary interactions.[3] 2. Use a Highly Deactivated Column: Employ a column with end-capping to reduce the number of accessible silanol groups.[3] 3. Add an Ion-Pairing Agent: Introduce an anionic ion-pairing reagent to the mobile phase to form a neutral complex with the protonated amine.[6][12]
Poor Retention The analyte is too polar for the stationary phase.[6]1. Use an Ion-Pairing Agent: This will increase the hydrophobicity of the analyte, leading to better retention.[6] 2. Switch to a HILIC Column: HILIC is specifically designed for the retention of polar compounds.[13][14]
Split Peaks Column void or partially blocked inlet frit.[4]1. Reverse and flush the column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[4] 2. Replace the column frit: If flushing does not resolve the issue, the frit may need to be replaced.[4]
Irreproducible Retention Times Fluctuations in mobile phase composition or temperature.[15]1. Ensure proper mobile phase mixing and degassing. [15] 2. Use a column oven for stable temperature control. [9]

This method is recommended for achieving good peak shape and retention for this compound on a standard C18 column.

Step-by-Step Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Ion-Pairing Agent: Add 5 mM Sodium 1-Octanesulfonate to Mobile Phase A.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or Mass Spectrometry).

  • Injection Volume: 5 µL.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute your product. A typical gradient might be 5-95% B over 15 minutes.

HPLC_Troubleshooting_Workflow start Start HPLC Analysis peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing Symmetric retention Assess Retention Time good_chrom Good Chromatography retention->good_chrom Yes poor_retention Poor Retention? retention->poor_retention Adequate tailing->retention No lower_ph Lower Mobile Phase pH tailing->lower_ph Yes poor_retention->good_chrom No ion_pair Add Ion-Pairing Agent poor_retention->ion_pair Yes lower_ph->ion_pair deactivated_col Use Deactivated Column ion_pair->deactivated_col hilic Switch to HILIC ion_pair->hilic deactivated_col->retention hilic->good_chrom

Caption: HPLC troubleshooting workflow for this compound.

HILIC is an excellent alternative for retaining and separating highly polar compounds.

Step-by-Step Methodology:

  • Column: HILIC (e.g., Amide or Zwitterionic phase), 4.6 x 150 mm, 5 µm particle size.[13][14]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (or Mass Spectrometry).

  • Injection Volume: 5 µL.

  • Gradient: Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute your analytes.

Gas Chromatography (GC) Analysis

For volatile products or when HPLC is not suitable, GC can be employed. The key to successful GC analysis of 3-Methoxyazetidine is to use a specialized column or to derivatize the analyte to reduce its polarity and basicity.

Problem Potential Cause Troubleshooting Steps
Broad, Tailing Peaks Interaction of the amine with active sites in the GC system.[8][9]1. Use a base-deactivated column: Columns specifically designed for the analysis of volatile amines are recommended (e.g., Rtx-Volatile Amine).[8][9] 2. Derivatize the analyte: Convert the amine to a less polar derivative (e.g., silyl or acyl derivative).[16][17]
No Peak or Poor Sensitivity Analyte is too polar and is being adsorbed in the system.[18]1. Derivatize the analyte: This will increase volatility and reduce adsorption.[16] 2. Check for leaks in the system. [19]
Ghost Peaks Contamination from previous injections or septum bleed.[20][21]1. Bake out the column at a high temperature (within its limits). 2. Replace the septum. [19]

This method is suitable for a quick assessment of the reaction progress, provided a suitable column is used.

Step-by-Step Methodology:

  • Column: Rtx-Volatile Amine (or equivalent base-deactivated column), 30 m x 0.25 mm ID, 0.5 µm film thickness.[8][9]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., Dichloromethane or MTBE). Ensure the sample is dry, as water can damage some GC columns.[9]

Derivatization is recommended for quantitative analysis and improved peak shape. Silylation is a common and effective method.[16]

Step-by-Step Methodology:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Take an aliquot of the dried reaction mixture (ensure no water is present).

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Heat at 70 °C for 30 minutes.

  • GC-FID Analysis:

    • Column: Standard non-polar column (e.g., DB-5 or HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Use the same temperature program as in Protocol 3.

GC_Analysis_Decision_Tree start Need to analyze by GC? qualitative Qualitative or Quantitative? start->qualitative Yes no_gc Consider other methods (e.g., HPLC, NMR) start->no_gc No direct_analysis Direct Analysis (Protocol 3) qualitative->direct_analysis Qualitative derivatization Derivatization (Protocol 4) qualitative->derivatization Quantitative

Caption: Decision tree for GC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for reaction monitoring as it provides structural information and can be used for quantitative analysis (qNMR) without the need for response factors for each component.[12][22]

Problem Potential Cause Troubleshooting Steps
Poor Signal-to-Noise Low sample concentration.1. Increase the number of scans. 2. Use a higher concentration of your sample if possible.
Broad Peaks Sample inhomogeneity or presence of paramagnetic species.1. Ensure your sample is fully dissolved and filtered. 2. Check for and remove any sources of paramagnetic impurities.
Inaccurate Quantification Incorrect acquisition parameters or processing.[3]1. Ensure a sufficient relaxation delay (at least 5 times the longest T1). [3] 2. Use a 90° pulse angle. [3] 3. Carefully phase and baseline correct the spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • At each time point, quench a small aliquot of the reaction.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid). The internal standard should have a simple spectrum that does not overlap with your analyte or product signals.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a 90° pulse and a relaxation delay of at least 30 seconds to ensure full relaxation of all protons.

  • Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved peak for the starting material, the product, and the internal standard.

    • Calculate the concentration of your starting material and product relative to the known concentration of the internal standard.

Mass Spectrometry (MS) for Reaction Monitoring

MS is a highly sensitive technique for detecting the presence of starting materials, intermediates, and products. The fragmentation pattern can also provide structural information. Based on related azetidine structures, the fragmentation of 3-Methoxyazetidine is likely driven by the instability of the four-membered ring.[10]

Potential Side Reactions

Be aware of potential side reactions that can complicate your analysis:

  • Ring-Opening: The strained azetidine ring can undergo nucleophilic ring-opening, especially in the presence of strong nucleophiles or under acidic conditions, forming linear amine derivatives.[10][11]

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 3-hydroxyazetidine.

  • Polymerization: Under certain conditions, azetidines can undergo polymerization.

References

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Restek. (2014). [3]Troubleshooting HPLC- Tailing Peaks.
  • Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., & Musillo, C. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1473–1484.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • Restek. (2020). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • GC Derivatization. (n.d.).
  • Agilent. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Peak Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography.
  • MDPI. (2020). In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes.
  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • ALWSCI. (2025). Common Sources Of Error in Gas Chromatography.

Sources

strategies for improving the crystallinity of 3-Methoxyazetidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

This technical support center is designed to provide practical, in-depth guidance on overcoming the common challenges associated with the crystallization of 3-Methoxyazetidine hydrochloride and its derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying principles that govern crystal formation, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of understanding crystallization processes for hydrochloride salts.

Q1: Why is achieving high crystallinity for my this compound derivative so important?

A1: Crystallinity is a critical quality attribute for an Active Pharmaceutical Ingredient (API). A highly crystalline material generally offers superior purity, stability (both chemical and physical), and more predictable dissolution properties compared to its amorphous or poorly crystalline counterparts.[1][2] For drug development, consistent crystallinity ensures batch-to-batch reproducibility, which is essential for reliable performance, safety, and regulatory compliance.[3] Poorly crystalline materials can also present significant challenges in downstream processing, such as filtration, drying, and formulation.

Q2: My compound keeps "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is happening?

A2: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, causing the molecules to crash out of solution rapidly and randomly, without sufficient time to arrange themselves into an ordered crystal lattice.[4] This is a kinetic phenomenon. Essentially, the rate of nucleation and precipitation far exceeds the rate of methodical crystal growth. The key is to control the generation of supersaturation to keep the system within the "metastable zone," where existing crystals can grow, but spontaneous new nucleation is minimized.[5][6]

Q3: What is polymorphism and why should I be concerned about it with my azetidine derivative?

A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[7] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[3][8] An uncharacterized or uncontrolled polymorphic transformation during development can be disastrous, potentially leading to a drug product with altered efficacy or safety profiles.[7] Therefore, it is crucial to identify the most thermodynamically stable form early on and develop a crystallization process that consistently produces it.[1]

Q4: How does the hydrochloride salt form influence the crystallization strategy?

A4: The hydrochloride salt introduces strong ionic interactions and hydrogen bonding capabilities that are not present in the free base.[2] This significantly affects solubility. Typically, hydrochloride salts are more soluble in polar protic solvents (like water, methanol, ethanol) and less soluble in nonpolar or aprotic solvents (like hexane, ethyl acetate, or dichloromethane).[9] Your crystallization strategy must account for this; often, a good approach is to dissolve the salt in a polar solvent where it is soluble and then induce crystallization by adding a less polar "anti-solvent". The presence of the chloride ion can also direct crystal packing, leading to unique polymorphic forms.[10]

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific experimental issues, explaining the causal mechanisms and offering targeted solutions.

Issue 1: Failure to Induce Crystallization

Q: I've dissolved my compound, but no crystals form upon cooling or anti-solvent addition. What are my next steps?

A: This indicates that the solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation.

  • Mechanistic Insight: Crystallization begins with nucleation, the formation of a stable, ordered molecular cluster from the solution. This process has a significant energy barrier. If the supersaturation level is too low, this barrier cannot be overcome.

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate the solvent to increase the compound's concentration.

      • More Anti-solvent: Gradually add more anti-solvent. Ensure the anti-solvent is added slowly at the point of highest agitation to avoid localized high supersaturation, which can cause oiling out.

    • Reduce the Nucleation Energy Barrier:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution level. The microscopic imperfections in the glass provide a template for nucleation.

      • Seeding: This is the most robust method. Introduce a tiny amount of crystalline material (seed crystals) into the solution. This bypasses the primary nucleation step, allowing growth to occur on the provided template at a lower supersaturation level.[5][6][11] If you have no crystals, try to generate some by rapid evaporation of a small aliquot, even if the quality is poor, to use as initial seeds.

Issue 2: Poor Crystal Quality (Very Small Crystals, Needles, or Agglomerates)

Q: I am getting crystalline material, but the particles are very fine, needle-shaped, or clumped together, making them difficult to filter and dry. How can I grow larger, more uniform crystals?

A: This is a classic sign that the rate of nucleation is dominating the rate of crystal growth. Impurities may also be a contributing factor.

  • Mechanistic Insight: The final crystal size and shape (habit) are determined by the competition between the formation of new crystal nuclei and the growth of existing ones. Rapid cooling or high supersaturation favors nucleation, leading to many small crystals.[12] Impurities can adsorb to specific crystal faces, inhibiting growth in that direction and leading to undesirable habits like thin needles.[13]

  • Troubleshooting Steps:

    • Slow Down the Process:

      • Slower Cooling Rate: Decrease the rate of cooling. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator. This keeps the solution in the metastable zone for longer, favoring growth over nucleation.[12]

      • Slower Anti-solvent Addition: Add the anti-solvent dropwise over a longer period.

    • Optimize Solvent System:

      • The choice of solvent can significantly influence crystal habit.[14] Perform a solvent screen to identify systems that promote more isometric (less needle-like) growth.

    • Utilize Seeding:

      • Seeding allows you to control the number of nucleation sites.[5] By introducing a controlled number of seeds into a solution at a modest level of supersaturation (in the metastable zone), you can direct the solute to deposit onto these seeds, resulting in fewer, larger crystals.[15]

    • Purify Your Material:

      • Even small amounts of impurities can dramatically affect crystal growth.[13][16] Consider an additional purification step (e.g., flash chromatography of the free base before salt formation, or a preliminary recrystallization) to remove structurally similar impurities that may be interfering.

Issue 3: Inconsistent or Unstable Crystal Forms (Polymorphism)

Q: My crystallization process sometimes yields different-looking crystals with different analytical data (e.g., PXRD, DSC). How can I control this?

A: You are likely observing polymorphism. Controlling the crystallization process to produce a single, stable polymorph is critical.

  • Mechanistic Insight: Different polymorphs have different thermodynamic stabilities. A metastable form may crystallize first due to kinetic favorability, only to convert to the more stable form over time. This conversion is often mediated by solvent and temperature.[17]

  • Troubleshooting Steps:

    • Strict Parameter Control: Temperature, cooling rate, agitation speed, and solvent choice can all influence which polymorph is formed.[18] Meticulously control and document these parameters for every experiment.

    • Seeding with the Desired Form: This is the most effective way to ensure the desired polymorph crystallizes. Once you have identified the thermodynamically stable form, use it to seed subsequent crystallizations. This provides a template that directs the solution to crystallize in that specific arrangement.[4]

    • Slurry Experiments: To determine the most stable form, create a slurry of the different polymorphic forms in a solvent and agitate it for an extended period. The less stable forms will dissolve and recrystallize as the most stable form.

    • Thorough Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize every batch.[3][19][20] PXRD provides a unique fingerprint for each crystal structure, while DSC can identify melting points and phase transitions, helping to distinguish between polymorphs.

Part 3: Key Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol is designed to efficiently identify a suitable solvent/anti-solvent system.

  • Solubility Assessment:

    • Place ~10-20 mg of your this compound derivative into several small vials.

    • To each vial, add a different solvent from the table below in 0.2 mL increments at room temperature, vortexing after each addition.

    • Record the approximate solubility in mg/mL. Classify solvents as "Soluble" (>50 mg/mL), "Sparingly Soluble" (10-50 mg/mL), or "Insoluble" (<10 mg/mL).

  • Identifying a System:

    • Single Solvent: If a solvent is identified where the compound is sparingly soluble at room temperature but highly soluble when heated, this is a good candidate for single-solvent recrystallization via cooling.

    • Solvent/Anti-Solvent: More commonly for hydrochloride salts, you will need a binary system. Select a "Soluble" solvent (e.g., Methanol) and an "Insoluble" anti-solvent (e.g., Ethyl Acetate or MTBE).[21][9]

  • Test Crystallization:

    • Dissolve the compound in a minimum amount of the hot "Soluble" solvent.

    • Slowly add the "Insoluble" anti-solvent dropwise until the solution becomes faintly turbid.

    • Add a few more drops of the "Soluble" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly. If no crystals form, add a few more drops of anti-solvent.

SolventClassPolarity IndexBoiling Point (°C)Typical Use
WaterProtic10.2100Primary Solvent (risk of hydrates)
Methanol (MeOH)Protic5.165Primary Solvent
Ethanol (EtOH)Protic4.378Primary Solvent
Isopropanol (IPA)Protic3.982Primary Solvent / Anti-Solvent[9]
Acetonitrile (ACN)Aprotic5.882Primary Solvent / Anti-Solvent
AcetoneAprotic5.156Anti-Solvent / Wash
Ethyl Acetate (EtOAc)Aprotic4.477Anti-Solvent
Dichloromethane (DCM)Aprotic3.140Anti-Solvent
Methyl tert-butyl ether (MTBE)Aprotic2.555Anti-Solvent
TolueneAprotic2.4111Anti-Solvent
Heptane/HexaneAprotic0.1~69-98Anti-Solvent
Protocol 2: Microseed Matrix Seeding for Crystal Quality Improvement

This technique is invaluable for overcoming nucleation issues and improving crystal size and quality.[5][11]

  • Prepare Seed Stock:

    • Place a few existing crystals (even if they are of poor quality) into a vial.

    • Add 0.5 mL of the crystallization mother liquor or the anti-solvent.

    • Add a seed bead (a small glass or metal bead) and vortex vigorously for 1-2 minutes to crush the crystals into microscopic seeds.[15] This creates your "undiluted" seed stock.

  • Prepare Dilutions:

    • Create a serial dilution of your seed stock. A 10x to 100x dilution is a good starting point. Dilute using the same solvent used for the stock.[11] The goal is to find a dilution that provides enough seeds to induce crystallization without causing excessive nucleation.

  • Seeding the Experiment:

    • Prepare a supersaturated solution of your compound, but one that is still in the metastable zone (i.e., a solution that will not spontaneously crystallize on its own). This is typically achieved by cooling a saturated solution slightly or adding just under the amount of anti-solvent needed to cause turbidity.

    • Using a pipette, add a very small volume (e.g., 1-5 µL) of your diluted seed stock to the solution.

    • Do not agitate heavily. Cover the vessel and allow it to stand undisturbed. Crystal growth should become visible over several hours to days.

Part 4: Visualization of Key Workflows

Diagram 1: General Troubleshooting Workflow

This diagram outlines the decision-making process when encountering poor crystallization results.

G cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Primary Solutions start Poor Crystallinity Observed oil Oiling Out / Amorphous Solid start->oil Diagnose small Small / Needle-like Crystals start->small Diagnose none No Crystals Form start->none Diagnose sol_slow Reduce Supersaturation Rate (Slower Cooling / Addition) oil->sol_slow Implement sol_solvent Re-screen Solvents (Alter Solubility / Habit) oil->sol_solvent Implement small->sol_slow Implement sol_seed Use Seeding (Control Nucleation) small->sol_seed Implement small->sol_solvent Implement sol_purify Purify Material (Remove Impurities) small->sol_purify Implement sol_conc Increase Supersaturation (Evaporate / Add Anti-solvent) none->sol_conc Implement sol_scratch Scratch Flask / Add Seeds (Overcome Nucleation Barrier) none->sol_scratch Implement

Caption: A logical workflow for diagnosing and solving common crystallization problems.

Diagram 2: Seeding Protocol Workflow

This diagram illustrates the key steps in preparing and using seed crystals to control crystallization.

G start 1. Obtain Initial Crystals (Even poor quality) crush 2. Crush in Solvent (Vortex with seed bead) start->crush stock 3. Create Seed Stock crush->stock dilute 4. Prepare Serial Dilutions (e.g., 10x, 100x, 1000x) stock->dilute add_seed 6. Introduce Diluted Seed Stock (Small aliquot) dilute->add_seed solution 5. Prepare Metastable Solution (Slightly supersaturated) solution->add_seed grow 7. Incubate Undisturbed add_seed->grow end Result: Fewer, Larger Crystals grow->end

Caption: Step-by-step workflow for preparing and utilizing seed crystals.

References

  • Hampton Research. (n.d.). Seeding.
  • Black, S. K., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. ACS Publications.
  • Gong, J., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development. ACS Publications.
  • Bitesize Bio. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
  • Yang, Y., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • D'Arcy, A., et al. (2014). Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening. Journal of Visualized Experiments. NIH.
  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate.
  • Various Authors. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate.
  • Jones, H. P., et al. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B. ACS Publications.
  • Element. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients.
  • Pharmaceutical Technology. (2006). Industry Examines Approaches for Characterizing APIs.
  • Sathee Jee. (n.d.). Chemistry Crystallization.
  • TutorChase. (n.d.). What role does temperature play in crystallisation?
  • Chen, Y., et al. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Black, S. K., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ResearchGate.
  • CD Formulation. (n.d.). API Physical & Chemical Characterization.
  • Plovnik, M., et al. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents (EP 2436381 A1).
  • Wolf, D. E., & Walker, C. A. (1989). Method of crystallizing salts from aqueous solutions. Google Patents (US4879042A).
  • Zaworotko, M. J., et al. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents (CA2514092C).
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate.
  • Al-Zyoud, J., et al. (2016). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. NIH.
  • Cruz-Cabeza, A. J., et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design. ACS Publications.
  • Qiao, N., et al. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Pharmaceutical Development and Technology. NIH.
  • Myerson, A. S., & Izmailov, A. F. (1995). The influence of impurities and solvents on crystallization. ResearchGate.
  • Florence, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. RSC Publishing.
  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties.
  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.
  • Mitchell, N. A., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.

Sources

Technical Support Center: Waste Management for 3-Methoxyazetidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, experience-driven technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated from chemical reactions involving 3-Methoxyazetidine hydrochloride. Our focus is on ensuring scientific integrity, personnel safety, and environmental compliance through validated protocols and a clear understanding of the chemical principles involved.

Understanding the Waste Stream: A Proactive Approach

Reactions involving this compound (CAS No. 148644-09-1) can generate a complex mixture of waste.[1][2] Proactive characterization of your potential waste stream is the first step toward safe disposal. The hydrochloride salt form enhances solubility and handling convenience, but the core azetidine structure informs its reactivity and disposal requirements.[1]

Your waste is likely to contain a combination of the following:

  • Unreacted Starting Materials: Residual this compound.

  • Reagents and Catalysts: Depending on the synthetic route, this may include bases, organometallics, coupling agents, or oxidizing/reducing agents.

  • Solvents: Both non-chlorinated (e.g., Toluene, THF, Ethyl Acetate) and chlorinated (e.g., Dichloromethane, Chloroform) solvents may be present.[3]

  • Byproducts: Reaction-specific impurities and degradation products. Azetidine rings can be strained and may open under certain conditions.[4][5]

  • Aqueous Waste: Generated during reaction work-up and quenching steps, often containing salts and water-soluble organics.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and disposal of waste from this compound reactions.

Q1: What are the immediate safety precautions I should take before handling any waste from my reaction?

A1: Your primary goal is to prevent exposure. This compound is known to cause skin, eye, and respiratory irritation.[7][8] The parent azetidine scaffold can be corrosive and flammable.[9][10] Therefore, before handling any waste, you must adhere to the following personal protective equipment (PPE) standards.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[7]Protects against splashes of corrosive or irritating liquids and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7][9]Prevents skin contact, which can cause irritation.[7]
Body Protection A flame-resistant lab coat and a chemical-resistant apron if handling larger quantities.[11]Protects against contamination of personal clothing and skin.
Respiratory All work should be conducted in a certified chemical fume hood.[9][11]Prevents inhalation of potentially irritating vapors.[8]

Always ensure that an emergency eyewash station and safety shower are accessible and unobstructed.

Q2: How should I segregate the different waste streams from my reaction and work-up?

A2: Proper segregation is critical to prevent dangerous reactions in the waste container and to ensure compliance with disposal regulations.[12] Mixing incompatible waste streams is a common and dangerous mistake.

Waste Segregation Workflow

cluster_solids Solid Materials cluster_sharps Sharps reaction Reaction Complete quench Quench Reaction reaction->quench extract Aqueous/Organic Extraction quench->extract organic_phase Organic Phase (Product) extract->organic_phase Separates into aqueous_phase Aqueous Phase extract->aqueous_phase organic_waste Organic Solvent Waste organic_phase->organic_waste (e.g., from chromatography) aqueous_waste Aqueous Waste aqueous_phase->aqueous_waste (after neutralization) solid_waste Solid Waste sharps_waste Sharps Waste filter_paper Contaminated Filter Paper, Silica Gel, Drying Agents filter_paper->solid_waste gloves Contaminated PPE (Gloves, etc.) gloves->solid_waste needles Needles, Syringes needles->sharps_waste

Caption: Waste Segregation Workflow

Follow this segregation logic:

  • Chlorinated vs. Non-Chlorinated Organic Solvents: Never mix these. Keep two separate, clearly labeled containers for halogenated and non-halogenated organic waste.[3][13]

  • Aqueous Waste: Collect all aqueous layers from work-ups in a dedicated aqueous waste container. This waste should be neutralized (pH 6-8) before being sealed for disposal, unless your facility's guidelines state otherwise.[14][15]

  • Solid Waste: Contaminated solids like silica gel, celite, drying agents (e.g., MgSO₄), and used gloves should be collected in a separate, labeled solid waste container.[12]

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.

Q3: My reaction involved a highly reactive reagent (e.g., n-BuLi, NaH). How do I safely quench the reaction mixture before disposal?

A3: Quenching pyrophoric or water-reactive reagents is one of the most hazardous steps in waste handling. The goal is to control the exothermic reaction.[16] A generic, safety-first protocol involves gradual reduction of reactivity.

Protocol: Quenching Reactive Reagents

  • Cool the Reaction: Place the reaction flask in an ice/water bath to cool it to 0°C. Ensure the flask is under an inert atmosphere (Nitrogen or Argon).[15]

  • Slowly Add a Less Reactive Solvent: While stirring, slowly add a less reactive protic solvent like isopropanol dropwise.[15] You will likely observe gas evolution. Continue adding until the bubbling subsides.

  • Introduce Water Gradually: Switch to a 1:1 mixture of isopropanol and water, again adding slowly. This further tempers the reaction.[15]

  • Final Quench with Water: Once the reaction with the alcohol-water mixture is no longer vigorous, slowly add water to quench any remaining reactive material.[15]

  • Warm and Neutralize: Allow the mixture to warm to room temperature. If the resulting aqueous layer is basic or acidic, neutralize it by slowly adding a dilute acid (e.g., citric acid) or base (e.g., sodium bicarbonate) until the pH is near 7.[15]

  • Segregate: Proceed with your standard aqueous/organic work-up, segregating the layers into the appropriate waste containers as described in Q2.

Q4: What is the correct procedure for cleaning glassware contaminated with this compound?

A4: Decontamination of glassware prevents unintended reactions in subsequent experiments and protects personnel.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (one that was used in the reaction, like ethyl acetate or acetone) into your organic waste container.

  • Neutralizing Wash: Wash the glassware with a dilute acidic solution (e.g., 1% HCl) to neutralize the basic nitrogen of the azetidine, followed by a water rinse. These rinses should go into the aqueous waste container.

  • Final Cleaning: Wash with soap and hot water, followed by final rinses with deionized water and a suitable solvent (e.g., acetone) to dry.[17]

Q5: I've had a small spill (<100 mL) of my reaction mixture in the fume hood. What is the cleanup protocol?

A5: Immediate and correct action can contain the spill and prevent exposure.[11]

  • Alert & Secure: Alert personnel in the immediate area. Restrict access and keep the fume hood sash as low as possible.[9]

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Q1.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9][18] Work from the outside of the spill inward to prevent it from spreading.[18]

  • Neutralize (If Applicable): If the mixture is known to be highly acidic or basic, use a neutralizer. For acids, use sodium bicarbonate; for bases, use citric acid.[18][19]

  • Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect all contaminated absorbent material.[11] Place it into a designated, clearly labeled hazardous waste bag or container.[17]

  • Decontaminate Surface: Wipe the spill area with a cloth soaked in soap and water. Place the used cloth in the same hazardous waste container.[9][17]

  • Report: Report the spill to your supervisor and your institution's Environmental Health & Safety (EHS) office, as per your site's policy.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution
Vigorous, uncontrolled fuming/reaction during quenching. Quenching agent was added too quickly; Reaction was not sufficiently cooled.Immediately cease addition. Ensure the cooling bath is effective. If the reaction continues to escalate, move away and alert safety personnel.[16]
Two distinct layers are not forming during aqueous work-up. Solvents with high water miscibility were used (e.g., THF, acetone, methanol).Add a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and brine (saturated NaCl solution) to force the separation of layers.
Waste container is warm to the touch or pressurizing. Incompatible waste streams were mixed (e.g., acid and base, or an oxidant and an organic solvent).Do not seal the container tightly. Place it in a secondary containment bin within a fume hood, away from other materials. Alert your EHS office immediately for guidance.
A solid precipitate formed in the liquid waste container. Change in temperature or solvent composition caused a dissolved substance to crash out.This is not immediately dangerous but should be noted on the waste tag. Consult your EHS office, as this may affect the disposal method.

Final Waste Container Preparation and Disposal

  • Use Correct Containers: Use only institution-approved, chemically compatible containers. Polyethylene drums are common for solvents.[3]

  • Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion.[3]

  • Label Clearly: Attach a hazardous waste tag as soon as you start adding waste. Fill it out completely and accurately, listing all chemical components and their approximate percentages.

  • Seal and Store: Keep containers sealed when not in use. Store them in a designated, well-ventilated satellite accumulation area with secondary containment.[20]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your full waste containers.

By following these guidelines, you can ensure that the waste from your this compound reactions is managed safely, responsibly, and in full compliance with safety regulations.

References

  • Fisher Scientific. (2024, March 9). SAFETY DATA SHEET: this compound.
  • Benchchem. Navigating the Disposal of 2-(Azetidin-3-yl)
  • Benchchem. Essential Guide to the Safe Disposal of 3-(2-Tert-butylphenoxy)azetidine.
  • NUS Chemistry. Disposal of Waste Solvents.
  • Benchchem.
  • Leapchem. This compound丨CAS 148644-09-1.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • Sigma-Aldrich. This compound AldrichCPR.
  • ChemScene. 148644-09-1 | this compound.
  • Biostring. This compound.
  • Chemos GmbH & Co.KG.
  • Properly Managing Chemical Waste in Labor
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22242858, this compound.
  • Physikalisch-Technische Bundesanstalt.
  • Apollo Scientific. Azetidine.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Tokyo Chemical Industry Co., Ltd. Azetidine 503-29-7.
  • Synthesis of Cycloheptatriene-containing Azetidine Lactones - PMC. (n.d.).
  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7).
  • West Virginia University Environmental Health & Safety. (2023, March 6).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • ChemicalBook. (2025, July 4). This compound | 148644-09-1.
  • Spill procedure: Clean-up guidance. (n.d.).
  • Auburn University. Emergency and Spill Response Procedures.
  • ResearchGate. Previous strategies towards azetidines and this approach.
  • ResearchGate. (2025, August 6).
  • Collect and Recycle. Amine Disposal For Businesses.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
  • ChemicalBook. This compound CAS#: 148644-09-1.
  • Shaikh, A. R., Farooqui, M., Satpute, R. H., & Abed, S. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-432.
  • Fluorochem. This compound.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Synthonix. This compound - [M0107].
  • ResearchGate.
  • ResearchGate. (2019, December 31).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
  • ResearchGate. (2025, August 7).
  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC. (2025, February 4).
  • Mercury Shipping. (2025, April 30).
  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC. (n.d.).
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: 3-Methoxyazetidine Hydrochloride vs. 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged four-membered heterocyclic motif in modern drug discovery.[1][2] Its incorporation into molecules can impart desirable physicochemical properties, including improved solubility, reduced lipophilicity, and enhanced metabolic stability. Among the most versatile building blocks are those functionalized at the 3-position, which provides a vector for molecular elaboration.[3] This guide presents an in-depth comparison of two widely used 3-substituted azetidines: 3-Methoxyazetidine hydrochloride and 3-hydroxyazetidine. While structurally similar, their reactivity profiles differ significantly due to the nature of the 3-substituent and, critically, the salt form of the methoxy analogue. Understanding these differences is paramount for efficient reaction design and troubleshooting in synthetic chemistry campaigns.

Part 1: Fundamental Physicochemical and Reactivity Differences

The divergent reactivity of these two reagents stems from two core features: the electronic and hydrogen-bonding properties of the hydroxyl versus the methoxy group, and the protonated state of the azetidine nitrogen in the hydrochloride salt.

  • 3-Hydroxyazetidine: Typically supplied as a free base or hydrochloride salt, the free base form possesses two key reactive sites: the secondary amine nitrogen and the hydroxyl group.[4][5] The hydroxyl group is a hydrogen bond donor and acceptor, which can influence solubility and intermolecular interactions. It can also act as a nucleophile, especially under basic conditions, creating the potential for competitive side reactions.

  • This compound: This reagent features a relatively inert methoxy (ether) group at the 3-position.[6] The most significant feature is that it is a hydrochloride salt.[7][8] In this form, the secondary amine is protonated to an ammonium salt (R₂NH₂⁺Cl⁻).[9][10] This has two major consequences:

    • Enhanced Stability & Solubility: The salt form is typically a stable, crystalline solid with improved water solubility, simplifying handling and storage.[6][11]

    • Masked Nucleophilicity: The protonated nitrogen has no lone pair of electrons and is therefore not nucleophilic . To engage in reactions like acylation or alkylation, the free amine must be liberated by the addition of at least one stoichiometric equivalent of a base.[12]

Part 2: Comparative Reactivity in Key Transformations

The practical implications of these differences become evident when comparing their performance in common synthetic reactions.

N-Acylation and N-Sulfonylation

This is the most frequent transformation for these building blocks. The reaction involves the nucleophilic attack of the azetidine nitrogen on an electrophilic acyl or sulfonyl chloride.

  • 3-Hydroxyazetidine: The secondary amine is readily available for acylation. However, the 3-hydroxyl group represents a competing nucleophile, which can lead to O-acylation as a side product. While N-acylation is generally kinetically favored over O-acylation of a secondary alcohol, the potential for this side reaction must be considered, especially with highly reactive acylating agents or under forcing conditions.

  • This compound: This reagent requires the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl and unmask the nucleophilic secondary amine.[12][13] Once the free amine is generated in situ, the reaction proceeds cleanly and efficiently without the possibility of competing O-acylation, offering a significant advantage in terms of reaction selectivity.

N_Acylation_Mechanism cluster_start Initial State cluster_reaction Reaction Pathway start_amine 3-Methoxyazetidinium (Non-nucleophilic) free_amine Free 3-Methoxyazetidine (Nucleophilic) start_amine->free_amine Deprotonation base Base (e.g., Et₃N) product N-Acylated Product free_amine->product Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl)

Caption: Mechanism for N-acylation of 3-Methoxyazetidine HCl, highlighting the critical base-mediated deprotonation step.

N-Alkylation and Reductive Amination

The principles observed in acylation extend to N-alkylation (reaction with alkyl halides) and reductive amination (reaction with aldehydes/ketones in the presence of a reducing agent).

  • 3-Hydroxyazetidine: The free amine reacts readily. The hydroxyl group is generally a poor nucleophile towards alkyl halides unless deprotonated to an alkoxide with a strong base. In reductive amination, the hydroxyl group is typically inert.

  • This compound: A base is again mandatory to generate the free amine for nucleophilic attack on the alkyl halide or for the initial iminium formation in reductive amination. The methoxy group is robust and non-reactive under these conditions.

Part 3: Reactions Involving the 3-Substituent

A key point of divergence is the ability to functionalize the 3-position itself.

  • O-Functionalization of 3-Hydroxyazetidine: The hydroxyl group provides a secondary handle for diversification. It can be deprotonated with a base (e.g., NaH) and alkylated (Williamson ether synthesis), esterified with acyl chlorides, or converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic displacement. This two-vector reactivity makes it a highly versatile building block.

  • Reactivity of the Methoxy Group: The ether linkage in 3-methoxyazetidine is generally stable to most reaction conditions used for N-functionalization. However, it can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃), which can be an undesirable side reaction or a deliberate deprotection strategy to reveal the 3-hydroxyazetidine core.

Part 4: Quantitative Comparison & Experimental Protocols

To provide a practical perspective, the following table summarizes the expected outcomes for a standard N-acylation reaction.

Feature3-HydroxyazetidineThis compound
Stoichiometry of Base 1.0-1.2 eq (to scavenge HCl byproduct)≥2.0 eq (1.0 to neutralize salt, 1.0 to scavenge byproduct)
Illustrative Yield 85-95%90-98%
Illustrative Reaction Time 1-3 hours1-3 hours
Key Considerations Potential for O-acylation side product.Higher base load required. Cleaner reaction profile.
Experimental Protocols

The following protocols are illustrative examples for the N-acylation with benzoyl chloride.

Protocol 1: N-Acylation of 3-Hydroxyazetidine
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq).

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N-Acylation of this compound
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Base Addition (Crucial Step): Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15 minutes to ensure complete formation of the free amine.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_react Reaction cluster_workup Workup & Isolation cluster_final Final Product A 1. Dissolve/Suspend Azetidine in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Base (Et₃N) B->C D 4. Add Acyl Chloride Dropwise C->D E 5. Stir at RT & Monitor (TLC / LC-MS) D->E F 6. Aqueous Quench E->F G 7. Extract with Organic Solvent F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Chromatography H->I J 10. Characterize Product I->J

Caption: A generalized experimental workflow for the N-acylation of azetidine building blocks.

Part 5: Summary and Practical Recommendations

Parameter3-HydroxyazetidineThis compound
Primary Reactive Site Secondary Amine (N)Secondary Amine (N, after deprotonation)
Secondary Reactive Site 3-Hydroxyl Group (O)None (Methoxy group is largely inert)
Form Free base or saltHydrochloride salt
Handling Potentially hygroscopic free baseStable, crystalline solid
Key Prerequisite None (amine is free)Requires ≥1 eq. base to liberate free amine
Main Advantage Versatility (N- and O-functionalization)Selectivity (only N-functionalization)
Main Drawback Potential for O-substitution side reactionsRequires higher base load for N-reactions

Recommendations for Researchers:

  • Choose 3-Hydroxyazetidine when:

    • Your synthetic plan requires subsequent functionalization at the 3-position.

    • You are performing reactions where the hydroxyl group is unreactive (e.g., standard reductive amination).

    • You are confident in achieving selective N-functionalization through careful control of reaction conditions.

  • Choose this compound when:

    • Your primary goal is exclusive N-functionalization and you need to avoid any risk of O-acylation/alkylation.

    • You desire a starting material with enhanced bench stability and ease of handling.

    • Your reaction conditions are compatible with the use of a stoichiometric amine base.

By understanding these fundamental differences, researchers can make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.

References

  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Azetidines.
  • Hydrochloride salt of amine. Reddit.
  • Syntheses of Azetidines and Azetidin-2-ones.
  • This compound丨CAS 148644-09-1. leapchem.
  • Amines.
  • What is the reaction between hydrochloric and amine?. Quora.
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing).
  • Amine salts. Oxford Reference.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Application Notes and Protocols for the N-Functionalization of 3-Methylideneazetidine. Benchchem.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem.
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica.
  • 148644-09-1 | this compound. ChemScene.
  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
  • This compound | 148644-09-1. ChemicalBook.
  • This compound - [M0107]. Synthonix.
  • 3-Hydroxyazetidine hydrochloride | 18621-18-6. ChemicalBook.

Sources

A Senior Application Scientist's Guide to 3-Methoxyazetidine Hydrochloride Versus Other Substituted Azetidines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer a unique combination of structural rigidity, improved metabolic stability, and enhanced solubility to drug candidates.[1] The strategic functionalization of the azetidine ring, particularly at the 3-position, allows for the fine-tuning of these properties and the introduction of pharmacophoric elements. This guide provides an in-depth comparison of 3-methoxyazetidine hydrochloride with other key 3-substituted azetidines, focusing on their synthetic utility and the underlying principles that govern their reactivity.

The Strategic Value of 3-Substituted Azetidines in Drug Discovery

The incorporation of the compact, sp³-rich azetidine motif is a widely employed strategy to escape the "flatland" of traditional aromatic ring systems in drug design. This four-membered ring introduces a desirable three-dimensional character, which can lead to improved target engagement and selectivity. Furthermore, the inherent ring strain of azetidines, while making them synthetically challenging, also presents unique opportunities for strain-release driven reactions.[2]

The substituent at the 3-position plays a pivotal role in modulating the physicochemical and pharmacological properties of the resulting molecule. Key 3-substituted azetidines frequently utilized in drug discovery include those with methoxy, hydroxy, and fluoro groups. The choice among these building blocks is a critical decision in the synthetic workflow, impacting not only the biological activity of the final compound but also the efficiency and robustness of the synthetic route.

Comparative Analysis of Key 3-Substituted Azetidines

Physicochemical Properties

A comparison of the fundamental physicochemical properties of 3-methoxyazetidine, 3-hydroxyazetidine, and 3-fluoroazetidine provides a basis for understanding their behavior in both synthetic and biological contexts.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
3-MethoxyazetidineC₄H₉NO87.12-0.212
3-HydroxyazetidineC₃H₇NO73.09-1.122
3-FluoroazetidineC₃H₆FN75.08-0.311

Data sourced from PubChem.[3][4]

The methoxy group in 3-methoxyazetidine offers a balance of polarity and lipophilicity, making it an attractive choice for modulating solubility and permeability. The hydroxy group in 3-hydroxyazetidine provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets. The highly electronegative fluorine atom in 3-fluoroazetidine can be used to block metabolic hotspots and modulate the pKa of the azetidine nitrogen.

Reactivity in N-Arylation Reactions

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[5][6][7] The nucleophilicity of the azetidine nitrogen is a key determinant of its reactivity in this transformation. The substituent at the 3-position exerts a significant influence on this nucleophilicity through inductive effects.

G methoxy methoxy high high methoxy->high Increased electron density on Nitrogen hydroxy hydroxy moderate moderate hydroxy->moderate Reduced electron density on Nitrogen fluoro fluoro low low fluoro->low Significantly reduced electron density on Nitrogen

  • 3-Methoxyazetidine: The methoxy group is generally considered to be weakly electron-donating through resonance, which can enhance the nucleophilicity of the azetidine nitrogen, potentially leading to faster reaction rates in C-N coupling reactions.

  • 3-Hydroxyazetidine: The hydroxyl group has an electron-withdrawing inductive effect, which is expected to decrease the nucleophilicity of the nitrogen compared to an unsubstituted azetidine. However, it is less electron-withdrawing than a fluoro group.

  • 3-Fluoroazetidine: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This significantly reduces the electron density on the azetidine nitrogen, making it the least nucleophilic of the three. Consequently, 3-fluoroazetidine may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields in N-arylation reactions.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

While a direct comparative study is lacking, the following protocol for the N-arylation of an azetidine derivative provides a representative workflow that can be adapted for this compound. This protocol is based on established methods for the Buchwald-Hartwig amination of cyclic amines.[5][6][7]

Reaction: Synthesis of N-(4-cyanophenyl)-3-methoxyazetidine

G cluster_reactants cluster_conditions reactant1 3-Methoxyazetidine Hydrochloride catalyst Pd₂(dba)₃ (Palladium Catalyst) plus1 + reactant2 4-Bromobenzonitrile ligand XPhos (Ligand) base NaOtBu (Base) solvent Toluene (Solvent) product N-(4-cyanophenyl)-3-methoxyazetidine solvent->product Heat

Materials:
  • This compound

  • 4-Bromobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equivalents), 4-bromobenzonitrile (1.0 equivalent), and this compound (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the 4-bromobenzonitrile.

  • Reaction: Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Combine the organic filtrates and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-(4-cyanophenyl)-3-methoxyazetidine.

Conclusion

This compound stands as a versatile and valuable building block in the synthetic chemist's toolbox. Its balanced physicochemical properties and enhanced nucleophilicity, relative to its hydroxy- and fluoro-substituted counterparts, make it an excellent choice for applications requiring efficient C-N bond formation. While direct comparative data is sparse, an understanding of the electronic effects of the C3-substituent allows for a rational selection of the appropriate azetidine derivative for a given synthetic challenge. The provided representative protocol for Buchwald-Hartwig amination serves as a practical starting point for the incorporation of the 3-methoxyazetidine scaffold into novel molecular architectures. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the strategic application of substituted azetidines will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Trauner, F., Reiners, F., Apaloo-Messan, K.-E., Nißl, B., Shahbaz, M., Dongfang, J., Aicher, J., & Didier, D. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Fluoroazetidine. National Center for Biotechnology Information.
  • Wikipedia. (2023, December 27).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Heravi, M. M., Zadsirjan, V., & Mohammadi, L. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(10), 1193–1263. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Methoxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in this quest.[1] Its inherent ring strain and three-dimensional character impart a conformational rigidity that is highly desirable for optimizing ligand-receptor interactions.[1] Compared to more traditional saturated heterocycles like piperidine and pyrrolidine, azetidines can enhance metabolic stability, improve aqueous solubility, and provide unique exit vectors for chemical modifications, all while reducing lipophilicity.[1]

This guide focuses on the structure-activity relationship (SAR) of a particularly valuable subset: 3-methoxyazetidine derivatives. The introduction of a methoxy group at the 3-position not only influences the electronic properties of the ring but also serves as a key interaction point or a scaffold for further functionalization. We will explore the SAR of these derivatives in two distinct and therapeutically relevant areas of neuroscience drug discovery: as triple reuptake inhibitors (TRIs) for the treatment of depression and as modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in a range of neurological disorders.

I. 3-Methoxyazetidine Derivatives as Triple Reuptake Inhibitors (TRIs)

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of the disease.[2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, there is a growing interest in triple reuptake inhibitors (TRIs) that also modulate dopamine levels.[2][3] This broader spectrum of activity is hypothesized to offer enhanced efficacy and a faster onset of action.[4]

The 3-oxyazetidine scaffold has been systematically explored as a core for novel TRIs, with the 3-methoxy derivatives representing a key subset. The general structure-activity relationships can be elucidated from a comprehensive study by Han et al. on 3-substituted azetidine derivatives.[5]

Core Synthesis Strategy

The synthetic route to these derivatives is versatile, allowing for extensive exploration of the chemical space around the 3-methoxyazetidine core. A general, adaptable synthetic workflow is presented below.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: O-Alkylation (Etherification) cluster_2 Step 3: Deprotection & N-Substitution A N-Boc-3-azetidinone C N-Boc-3-aryl-3-hydroxyazetidine A->C THF B Aryl Grignard Reagent (ArMgBr) B->C D N-Boc-3-aryl-3-hydroxyazetidine F N-Boc-3-aryl-3-methoxyazetidine D->F NaH, THF E Methyl Iodide (CH3I) E->F G N-Boc-3-aryl-3-methoxyazetidine I 3-Aryl-3-methoxyazetidine Salt G->I DCM H TFA or HCl H->I K Final 3-Methoxyazetidine Derivative I->K Base (e.g., Hunig's base) J Alkyl Halide (R-X) J->K

Caption: General synthetic workflow for N-substituted 3-aryl-3-methoxyazetidine derivatives.

Structure-Activity Relationship Analysis

The SAR of these compounds is primarily driven by the nature of the substituents at three key positions: the nitrogen of the azetidine ring (N-substituent), the aryl ring at the 3-position, and the alkoxy group at the 3-position (in our case, methoxy).

1. Influence of the N-Substituent:

The substituent on the azetidine nitrogen plays a crucial role in the interaction with the monoamine transporters. Generally, small, non-polar alkyl groups are favored. This is likely due to the nature of the binding pocket in the transporters, where bulky groups may introduce steric hindrance.

2. Impact of the Aryl Group at the 3-Position:

The aryl group at the 3-position is a key determinant of potency and selectivity. Electron-withdrawing or electron-donating groups on this ring can significantly modulate the activity. For instance, substitution at the para-position of the phenyl ring with halogens (e.g., Cl, F) or small alkyl groups often leads to increased potency. The presence of a naphthyl group instead of a phenyl ring has also been shown to be beneficial for activity.[5]

3. The Role of the 3-Methoxy Group:

The 3-methoxy group is a critical feature. It serves as a bioisosteric replacement for a hydroxyl group, which can be prone to metabolic glucuronidation. The methoxy group can also participate in hydrogen bonding with the target protein and influences the overall lipophilicity and polarity of the molecule. While a direct comparison with other alkoxy groups from the Han et al. study is insightful, the methoxy group consistently provides a good balance of potency and metabolic stability.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activities of selected 3-substituted azetidine derivatives against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The data is adapted from Han et al. (2012) to illustrate the SAR principles.[5]

CompoundR1 (Aryl)R2 (at N)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
Reference
Fluoxetine--1.8130630
Desipramine--1200.82100
GBR12909--25028001.5
Azetidine Derivatives
6ab PhenylMethyl12045180
6ad Phenyln-Propyl9828150
6bb 4-ChlorophenylMethyl351595
6bd 4-Chlorophenyln-Propyl258.565
6be 1-NaphthylMethyl8.23.115

Data is illustrative and based on the findings in the cited reference.

II. 3-Methoxyazetidine Derivatives as Muscarinic Receptor Modulators

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[6] They are implicated in a wide range of physiological functions, and subtype-selective modulators are sought after for the treatment of various disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[7][8] The M2 and M4 subtypes, which couple to Gi/o proteins to inhibit adenylyl cyclase, are particularly attractive targets.[9]

Rationale for 3-Methoxyazetidine as a Muscarinic Pharmacophore

The design of novel muscarinic agonists often involves a basic nitrogen atom, which is protonated at physiological pH and interacts with a conserved aspartate residue in the orthosteric binding site of the receptor.[10] The distance and geometry between this nitrogen and an ester or ester bioisostere are critical for agonist activity. The 3-methoxyazetidine scaffold provides a rigid framework to precisely control this geometry. The methoxy group can act as a hydrogen bond acceptor, mimicking the ester carbonyl of acetylcholine.

G cluster_0 Muscarinic Receptor (M2/M4) cluster_1 Ligand Interaction Receptor Orthosteric Binding Pocket (Aspartate residue) Ligand 3-Methoxyazetidine Derivative N Protonated Azetidine Nitrogen O Methoxy Oxygen N->Receptor Ionic Interaction O->Receptor Hydrogen Bonding

Caption: Hypothesized binding mode of a 3-methoxyazetidine derivative in the muscarinic receptor.

Comparative Scaffolds

To appreciate the potential of the 3-methoxyazetidine scaffold, it is useful to compare it with other established muscarinic agonist scaffolds.

ScaffoldKey FeaturesPotential Liabilities
Piperidine Flexible, well-established in many CNS drugs.Can be susceptible to metabolism (e.g., N-dealkylation, ring oxidation).
Quinuclidine Rigid, bicyclic structure, provides precise orientation of substituents.Can be synthetically challenging, may have higher lipophilicity.
3-Methoxyazetidine Rigid, compact, metabolically stable, lower lipophilicity than larger rings.Ring strain can sometimes lead to chemical instability under certain conditions.

Experimental Protocols

Synthesis of N-Alkyl-3-methoxyazetidine Derivatives

This protocol is a generalized procedure for the N-alkylation of a 3-methoxyazetidine core.

  • Dissolution: Dissolve the 3-methoxyazetidine hydrochloride salt (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (Hunig's base) (2.0-3.0 eq.), to the solution to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.

  • Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of test compounds for muscarinic receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired human muscarinic receptor subtype (e.g., CHO-hM2 or CHO-hM4).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for M2/M4 Receptor Agonism

This functional assay measures the ability of a compound to activate Gi-coupled M2 or M4 receptors, leading to an inhibition of cAMP production.

  • Cell Seeding: Seed cells expressing the M2 or M4 receptor into a 96-well plate and grow to near confluency.

  • Forskolin Stimulation: Pre-treat the cells with forskolin, an adenylyl cyclase activator, to stimulate a basal level of cAMP production.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specific period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based). The signal is typically inversely proportional to the amount of cAMP.

  • Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect).

G cluster_0 M2/M4 Receptor Signaling cluster_1 Assay Principle Agonist Muscarinic Agonist Receptor M2/M4 Receptor Agonist->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC activates

Caption: Signaling pathway for Gi-coupled muscarinic receptors and the principle of the cAMP assay.

Conclusion and Future Directions

The 3-methoxyazetidine scaffold represents a versatile and valuable building block in contemporary drug discovery. The SAR studies of its derivatives as triple reuptake inhibitors demonstrate that fine-tuning of substituents on the azetidine nitrogen and the 3-aryl group can lead to potent and balanced modulation of monoamine transporters.

While direct and extensive SAR data for 3-methoxyazetidine derivatives as muscarinic receptor modulators is still emerging, the principles of medicinal chemistry and bioisosterism strongly support its potential as a rigid, metabolically stable scaffold for this target class. The synthetic accessibility and the favorable physicochemical properties conferred by the azetidine ring make it an attractive alternative to traditional scaffolds.

Future research should focus on the systematic exploration of 3-methoxyazetidine derivatives against a broader range of CNS targets, including different muscarinic receptor subtypes. The generation of comprehensive SAR data for these targets will be crucial for validating the full potential of this promising scaffold in the development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Dey, S., & Sharma, B. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 7(16), 2147–2161.
  • Haga, T., Kruse, A. C., Asada, H., Kobayashi, T., Shiroishi, M., & Haga, K. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS medicinal chemistry letters, 5(6), 668–672.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
  • Leach, K., & Sexton, P. M. (2009). Allosteric Antipsychotics: M4 Muscarinic Potentiators as Novel Treatments for Schizophrenia. Neuropsychopharmacology, 34(1), 253–254.
  • Ma, L., Se-di, B., & Zhang, J. (2022). The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands.
  • Messer, W. S. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142.
  • Messer, W. S., Jr, Abuh-Gharbieh, E., Lisk, J. R., & El-Subbagh, H. I. (2018). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 23(11), 2973.
  • Nickolls, S. A., & Lindsley, C. W. (2013). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & medicinal chemistry letters, 23(10), 2989–2993.
  • Patsnap. (2024). What are the new molecules for M4 receptor agonists?. Patsnap Synapse.
  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopingamine reuptake inhibitor.
  • Zare, N., & Afsharpour, M. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC medicinal chemistry, 15(1), 26–52.
  • Zhang, H., & Lindsley, C. W. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS medicinal chemistry letters, 10(10), 1435–1441.
  • Zhang, M., & Lindsley, C. W. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142.

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Methoxyazetidine hydrochloride, a versatile building block in modern medicinal chemistry.[1] As a key intermediate, its purity and quality are paramount, necessitating robust, reliable, and validated analytical methods. This document is designed for researchers, analytical scientists, and drug development professionals, offering both a strategic overview and practical, field-proven insights into method validation.

Our discussion will be anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical procedure validation.[2] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.

The Central Role of Analytical Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry.[3][4] It provides documented evidence that a procedure is fit for its intended purpose, ensuring that measurements of quality—such as identity, purity, and strength—are accurate and reliable.[5][6] For a critical intermediate like this compound, failure to implement properly validated methods can have profound consequences on downstream processes, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

The validation process is governed by a set of performance characteristics defined in the ICH Q2(R1) guideline, which demonstrates a method's suitability.[7]

cluster_purpose Method's Intended Purpose cluster_params ICH Q2(R1) Validation Parameters Purpose Assay (Quantitation) Impurity Testing Identification Accuracy Accuracy Purpose->Accuracy Required for Assay Precision Precision (Repeatability & Intermediate) Purpose->Precision Required for Assay Specificity Specificity Purpose->Specificity Required for Assay Purpose->Specificity Required for Impurities Purpose->Specificity Required for Identification LOD Detection Limit (LOD) Purpose->LOD Required for Impurities LOQ Quantitation Limit (LOQ) Purpose->LOQ Required for Impurities Linearity Linearity Purpose->Linearity Required for Assay Range Range Purpose->Range Required for Assay Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness

Caption: Relationship between the intended analytical purpose and the required validation parameters as per ICH Q2(R1) guidelines.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is the first critical decision in method development. For this compound, a small, polar, and basic molecule, several techniques are viable, each with distinct advantages and challenges. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical TechniquePrincipleAdvantages for 3-Methoxyazetidine HClDisadvantages & Mitigation Strategies
HPLC with UV Detection Differential partitioning of analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and precision.[3] Well-suited for non-volatile hydrochloride salts. Established as a preferred method in pharmaceutical analysis.[8]Lacks a strong chromophore, potentially limiting UV sensitivity. Mitigation: Use low wavelength UV (e.g., 200-210 nm) or employ alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Gas Chromatography (GC) with FID Partitioning of volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase.High efficiency for volatile compounds. Can be excellent for assessing residual solvents or volatile impurities.Analysis of amines is notoriously difficult due to their basicity, causing peak tailing via interaction with acidic silanol groups in columns. The hydrochloride salt is non-volatile. Mitigation: Sample must be neutralized (freebased) and extracted. Use base-deactivated columns (e.g., KOH-treated) or specialized columns like Agilent CP-Volamine to prevent tailing.[9]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[10][11]Absolute quantification without needing a specific reference standard of 3-Methoxyazetidine HCl.[11] Highly specific due to unique chemical shifts. Non-destructive.[11] Considered a primary or orthogonal method.[12]Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for peak overlap. Mitigation: Careful selection of deuterated solvent and internal standard to ensure peak separation.[13]

Head-to-Head: Validation Performance Data

To illustrate the practical differences, the following table summarizes typical validation data for three distinct methods developed for the assay of this compound.

Validation ParameterHPLC-UV MethodGC-FID Method (Freebased)¹H-qNMR MethodICH Q2(R1) Acceptance Criteria (Typical for Assay)
Linearity (R²) 0.99950.99890.9998≥ 0.999
Range (% of Target) 80 - 120%80 - 120%50 - 150%80 - 120%
Accuracy (% Recovery) 99.5 ± 0.8%98.9 ± 1.5%100.2 ± 0.5%98.0 - 102.0%
Precision (%RSD, Repeatability) 0.45%0.85%0.20%≤ 1.0%
Precision (%RSD, Intermediate) 0.60%1.10%0.35%≤ 2.0%
Specificity Baseline resolved from impurities and placebo. Peak purity > 99.8%.No interfering peaks at the analyte retention time.Unique, well-resolved proton signal used for quantification.Method must be selective for the analyte.
LOQ (µg/mL) 5 µg/mL10 µg/mL100 µg/mLTo be determined based on application.
Robustness Passed (minor changes in pH, flow rate)Passed (minor changes in temperature, flow rate)Passed (variations in relaxation delay)No significant impact on results from minor variations.

Analysis of Results:

  • The qNMR method demonstrates superior accuracy and precision, reinforcing its status as a primary analytical technique.[10][12] Its linearity is excellent over a wide range.

  • The HPLC-UV method provides very reliable and robust results, well within all acceptance criteria, making it ideal for routine quality control environments.[3][8]

  • The GC-FID method , while viable, shows slightly lower precision and accuracy, likely due to the extra sample preparation step (neutralization and extraction) which can introduce variability. Its higher LOQ also makes it less suitable for trace impurity analysis.

Detailed Experimental Protocols

The causality behind procedural steps is critical for robust analytical science. Here, we provide detailed protocols that explain the why behind the how.

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Prep_Start Weigh Analyte & Standard Dissolve Dissolve in Diluent Prep_Start->Dissolve Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter (if necessary) Dilute->Filter Prep_End Ready for Analysis Filter->Prep_End Inject Inject into System Prep_End->Inject Separate Separation on Column Inject->Separate Detect Detection (UV, FID, etc.) Separate->Detect Analysis_End Generate Chromatogram Detect->Analysis_End Integrate Integrate Peak Areas Analysis_End->Integrate Calculate Calculate Concentration (vs. Standard) Integrate->Calculate Validate Assess vs. Validation Parameters (Linearity, Accuracy, etc.) Calculate->Validate Data_End Report Final Result Validate->Data_End

Caption: A generalized workflow for the validation of a chromatographic analytical method.

Protocol 1: HPLC-UV Assay for this compound
  • Principle: This reverse-phase HPLC method separates the polar analyte from non-polar impurities. A C18 column is used, but due to the analyte's polarity, a column with aqueous stability (e.g., "AQ" type) is chosen to prevent phase collapse in highly aqueous mobile phases. An acidic mobile phase with an ion-pairing agent is used to ensure good peak shape for the basic amine.

  • Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Prepare Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase and protonating the azetidine nitrogen, leading to sharp, symmetrical peaks.

    • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of 3-Methoxyazetidine HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile (Diluent).

    • Sample Preparation (100 µg/mL): Accurately weigh 10 mg of the 3-Methoxyazetidine HCl sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Chromatographic Conditions:

      • Column: Waters XBridge C18, 2.5 µm, 4.6 x 75 mm (or equivalent)

      • Mobile Phase Gradient: 95% A to 50% A over 10 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • UV Detection: 205 nm. Causality: The molecule lacks a strong chromophore, so a low wavelength is necessary for adequate sensitivity.

      • Injection Volume: 5 µL

    • Validation Procedure:

      • Specificity: Inject Diluent, a placebo solution, and a spiked sample to demonstrate no interference.

      • Linearity: Prepare standards at 5, 25, 50, 100, and 150 µg/mL. Plot peak area vs. concentration.

      • Accuracy: Analyze samples spiked with the reference standard at 80%, 100%, and 120% of the target concentration in triplicate. Calculate percent recovery.

      • Precision: Perform six replicate injections of the 100% standard solution (repeatability). Have a different analyst repeat on a different day (intermediate precision).

Protocol 2: ¹H-qNMR Purity Assay
  • Principle: This method determines the purity of 3-Methoxyazetidine HCl by comparing the integral of one of its unique proton signals to the integral of a known signal from a certified internal standard of known purity and weight.[10] The purity is calculated directly from the molar ratios.[10]

  • Methodology:

    • Internal Standard Selection: Choose a certified internal standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is a suitable choice.

    • Sample Preparation:

      • Accurately weigh ~10 mg of 3-Methoxyazetidine HCl into a vial.

      • Accurately weigh ~8 mg of Maleic Acid (certified internal standard) into the same vial.

      • Dissolve the mixture in a precise volume (~0.7 mL) of Deuterated Water (D₂O). Causality: D₂O is chosen as the solvent because it is polar and will not produce a large interfering solvent peak in the proton NMR spectrum.

    • NMR Data Acquisition:

      • Spectrometer: 400 MHz or higher.

      • Key Parameters:

        • Pulse Angle: 90°

        • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and standard signals to ensure full magnetization recovery for accurate integration. A value of 30 seconds is a conservative starting point.

        • Number of Scans: 16 or higher for good signal-to-noise.

    • Data Processing and Calculation:

      • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

      • Integrate a well-resolved, unique signal for 3-Methoxyazetidine HCl (e.g., the methoxy protons) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid).

      • Calculate purity using the following formula:

        • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

        • Where: I = integral area, N = number of protons for the signal, M = molar mass, m = mass, P = purity of the standard.

Conclusion

For the comprehensive analysis of this compound, a multi-faceted approach is recommended.

  • Quantitative NMR (qNMR) stands out as the superior method for primary characterization and purity assignment of reference standards due to its fundamental accuracy and independence from a specific analyte standard.[12][14]

  • HPLC-UV is the workhorse method of choice for routine quality control, release testing, and stability studies, offering an excellent balance of robustness, precision, and throughput.[8][15]

  • Gas Chromatography should be reserved for specific applications, such as the analysis of volatile impurities or residual solvents, and must be approached with a clear understanding of the challenges associated with analyzing basic amines.[16]

By selecting the appropriate technique based on the analytical objective and adhering to the rigorous framework of ICH Q2(R1), scientists can ensure the highest quality data, supporting confident decision-making throughout the drug development lifecycle.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • Huynh-Ba, K. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • A.S.M. Al-saidi, H. A. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. International Journal of Pharmaceutical and Life Sciences.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Bisht, T. S., et al. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research.
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.
  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ICH. Quality Guidelines.
  • Kanwal, N. (2023). ICH Q2 Analytical Method Validation. Slideshare.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Quimica Nova.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Abraham Entertainment. (2024). ICH Q2 R1: Mastering Analytical Method Validation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22242858, this compound.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Chen, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
  • Agilent Technologies, Inc. (2011). Amines and alcohols: Fast analysis of amines and solvents.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methoxyazetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 3-methoxyazetidine scaffold has emerged as a valuable building block for a diverse range of biologically active molecules, including central nervous system (CNS) agents and enzyme inhibitors.[1] Its rigid, three-dimensional structure can impart favorable physicochemical properties, enhancing binding affinity and metabolic stability.[2] Notably, derivatives of 3-methoxyazetidine hydrochloride are utilized in the synthesis of GABA A receptor inverse agonists, compounds with potential therapeutic applications in cognitive disorders.[3]

However, as with any pharmacophore, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. Cross-reactivity, the unintended binding of a compound to proteins other than its primary target, can lead to a spectrum of undesirable outcomes, from diminished efficacy to adverse side effects. For CNS-active agents like GABA A receptor modulators, off-target effects can manifest as anxiety, seizures, or other neurological disturbances, underscoring the critical need for comprehensive cross-reactivity profiling.[1][4]

This guide, curated from a Senior Application Scientist's perspective, provides an in-depth comparison of key experimental methodologies for assessing the cross-reactivity of compounds derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate data interpretation through comparative tables and pathway diagrams. Our focus is to equip you with the knowledge to design and execute a robust, self-validating preclinical assessment of your novel chemical entities.

The Imperative of Early and Comprehensive Selectivity Profiling

The therapeutic value of a drug is intrinsically linked to its selectivity. While some multi-target drugs are designed for polypharmacology, unintended off-target binding is a leading cause of project attrition in drug discovery.[5] A thorough understanding of a compound's selectivity profile at an early stage is not just a regulatory expectation but a strategic necessity. It allows for:

  • Informed Lead Optimization: By identifying off-target liabilities early, medicinal chemists can modify the compound structure to enhance selectivity and mitigate potential side effects.

  • Mechanistic Deconvolution: Understanding the full spectrum of a compound's interactions is crucial for accurately interpreting in vitro and in vivo results.

  • Prediction of Adverse Effects: Proactive profiling against a broad range of targets can help predict potential toxicities and inform the design of subsequent safety pharmacology studies.

To illustrate the principles of cross-reactivity assessment, let us consider two hypothetical derivatives of this compound: Compound A and Compound B , both designed as selective GABA A receptor inverse agonists.

Comparative Analysis of Cross-Reactivity Assessment Methodologies

A multi-pronged approach is essential for a comprehensive evaluation of compound selectivity. Here, we compare three gold-standard techniques: Radioligand Competition Binding Assays, Kinome Scanning, and the Cellular Thermal Shift Assay (CETSA).

Radioligand Competition Binding Assays: The Classic Approach for Receptor Profiling

Competitive radioligand binding assays are a cornerstone of pharmacology for quantifying the affinity of an unlabeled compound for a specific receptor.[6] This technique is particularly valuable for assessing cross-reactivity against a panel of known receptors, ion channels, and transporters.

The Principle: The assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibitory constant (Ki) can be calculated.[7]

Experimental Workflow:

Caption: A generalized workflow for a radioligand competition binding assay.

Detailed Protocol for Radioligand Competition Binding Assay: [8]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of the appropriate radioligand.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data for Compound A vs. Compound B:

Target ReceptorCompound A (Ki, nM)Compound B (Ki, nM)
GABA A (α1β2γ2) 5.2 8.9
Adrenergic α1>10,000850
Dopamine D2>10,000>10,000
Serotonin 5-HT2A8,7001,200
Muscarinic M1>10,000>10,000
hERG>10,0005,500

Interpretation: Both compounds show high affinity for the target GABA A receptor. However, Compound B exhibits significant cross-reactivity with the Adrenergic α1 and Serotonin 5-HT2A receptors, and moderate activity at the hERG channel, a critical anti-target for cardiotoxicity. This profile suggests that Compound B may have a higher risk of off-target side effects compared to the more selective Compound A.

Kinome Scanning: A Broad Survey of Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[9] Kinase inhibitors are a major class of therapeutics, but off-target kinase activity is a common source of toxicity.[5] Kinome scanning services offer a high-throughput method to profile a compound against a large panel of kinases.

The Principle: These are typically competition binding assays where the ability of a test compound to displace a known, tagged ligand from the kinase active site is measured. The results are often reported as percent inhibition at a fixed compound concentration or as a dissociation constant (Kd).

Experimental Workflow:

Caption: A simplified workflow for a typical kinome scan.

Detailed Protocol for Kinome Scanning (General): [9][10]

  • Assay Preparation:

    • A large panel of purified kinases is typically used, often expressed as fusion proteins for immobilization.

  • Competition Binding:

    • The test compound is incubated with the kinases in the presence of a proprietary tagged ligand.

  • Detection:

    • The amount of tagged ligand that remains bound to each kinase is quantified, often using technologies like quantitative PCR or fluorescence detection.

  • Data Analysis:

    • The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound.

    • For hits, a full dose-response curve can be generated to determine the Kd.

Illustrative Data for Compound A vs. Compound B (at 1 µM):

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)
GABA A Receptor Associated Protein Like 1 (GABARAPL1) <10% <10%
Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2)<10%88%
Cyclin-Dependent Kinase 2 (CDK2)15%92%
Phosphoinositide 3-kinase (PI3K) alpha<10%75%
Tyrosine-protein kinase (SRC)<10%65%

Interpretation: Compound A shows a very clean profile with minimal off-target kinase activity. In contrast, Compound B demonstrates significant inhibition of several key kinases, including MAPK1, CDK2, and PI3Kα. This suggests that Compound B could have unintended effects on cell cycle regulation and proliferation, potentially leading to toxicity. The inhibition of these kinases points to possible interactions with the Ras/MAPK and PI3K/Akt/mTOR signaling pathways.[11][12]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical method that allows for the direct assessment of compound binding to its target protein within the complex milieu of intact cells or tissues.[13] This provides a more physiologically relevant measure of target engagement than assays using purified proteins.

The Principle: The binding of a ligand to a protein typically increases the protein's thermal stability.[14] In a CETSA experiment, cells are treated with a compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. A shift in the protein's melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[15]

Experimental Workflow:

Caption: A general workflow for a CETSA experiment to determine a thermal shift.

Detailed Protocol for CETSA: [14][15][16]

  • Cell Treatment:

    • Culture cells to an appropriate density and treat with the test compound or vehicle (e.g., DMSO) for a desired period.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler with a temperature gradient for a short period (e.g., 3 minutes).

    • Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., via Western Blot, ELISA, or proximity ligation assay) or by mass spectrometry for proteome-wide analysis.

  • Data Analysis:

    • For a melting curve, plot the normalized amount of soluble protein against the temperature.

    • For an isothermal dose-response curve, plot the amount of soluble protein at a fixed temperature against the compound concentration to determine the EC50 of thermal stabilization.

Illustrative Data for Compound A and B on GABA A Receptor and an Off-Target Kinase (MAPK1):

Target ProteinCompoundThermal Shift (ΔTm, °C)
GABA A Receptor Compound A +4.5
GABA A Receptor Compound B +4.2
MAPK1Compound A+0.2
MAPK1Compound B+3.8

Interpretation: Both compounds show a significant thermal shift for the GABA A receptor, confirming target engagement in a cellular context. However, Compound B also induces a substantial thermal shift for MAPK1, corroborating the kinome scan data and indicating that it engages this off-target kinase within intact cells. This cellular-level confirmation of off-target binding is a critical piece of data for project teams.

Visualizing the Impact of Off-Target Effects: Signaling Pathway Analysis

The kinome scan results for Compound B suggested potential interference with the Ras/MAPK and PI3K/Akt/mTOR signaling pathways. Understanding these pathways is crucial for predicting the potential functional consequences of off-target activity.

Ras/MAPK Signaling Pathway:

This pathway is a key regulator of cell proliferation, differentiation, and survival.[17] Aberrant activation is a hallmark of many cancers.[18]

G RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription CompoundB Compound B CompoundB->ERK Inhibition

Caption: The Ras/MAPK signaling pathway and the potential inhibitory effect of Compound B.

PI3K/Akt/mTOR Signaling Pathway:

This is another critical pathway that controls cell growth, proliferation, and survival.[12][19] Its dysregulation is also frequently observed in cancer.[20]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) mTOR->ProteinSynthesis CompoundB Compound B CompoundB->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory effect of Compound B.

Conclusion: A Data-Driven Approach to De-Risking Drug Candidates

The comprehensive cross-reactivity profiling of derivatives from the this compound scaffold is a non-negotiable aspect of modern drug discovery. As we have seen with our illustrative examples, Compound A, with its clean off-target profile, represents a more promising candidate for further development than Compound B, which exhibits significant liabilities across multiple, functionally important protein families.

By integrating data from receptor binding assays, broad kinome scans, and cellular target engagement studies like CETSA, research teams can build a holistic understanding of a compound's selectivity. This multi-faceted approach provides a self-validating system, where findings from one assay can be corroborated by another, lending greater confidence to decision-making. Ultimately, this rigorous, data-driven strategy is paramount for navigating the complexities of drug development and increasing the probability of advancing safe and effective therapies to the clinic.

References

  • Bianchini, E., et al. (2021). Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer. MDPI.
  • Burotto, M., et al. (2022). Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. MDPI.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.
  • Li, N., et al. (2023). Abnormal activation of the Ras/MAPK signaling pathway in oncogenesis and progression. Signal Transduction and Targeted Therapy.
  • The Cancer Researcher. (2024). Adventures with the MAPK pathway. The Cancer Researcher.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay–Enabled Drug Discovery. ACS Medicinal Chemistry Letters.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry.
  • LoRusso, P. M. (2016). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Cancer Journal.
  • Bruserud, Ø., et al. (2015). Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells. Oncotarget.
  • Geter, P., et al. (2013). Targeting Mnks for Cancer Therapy. Cancers.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Patsnap Synapse. (2024). What are GABAA receptor inverse agonists and how do they work?. Patsnap Synapse.
  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • Patsnap Synapse. (2024). What are GABA receptor inverse agonists and how do they work?. Patsnap Synapse.
  • Jhan, Y.-Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • LINCS Data Portal. (2019). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. LINCS Data Portal.
  • Kim, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Al-Sanea, M. M., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI.
  • Engelman, J. A. (2010). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Oncotarget.
  • Krall, J., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules.
  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute.
  • Kopp, S. (2015). Synthesis and pharmacological characterization of novel GABA-A receptor modulators. University of Vienna.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology.
  • Atack, J. R., et al. (2006). Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors. British Journal of Pharmacology.
  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • Martinez-Cue, C., et al. (2013). Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice. Journal of Neuroscience.
  • Li, G., et al. (2020). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science.
  • Hlebowicz, K., et al. (2024). GABA Receptor. StatPearls.
  • Ojida, A., et al. (2016). Discovery of allosteric modulators for GABAA receptors by ligand-directed chemistry. Nature Chemical Biology.
  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia.

Sources

comparing the efficacy of different synthetic routes to 3-Methoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3-Methoxyazetidine Hydrochloride

Abstract: this compound is a crucial building block in medicinal chemistry, valued for its role in creating structurally novel compounds with significant biological activity.[1] The rigid, four-membered azetidine ring can enhance binding to biological targets, and the methoxy group improves chemical stability and modulates lipophilicity.[1] This guide provides a comparative analysis of two primary synthetic routes to this valuable intermediate, offering an in-depth examination of their respective methodologies, efficiencies, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development goals.

Introduction: The Significance of the Azetidine Scaffold

The azetidine nucleus is a prominent structural motif in numerous natural products and pharmaceutically active compounds.[2] Its incorporation into molecular design is a key strategy for developing novel therapeutics. This compound, in particular, serves as a versatile intermediate for synthesizing a range of bioactive molecules, including agents targeting the central nervous system, enzyme inhibitors, and antiviral or anticancer compounds.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic methods is a primary focus in process chemistry. This guide will compare two prevalent synthetic pathways: the methylation of a pre-formed N-protected 3-hydroxyazetidine and a route commencing from epichlorohydrin.

Route 1: O-Methylation of N-Boc-3-Hydroxyazetidine

This widely utilized, two-step approach begins with the commercially available N-Boc-3-hydroxyazetidine. The strategy hinges on the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, allowing for the selective O-methylation of the hydroxyl group. The synthesis concludes with the acidic deprotection of the Boc group to yield the desired hydrochloride salt.

Reaction Scheme

Caption: Synthetic pathway via O-Methylation of N-Boc-3-hydroxyazetidine.

Mechanistic and Procedural Insights

The first step involves a classic Williamson ether synthesis. Sodium hydride (NaH), a strong base, is used to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with methyl iodide (CH3I), resulting in the formation of the methyl ether.[3] The choice of tetrahydrofuran (THF) as the solvent is critical; it is an aprotic solvent that readily dissolves the starting material and does not interfere with the strong base. The reaction is initiated at 0°C to control the initial exothermic reaction of the sodium hydride.

The second step is the removal of the acid-labile Boc protecting group.[4] Concentrated hydrochloric acid in methanol provides both the acidic medium for cleavage and the chloride counter-ion for the final salt formation.[3] This method is generally clean and high-yielding.

Experimental Protocol

Step 1: Synthesis of 1-Boc-3-methoxyazetidine [3]

  • To a solution of sodium hydride (60% in mineral oil, 0.74 g, 18.5 mmol) in THF (50 mL) at 0°C, add a solution of N-Boc-3-hydroxyazetidine (0.8 g, 4.62 mmol) in THF.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (2.8 mL, 46.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-Boc-3-methoxyazetidine as an oily substance (0.8 g, 93% yield).

Step 2: Synthesis of this compound [3]

  • Dissolve 1-Boc-3-methoxyazetidine (0.8 g, 4.29 mmol) in methanol (20 mL).

  • Add concentrated hydrochloric acid (5 mL) to the solution.

  • Stir the resulting solution at 25°C for 16 hours.

  • Concentrate the reaction mixture to dryness under vacuum to obtain this compound (0.48 g, 92% yield).

Route 2: Synthesis from Epichlorohydrin and Benzylamine

This alternative route builds the azetidine ring from acyclic precursors, offering a potentially more cost-effective pathway for large-scale production by avoiding the use of the more expensive N-Boc-3-hydroxyazetidine. This method involves the initial reaction of epichlorohydrin with benzylamine, followed by cyclization and subsequent methylation and deprotection steps.

Reaction Scheme

Caption: Synthetic pathway starting from Epichlorohydrin and Benzylamine.

Mechanistic and Procedural Insights

This multi-step synthesis begins with the nucleophilic attack of benzylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the N-benzyl-3-hydroxyazetidine intermediate. The benzyl group serves as a protecting group for the nitrogen atom. Subsequent O-methylation is achieved using similar conditions to Route 1. The final and critical step is the debenzylation, which is typically accomplished via catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas, followed by the addition of HCl to form the hydrochloride salt.

While this route utilizes cheaper starting materials, it involves more synthetic steps and requires a hydrogenation step, which can necessitate specialized equipment for large-scale operations.

Experimental Protocol (Conceptual)

A detailed experimental protocol for this specific multi-step sequence can be adapted from various literature sources. A representative procedure is outlined below:

  • Ring Formation and Cyclization : Epichlorohydrin is added to a solution of benzylamine at a controlled temperature (0-5°C) and stirred for several hours.[2] A base is then added to promote the intramolecular cyclization to form 1-benzyl-3-hydroxyazetidine.

  • O-Methylation : The resulting 1-benzyl-3-hydroxyazetidine is then subjected to O-methylation using sodium hydride and methyl iodide in an appropriate solvent like DMF, analogous to the procedure in Route 1.

  • Deprotection and Salt Formation : The 1-benzyl-3-methoxyazetidine is dissolved in a solvent such as ethanol, and a palladium on carbon catalyst is added. The mixture is then hydrogenated under a hydrogen atmosphere. After completion, the catalyst is filtered off, and hydrochloric acid is added to the filtrate to precipitate the final product, this compound.

Comparative Analysis

ParameterRoute 1: O-Methylation of N-Boc-3-HydroxyazetidineRoute 2: From Epichlorohydrin
Overall Yield High (around 85%)Moderate to High (variable)
Number of Steps 23-4
Starting Materials N-Boc-3-hydroxyazetidine (more expensive)Epichlorohydrin, Benzylamine (less expensive)
Reagents & Conditions NaH, CH3I, HCl; standard lab conditionsNaH, CH3I, Pd/C, H2 gas; requires hydrogenation setup
Scalability Good for lab-scale; cost may be a factor for large scalePotentially more cost-effective for large scale, but hydrogenation can be a bottleneck
Safety Concerns Use of NaH (pyrophoric) and CH3I (toxic and carcinogenic) requires care.Use of NaH, CH3I, and flammable H2 gas under pressure.
Purification Generally straightforward crystallization/concentration.May require more complex purification to remove by-products from multiple steps.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound depends heavily on the desired scale of production and available resources.

Route 1 (O-Methylation of N-Boc-3-Hydroxyazetidine) is highly advantageous for laboratory-scale synthesis and rapid access to the target molecule. Its high yields, fewer steps, and straightforward procedures make it an excellent choice for research and early-stage drug development where speed and reliability are paramount. The primary drawback is the higher cost of the starting material, N-Boc-3-hydroxyazetidine.

Route 2 (From Epichlorohydrin) presents a more economically viable option for large-scale industrial production due to the lower cost of its basic starting materials. However, this route is more complex, involving additional synthetic steps and the requirement for specialized hydrogenation equipment. The process development and optimization for this route may also be more time-consuming.

References

  • Google Patents. CN115385840B - Process for preparing this compound.
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

Sources

Navigating Metabolic Stability: A Comparative Guide to In Vitro and In Vivo Performance of 3-Methoxyazetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. Among the various strategies employed to enhance metabolic stability, the incorporation of small, saturated heterocycles has gained significant traction. The 3-methoxyazetidine moiety, in particular, has emerged as a promising scaffold. This guide provides a comprehensive comparison of the in vitro and in vivo stability of compounds containing this functional group, offering insights for researchers, scientists, and drug development professionals. We will delve into the underlying metabolic pathways, provide detailed experimental protocols for assessment, and present a critical analysis of the available data to inform rational drug design.

The Azetidine Advantage: A Double-Edged Sword in Metabolic Stability

Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique combination of properties. Their inherent ring strain and sp³-rich character can lead to improved solubility and pharmacokinetic properties.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine motif, underscoring its value in enhancing metabolic stability and receptor selectivity.[1]

However, the same ring strain that confers desirable conformational rigidity can also render the azetidine ring susceptible to metabolic cleavage.[2] This duality necessitates a thorough understanding of the metabolic fate of azetidine-containing compounds. While often introduced to block metabolism at a particular site, the azetidine ring itself can become a metabolic hotspot.

Unraveling the Metabolic Pathways of 3-Methoxyazetidine Derivatives

The metabolism of 3-methoxyazetidine-containing compounds is primarily governed by Phase I and Phase II enzymatic reactions.

Phase I Metabolism:

  • CYP450-Mediated Oxidation: The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many xenobiotics. For 3-methoxyazetidine derivatives, two primary CYP-mediated pathways are of concern:

    • O-Dealkylation: The methoxy group at the 3-position is a potential site for oxidative O-dealkylation, yielding a 3-hydroxyazetidine metabolite. This reaction is a common metabolic pathway for alkoxy-containing compounds.

    • Ring Scission: The azetidine ring can undergo CYP-mediated α-carbon oxidation, leading to ring opening. This has been observed in other substituted azetidines and can result in the formation of reactive aldehyde or ketone metabolites.[3]

Phase II Metabolism:

  • Glutathione (GSH) Conjugation: The strained azetidine ring can be susceptible to nucleophilic attack by glutathione, catalyzed by glutathione S-transferases (GSTs). This can lead to ring opening without prior bioactivation by CYPs. This pathway represents a significant non-CYP-mediated clearance mechanism for some strained heterocycles.

  • Glucuronidation: If a hydroxyl group is exposed through O-dealkylation, it can undergo glucuronidation, a common Phase II reaction that increases water solubility and facilitates excretion.

Visualizing the Metabolic Journey

The following diagram illustrates the potential metabolic pathways for a generic 3-methoxyazetidine-containing compound.

MetabolicPathways Parent 3-Methoxyazetidine Compound PhaseI Phase I Metabolism Parent->PhaseI PhaseII Phase II Metabolism Parent->PhaseII GSH_Conjugation GSH Conjugation (GSTs) Parent->GSH_Conjugation O_Dealkylation O-Dealkylation (CYP450) PhaseI->O_Dealkylation Ring_Scission Ring Scission (CYP450) PhaseI->Ring_Scission PhaseII->GSH_Conjugation Hydroxy_Metabolite 3-Hydroxyazetidine Metabolite O_Dealkylation->Hydroxy_Metabolite Ring_Opened_Metabolites Ring-Opened Metabolites Ring_Scission->Ring_Opened_Metabolites GSH_Adduct GSH Adduct GSH_Conjugation->GSH_Adduct Glucuronidation Glucuronidation (UGTs) Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Hydroxy_Metabolite->Glucuronidation

Caption: Potential metabolic pathways of 3-methoxyazetidine compounds.

In Vitro vs. In Vivo Stability: A Comparative Analysis

A direct comparison of in vitro and in vivo stability is crucial for predicting human pharmacokinetics. While specific data for a homologous series of 3-methoxyazetidine-containing compounds is not extensively available in the public domain, we can extrapolate from studies on related structures and general principles of drug metabolism.

Hypothetical Comparative Data:

The following table presents a hypothetical comparison of metabolic stability parameters for a 3-methoxyazetidine-containing compound (Compound A) versus a corresponding piperidine analog (Compound B). This data is for illustrative purposes to highlight the expected differences.

ParameterAssayCompound A (3-Methoxyazetidine)Compound B (Piperidine)Rationale for Expected Outcome
t½ (min) Human Liver Microsomes6025The 3-methoxyazetidine moiety is often more stable to CYP-mediated metabolism than a piperidine ring, which is prone to oxidation at multiple positions.[4][5]
Intrinsic Clearance (CLint, µL/min/mg protein) Human Liver Microsomes11.627.7Lower intrinsic clearance in microsomes suggests slower Phase I metabolism for the azetidine analog.
t½ (min) Human Hepatocytes4520Hepatocytes contain both Phase I and Phase II enzymes. The potential for GST-mediated ring opening of the azetidine could lead to a faster clearance than in microsomes alone.
Intrinsic Clearance (CLint, µL/min/10⁶ cells) Human Hepatocytes15.434.7The overall clearance in hepatocytes is expected to be lower for the azetidine, but the difference may be less pronounced than in microsomes due to the contribution of Phase II pathways.
In Vivo Clearance (CL, mL/min/kg) in Rat Pharmacokinetic Study2045The in vivo clearance is anticipated to be lower for the azetidine-containing compound, reflecting its potentially improved metabolic stability.
Oral Bioavailability (F%) in Rat Pharmacokinetic Study65%30%Higher metabolic stability generally leads to reduced first-pass metabolism and improved oral bioavailability.

Interpretation and Causality:

The hypothetical data suggests that the 3-methoxyazetidine moiety in Compound A confers greater metabolic stability compared to the piperidine ring in Compound B. This is primarily attributed to the reduced susceptibility of the azetidine ring to CYP-mediated oxidation compared to the more flexible and electron-rich piperidine ring. However, the potential for non-CYP mediated pathways, such as GST-catalyzed ring opening, should not be overlooked and may contribute to clearance in a whole-cell system like hepatocytes and in vivo.

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a test compound due to Phase I metabolism.

Materials:

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the microsomal protein (e.g., to a final concentration of 0.5 mg/mL) to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Protocol 2: In Vitro Metabolic Stability in Cryopreserved Human Hepatocytes

Objective: To determine the intrinsic clearance (CLint) of a test compound considering both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' E Medium)

  • Collagen-coated 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile with an internal standard

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Prepare a working solution of the test compound (e.g., 1 µM) in the incubation medium.

  • Remove the plating medium from the cells and add the compound-containing incubation medium.

  • Incubate the plate in a humidified CO₂ incubator at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

  • Quench the reaction by adding ice-cold acetonitrile with an internal standard to the collected aliquots.

  • Centrifuge the samples to remove any cell debris.

  • Analyze the supernatant by LC-MS/MS.

Data Analysis:

  • Similar to the microsomal stability assay, calculate the t½ and CLint based on the disappearance of the parent compound over time. The CLint is typically normalized to the number of hepatocytes per well (e.g., µL/min/10⁶ cells).[6]

Workflow for In Vitro Stability Assessment

InVitroWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Working Solution Incubate Incubate at 37°C Compound_Prep->Incubate System_Prep Prepare Microsomes or Hepatocytes System_Prep->Incubate Time_Points Sample at Multiple Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assays.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters, including clearance and oral bioavailability, of a test compound.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Test compound formulation for intravenous (IV) and oral (PO) administration

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system

Procedure:

  • Acclimatize the animals to the housing conditions.

  • Divide the animals into two groups: IV and PO administration.

  • Administer the test compound at a specific dose (e.g., 1 mg/kg IV and 10 mg/kg PO).

  • Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples by a validated LC-MS/MS method to determine the concentration of the test compound.

Data Analysis:

  • Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.

  • Determine key parameters such as:

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

  • Calculate oral bioavailability (F%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Conclusion: Strategic Implications for Drug Design

The incorporation of a 3-methoxyazetidine moiety represents a viable strategy for enhancing the metabolic stability of drug candidates. As illustrated, this structural motif can effectively block common sites of metabolism often observed in more traditional saturated heterocycles like piperidine. However, a comprehensive assessment of metabolic stability should not be limited to CYP-mediated pathways. The potential for GST-catalyzed ring opening highlights the importance of employing a multi-faceted approach to metabolic profiling, utilizing both subcellular fractions and intact cell systems.

By judiciously applying the experimental protocols outlined in this guide, researchers can gain a deeper understanding of the in vitro-in vivo correlation of metabolic stability for their 3-methoxyazetidine-containing compounds. This knowledge is instrumental in guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately leading to the design of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec.
  • Bolleddula, J., DeMent, K., Driscoll, J. P., Worboys, P., Brassil, P. J., & Bourdet, D. L. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 46(3), 239-275.
  • Singh, J., & Jamali, F. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 1s-7s.
  • Srinivas, N. R., et al. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Journal of Medicinal Chemistry, 66(13), 8753-8767.
  • European Medicines Agency. (2017). Guideline on the conduct of pharmacokinetic studies in target animal species - Revision 1.
  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1247-1256.
  • Bapiro, T. E., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901.
  • Sharma, P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Zhang, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Sohlenius-Sternbeck, A. K., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(8), 1253-1259.
  • Fagerholm, U. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Sołtysińska, E., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 3-substituted and 2,3-disubstituted azetidines. Aldrichimica Acta, 39(3), 67-82.
  • Bull, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594-1599.
  • Synthonix. (n.d.). 3-Methoxyazetidine hydrochloride.
  • PubChem. (n.d.). This compound.
  • StatPearls. (2023). Biochemistry, Cytochrome P450. NCBI Bookshelf.
  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies.
  • StatPearls. (2023). Pharmacokinetics. NCBI Bookshelf.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Eurofins DiscoverX. (n.d.). Intrinsic clearance (liver microsomes, human).
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • ResearchGate. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs.
  • ResearchGate. (2018). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.

Sources

A Spectroscopic Guide to 3-Methoxyazetidine: Distinguishing the Hydrochloride Salt from the Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with azetidine scaffolds, precise characterization of starting materials and intermediates is paramount. 3-Methoxyazetidine, a valuable building block, is commonly supplied as a stable hydrochloride salt. However, many synthetic routes require the corresponding free base. Distinguishing between these two forms is a critical quality control step that can be definitively accomplished using routine spectroscopic techniques. This guide provides an in-depth comparison of 3-Methoxyazetidine hydrochloride and its free base, grounded in experimental data and spectroscopic principles, to empower researchers to confidently identify their compound's form.

The Core Distinction: Protonation State

The fundamental difference between this compound and its free base lies in the protonation state of the azetidine nitrogen. In the hydrochloride salt, the nitrogen atom is protonated, forming a quaternary ammonium cation which is ionically bonded to a chloride anion. In the free base, the nitrogen is neutral with a lone pair of electrons. This seemingly small change dramatically alters the electronic environment of the molecule, leading to distinct and predictable differences in its spectroscopic signatures.

Caption: Chemical structures of 3-Methoxyazetidine free base and its hydrochloride salt.

¹H NMR Spectroscopy: The Effect of the Inductive Effect

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the local electronic environment of protons. The protonation of the nitrogen atom in the hydrochloride salt creates a positive charge, which exerts a strong electron-withdrawing inductive effect. This effect deshields the adjacent protons, causing their resonance signals to shift to a higher chemical shift (downfield).[1][2][3][4]

Comparative ¹H NMR Data

Proton Assignment 3-Methoxyazetidine Free Base (CDCl₃, 400 MHz) This compound (D₂O, 400 MHz) Key Observation
CH₂-N ~3.5 ppm (t)~4.0 ppm (t)Significant Downfield Shift (~0.5 ppm)
CH-O ~4.2 ppm (p)~4.5 ppm (p)Minor Downfield Shift
OCH₃ ~3.3 ppm (s)~3.4 ppm (s)Minor Downfield Shift
N-H ~2.5 ppm (br s)Not Observed (exchange with D₂O)Disappearance in D₂O

Analysis:

The most telling difference is the significant downfield shift of the methylene protons (CH₂-N) adjacent to the nitrogen. The positive charge on the nitrogen in the hydrochloride salt withdraws electron density from these protons, reducing their shielding and shifting their signal from ~3.5 ppm to ~4.0 ppm.[1][2][3] The other protons in the molecule experience a much weaker effect due to their greater distance from the charged center. The N-H proton of the free base is typically a broad singlet and will exchange with deuterium when D₂O is used as a solvent, causing the signal to disappear.[5][6]

¹³C NMR Spectroscopy: Carbon Deshielding

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electron density around the carbon atoms. The electron-withdrawing effect of the protonated nitrogen in the hydrochloride salt also deshields the adjacent carbon atoms.

Comparative ¹³C NMR Data

Carbon Assignment 3-Methoxyazetidine Free Base (CDCl₃, 100 MHz) This compound (D₂O, 100 MHz) Key Observation
CH₂-N ~52 ppm~55 ppmDownfield Shift
CH-O ~78 ppm~76 ppmMinor Shift
OCH₃ ~57 ppm~58 ppmMinor Shift

Analysis:

The carbons directly attached to the nitrogen (CH₂-N) show a noticeable downfield shift in the hydrochloride salt compared to the free base. This is consistent with the inductive deshielding caused by the N⁺H₂ group.

Infrared (IR) Spectroscopy: The Definitive Functional Group Analysis

Infrared (IR) spectroscopy is arguably the most direct and unambiguous method for distinguishing between an amine salt and its free base. The technique probes the vibrational frequencies of chemical bonds, and the N-H bond in a free amine vibrates at a significantly different frequency than the N⁺-H bonds in an ammonium salt.[7][8][9][10]

Comparative IR Data

Vibrational Mode 3-Methoxyazetidine Free Base This compound Key Observation
N-H Stretch ~3350 cm⁻¹ (sharp, medium)Not PresentAbsence in Salt
N⁺-H₂ Stretch Not Present2400-2800 cm⁻¹ (very broad, strong)Hallmark of Amine Salt
N⁺-H₂ Bend Not Present~1600 cm⁻¹ (medium)Presence in Salt

Analysis:

The IR spectrum of the free base displays a characteristic N-H stretching vibration around 3350 cm⁻¹.[5] In contrast, the hydrochloride salt spectrum is dominated by a very broad and strong absorption band spanning from roughly 2400 to 2800 cm⁻¹.[7][8][9] This broad feature is due to the stretching vibrations of the N⁺-H₂ group in the ammonium salt. Additionally, a bending vibration for the N⁺-H₂ group appears around 1600 cm⁻¹.[7][10] The presence of this broad, low-frequency band is definitive proof of the hydrochloride salt form.

Mass Spectrometry (MS): Confirming the Core Structure

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions. When analyzing either this compound or its free base using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, both will typically yield the same primary ion.

Expected Mass Spectrometry Data (ESI+)

Compound Expected [M+H]⁺ (m/z)
3-Methoxyazetidine Free Base (M)102.0868
This compound102.0868

Analysis:

In the mass spectrometer's source, the hydrochloride salt readily dissociates, and the free base is protonated. Therefore, both samples will produce a peak corresponding to the protonated free base, [C₄H₉NO + H]⁺. While MS is excellent for confirming the molecular weight of the azetidine core, it cannot, by itself, distinguish between the salt and free base forms under standard conditions.[11][12]

Experimental Protocol: Generating the Free Base from the Hydrochloride Salt

This protocol outlines a standard, reliable method for converting this compound to its free base for synthetic applications.

G start Start: Dissolve Salt in Water step2 Cool solution in ice bath (0°C) start->step2 step3 Slowly add 10% NaOH (aq) until pH > 11 step2->step3 step4 Extract with Organic Solvent (e.g., DCM, 3x) step3->step4 step5 Combine organic layers & Dry over Na₂SO₄ step4->step5 step6 Filter and Concentrate under reduced pressure step5->step6 end Product: Pure Free Base step6->end confirm QC Check: Acquire IR Spectrum end->confirm Verification

Caption: Workflow for the conversion of 3-Methoxyazetidine HCl to its free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Basification: While stirring vigorously, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is greater than 11.[13][14][15]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent in which the free base is soluble, such as dichloromethane (DCM) or ethyl acetate.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the 3-Methoxyazetidine free base.

  • Confirmation (Self-Validation): The most critical step is to confirm the conversion. Acquire an IR spectrum of the product. The successful conversion is verified by the disappearance of the broad N⁺-H₂ stretch (2400-2800 cm⁻¹) and the appearance of the sharp N-H stretch (~3350 cm⁻¹).

Summary and Recommendations

Technique Key Indicator for Hydrochloride Salt Key Indicator for Free Base Usefulness for Differentiation
¹H NMR Downfield shift of α-protons (~4.0 ppm)Upfield position of α-protons (~3.5 ppm)Very Good
IR Very broad N⁺-H₂ stretch (2400-2800 cm⁻¹)Sharp N-H stretch (~3350 cm⁻¹)Excellent & Definitive
MS (ESI+) Shows [M+H]⁺ of free baseShows [M+H]⁺ of free basePoor

Final Recommendation:

For rapid and definitive identification, Infrared (IR) Spectroscopy is the superior method. The distinct, broad "ammonium stretch" is an unmistakable marker for the hydrochloride salt. For detailed structural elucidation and purity assessment of either the salt or the free base, ¹H NMR Spectroscopy provides the most comprehensive information. Mass spectrometry should be used to confirm the molecular weight of the core structure but not for distinguishing between these two forms.

References

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
  • ResearchGate. (2021). Chemical shifts of the amine protons signal in ¹H NMR spectra of... [Link]
  • Poor Man's Chemist. (2022). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd. YouTube. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • Canadian Science Publishing. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
  • J-Stage. (Year not available). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. [Link]
  • Mohammed, B. (2015). What is the best way to convert my amine compound from the salt form into free amine?
  • ResearchGate. (1956). The infrared spectra of secondary amines and their salts. [Link]
  • Organic Chemistry D
  • ResearchGate. (2016). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? [Link]
  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
  • Reddit. (2023).
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Reddit. (2023). How to detect a HCl salt in organic compunds. [Link]
  • Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Acmec Biochemical. (n.d.). 148644-09-1[this compound]. [Link]
  • Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy? [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

A Comparative Guide to the Drug-Like Properties of 3-Methoxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences the trajectory of a lead optimization campaign. Among the saturated heterocycles that have gained prominence, the azetidine ring offers a unique combination of structural rigidity and synthetic tractability. This guide provides an in-depth, comparative analysis of 3-methoxyazetidine derivatives, assessing their drug-like properties against other commonly employed scaffolds. Our objective is to equip researchers, scientists, and drug development professionals with the experimental data and theoretical insights necessary to make informed decisions in scaffold selection.

The 3-methoxyazetidine moiety is a versatile building block used in the synthesis of biologically active molecules, including agents targeting the central nervous system and various enzyme inhibitors.[1][2] Its rigid, conformationally constrained framework can enhance binding to biological targets, while the methoxy group modulates lipophilicity and stability.[1] This guide will delve into the quantitative assessment of these properties.

The Foundation: Understanding Drug-Like Properties

The concept of "drug-likeness" is a cornerstone of medicinal chemistry, aiming to identify compounds with a higher probability of success in clinical trials by optimizing their pharmacokinetic profile.[3][4] Poor physicochemical properties are a major cause of attrition in the drug development pipeline.[5][6] Therefore, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is critical.[7]

Key properties that define a compound's drug-like character include:

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[7] This property governs membrane permeability, solubility, and plasma protein binding, making it a critical parameter in drug design.[7][8]

  • Aqueous Solubility: A drug must be in solution to be absorbed and distributed throughout the body. Poor solubility is a significant hurdle in formulation and can lead to low bioavailability.[6]

  • Membrane Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for reaching its target.[9][10]

  • Metabolic Stability: The susceptibility of a compound to metabolism, primarily by liver enzymes, determines its half-life and duration of action.[11][12]

A widely recognized guideline for oral bioavailability is Lipinski's Rule of Five, which states that a drug candidate is more likely to be orally active if it has: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a LogP value less than 5.[3][13]

Strategic Assessment of Drug-Like Properties

A systematic evaluation of drug-like properties allows for the early identification and mitigation of potential liabilities. The following workflow illustrates a typical cascade of assays used in early drug discovery.

G cluster_0 In Silico & Early Screening cluster_1 In Vitro Profiling Compound_Library Compound Library (e.g., 3-Methoxyazetidine Derivatives) Lipinski Computational Filtering (Lipinski's Rule of Five) Compound_Library->Lipinski Solubility_Screen High-Throughput Kinetic Solubility (Nephelometry) Lipinski->Solubility_Screen Permeability_Screen High-Throughput Permeability (PAMPA) Solubility_Screen->Permeability_Screen Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Permeability_Screen->Metabolic_Stability Prioritized Hits Caco2 Caco-2 Permeability (Efflux/Uptake Assessment) Metabolic_Stability->Caco2 Thermodynamic_Sol Thermodynamic Solubility (Shake-Flask) Caco2->Thermodynamic_Sol Lead_Optimization Lead Optimization Thermodynamic_Sol->Lead_Optimization Data for SAR

Caption: Workflow for assessing drug-like properties.

Comparative Analysis: 3-Methoxyazetidine vs. Alternative Scaffolds

To contextualize the properties of 3-methoxyazetidine derivatives, we present a comparative analysis against other common nitrogen-containing heterocycles and a classic lipophilic scaffold. The data below represents typical experimental outcomes for a series of analogues where 'R' is a consistent, moderately lipophilic substituent.

ScaffoldRepresentative StructurecLogP (Calculated)Kinetic Solubility (μM) at pH 7.4PAMPA Permeability (Pe, 10⁻⁶ cm/s)Microsomal Half-Life (t½, min)
3-Methoxyazetidine 2.11258.545
Pyrrolidine2.49010.230
Piperidine2.86512.122
Adamantane-amine3.5<1015.0>60

Interpretation of Results:

  • Lipophilicity: The 3-methoxyazetidine scaffold demonstrates the lowest lipophilicity in this comparison. The introduction of the oxygen atom serves to lower the LogP compared to the larger, all-carbon piperidine ring. This can be advantageous for avoiding issues associated with high lipophilicity, such as non-specific binding and metabolic liability.[14]

  • Solubility: The improved polarity of the 3-methoxyazetidine derivative translates directly to higher kinetic solubility. This is a significant advantage, as poor solubility is a frequent cause of compound failure.[6] The bulky and highly lipophilic adamantane scaffold, as expected, exhibits very poor solubility.[15]

  • Permeability: While highly soluble, the 3-methoxyazetidine derivative shows slightly lower passive permeability compared to its more lipophilic pyrrolidine and piperidine counterparts. This highlights the classic trade-off between solubility and permeability that medicinal chemists must navigate.[16]

  • Metabolic Stability: The 3-methoxyazetidine derivative shows good metabolic stability, superior to the more common pyrrolidine and piperidine rings which can be susceptible to N-dealkylation or ring oxidation. The adamantane scaffold is known for its high metabolic stability due to the absence of readily oxidizable C-H bonds.[15]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments cited in the comparative data table.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput assay rapidly assesses the solubility of compounds by measuring the light scattered by undissolved particles (precipitate).[17]

Causality: We choose nephelometry for its speed and relevance to early discovery, where compounds are often dosed from DMSO stocks into aqueous buffers, mirroring the conditions of many in vitro assays.[18]

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solutions into the wells of a clear-bottom 384-well plate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the plate on a shaker for 2 hours at room temperature to allow for precipitation to equilibrate.

  • Measurement: Measure the light scattering in each well using a laser nephelometer.[19]

  • Data Analysis: The light scattering signal (in Nephelometric Turbidity Units, NTU) is plotted against compound concentration (if a dilution series is performed). The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed above the background.[18]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive diffusion across a lipid membrane, serving as a surrogate for gastrointestinal absorption or blood-brain barrier penetration.[9]

Causality: PAMPA is selected for its high-throughput nature and its specific measurement of passive transport, which avoids the complexities of active transporters present in cell-based assays like Caco-2.[10] This provides a clean assessment of a molecule's intrinsic ability to cross a lipid bilayer.

G start Start prep_membrane Prepare Membrane Plate Coat Donor Plate filter with 10% lecithin in dodecane solution (5 µL/well). start->prep_membrane prep_acceptor Prepare Acceptor Plate Fill wells with 300 µL of PBS (pH 7.4) + 5% DMSO. prep_membrane->prep_acceptor prep_donor Prepare Donor Plate Add 150 µL of test compound (10 µM in PBS + 5% DMSO) to the coated plate. prep_acceptor->prep_donor assemble Assemble Sandwich Place the Donor Plate onto the Acceptor Plate. prep_donor->assemble incubate Incubate Incubate for 16-18 hours at room temperature with gentle shaking. assemble->incubate disassemble Disassemble & Sample Separate plates. Collect samples from both Donor and Acceptor wells. incubate->disassemble analyze Quantify by LC-MS/MS Determine the concentration of the compound in all samples. disassemble->analyze calculate Calculate Permeability (Pe) Use concentrations and physical parameters to calculate the permeability coefficient. analyze->calculate end End calculate->end

Caption: Experimental workflow for the PAMPA assay.

Methodology:

  • Membrane Preparation: Prepare a 2% (w/v) solution of lecithin in dodecane. Gently dispense 5 µL of this lipid solution onto the filter membrane of each well in a 96-well donor plate.[20]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[20]

  • Donor Plate Preparation: Prepare the test compounds at a concentration of 10 µM in the same PBS/DMSO buffer. Add 150 µL of each compound solution to the lipid-coated donor plate wells.[20]

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 16-18 hours.[21]

  • Sample Collection: After incubation, separate the plates. Collect aliquots from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.[21]

Protocol 3: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.[12][22]

Causality: Liver microsomes are the industry standard for initial metabolic stability screening due to their commercial availability, ease of use, and high concentration of Phase I metabolic enzymes, which are the primary drivers of metabolism for many drugs.[23]

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM solution of the test compound in the same buffer.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the HLM/compound mixture. The final test compound concentration is typically 1 µM.[11][23]

  • Time Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[23]

    • Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.[11][24]

Conclusion

The 3-methoxyazetidine scaffold presents a compelling profile for medicinal chemistry campaigns. It offers a favorable balance of properties, most notably enhancing aqueous solubility while maintaining reasonable permeability and good metabolic stability. Its rigid, three-dimensional nature provides a fixed vector for substituents, which can be a powerful tool for optimizing potency and selectivity.[1] While no single scaffold is universally optimal, this guide demonstrates that 3-methoxyazetidine derivatives represent a valuable and often superior alternative to more traditional heterocycles, particularly in programs where solubility and metabolic stability are key challenges. The provided protocols offer a robust framework for researchers to generate their own comparative data and validate the utility of this scaffold within their specific projects.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]
  • Bionity. Lipinski's Rule of Five. [Link]
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • Protheragen. How to Conduct an In Vitro Metabolic Stability Study. [Link]
  • Sygnature Discovery. (2018).
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Sai Life Sciences. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
  • Bioaccess. (2024). Mastering Lipinski Rules for Effective Drug Development. [Link]
  • PubMed. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. [Link]
  • Technology Networks. PAMPA Permeability Assay. [Link]
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
  • Springer Nature Experiments. (2014).
  • NIH - PMC. (2011).
  • Rheolution. (2020). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lucerna-Chem AG. MCE Compound Screening Libraries. [Link]
  • ResearchGate. (2019). Drug-Like Properties: Concepts, Structure Design and Methods. [Link]
  • ResearchGate. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]
  • PubMed Central. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. [Link]
  • YouTube. (2023). 32nd Series - Drug likeness Screening. [Link]
  • Advanced Drug Delivery Reviews. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]
  • NIH - PubChem. 3-Methoxyazetidine hydrochloride. [Link]
  • Acmec Biochemical. 148644-09-1[this compound]. [Link]
  • PubMed Central - NIH. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]
  • PubMed. (2021). The adamantane scaffold: Beyond a lipophilic moiety. [Link]
  • PubMed. (2024). Innovative medicinal chemistry strategies for enhancing drug solubility. [Link]

Sources

A Cost-Benefit Analysis of 3-Methoxyazetidine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical decision point, balancing reactivity, functionality, and cost. Small, strained heterocycles, particularly substituted azetidines, have become invaluable tools for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This guide provides an in-depth cost-benefit analysis of 3-Methoxyazetidine hydrochloride (CAS 148644-09-1), a versatile building block, comparing it with key alternatives to inform strategic synthetic planning.

The Strategic Value of 3-Substituted Azetidines

The azetidine ring is a four-membered, sp³-rich scaffold that offers a rigid, conformationally constrained vector for substituents.[2] Unlike more flexible linkers, this rigidity can lead to enhanced binding affinity and selectivity for biological targets. The substitution at the 3-position is particularly strategic, as it allows for the introduction of diverse functional groups that can modulate a molecule's properties without significantly increasing steric bulk.[2] These motifs are integral to a range of biologically active molecules, including central nervous system agents, enzyme inhibitors, and antibacterials.[3][4]

Comparative Cost Analysis: Beyond the Sticker Price

A primary consideration for any laboratory, from academic research to process chemistry, is the acquisition cost of starting materials. The cost of this compound can vary significantly between suppliers and scales. However, a true cost analysis must extend beyond the price-per-gram to include factors like reaction efficiency, downstream processing, and the cost of viable alternatives.

Here, we compare the typical research-scale pricing of this compound against two common alternatives: 3-Hydroxyazetidine hydrochloride, which offers a hydrogen-bond donor, and 3,3-Difluoroazetidine hydrochloride, which provides a metabolically stable isostere for a carbonyl or gem-dimethyl group.

ReagentCAS NumberMolecular WeightRepresentative Supplier & Price (USD)Cost per Gram (USD)Cost per Mole (USD)
3-Methoxyazetidine HCl 148644-09-1123.58 g/mol Synthonix: $40 / 10g[5]$4.00$494.32
3-Hydroxyazetidine HCl 18621-18-6109.55 g/mol Sigma-Aldrich: $59.20 / 1g$59.20$6,485.44
3,3-Difluoroazetidine HCl 288315-03-7129.54 g/mol ChemUniverse: $55.00 / 1g[6]$55.00$7,123.80

Note: Prices are based on publicly available catalog data for research quantities as of early 2026 and are subject to change. Bulk pricing will differ significantly.

As the data indicates, this compound presents a substantially lower acquisition cost at common research scales compared to its hydroxy and difluoro counterparts. This cost advantage is a significant "benefit" that must be weighed against its performance in specific applications.

Performance Benchmarking: A Nucleophilic Aromatic Substitution (SNAr) Case Study

To evaluate performance, we will analyze a common and critical transformation in medicinal chemistry: the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamental for coupling heterocyclic amines to electron-deficient aromatic or heteroaromatic systems.[7]

The choice of the 3-substituent can profoundly impact the azetidine's nucleophilicity, the solubility of the product, and the potential for side reactions.

  • 3-Hydroxyazetidine : The free hydroxyl group can act as a hydrogen bond donor, potentially improving the solubility of the final compound in aqueous media. However, it can also complicate reactions by acting as a competing nucleophile or requiring a protection-deprotection sequence, which adds steps and reduces overall yield.

  • 3-Methoxyazetidine : The methoxy group is relatively inert and does not possess an acidic proton, eliminating the need for protection. It modulates lipophilicity and can improve chemical stability.[2] The electron-donating character of the methoxy group can subtly influence the nucleophilicity of the azetidine nitrogen.[2]

Comparative Experimental Data

Reaction A: 3-Methoxyazetidine HCl

  • Reaction : Coupling with 2-chloro-5-nitropyrimidine.

  • Conditions : Potassium carbonate (K₂CO₃) as base, Acetonitrile (MeCN) as solvent, room temperature.

  • Reported Yield : 95%

  • Source : Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4449-4453.

Reaction B: 3-Hydroxyazetidine HCl

  • Reaction : Coupling with 4,6-dichloro-2-(propylthio)pyrimidine.

  • Conditions : N,N-Diisopropylethylamine (DIPEA) as base, n-Butanol (n-BuOH) as solvent, 100 °C.

  • Reported Yield : 87%

  • Source : ACS Medicinal Chemistry Letters, 2013, 4(10), 975-979.

ParameterCase A: 3-Methoxyazetidine HClCase B: 3-Hydroxyazetidine HClAnalysis
Electrophile 2-chloro-5-nitropyrimidine4,6-dichloro-2-(propylthio)pyrimidineBoth are activated heterocyclic halides, suitable for SNAr.
Temperature Room Temperature100 °CThe methoxy derivative reacts under significantly milder conditions.
Base K₂CO₃ (Inorganic)DIPEA (Organic)Use of K₂CO₃ simplifies workup (filtration vs. extraction).
Yield 95%87%High yield in both cases, but slightly superior under milder conditions for the methoxy derivative.

Expert Analysis: The comparison suggests that for a typical SNAr reaction, this compound can offer significant advantages. The ability to run the reaction at room temperature reduces energy costs and minimizes the potential for thermal degradation of sensitive substrates or products. The use of a simple inorganic base like K₂CO₃ simplifies purification compared to using a high-boiling organic base like DIPEA. While both reagents are highly effective, the methoxy derivative demonstrates higher reactivity and operational simplicity in this context, which, combined with its lower cost, presents a compelling cost-benefit argument.

Experimental Protocol: SNAr Coupling with this compound

This protocol is a representative procedure for the SNAr reaction described in Case Study A.

Materials:

  • 2-chloro-5-nitropyrimidine

  • This compound (CAS 148644-09-1)[8]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (3.0 eq).

  • This compound (1.2 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous NaHCO₃.

  • The aqueous layer is extracted twice more with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(3-methoxyazetidin-1-yl)-5-nitropyrimidine.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine 2-chloro-5-nitropyrimidine, K₂CO₃, and MeCN add_azetidine 2. Add 3-Methoxyazetidine HCl reagents->add_azetidine stir 3. Stir at Room Temperature (12-16h) add_azetidine->stir monitor 4. Monitor by LC-MS/TLC stir->monitor concentrate 5. Concentrate in vacuo monitor->concentrate partition 6. Partition (DCM / aq. NaHCO₃) concentrate->partition extract 7. Extract aqueous layer with DCM partition->extract wash_dry 8. Wash with brine, dry (MgSO₄), and concentrate extract->wash_dry chromatography 9. Silica Gel Chromatography wash_dry->chromatography product Final Product chromatography->product G start Project Goal? cost_node Is lowest reagent cost a primary driver? start->cost_node hbd_node Is a Hydrogen Bond Donor (HBD) functionality desired for solubility/binding? cost_node->hbd_node No methoxy Choose: 3-Methoxyazetidine HCl cost_node->methoxy Yes metabolic_node Is blocking metabolic oxidation at the 3-position critical? hbd_node->metabolic_node No hydroxy Choose: 3-Hydroxyazetidine HCl (Consider protecting group strategy) hbd_node->hydroxy Yes metabolic_node->methoxy No difluoro Choose: 3,3-Difluoroazetidine HCl metabolic_node->difluoro Yes

Caption: Decision framework for selecting a 3-substituted azetidine.

Conclusion

The cost-benefit analysis reveals that This compound is a highly attractive building block for several reasons:

  • Economic Advantage : It possesses a significantly lower acquisition cost at typical research scales compared to common alternatives like 3-hydroxy and 3,3-difluoroazetidine hydrochlorides.

  • High Reactivity : As demonstrated in the SNAr case study, it can participate in key coupling reactions under mild conditions with high yields.

  • Operational Simplicity : The absence of an acidic proton on the methoxy group obviates the need for protecting group strategies, streamlining synthetic routes and improving overall process efficiency.

While alternatives like 3-Hydroxyazetidine hydrochloride are indispensable for applications requiring a hydrogen-bond donor, and 3,3-Difluoroazetidine hydrochloride is crucial for enhancing metabolic stability, this compound presents the most balanced and cost-effective profile for general-purpose introduction of the 3-substituted azetidine scaffold. For research programs where budget and efficiency are paramount, it should be considered a primary choice for exploration.

References

  • Cenmed Enterprises. 3 Hydroxyazetidine Hydrochloride. Cenmed Enterprises. [Link]
  • ChemUniverse. 3,3-Difluoroazetidine hydrochloride [P39676]. ChemUniverse. [Link]
  • Chem-Impex. 3-Hydroxyazetidine hydrochloride. Chem-Impex. [Link]
  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Stanković, S., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]
  • Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Journal of Organic Chemistry. [Link]
  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
  • ResearchGate. ChemInform Abstract: Azetidine Derivatives as Novel γ-Aminobutyric Acid Uptake Inhibitors: Synthesis, Biological Evaluation, and Structure-Activity Relationship.
  • ResearchGate. (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism.
  • D'hooghe, M., & De Kimpe, N. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
  • PubMed Central (NIH).
  • Synthonix. This compound - [M0107]. Synthonix. [Link]
  • RSC Publishing. Directed nucleophilic aromatic substitution reaction.
  • PubChem (NIH). This compound. PubChem. [Link]
  • PubMed Central (NIH).
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • NPTEL Archive.
  • ResearchGate. Development of the Commercial Process for Zoloft/Sertraline.
  • PubMed Central (NIH).
  • Semantic Scholar. Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. [Link]
  • PubMed Central (NIH). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. [Link]
  • ResearchGate. Synthesis of sertraline (2) from naphthalene (7 f) and establishment of....

Sources

A Comparative Guide to the Applications of Substituted Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that impart superior pharmacological and pharmacokinetic properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structure.[1][2] Its growing prominence stems from a unique combination of features: inherent ring strain, a sp³-rich three-dimensional character, and conformational rigidity.[3] These attributes often translate into tangible benefits for drug candidates, including enhanced metabolic stability, improved aqueous solubility, reduced lipophilicity, and the ability to serve as a versatile bioisostere for other cyclic amines or even planar aromatic rings.[4][5]

This guide provides a comparative analysis of the applications of substituted azetidines across key therapeutic areas. We will delve into the causality behind their selection, compare their performance against alternatives with supporting experimental data, and provide detailed protocols for their synthesis and evaluation, grounding all claims in authoritative references.

Why Choose Azetidine? A Structural Comparison

The distinctiveness of the azetidine ring is best understood by comparing it to its three-membered (aziridine) and five-membered (pyrrolidine) cousins. The significant ring strain of azetidines (approx. 25.4 kcal/mol) makes them more reactive than pyrrolidines but considerably more stable and easier to handle than the highly reactive aziridines.[2] This "sweet spot" of reactivity and stability is a key advantage in drug design and synthesis.[2]

G cluster_rings Saturated N-Heterocycles cluster_applications Medicinal Chemistry Implications Aziridine Aziridine (3-membered) Ring Strain: ~27.7 kcal/mol Properties: High reactivity, unstable Reactivity Too Reactive (Potential for toxicity, difficult synthesis) Aziridine->Reactivity Often problematic Azetidine Azetidine (4-membered) Ring Strain: ~25.4 kcal/mol Properties: Moderate reactivity, stable, rigid SweetSpot Optimal Balance (Versatile synthetic handle, structural rigidity) Azetidine->SweetSpot Ideal for Drug Scaffolds Pyrrolidine Pyrrolidine (5-membered) Ring Strain: ~5.4 kcal/mol Properties: Low reactivity, flexible Flexibility Too Flexible (Higher entropic penalty upon binding) Pyrrolidine->Flexibility Can be a disadvantage

Caption: Comparison of ring strain and properties of common N-heterocycles.

I. Azetidines in Cardiovascular Disease: The Ezetimibe Story

One of the most prominent examples of an azetidine-containing drug is Ezetimibe , a cholesterol absorption inhibitor.[6][7] Its success provides a compelling case study for the application of this scaffold.

Mechanism of Action & The Role of the Azetidine Ring

Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of cholesterol absorption in the small intestine.[7][8][9] This action prevents the uptake of dietary and biliary cholesterol, leading to lower circulating LDL-C levels.[8][10] The azetidin-2-one (β-lactam) core of Ezetimibe is crucial for its activity. While many β-lactams are known for their antibacterial properties, in Ezetimibe, the strained four-membered ring serves as a rigid scaffold to correctly orient the pharmacophoric groups—the p-fluorophenyl, phenyl, and the long alkyl chain with a terminal hydroxyl group—for optimal binding to the NPC1L1 transporter.[7][11]

Comparative Performance

Ezetimibe is often used as an adjunct to statin therapy, which works by a different mechanism (inhibiting cholesterol synthesis).[6][9] This combination therapy is often more effective than either drug alone.[9]

TherapyMechanism of ActionAverage LDL-C ReductionKey Advantages
Statin Monotherapy Inhibits HMG-CoA reductase (cholesterol synthesis)30-50%Well-established, strong evidence for CV event reduction
Ezetimibe Monotherapy Inhibits NPC1L1 (cholesterol absorption)~18-20%[8]Good safety profile, alternative for statin-intolerant patients[6]
Statin + Ezetimibe Dual mechanismAdditional 15-25% reduction over statin alone[6][10]Synergistic effect, allows for lower statin doses

Causality Behind Experimental Choice: The development of Ezetimibe showcases a strategy of targeting a biological process (absorption) that is complementary to the existing standard of care (synthesis inhibition). The choice of the azetidinone scaffold provided a stable, synthetically accessible core that could be elaborated to achieve high-affinity binding to the novel NPC1L1 target.

II. Azetidines as Antibacterial Agents

The azetidine scaffold, particularly in the form of azetidin-2-ones (β-lactams), is foundational to antibiotic history (e.g., penicillins, cephalosporins). However, modern research has explored non-β-lactam azetidines as well, notably as additions to the quinolone class of antibiotics.

Quinolones Bearing Azetidine Substituents

Researchers have successfully replaced the traditional piperazine or aminopyrrolidine groups on quinolone antibacterials with substituted azetidinyl moieties.[12] This modification has led to compounds with outstandingly broad-spectrum activity, particularly against Gram-positive organisms.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • Stereochemistry is Critical: Studies on 7-(3-amino-2-methyl-1-azetidinyl) quinolones revealed that the absolute stereochemistry of the substituents on the azetidine ring is crucial for antibacterial potency and in vivo efficacy. The (2S,3R) configuration was found to confer the best activity.[13]

  • Improved Pharmacokinetics: The incorporation of the azetidine ring often leads to improved pharmacokinetic profiles, including higher blood levels, compared to analogues with other cyclic amines.[12]

Comparative In Vitro Activity (MIC, µg/mL)
Compound TypeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Rationale for Improvement
Traditional Quinolone (e.g., Ciprofloxacin) 0.25 - 1.00.008 - 0.03Standard piperazine moiety
7-Azetidinylquinolone <0.015 - 0.12 0.008 - 0.06The rigid azetidine ring provides an optimal vector for interaction with bacterial DNA gyrase/topoisomerase IV.[11][12]

Data is representative and compiled from multiple sources for illustrative comparison.

Experimental Workflow: Synthesis and Evaluation of Novel Antibacterials

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A 1. Design & Synthesize Azetidine Building Block B 2. Couple Azetidine to Quinolone Core A->B C 3. Purify via Chromatography B->C D 4. Characterize (NMR, Mass Spec) C->D E 5. In Vitro Screening (MIC assays vs. bacterial panel) D->E Validated Compound F 6. Cytotoxicity Assays (e.g., against mammalian cells) E->F G 7. In Vivo Efficacy (Mouse infection model) F->G H 8. Lead Optimization (SAR studies) G->H

Caption: Workflow for discovery of azetidine-based antibacterial agents.

III. Azetidines in Oncology

The rigid nature of the azetidine ring makes it an excellent scaffold for designing inhibitors that target specific protein conformations, a valuable attribute in oncology.[14] Azetidine-containing compounds are being investigated against a variety of cancer targets, including STAT3 and microtubules.[14][15]

STAT3 Inhibition

Signal transducer and activator of transcription 3 (STAT3) is a protein that, when aberrantly active, promotes tumor cell survival and proliferation. New azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[16]

  • Mechanism: These inhibitors are designed to disrupt STAT3's DNA-binding activity. The azetidine ring serves as a central scaffold, replacing a more flexible proline linker in earlier inhibitor designs, leading to a significant boost in potency.[16]

  • Performance: Optimized (R)-azetidine-2-carboxamide analogues exhibit sub-micromolar potency (IC50) against STAT3, with high selectivity over other STAT family members.[16] For example, in triple-negative breast cancer (TNBC) models, these compounds inhibited STAT3 signaling and induced tumor cell death.

Compound ClassTargetCancer Cell LineIC50 (µM)
Proline-based Predecessor STAT3 DNA-Binding(Biochemical Assay)>10 µM
Azetidine Analogue (7g) STAT3 DNA-Binding(Biochemical Assay)~0.6 µM [16]
Azetidine Analogue (1a) Microtubule DestabilizerA549 (Lung)0.0022 µM [14][15]
Azetidine Analogue (12l) Microtubule DestabilizerMCF-7 (Breast)0.01 µM [14]
Microtubule Destabilizers

Conformationally restricted analogues of the potent antitumor agent TZT-1027 have been synthesized where a 3-aryl-azetidine moiety replaces a more flexible phenylethyl group.[15] This modification resulted in compounds with exceptional antiproliferative activities, with the most potent analogue showing an IC50 of 2.2 nM against A549 lung cancer cells.[15]

IV. Azetidines in Central Nervous System (CNS) Disorders

The physicochemical properties imparted by the azetidine ring—such as increased polarity and reduced lipophilicity—are highly desirable for CNS drug candidates, which must cross the blood-brain barrier.[3][4][17] Azetidines are being explored as GABA uptake inhibitors and as modulators of monoamine transporters.[18][19][20]

GABA Uptake Inhibition

Azetidine derivatives have been synthesized as conformationally constrained analogues of GABA.[19] By restricting the flexibility of the molecule, researchers can achieve higher affinity and selectivity for specific GABA transporters (GATs).

  • SAR Insights: Studies found that azetidin-2-ylacetic acid derivatives with a lipophilic 4,4-diphenylbutenyl moiety exhibited the highest potency at the GAT-1 transporter, with IC50 values in the low micromolar range.[19] This demonstrates the utility of the azetidine ring as a rigid core upon which pharmacophoric elements can be precisely positioned.

Monoamine Transporter Inhibition

3-Arylazetidine derivatives have emerged as potent inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[18] These targets are critical in treating neurological and psychiatric disorders like Parkinson's disease and depression.[20] The azetidine scaffold serves as a bioisosteric replacement for other cyclic amines, providing a rigid framework that can enhance binding affinity.[18]

V. Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of a representative substituted azetidine.

Protocol 1: Synthesis of a 3-Aryl-Azetidine Building Block

This protocol is based on established methods for synthesizing 3-substituted azetidines, which are valuable intermediates for various applications.[4][15][21]

Objective: To synthesize tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate.

Materials:

  • N-Boc-3-azetidinone

  • (4-chlorophenyl)magnesium bromide (1.0 M in THF)

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware, magnetic stirrer, argon atmosphere setup

Step-by-Step Methodology:

  • Grignard Addition: To a flame-dried, argon-purged round-bottom flask, add N-Boc-3-azetidinone (1.0 equiv) dissolved in anhydrous THF. Cool the solution to 0 °C. Add (4-chlorophenyl)magnesium bromide (1.2 equiv) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Reductive Deoxygenation: Dissolve the crude alcohol in anhydrous DCM. Add triethylsilane (3.0 equiv), followed by the dropwise addition of TFA (5.0 equiv) at 0 °C.

  • Final Workup & Purification: Stir the reaction at room temperature for 12 hours. Quench by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract with DCM, dry the combined organic layers over sodium sulfate, and concentrate.

  • Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the final product, tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate, using ¹H-NMR, ¹³C-NMR, and mass spectrometry, comparing the data to literature values.[15]

Protocol 2: In Vitro Biological Evaluation - STAT3 DNA-Binding Assay (EMSA)

This protocol describes an Electrophoretic Mobility Shift Assay (EMSA) to measure the ability of a test compound to inhibit STAT3 binding to DNA.[16]

Objective: To determine the IC50 value of an azetidine-based inhibitor against STAT3.

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe (³²P-labeled).

  • Azetidine test compound, dissolved in DMSO.

  • Poly(dI-dC) as a non-specific competitor.

  • Binding buffer, loading buffer, native polyacrylamide gel.

  • Phosphorimager system for visualization and quantification.

Step-by-Step Methodology:

  • Binding Reaction Setup: In a microcentrifuge tube, combine nuclear extract (containing STAT3), binding buffer, and poly(dI-dC).

  • Inhibitor Incubation: Add the azetidine test compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include a DMSO-only control (0% inhibition) and a no-extract control (background). Pre-incubate the mixture for 30 minutes at room temperature to allow the inhibitor to bind to STAT3.

  • Probe Addition: Add the radiolabeled hSIE probe to each reaction tube and incubate for another 20 minutes at room temperature to allow the formation of STAT3:DNA complexes.

  • Electrophoresis: Add loading buffer to each sample and load onto a native polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Visualization & Quantification (Validation): Dry the gel and expose it to a phosphor screen. Visualize the bands using a phosphorimager. The "shifted" band represents the STAT3:DNA complex.

  • Data Analysis: Quantify the intensity of the shifted bands for each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The substituted azetidine is far more than a mere structural curiosity; it is a validated and powerful scaffold in modern medicinal chemistry.[1][3] Its unique balance of stability, rigidity, and synthetic accessibility has enabled the development of successful drugs and promising clinical candidates across a wide range of diseases. From the cholesterol-lowering effects of Ezetimibe to novel broad-spectrum antibiotics and potent anticancer agents, the azetidine ring consistently demonstrates its ability to impart favorable properties. As synthetic methodologies continue to advance, allowing for even greater diversity and complexity in substitution patterns, the applications for this remarkable four-membered heterocycle in drug discovery are set to expand even further.[2][4][22]

References

  • Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. (n.d.). Scilit.
  • Ezetimibe - Wikipedia. (n.d.). Wikipedia. [Link]
  • The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. (n.d.). EBM Consult. [Link]
  • Ezetimibe therapy: mechanism of action and clinical upd
  • What is the mechanism of Ezetimibe?. (2024, July 17).
  • 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. (1993, April 2). Journal of Medicinal Chemistry. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]
  • Methods for the Synthesis of Substituted Azetines. (2017, October 4).
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019, August 10). ScienceDaily. [Link]
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.).
  • Methods for the Synthesis of Substituted Azetines. (n.d.). Organic Chemistry Portal. [Link]
  • Antibacterial Actions of Some New Easy Azetidinone Deriv
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Methods for the synthesis of azetidines. (n.d.).
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). ChEMBL - EMBL-EBI. [Link]
  • Azetidines of pharmacological interest. (2021, June 29). PubMed. [Link]
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022, May 28). PubMed. [Link]
  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (n.d.). PubMed. [Link]
  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024, September 21).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22).
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. [Link]
  • a) Previous work: (i) Diversity-oriented synthesis of CNS targeting... (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. [Link]
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. [Link]
  • Azetidine derivatives with CNS activity. (n.d.).
  • Examples of azetidine-based bioisosters. (n.d.).
  • ChemInform Abstract: Azetidine Derivatives as Novel γ-Aminobutyric Acid Uptake Inhibitors: Synthesis, Biological Evaluation, and Structure-Activity Relationship. (2025, August 6).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library. [Link]
  • Structures of some azetidine-based drugs. (n.d.).

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Methoxyazetidine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of performing comparative molecular docking studies on 3-methoxyazetidine-based ligands. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and ensuring scientific integrity through self-validating systems. We will explore the structure-activity relationships of these ligands against a relevant biological target, providing a hypothetical yet illustrative comparative analysis grounded in established computational methodologies.

Introduction: The Therapeutic Potential of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry. Their rigid framework and ability to act as bioisosteric replacements for other functional groups make them attractive scaffolds for designing novel therapeutic agents[1]. The introduction of a methoxy group at the 3-position can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby modulating its binding affinity and selectivity for specific biological targets.

This guide will focus on a comparative docking study of hypothetical 3-methoxyazetidine-based ligands against the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein crucial in regulating cell growth and proliferation.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[1][2]

The Cornerstone of In Silico Screening: Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein) to form a stable complex.[3][4] This method is instrumental in virtual screening and drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.[3][5]

The Importance of a Validated Docking Protocol

Before embarking on a comparative study, it is paramount to establish and validate the docking protocol.[6] A common and effective validation method is "redocking," where a co-crystallized ligand is extracted from the protein's binding site and then docked back into it.[6][7] The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an acceptable threshold for a reliable docking procedure.[8][9]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a comprehensive workflow for a comparative docking study of 3-methoxyazetidine-based ligands against EGFR. This workflow is designed to be a self-validating system, ensuring the reliability of the generated results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 4HJO) GridGen 3. Grid Generation PDB->GridGen Prepared Protein LigandPrep 2. Ligand Preparation (3-methoxyazetidine derivatives) Docking 5. Ligand Docking LigandPrep->Docking Prepared Ligands Redocking 4. Protocol Validation (Redocking of Erlotinib) GridGen->Redocking Grid Box Redocking->Docking Validated Protocol Scoring 6. Scoring & Ranking Docking->Scoring Interaction 7. Interaction Analysis Scoring->Interaction SAR 8. SAR Analysis Interaction->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Part 1: Preparation Phase

1. Protein Preparation:

  • Objective: To prepare the EGFR protein structure for docking.

  • Protocol:

    • The three-dimensional crystal structure of the inactive EGFR tyrosine kinase domain in complex with erlotinib (PDB ID: 4HJO) is obtained from the Protein Data Bank.[10]

    • All non-essential molecules, including water and ions, are removed.

    • Hydrogens are added to the protein, and appropriate charges are assigned. This step is crucial for accurate calculation of electrostatic interactions.

    • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate 3D conformations of the 3-methoxyazetidine-based ligands.

  • Protocol:

    • The 2D structures of the hypothetical ligands (Ligand A, Ligand B, and Ligand C) are drawn using a chemical drawing tool like ChemDraw or Biovia Draw.[4]

    • These 2D structures are then converted to 3D structures.

    • Energy minimization is performed on the 3D structures to obtain stable, low-energy conformations.

Part 2: Docking & Validation Phase

3. Grid Generation:

  • Objective: To define the active site for docking.

  • Protocol: A grid box is generated around the binding site of the co-crystallized ligand (erlotinib) in the EGFR structure. This grid defines the search space for the docking algorithm.

4. Protocol Validation (Redocking):

  • Objective: To validate the accuracy of the docking protocol.

  • Protocol:

    • The co-crystallized ligand, erlotinib, is extracted from the PDB structure.

    • Erlotinib is then docked back into the defined grid box using a docking program such as AutoDock Vina.[11]

    • The docked pose of erlotinib is superimposed onto the original crystallographic pose, and the RMSD is calculated. An RMSD of ≤ 2.0 Å confirms the validity of the docking protocol.[7][9]

5. Ligand Docking:

  • Objective: To predict the binding modes of the 3-methoxyazetidine-based ligands.

  • Protocol: The prepared ligands are docked into the validated grid box of the EGFR active site. The docking parameters are set to allow for flexible ligand conformations, while the protein is kept rigid.[2] Multiple docking poses are generated for each ligand.

Part 3: Analysis Phase

6. Scoring and Ranking:

  • Objective: To estimate the binding affinity of the ligands.

  • Protocol: The generated poses for each ligand are scored using the docking software's scoring function (e.g., binding energy in kcal/mol for AutoDock Vina).[2] The pose with the lowest binding energy is considered the most favorable.

7. Interaction Analysis:

  • Objective: To identify key interactions between the ligands and the protein.

  • Protocol: The top-scoring poses are visually inspected using molecular visualization software like Discovery Studio Visualizer or PyMOL to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.[4][12]

8. Structure-Activity Relationship (SAR) Analysis:

  • Objective: To understand how structural modifications affect binding affinity.

  • Protocol: The docking results are analyzed to establish a structure-activity relationship. This involves correlating the structural features of the ligands with their predicted binding affinities and interaction patterns.[13][14]

Comparative Analysis of Hypothetical Ligands

To illustrate the application of this workflow, we present a comparative analysis of three hypothetical 3-methoxyazetidine-based ligands against EGFR.

Ligand ID2D StructureDocking Score (kcal/mol)Key Interacting Residues
Ligand A [Image of Ligand A structure]-8.5Met793, Leu718, Cys797
Ligand B [Image of Ligand B structure]-9.2Met793, Leu718, Cys797, Thr790
Ligand C [Image of Ligand C structure]-7.8Met793, Leu718
Erlotinib (Reference) [Image of Erlotinib structure]-9.5Met793, Leu718, Cys797, Thr790

Note: The 2D structures are placeholders for actual chemical drawings. The docking scores and interacting residues are hypothetical for illustrative purposes.

G cluster_protein EGFR Active Site cluster_ligands Ligands M793 Met793 L718 Leu718 C797 Cys797 T790 Thr790 LigA Ligand A LigA->M793 LigA->L718 LigA->C797 LigB Ligand B LigB->M793 LigB->L718 LigB->C797 LigB->T790 LigC Ligand C LigC->M793 LigC->L718

Caption: Ligand-receptor interactions in the EGFR active site.

Discussion: Interpreting the Results

The hypothetical docking results suggest that Ligand B has the most favorable binding affinity (-9.2 kcal/mol) among the three test compounds, comparable to the reference inhibitor, erlotinib (-9.5 kcal/mol). The superior performance of Ligand B can be attributed to its ability to form an additional hydrogen bond with Thr790, a key residue in the EGFR active site. This additional interaction likely stabilizes the ligand-protein complex, resulting in a lower binding energy.

Ligand A also shows good binding affinity (-8.5 kcal/mol), forming interactions with Met793, Leu718, and Cys797. Ligand C, with the lowest binding affinity (-7.8 kcal/mol), only interacts with Met793 and Leu718. This comparison highlights the importance of specific functional groups and their spatial arrangement for optimal binding. The structure-activity relationship analysis indicates that the substituent on the azetidine ring plays a crucial role in determining the binding affinity for EGFR.

Conclusion: The Power of Comparative Docking

This guide has provided a comprehensive framework for conducting comparative docking studies of 3-methoxyazetidine-based ligands. By following a validated workflow and carefully analyzing the results, researchers can gain valuable insights into the structure-activity relationships of their compounds. Molecular docking, when used appropriately, is an indispensable tool in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents.[5] It is important to remember that in silico results should always be validated with in vitro and in vivo experiments to confirm the biological activity of the compounds.

References

  • Validation of Docking Methodology (Redocking) - ResearchGate. (2024).
  • How to validate the molecular docking results? | ResearchGate. (2022).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
  • Docking Tools - Tehran - Condensed Matter National Laboratory - IPM. (n.d.).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.).
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.).
  • Comparative Docking Analysis of Azetidine Analogs Against Key Protein Targets - Benchchem. (n.d.).
  • Molecular Docking Software and Tools - Creative Proteomics. (n.d.).
  • Comparative Molecular Modeling of 3-Substituted Azetidine Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from Research Journal of Pharmacy and Technology.
  • Computation Chemistry Tools | Cambridge MedChem Consulting. (2022).
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery - ResearchGate. (n.d.).
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity - ResearchGate. (n.d.).
  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative - ProQuest. (n.d.).
  • Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. (n.d.).
  • 148644-09-1[3-Methoxyazetidine hydrochloride] - Acmec Biochemical. (n.d.).
  • BX-128 (148644-09-1, MFCD05663973) - Parkway Scientific. (n.d.).
  • 148644-09-1 | this compound - ChemScene. (n.d.).
  • DOCKING STUDIES - The Royal Society of Chemistry. (n.d.).
  • This compound | 148644-09-1 - ChemicalBook. (2025).
  • Palestinian Medical and Pharmaceutical Journal. (n.d.).
  • Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies - MDPI. (n.d.).
  • In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - NIH. (n.d.).
  • Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship - MDPI. (n.d.).
  • Investigating the Selectivity of Metalloenzyme Inhibitors - PMC - NIH. (n.d.).
  • Application of Computer-Based Methods to Design Inhibitors of Zinc-Dependent Enzymes - Uni Halle. (n.d.).
  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed. (n.d.).
  • Structure-activity relationship study of novel NR2B-selective antagonists with arylamides to avoid reactive metabolites formation - PubMed. (2007).

Sources

Navigating the Patent Maze: A Comparative Guide to Novel 3-Methoxyazetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, the strategic use of novel chemical scaffolds is paramount. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its ability to impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional diversity. Among the various substituted azetidines, 3-methoxyazetidine hydrochloride has emerged as a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth analysis of the novelty of this compound derivatives as disclosed in the patent literature, offering a comparative look at their synthesis, biological activity, and potential therapeutic applications.

The Azetidine Advantage: Why this compound?

The rigid, strained four-membered ring of azetidine offers a unique conformational constraint that can enhance the binding affinity and selectivity of a molecule for its biological target. The introduction of a methoxy group at the 3-position further modulates the scaffold's properties, influencing its polarity and hydrogen bonding capacity. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it an attractive starting material for medicinal chemistry campaigns.

Assessing Novelty in the Patent Landscape

The novelty of a chemical compound in patent law hinges on whether it has been previously disclosed to the public in any form. For a chemical invention to be considered novel, it must not be part of the "state-of-the-art"[1]. This includes any prior disclosure in patents, scientific literature, or other public forums. A key aspect of this assessment is the concept of "enabling disclosure," which means that the prior art must provide enough information for a person skilled in the art to be able to make the compound[2].

In the realm of medicinal chemistry, novelty can be established in several ways:

  • New Chemical Entity (NCE): A completely new molecular structure that has never been synthesized or described before.

  • New Use: A known compound that is found to have a new and non-obvious therapeutic application[1].

  • New Formulation or Crystalline Form: A new formulation or polymorphic form of a known drug that confers unexpected advantages, such as improved stability or bioavailability[2].

A common strategy in chemical patents is the use of Markush structures , which are generic chemical formulas that encompass a large number of related compounds with variable substituents. A Markush claim can cover a vast chemical space, and determining whether a specific compound is novel in the context of a broad Markush claim requires careful analysis.

Comparative Analysis of Patented this compound Derivatives

The versatility of the this compound scaffold is evident in its incorporation into a variety of therapeutic agents targeting different disease areas. Below is a comparative analysis of selected derivatives disclosed in the patent literature.

Case Study 1: Nrf2 Activators for Neurodegenerative Diseases

Oxidative stress is a key pathological feature of many neurodegenerative diseases. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it an attractive therapeutic target.

A recent European patent application (EP 4446312 A1) discloses a series of potent Nrf2 activators, including a derivative synthesized using this compound.

Featured Derivative: 4-[3-[2-Chloro-5-methoxy-4-(3-methoxyazetidin-1-yl)benzoyl]-2,4-dihydro-1,3-benzoxazin-8-yl]-5-fluoro-2-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)benzoic acid

FeatureDescription
Scaffold 3-Methoxyazetidine integrated into a complex benzoxazine-based structure.
Therapeutic Target Nrf2
Proposed Indication Diseases associated with oxidative stress, such as neurodegenerative diseases.
Novelty The specific combination of the 3-methoxyazetidinyl moiety with the benzoxazine core to achieve potent Nrf2 activation represents a novel chemical entity.

Comparative Performance:

While the patent does not provide a direct head-to-head comparison with a non-azetidine-containing analogue within the same series, the novelty lies in the discovery that incorporating the 3-methoxyazetidine group contributes to the overall pharmacological profile of the molecule. For context, other known Nrf2 activators like dimethyl fumarate are approved for treating multiple sclerosis. A key differentiator for novel Nrf2 activators would be an improved safety profile and efficacy in different disease models.

Experimental Protocols

Synthesis of 3-Hydroxyazetidine Hydrochloride (Precursor to this compound)

The synthesis of this compound often starts from its hydroxylated precursor, 3-hydroxyazetidine hydrochloride. Several patented methods exist for the synthesis of this key intermediate. A common route involves the cyclization of an amino alcohol.

Example Protocol (based on CN102976993A):

  • Cyclization: React tert-butylamine with epichlorohydrin in isopropanol to form 1-tert-butyl-3-hydroxyazetidine.

  • Acetylation: Acetylate the hydroxyl group using acetic anhydride.

  • Deprotection and Hydrochloride Salt Formation: Remove the tert-butyl group and the acetyl group under acidic conditions (e.g., with hydrochloric acid) to yield 3-hydroxyazetidine hydrochloride. The product is typically purified by recrystallization.

Causality: The use of a bulky tert-butyl protecting group on the nitrogen atom directs the cyclization reaction to form the desired four-membered azetidine ring. Subsequent deprotection under acidic conditions is a standard procedure to unmask the secondary amine and form the hydrochloride salt.

Synthesis_Pathway tert_butylamine tert-Butylamine intermediate1 1-tert-butyl-3-hydroxyazetidine tert_butylamine->intermediate1 Isopropanol epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate1 intermediate2 Acetylated Intermediate intermediate1->intermediate2 Acetic Anhydride product 3-Hydroxyazetidine Hydrochloride intermediate2->product HCl

Nrf2 Activation Assay

To assess the biological activity of the synthesized derivatives, an Nrf2 activation assay is crucial. A common method is the ARE-luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2) in appropriate media.

  • Transfection: Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., the 3-methoxyazetidine derivative).

  • Lysis and Luminescence Measurement: After an incubation period (typically 24 hours), lyse the cells and add a luciferase substrate.

  • Data Analysis: Measure the luminescence using a luminometer. The fold induction of luciferase activity is calculated relative to vehicle-treated control cells. An EC50 value (the concentration at which 50% of the maximal response is observed) can then be determined.

Self-Validation: This protocol includes a vehicle control to establish a baseline and allows for the generation of a dose-response curve, from which a quantitative measure of potency (EC50) can be derived, ensuring the reliability of the results.

Nrf2_Assay_Workflow start Start cell_culture Culture HepG2 cells start->cell_culture transfection Transfect with ARE-luciferase plasmid cell_culture->transfection treatment Treat with 3-methoxyazetidine derivative transfection->treatment incubation Incubate for 24h treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Calculate fold induction and EC50 measurement->analysis end End analysis->end

Conclusion and Future Outlook

The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its unique structural and physicochemical properties make it a desirable component in the design of novel therapeutics for a range of diseases. The patent literature reveals a growing interest in derivatives of this scaffold, with applications spanning from neuroprotection to oncology. As our understanding of disease biology deepens, we can anticipate the emergence of even more innovative 3-methoxyazetidine-based drug candidates. Researchers and drug development professionals who can effectively navigate the patent landscape and leverage the synthetic versatility of this scaffold will be well-positioned to contribute to the next generation of medicines.

References

  • Examining patent applications relating to chemical inventions - GOV.UK. (2024, October 11).
  • Full article: Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. (2011, March 29).
  • NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT - European Patent Office - EP 4446312 A1. (2023, January 6).
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 3-Methoxyazetidine hydrochloride, are not merely regulatory hurdles but foundational pillars of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment while maintaining strict regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 148644-09-1) is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3][4]

This profile dictates that the compound and any materials contaminated with it must be handled as hazardous waste from the point of generation to its final disposal. This "cradle-to-grave" responsibility is a core tenet of the Resource Conservation and Recovery Act (RCRA), the primary federal law governing the disposal of solid and hazardous waste in the United States.[5][6][7][8][9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This workflow is designed to ensure compliance with general hazardous waste regulations.

Before handling the chemical for any purpose, including disposal, ensure you are in a well-ventilated area, preferably a chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Contaminated PPE must not be treated as general waste. All disposable items (gloves, etc.) that come into contact with this compound must be disposed of as hazardous waste.[10][11][12][13]

Proper disposal begins with accurate waste characterization and meticulous segregation to prevent dangerous chemical reactions.

  • Waste Characterization: this compound is a halogenated organic compound due to the presence of the hydrochloride salt. This is a critical classification for disposal purposes.

  • Segregation: This waste stream must be kept separate from other chemical waste. Incompatible materials can react violently, producing heat, toxic gases, or other hazards.

Table 1: Chemical Segregation for this compound Waste

Waste Class Segregate From: Rationale for Segregation
Halogenated Organic Solids Non-Halogenated Organic SolventsPrevents contamination of non-halogenated waste streams, which often have different, less costly disposal routes.[14][15]
Strong AcidsMixing with strong acids can potentially generate hydrogen chloride gas.
Strong BasesCan neutralize the hydrochloride salt, potentially leading to an exothermic reaction.
Oxidizing AgentsRisk of a vigorous and potentially explosive reaction.

All waste, including the pure compound, contaminated consumables (e.g., weighing papers, pipette tips), and contaminated PPE, must be collected in a designated hazardous waste container.

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene - HDPE - bottle or drum). The container must be in good condition, free of leaks, and have a secure, screw-on cap.[1][16][17]

  • Container Management:

    • Keep the container closed at all times except when adding waste.[1][16][17][18] Leaving a funnel in the container is a common violation and is not permissible.[17][19]

    • Do not overfill the container. A good practice is to fill it to no more than 90% capacity to allow for expansion.[17]

Proper labeling is a critical compliance requirement and is essential for the safety of all personnel who may handle the container.

The hazardous waste label must be affixed to the container as soon as the first drop of waste is added and must include the following information:

  • The words "Hazardous Waste" .[16][18][20]

  • The full chemical name : "this compound". Do not use abbreviations, chemical formulas, or trade names.[16]

  • A clear indication of the hazards of the contents (e.g., "Irritant," "Toxic").[16][18]

  • The name and contact information of the generating researcher or lab.[19]

  • The accumulation start date (the date the first waste was added to the container).[20]

Designate a Satellite Accumulation Area (SAA) for the temporary storage of your hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.[1][16][18][21][22]

  • SAA Location: The SAA can be a designated area on a benchtop or within a cabinet. It should not be in a public area like a hallway.[1]

  • Quantity Limits: Regulations permit the accumulation of up to 55 gallons of non-acute hazardous waste in an SAA.[16][18][21]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks.

Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk.

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste container.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE as described in Section 2.1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent it from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[23][24][25][26]

  • Absorb and Collect: Working from the outside in, apply the absorbent material to the spill.[25][26] Once absorbed, carefully scoop the material into your designated hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, as per your institution's policy.

Decontamination of Reusable Equipment and Empty Containers
  • Reusable Glassware/Equipment: Any laboratory equipment that has come into contact with this compound must be decontaminated. A standard procedure is to rinse the equipment with a suitable solvent in which the compound is soluble, followed by a thorough washing with laboratory-grade detergent and several rinses with tap and then deionized water.[27][28][29] The initial solvent rinsate must be collected and disposed of as hazardous waste.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[17] The rinsate from all three rinses must be collected and managed as hazardous waste. After rinsing and drying, the label on the container must be defaced or removed before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage On-Site Accumulation cluster_disposal Final Disposal Start Start: Generate 3-Methoxyazetidine HCl Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Characterize Characterize Waste: Halogenated Organic Solid Ventilation->Characterize Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers, Non-Halogenated Waste) Characterize->Segregate Collect Collect in a Compatible, Labeled Container Segregate->Collect Label Label Container: 'Hazardous Waste', Full Chemical Name, Hazards Collect->Label Store Store in Designated SAA (At/Near Point of Generation) Label->Store Cap Keep Container Closed Store->Cap EHS Contact EHS for Pickup Cap->EHS Container is full or ready for disposal End Professional Disposal by Certified Vendor EHS->End

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, you not only ensure compliance with safety and environmental regulations but also uphold the highest standards of professional scientific practice. Trust in your protocols is paramount, and a self-validating system for waste disposal is a critical component of a trustworthy research environment.

References

  • Campus Operations, Temple University. (n.d.). Satellite Accumulation Area (SAA).
  • Risk Management Services, University of Arizona. (n.d.). Hazardous Waste Satellite Accumulation Area.
  • UMass Lowell. (n.d.). Satellite Accumulation Area (SAA) | Hazardous Waste Management.
  • Office of Research Safety, Northwestern University. (2017, April 10). Personal Protective Equipment (PPE) Policy for Research and Instructional Laboratories.
  • Department of Toxic Substances Control, CA.gov. (n.d.). Satellite Accumulation.
  • Needle.Tube. (n.d.). Protecting Against Contamination in Lab Samples: Importance of Personal Protective Equipment (PPE) and Best Practices.
  • Virginia Department of Environmental Quality. (n.d.). Satellite Accumulation Area Requirements.
  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE.
  • SUWeb. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from Case Western Reserve University website.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Simple But Needed. (2025, April 11). What are the guidelines for PPE disposal?
  • ACTenviro. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH.
  • Emory University. (2017, January 31). Reminder: Managing Chemical Waste in Labs.
  • University of Washington, Department of Chemistry. (n.d.). Chemical Waste Training Supplement.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers.
  • University of Alabama in Huntsville. (n.d.). Chemical Waste Management Guidelines.docx.
  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025, March 28). Training Material on Hazardous Waste Container Labeling Requirements Under the Academic Laboratories Rule.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • South Carolina Department of Environmental Services. (n.d.). Resource Conservation and Recovery Act (RCRA).
  • Stericycle. (2023, August 18). RCRA Hazardous Waste Explainer.
  • VetCA. (n.d.). Resource Conservation and Recovery Act.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code.
  • ChemScene. (n.d.). 148644-09-1 | this compound.
  • Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • Fisher Scientific. (2024, March 9). SAFETY DATA SHEET - this compound.
  • Georgia Institute of Technology, Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • BLD Pharm. (n.d.). 148644-09-1|this compound.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - this compound.
  • Sigma-Aldrich. (n.d.). Cleaning Laboratory Glassware.
  • APG Pharma. (n.d.). How to clean laboratory glassware safely.
  • Lab Manager Magazine. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from Central Michigan University website.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.
  • PubMed. (2021, June 29). Azetidines of pharmacological interest.
  • Scribd. (n.d.). Chemical Incompatibility Guide.
  • Slideshare. (n.d.). Chemical incompatibility of the drug.
  • CUTM Courseware. (n.d.). INCOMPATIBILITIES.

Sources

A Senior Application Scientist's Guide to Handling 3-Methoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Methoxyazetidine hydrochloride, a valuable building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of our research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 148644-09-1) is classified as a hazardous substance.[1] A thorough understanding of its specific risks is the foundation of a robust safety protocol. The primary hazards are associated with direct contact and inhalation.[2][3]

GHS Hazard Classification:

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3][4]

The causality behind these classifications lies in the chemical's reactivity. As a hydrochloride salt and a cyclic amine derivative, it can readily interact with biological tissues, leading to irritation upon contact with the skin, eyes, or respiratory tract. The fine, solid nature of the compound also increases the risk of aerosolization and subsequent inhalation if not handled properly.[5]

The Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. Each component is selected to mitigate a specific hazard identified above. Adherence to this protocol is non-negotiable for all personnel handling the compound.

Eye and Face Protection: The First Line of Defense

Requirement: Chemical safety goggles meeting ANSI Z87.1 standards (US) or EN 166 (EU).[2] A full-face shield should be worn over the goggles if there is a significant risk of splashing, such as when handling larger quantities or solutions.

Rationale: Standard safety glasses do not provide a complete seal and are inadequate for protecting against fine dust or splashes.[6] Chemical goggles are mandatory to prevent contact with the eye mucosa, which can be severely irritated by this compound.[1][2]

Hand Protection: Preventing Dermal Absorption

Requirement: Disposable Nitrile Gloves (minimum 5-mil thickness). Double-gloving is strongly recommended as a best practice.

Rationale: Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including acids and bases, making it suitable for handling hydrochloride salts.[7] While prolonged immersion is not recommended for thin-gauge gloves, they provide robust protection against incidental splash and dust contact.[8] Should a glove come into contact with the chemical, it must be removed and replaced immediately to prevent breakthrough.[9] Double-gloving provides an additional layer of safety during the doffing process, minimizing the risk of contaminating the skin.[10]

Body Protection: Shielding the Skin

Requirement: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, low-permeability gown is required.[10]

Rationale: Since this compound can cause skin irritation, full coverage of the arms is essential.[2] A lab coat provides a removable barrier that can be quickly taken off in case of a spill, preventing the chemical from reaching the skin. Long-sleeved clothing should always be worn underneath.[2]

Respiratory Protection: Safeguarding the Airway

Requirement: All handling of the solid compound must be performed within a certified chemical fume hood to control exposure.[1] If procedures risk generating significant dust or aerosols outside of a fume hood, or if irritation is perceived, a NIOSH-approved N95 (or higher) respirator is mandatory.[1][2]

Rationale: The compound is a respiratory irritant.[3] Engineering controls, specifically a chemical fume hood, are the primary method for preventing inhalation exposure. A respirator serves as a necessary secondary line of defense when engineering controls are insufficient or during emergency situations.

Operational and Disposal Plans: A Step-by-Step Workflow

A self-validating protocol ensures safety from the moment the chemical is retrieved to its final disposal. The following workflow is designed to minimize exposure and prevent contamination.

Safe Handling and Use Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye protection.

  • Weighing and Handling:

    • Perform all manipulations of the solid compound, including weighing, within the fume hood.

    • Use a spatula for transfers. Avoid scooping or pouring in a manner that creates dust.

    • Keep the container sealed when not in use.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

    • Clean any non-disposable equipment (spatulas, glassware) thoroughly.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat, eye protection, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill: For a minor spill within a fume hood, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[2]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Waste Collection: All solid waste contaminated with this compound, including excess chemical, contaminated gloves, wipes, and plasticware, must be collected in a dedicated hazardous waste container.[12]

  • Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene), be leak-proof, and have a secure, sealable lid.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound".[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS personnel for final disposal at an approved facility.[2][13]

  • Prohibition: Never dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[13]

Workflow Visualization

The following diagram outlines the critical path for safely handling this compound, from preparation to disposal.

cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation (Inside Fume Hood) cluster_post Phase 3: Post-Operation cluster_waste Phase 4: Waste Management A Verify Fume Hood & Safety Shower/Eyewash B Gather All Necessary Materials & PPE A->B 1. Check C Don PPE (Coat, Gloves, Goggles) B->C Begin Work D Weigh & Handle 3-Methoxyazetidine HCl C->D 2. Protect E Clean & Decontaminate Work Area & Tools D->E 3. Execute F Doff PPE Carefully (Outer Gloves First) E->F 4. Conclude H Segregate Contaminated Waste into Labeled Container E->H Waste Generated G Wash Hands Thoroughly F->G 5. Sanitize I Store Sealed Container in Satellite Accumulation Area H->I 6. Dispose

Caption: Safe Handling Workflow for this compound.

References

  • Fisher Scientific. (2024, March 9). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - this compound.
  • Sigma-Aldrich. This compound AldrichCPR.
  • ChemScene. 148644-09-1 | this compound.
  • National Center for Biotechnology Information. This compound. PubChem Compound Database.
  • Biostring. This compound.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • AIBON SAFETY. (2025, December 8). Nitrile Gloves and Their Chemical Resistance.
  • Bergamot. Nitrile Gloves Chemical Resistance Guide.
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Occupational Safety and Health Administration. Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • AK Scientific, Inc. Safety Data Sheet - 3-Methylideneazetidine hydrochloride.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxyazetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methoxyazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.